dimethyltin(2+) dichloride
描述
属性
IUPAC Name |
dimethyltin(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKGKUDPKRTKLJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn+2]C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753-73-1 | |
| Record name | Dimethyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Dimethyltin Dichloride
Introduction
Dimethyltin dichloride (DMTC), an organotin compound with the chemical formula (CH₃)₂SnCl₂, is a versatile and reactive intermediate with significant industrial applications.[1] Identified by its CAS Number 753-73-1, this compound serves as a crucial precursor in the synthesis of other organotin compounds, particularly methyltin heat stabilizers for polyvinyl chloride (PVC).[2][3] Its utility also extends to catalysis in esterification reactions and as a coating agent for glass, such as in the production of LOW-E glass.[2][3] Given its reactivity and toxicological profile, a thorough understanding of its physicochemical properties is paramount for professionals in research, drug development, and chemical manufacturing to ensure safe handling and effective application.
Core Physicochemical Properties
DMTC is a white crystalline solid under standard conditions.[4][5] It is characterized by a high degree of reactivity, particularly with moisture. A summary of its key physical and chemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | dichloro(dimethyl)stannane | [6] |
| CAS Number | 753-73-1 | |
| Molecular Formula | C₂H₆Cl₂Sn | |
| Molecular Weight | 219.68 g/mol | [2] |
| Appearance | White crystalline powder/solid | [4][5] |
| Melting Point | 101-106 °C | [4] |
| Boiling Point | 188-190 °C | [4] |
| Density | 1.397 g/cm³ | [4] |
| Vapor Pressure | 4 Pa (at 20 °C) | [4][7] |
| Water Solubility | Approx. 20 g/L (at 20 °C) | [2][4][8] |
| Solubility (Methanol) | 0.1 g/mL | [2][4][8] |
| LogP (n-octanol/water) | -2.18 (at 22 °C) | [2] |
Chemical Structure and Spectroscopic Profile
The molecular structure of dimethyltin dichloride consists of a central tin (Sn) atom covalently bonded to two methyl groups and two chlorine atoms. In the solid state, the crystal structure reveals that the environment around the tin atom is distorted from a simple tetrahedral coordination due to intermolecular associations, trending towards an octahedral geometry.[9]
Spectroscopic data for DMTC is well-documented, providing essential information for its identification and quantification. Mass spectrometry data is available through the National Institute of Standards and Technology (NIST).[6] Furthermore, nuclear magnetic resonance (NMR) spectra, including ¹H NMR and ¹³C NMR, are available in various databases, which are critical for structural elucidation and purity assessment.[6]
Stability and Reactivity
Chemical Stability: Under anhydrous and standard ambient conditions, dimethyltin dichloride is chemically stable.[10] However, it is sensitive to moisture and hygroscopic.[2][4] Proper storage requires a dry, inert atmosphere, and containers should be kept tightly closed in a cool, well-ventilated area.[10][11]
Reactivity and Hydrolysis: DMTC reacts with water.[6] Its dissolution in aqueous media leads to dissociation into the dimethyltin(2+) cation, (CH₃)₂Sn²⁺, and chloride ions.[12][13] The dimethyltin cation subsequently undergoes hydrolysis, a reversible process, forming various soluble intermediates such as (CH₃)₂Sn(OH)⁺ and binuclear species like ((CH₃)₂Sn(OH))₂²⁺.[13][14] The extent of hydrolysis is significant, rendering aqueous solutions acidic.[12] Unlike analogous silicon compounds, the hydrolysis of DMTC does not readily lead to the formation of large condensation polymers.[14] At a pH of approximately 5.7, dimethyltin oxide begins to precipitate.[12]
Thermal Decomposition: Studies on the pyrolysis of DMTC in an inert atmosphere indicate that thermal decomposition begins at approximately 500°C.[15][16] The decomposition is a first-order reaction with respect to the DMTC concentration and results in the formation of various hydrocarbon gases, including methane, ethane, ethene, and propane.[15][16] In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and tin oxides can be released.[5][17]
Incompatible Materials: DMTC should be kept away from strong oxidizing agents and moisture.[5][10]
Experimental Methodologies
Protocol 1: Determination of Aqueous Solubility (Based on OECD Guideline 105)
Principle: The "flask method" described in OECD Guideline 105 is a robust technique for determining the water solubility of substances with solubility above 10⁻² g/L.[18][19] The principle involves agitating an excess of the solid substance in water at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Causality Behind Experimental Choices: This method is chosen for its directness and applicability to solid compounds like DMTC.[20][21] Maintaining a constant temperature (e.g., 20 °C) is critical, as solubility is temperature-dependent. The choice of agitation method ensures that equilibrium is reached efficiently. Centrifugation is a reliable way to separate the solid phase without altering the equilibrium. Due to the nature of DMTC, the analytical quantification of tin in the aqueous phase, for instance by Atomic Absorption Spectroscopy (AAS) following appropriate sample preparation, is a necessary and precise final step.
Step-by-Step Methodology:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[18]
-
Sample Preparation: Add an excess amount of dimethyltin dichloride (determined from the preliminary test) to a flask containing a known volume of deionized water.
-
Equilibration: Seal the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C).[18] Agitate the mixture using a magnetic stirrer or mechanical shaker for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature to let the undissolved solid settle. Centrifuge the sample at the same temperature to ensure complete separation of the solid phase.
-
Analysis: Carefully extract an aliquot of the clear supernatant (the saturated aqueous solution).
-
Quantification: Determine the concentration of dimethyltin dichloride in the aliquot using a validated analytical technique. This may involve dilution followed by analysis of the total tin content.
Protocol 2: Analysis of Airborne Dimethyltin Dichloride (Adapted from NIOSH Method 5526)
Principle: NIOSH Method 5526 provides a framework for monitoring methyltin chlorides in workplace air.[22][23][24] The method involves drawing a known volume of air through a solid sorbent tube to trap the analytes. The trapped compounds are then desorbed with a solvent, derivatized to form more volatile and stable compounds, and subsequently quantified using gas chromatography with a flame photometric detector (GC-FPD).[23][25]
Causality Behind Experimental Choices: This method is tailored for trace-level analysis in complex matrices like air.[25] The use of a sorbent tube allows for efficient pre-concentration from a large volume of air. Derivatization (e.g., ethylation with sodium tetraethylborate) is a critical step because methyltin chlorides are not sufficiently volatile for direct GC analysis.[23] The Flame Photometric Detector (FPD), when equipped with a tin-specific filter (approx. 610 nm), provides high selectivity and sensitivity for organotin compounds, minimizing interferences from other substances.[23]
Step-by-Step Methodology:
-
Sampling: Calibrate a personal sampling pump to a known flow rate (e.g., 0.25 L/min for TWA sampling).[23][24] Draw a known volume of air through an OSHA Versatile Sampler (OVS) tube.[23]
-
Sample Storage: After sampling, cap the tubes and store them at 4°C. Samples should be analyzed within 14 days.[23]
-
Desorption: Transfer the filter and sorbent sections of the tube to a vial. Add a desorption solvent (e.g., 1% acetic acid in acetonitrile) and agitate.[23]
-
Derivatization: Add a buffer solution followed by a derivatizing agent (e.g., 1% sodium tetraethylborate in diethyl ether) to convert the methyltin chlorides into their more volatile ethylated analogues.[23]
-
Extraction: Extract the derivatized analytes into an organic solvent like hexane.
-
GC-FPD Analysis: Inject an aliquot of the hexane extract into a GC equipped with an FPD (tin-specific filter).
-
Quantification: Prepare a calibration curve using standards that have undergone the same desorption, derivatization, and extraction procedure. Calculate the airborne concentration based on the mass of analyte found and the volume of air sampled.[24]
Safety and Toxicological Summary
Dimethyltin dichloride is a highly hazardous substance that requires stringent safety protocols.[10]
-
Acute Toxicity: It is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[10][17][26]
-
Corrosivity: The compound causes severe skin burns and eye damage and is corrosive to the respiratory tract.[5][10][17]
-
Systemic and Long-term Effects: It is suspected of damaging the unborn child.[10][26] Prolonged or repeated exposure causes damage to organs, specifically targeting the nervous and immune systems.[10][17][26]
-
Exposure Limits: The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value-Time-Weighted Average (TLV-TWA) of 0.1 mg/m³ and a Short-Term Exposure Limit (STEL) of 0.2 mg/m³ (as Sn), with a skin notation indicating the potential for significant contribution to the overall exposure by the cutaneous route.[2][4]
Due to these hazards, handling should only occur in well-ventilated areas or closed systems, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection.[10][11]
References
- Material Safety Data Sheet - Dimethyltin dichloride. Cole-Parmer. [Link]
- Test No.
- NIOSH Method 5526 - Methyltin chlorides.
- Test No.
- DIMETHYLTIN DICHLORIDE 753-73-1 wiki. LookChem. [Link]
- METHYLTIN CHLORIDES 5526. (2003). CDC. [Link]
- NMAM 5526: Methyltin Chlorides. (2016). CDC. [Link]
- Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific. [Link]
- OECD 105 - Water Solubility. Situ Biosciences. [Link]
- OECD 105 - Water Solubility Test
- Safety data sheet - Dimethyltin-dichloride. (2023-03-24). CPAChem. [Link]
- New Substances Notification. (2007). www.
- Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
- Dimethyltin dichloride | C2H6Cl2Sn | CID 12955. PubChem. [Link]
- ENV/JM/MONO(2016)44 - GHS. (2016-11-15). OECD. [Link]
- NMAM 5th Edition - Methods by Chemical Name | NIOSH. CDC. [Link]
- Dimethyltin dichloride. (2024-04-10). ChemBK. [Link]
- Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV. [Link]
- Page:NIOSH Manual of Analytical Methods - 5526.pdf/4. (2018-08-29). Wikisource. [Link]
- Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV. [Link]
- Synthesis process of dimethyl tin dichloride. (2012-06-27).
- The Electrolytic Dissociation of Dimethyltin Dichloride. ElectronicsAndBooks. [Link]
- Sampling Guide. SKC Ltd. [Link]
- US4052426A - Process for the manufacture of dimethyl-tin dichloride.
- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED. NASA Technical Reports Server. [Link]
- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. (2025-08-06).
- CN102516288A - Synthesis process of dimethyl tin dichloride.
- US3857868A - Preparation of dimethyltin dichloride.
- NIOSH Manual of Analytical Methods (2003-154) - Alpha List D. (2016-07-25). CDC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 3. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [amp.chemicalbook.com]
- 8. Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. Crystal structure and Mössbauer spectrum of dimethyltin dichloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 16. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 17. fishersci.com [fishersci.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 21. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 22. NIOSH Method 5526 - Methyltin chlorides | EVISA's Links Database [speciation.net]
- 23. cdc.gov [cdc.gov]
- 24. cdc.gov [cdc.gov]
- 25. Page:NIOSH Manual of Analytical Methods - 5526.pdf/4 - Wikisource, the free online library [en.wikisource.org]
- 26. cpachem.com [cpachem.com]
dimethyltin(2+) dichloride CAS number 753-73-1
An In-Depth Technical Guide to Dimethyltin(2+) Dichloride (CAS 753-73-1): Properties, Synthesis, and Applications for the Research Professional
Abstract
This compound (DMDC), CAS Number 753-73-1, is a versatile organotin compound with significant utility across a spectrum of industrial and research applications. As a crystalline solid, it serves as a critical intermediate in the synthesis of methyltin heat stabilizers for polyvinyl chloride (PVC), a catalyst in esterification and polymerization reactions, and a precursor for advanced glass coatings.[1][2] In the research domain, its role as a foundational building block for creating novel organometallic complexes has garnered interest, particularly in the exploration of organotin compounds for medicinal chemistry.[3][4] However, its utility is counterbalanced by a significant toxicological profile, exhibiting neurotoxic and immunotoxic effects that necessitate stringent handling protocols.[5][6] This guide provides an in-depth analysis of DMDC, covering its physicochemical properties, synthesis methodologies, mechanisms of action in key applications, and comprehensive protocols for safe handling and analytical quantification, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identification
Dimethyltin dichloride, also known as dichlorodimethylstannane, is an organometallic compound where a central tin (Sn) atom is covalently bonded to two methyl groups and two chlorine atoms.[5] This structure imparts a unique combination of reactivity and stability that is central to its applications. The compound is a white crystalline powder that is sensitive to moisture, decomposing in water to form dimethyltin hydroxide.[1][7]
Table 1: Key Physicochemical Properties of Dimethyltin Dichloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 753-73-1 | [8] |
| Molecular Formula | C₂H₆Cl₂Sn | [5] |
| Molecular Weight | 219.69 g/mol | [8] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 101-106 °C | [8] |
| Boiling Point | 188-190 °C | [8] |
| Solubility | Soluble in methanol (0.1 g/mL); Decomposes in water | [1][8] |
| Density | 1.397 g/cm³ | [8] |
| EINECS Number | 212-039-2 |[8] |
Caption: Workflow for the direct synthesis of DMDC.
Key Applications in Industry and Research
DMDC's utility stems from its role as a versatile chemical intermediate. [1]
-
PVC Heat Stabilization: Organotin stabilizers derived from DMDC are crucial for preventing the thermal degradation of PVC. [9]During processing, PVC can release hydrochloric acid (HCl), leading to discoloration and loss of mechanical properties. [9]DMDC-derived stabilizers act by scavenging this HCl, thereby preserving the integrity of the polymer. [9]* Catalysis: DMDC and its derivatives are effective Lewis acid catalysts in various organic reactions. They are used to enhance the curing process in the production of polyurethanes and silicone sealants. [3][10]It also serves as a catalyst for esterification reactions. [2]* Glass Coatings: It is used as a coating material for glass, where it can be converted to a thin, transparent, and conductive layer of tin oxide, providing surface protection and strength. [1][11]* Research and Pharmaceutical Development: In a laboratory setting, DMDC is a key starting material for synthesizing a wide array of other organotin compounds. [3]While organotin compounds have shown potential as anti-cancer agents, it is important to note that DMDC itself is not a therapeutic but a precursor for more complex derivatives that are investigated for such properties. [3][4][12]The high toxicity of simpler organotins is a significant barrier that researchers aim to overcome by designing more complex and targeted molecules. [4]
Caption: Major applications of Dimethyltin Dichloride.
Biological Activity and Toxicological Profile
The biological activity of dimethyltin dichloride is predominantly characterized by its toxicity. Organotin compounds are known to produce neurotoxic and immunotoxic effects. [5] Mechanism of Toxicity: Exposure to DMDC can interfere with brain and nervous system function. [5]The primary targets for repeated exposure are the nervous system and the immune system. [6][13]While the specific mechanism for DMDC is not as extensively detailed as for other organotins, related compounds like dibutyltin dichloride have been shown to inhibit the ATP synthase complex, disrupting cellular energy production. [14]It is plausible that DMDC interferes with fundamental cellular processes in a similar manner. Studies in rats have shown that DMDC is absorbed through the gastrointestinal tract and can cross the placenta, leading to the presence of tin in fetal blood and brain tissue, highlighting its potential for developmental toxicity. [15][16]
Table 2: Summary of Toxicological Data for Dimethyltin Dichloride
| Parameter | Value | Source(s) |
|---|---|---|
| GHS Hazard Statements | H301, H311, H330, H314, H361d, H372 | [5][6] |
| (Toxic if swallowed, Toxic in contact with skin, Fatal if inhaled, Causes severe skin burns and eye damage, Suspected of damaging the unborn child, Causes damage to organs through prolonged or repeated exposure) | ||
| Primary Target Organs | Nervous System, Immune System, Skin, Eyes, Respiratory System | [6][7][17] |
| Oral LD50 (Rat) | 73.9 mg/kg (73900 µg/kg) | [6][7] |
| Carcinogenicity | Not listed by IARC, NTP, or ACGIH | [5][7]|
Caption: Primary organ systems affected by DMDC toxicity.
Handling, Safety, and Analytical Procedures
Given its high toxicity and corrosive nature, the handling of dimethyltin dichloride requires strict adherence to safety protocols. [6][7]
Laboratory Safe Handling Protocol
Rationale: This protocol is designed to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—by using engineering controls, appropriate personal protective equipment, and specific handling techniques.
-
Engineering Controls: All manipulations of solid DMDC or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]The work area should be equipped with an eyewash station and a safety shower. [7]2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield. [7] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). [7] * Body Protection: Wear a lab coat and ensure skin is not exposed. [7] * Respiratory Protection: For situations where dust exposure may exceed limits, a NIOSH-approved respirator is required. [7]3. Handling:
-
Handle as a moisture-sensitive compound; store under an inert atmosphere (e.g., nitrogen) in a tightly sealed container. [7][18] * Avoid generating dust. [7]Use techniques like carefully scooping instead of pouring the powder.
-
Wash hands thoroughly after handling, even if gloves were worn. [13]4. Spill & Waste Management:
-
In case of a spill, evacuate the area. [18]Collect the spilled material without creating dust and place it in a sealed container for hazardous waste disposal. [18] * DMDC is a severe marine pollutant; do not allow it to enter drains or the environment. [7][18]Dispose of all waste as hazardous chemical waste according to local, state, and federal regulations. [7]
-
Analytical Quantification Protocol (Based on NIOSH 5526)
Rationale: The quantification of methyltin chlorides in air samples requires a multi-step process involving sample collection, extraction, chemical derivatization, and gas chromatography. Derivatization is a critical step because it converts the non-volatile methyltin chlorides into volatile ethylated derivatives, which are amenable to analysis by GC. [19][20]
-
Sample Collection: Draw a known volume of air through a sorbent tube containing a glass fiber filter and XAD-2 resin using a calibrated personal sampling pump. [20]2. Sample Preparation (Desorption):
-
Transfer the filter and the main resin bed to a sample vial. [20] * Add 2 mL of 1% acetic acid in acetonitrile to the vial to desorb the methyltin chlorides. [20] * Agitate the vial on a mechanical shaker for 30 minutes. [21]3. Derivatization:
-
To the vial, add 2 mL of a pH 4 sodium acetate-acetic acid buffer. [21] * Add 1 mL of a freshly prepared 1% (w/v) solution of sodium tetraethylborate in diethyl ether. This reagent replaces the chloride ions with ethyl groups. [20][21]4. Extraction:
-
Add 1 mL of hexane to the vial and shake to extract the newly formed volatile ethylated derivatives (e.g., dimethyldiethyltin). [21] * Carefully transfer the hexane layer to a clean vial for analysis.
-
-
Analysis:
Caption: Analytical workflow for quantifying DMDC in air.
Conclusion and Future Outlook
This compound is a compound of significant industrial importance, primarily serving as a key precursor for PVC stabilizers and as a versatile catalyst. Its well-defined chemical properties and reactivity make it a valuable tool in both large-scale manufacturing and specialized research. However, its pronounced toxicity, particularly its effects on the nervous and immune systems, mandates rigorous safety and handling procedures. The future of organotin chemistry, especially in fields like drug development, will likely focus on leveraging the unique properties of the tin center while mitigating toxicity through intelligent ligand design, moving towards more complex, targeted, and safer derivatives for which DMDC will remain a fundamental starting material.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.
- Dakota Systems. (n.d.). Dimethyltin Dichloride (CAS 753-73-1): Applications in Catalysis and Polymer Stabilization.
- BuyersGuideChem. (n.d.). Dimethyltin dichloride | 753-73-1.
- Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12955, Dimethyltin dichloride.
- CPAChem. (2023). Safety data sheet - Dimethyltin-dichloride.
- Liu, J., et al. (2014). Medicinal Properties of Organotin Compounds and Their Limitations Caused by Toxicity. Mini-Reviews in Medicinal Chemistry.
- Nath, M., & Saini, P. K. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed.
- Mooney, J. R., & Radding, S. B. (1988). Implications of the toxicity of tetramethyltin, dimethyl tin dichloride, and tin tetrachloride in. American Institute of Physics.
- American Elements. (n.d.). Dimethyltin Dichloride.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.
- Basirun, W. J., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC.
- Molt, K. R. (1974). U.S. Patent No. 3,857,868A - Preparation of dimethyltin dichloride. Google Patents.
- Wang, J. (2012). CN Patent No. 102516288A - Synthesis process of dimethyl tin dichloride. Google Patents.
- Qidong Qiangqiang Trading Co., Ltd. (2012). Synthesis process of dimethyl tin dichloride. Patsnap.
- Smith Jr., A. C., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society.
- Kumar, S., & Dhir, A. (2017). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry.
- Oloyede-Akinsulere, A. I., et al. (2016). Organotin applications and environmental toxicity. Semantic Scholar.
- Ciba-Geigy AG. (1977). U.S. Patent No. 4,052,426A - Process for the manufacture of dimethyl-tin dichloride. Google Patents.
- Centers for Disease Control and Prevention. (n.d.). METHYLTIN CHLORIDES 5526.
- SONGWON Industrial Group. (n.d.). Tin Intermediates and Catalysts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12688, Dibutyltin dichloride.
- Vikas Ecotech Ltd. (n.d.). Dimethyl Tin Dichloride - Specialty Additives.
- Ram, R. N., et al. (2015).
- Vikas Ecotech Ltd. (2016). Material Safety Data Sheet.
- Noland, E. A., et al. (1983). Dimethyltin dichloride: Investigations into its gastrointestinal absorption and transplacental transfer. Journal of Toxicology and Environmental Health.
- Noland, E. A., et al. (1983). Dimethyltin dichloride: investigations into its gastrointestinal absorption and transplacental transfer. PubMed.
Sources
- 1. env.go.jp [env.go.jp]
- 2. vikasecotech.com [vikasecotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Dimethyltin dichloride | 753-73-1 - BuyersGuideChem [buyersguidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. songwon.com [songwon.com]
- 12. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpachem.com [cpachem.com]
- 14. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Dimethyltin dichloride: investigations into its gastrointestinal absorption and transplacental transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cdc.gov [cdc.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure of Dimethyltin(IV) Dichloride
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of dimethyltin(IV) dichloride ((CH₃)₂SnCl₂), a pivotal organotin compound with significant industrial applications. Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic, spectroscopic, and computational data to build a holistic understanding of the molecule's architecture and behavior. We delve into the nuances of its solid-state geometry, detailing the intermolecular interactions that define its crystal lattice. A thorough examination of its spectroscopic signatures (NMR, Vibrational, and Mass Spectrometry) provides a fingerprint for its identification and characterization. Furthermore, a detailed, field-proven laboratory synthesis protocol is presented, grounded in the principles of organometallic chemistry. This guide is structured to provide not just data, but a causal understanding of the compound's structural properties.
Introduction and Industrial Significance
Dimethyltin dichloride, with the chemical formula (CH₃)₂SnCl₂, is an organotin compound where a central tin(IV) atom is covalently bonded to two methyl groups and two chlorine atoms.[1][2] It serves as a crucial intermediate in the synthesis of various organotin stabilizers, particularly for polyvinyl chloride (PVC), preventing thermal degradation of the polymer.[3] Its applications also extend to catalysts for esterification reactions and as precursors for transparent, conductive tin oxide coatings on glass.[2] Understanding the precise molecular structure of this compound is paramount, as its geometry, bonding, and intermolecular interactions directly influence its reactivity, stability, and utility in these applications. This guide moves beyond a simple recitation of facts to explain the causality behind its observed structural and spectroscopic properties.
Table 1: Physicochemical Properties of Dimethyltin(IV) Dichloride
| Property | Value | Source(s) |
| Chemical Formula | C₂H₆Cl₂Sn | [1] |
| Molecular Weight | 219.68 g/mol | [1][4] |
| CAS Number | 753-73-1 | [1][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 101-106 °C | [1] |
| Boiling Point | 188-190 °C | [5] |
| Solubility | Slightly soluble in water (hydrolyzes); soluble in organic solvents | [5] |
| IUPAC Name | dichloro(dimethyl)stannane | [1][4] |
Molecular Geometry and Solid-State Structure
The intrinsic geometry of an isolated dimethyltin dichloride molecule is dictated by the principles of VSEPR theory, predicting a tetrahedral arrangement around the central tin atom. However, the true elegance and complexity of its structure are revealed in the solid state, as elucidated by X-ray crystallography.
Experimental Determination: X-ray Crystallography
The definitive crystal structure of dimethyltin dichloride was determined by A.G. Davies, H.J. Milledge, D.C. Puxley, and P.J. Smith.[5] Their seminal work revealed that the molecular environment is significantly distorted from a simple tetrahedral geometry.
In the crystal lattice, each tin atom is coordinated not only to its own two methyl and two chlorine ligands but also forms bridging interactions with chlorine atoms of neighboring molecules. This intermolecular association results in a coordination number of six for the tin atom, creating a pseudo-octahedral environment. The structure consists of infinite chains of (CH₃)₂SnCl₂ units linked by weak Sn···Cl bridges. This molecular association is a critical factor, as it explains the compound's relatively high melting point compared to non-associating analogues and influences its solid-state reactivity. The primary intramolecular bond lengths and angles, while not explicitly reproduced here, are detailed in the cited crystallographic study.[5]
Theoretical Modeling: A DFT Approach
Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for corroborating experimental findings and predicting molecular properties.[6] For a molecule like dimethyltin dichloride, a typical computational approach would involve:
-
Methodology Selection: Geometry optimization and frequency calculations are often performed using a hybrid functional, such as B3LYP, which balances accuracy and computational cost.
-
Basis Set Choice: For the tin atom, a basis set that includes effective core potentials, such as LANL2DZ, is employed to account for relativistic effects of the heavy metal center. Lighter atoms (C, H, Cl) are typically described with Pople-style basis sets like 6-311G(d,p).[6]
Such calculations can accurately predict the bond lengths (Sn-C, Sn-Cl) and bond angles (C-Sn-C, Cl-Sn-Cl) of the isolated molecule, confirming the distorted tetrahedral geometry. Furthermore, DFT can be used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the accuracy of the computational model and aid in the assignment of spectral bands.
Caption: Fig. 1: Distorted tetrahedral geometry with intermolecular association.
Spectroscopic Characterization
Spectroscopy provides the essential toolkit for confirming the identity and purity of a synthesized compound. For dimethyltin dichloride, NMR, vibrational, and mass spectrometry each offer unique insights into its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR is a rapid method for verifying the presence of the methyl groups attached to the tin atom.
-
¹H NMR: In a deuterated chloroform (CDCl₃) solvent, the methyl protons appear as a sharp singlet. The chemical shift is observed at approximately 1.213 ppm . A key diagnostic feature is the presence of "tin satellites"—smaller peaks flanking the main singlet—which arise from coupling between the protons and the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[5]
Table 2: ¹H NMR Data for (CH₃)₂SnCl₂ in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| -CH ₃ | 1.213 | J(¹¹⁹Sn-¹H) = 68.7 Hz, J(¹¹⁷Sn-¹H) = 65.7 Hz |
| Source: ChemicalBook[5] |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint. The key vibrational modes are the tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) stretches.
-
Raman Spectroscopy: This technique is particularly useful for identifying the symmetric stretching modes. For liquid-phase dimethyltin dichloride, two distinct and characteristic Raman bands are observed at 524 cm⁻¹ and 564 cm⁻¹ .[3][7] These bands are invaluable for in-line process monitoring during industrial synthesis, allowing for real-time quantitative analysis of product purity.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy complements Raman by typically being more sensitive to asymmetric stretching modes. The full assignment of both IR and Raman spectra has been performed based on single-crystal analysis.[8]
Table 3: Key Raman Vibrational Frequencies for (CH₃)₂SnCl₂ (liquid phase)
| Wavenumber (cm⁻¹) | Assignment (Tentative) | Source(s) |
| 524 | ν(Sn-C) symmetric | [3][7][9] |
| 564 | ν(Sn-C) asymmetric | [3][7][9] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. The mass spectrum of dimethyltin dichloride is complicated yet highly characteristic due to the isotopic distributions of both tin and chlorine.
-
Isotopic Pattern: Tin has ten stable isotopes, and chlorine has two (³⁵Cl and ³⁷Cl). This results in a complex cluster of peaks for the molecular ion and any tin- or chlorine-containing fragments, which serves as a definitive identifier.
-
Fragmentation Pathway: The fragmentation is predictable. The molecular ion [(CH₃)₂SnCl₂]⁺• is often observed. Common fragmentation steps involve the loss of a methyl radical (•CH₃) to form [(CH₃)SnCl₂]⁺, or the loss of a chlorine radical (•Cl) to form [(CH₃)₂SnCl]⁺. Subsequent losses can also occur.
Table 4: Major Expected Fragments in the EI Mass Spectrum of (CH₃)₂SnCl₂
| Fragment Ion Formula | Description of Loss | Expected m/z (for ¹²⁰Sn, ³⁵Cl) |
| [(CH₃)₂¹²⁰Sn³⁵Cl₂]⁺• (M⁺•) | Molecular Ion | 218 |
| [(CH₃)¹²⁰Sn³⁵Cl₂]⁺ | Loss of •CH₃ | 203 |
| [(CH₃)₂¹²⁰Sn³⁵Cl]⁺ | Loss of •Cl | 183 |
| [¹²⁰Sn³⁵Cl]⁺ | Loss of 2x •CH₃ and 1x •Cl | 155 |
| Note: m/z values are for the most abundant isotopes. The full spectrum shows a complex cluster for each fragment. | Source: NIST Chemistry WebBook[4][10][11] |
Experimental Protocol: Laboratory Synthesis
The direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride is a cornerstone of industrial organotin chemistry.[12] The following protocol outlines a representative laboratory-scale procedure.
CAUTION: Organotin compounds are highly toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Methyl chloride is a gas and should be handled with care.
Materials and Equipment
-
Metallic Tin (powder or granules)
-
Methyl Chloride (gas)
-
Catalyst (e.g., a quaternary ammonium or phosphonium salt)
-
High-pressure autoclave or reactor equipped with a stirrer, gas inlet, thermocouple, and pressure gauge
-
Vacuum distillation apparatus
Synthesis Workflow
Caption: Fig. 2: Workflow for the direct synthesis of Dimethyltin Dichloride.
Step-by-Step Procedure
-
Reactor Charging: In a suitable high-pressure reactor, charge metallic tin and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium chloride).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen or argon, to remove air and moisture.
-
Heating: Begin stirring and heat the reactor contents to the target reaction temperature, typically in the range of 180-210°C.
-
Reaction: Once the target temperature is reached, slowly introduce methyl chloride gas into the reactor. The pressure should be carefully monitored and maintained within the optimal range (e.g., 0.9-1.3 MPa) for the duration of the reaction. The consumption of methyl chloride indicates the reaction progress.
-
Completion and Cooldown: Continue the reaction with stirring for 2 to 4 hours, or until the uptake of methyl chloride ceases. Once complete, stop the gas flow and allow the reactor to cool to room temperature.
-
Purification: Transfer the crude reaction mixture to a distillation apparatus. Purify the dimethyltin dichloride by vacuum distillation. The product fraction is collected at approximately 188-190°C under atmospheric pressure, though vacuum will lower this temperature.
-
Characterization: The final product should be a white crystalline solid upon cooling. Confirm its identity and purity using the spectroscopic methods outlined in Section 3 (NMR, Raman) and by melting point determination.
Conclusion
The molecular structure of dimethyltin(IV) dichloride is a classic example of how intermolecular forces in the solid state can dictate a coordination environment that differs significantly from the isolated gaseous molecule. Its distorted tetrahedral geometry, which extends to a pseudo-octahedral coordination in the crystal lattice, is a direct consequence of chloride bridging between adjacent tin centers. This structural framework is corroborated by a unique set of spectroscopic signatures—including characteristic ¹H NMR tin satellites, specific Raman shifts for Sn-C vibrations, and a complex, isotope-rich mass spectrum. A firm grasp of these structural and spectroscopic details is indispensable for scientists working on the synthesis, analysis, and application of this industrially vital organometallic compound.
References
- Stangroom, J.E. (1973). Synthesis and vibrational analysis of some organotin compounds. University of Leicester. Link: https://leicester.figshare.com/articles/thesis/Synthesis_and_vibrational_analysis_of_some_organotin_compounds_/10146950/1
- Davies, A. G., Milledge, H. J., Puxley, D. C., & Smith, P. J. (1970). Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2862-2866. Link: https://pubs.rsc.org/en/content/articlelanding/1970/j1/j19700002862
- Endress+Hauser. (n.d.). Evaluating Raman spectroscopy to replace GC for quantitative analysis of methyltin chlorides. Link: https://www.endress.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12955, Dimethyltin dichloride. PubChem. Link: https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyltin-dichloride
- NIST (National Institute of Standards and Technology). (n.d.). Tin, dichlorodimethyl-. In NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C753731
- AZoM. (2020, July 9). Replacing GC for Quantitative Analysis of Methyltin Chlorides. Link: https://www.azom.com/article.aspx?ArticleID=19373
- AZoM. (2014, August 26). Evaluating Raman Spectroscopy to Replace GC for Quantitative Analysis of Methyltin Chlorides Using Kaiser Optical Systems' RamanRxn3™ Analyzer. Link: https://www.azom.com/article.aspx?ArticleID=11003
- Chemical Substances Control Law, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds). Link: https://www.env.go.jp/chemi/jissenn/2005/02-2-3-22.pdf
- NIST (National Institute of Standards and Technology). (n.d.). Mass Spectrum (electron ionization) for Tin, dichlorodimethyl-. In NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C753731&Type=Mass
- NIST (National Institute of Standards and Technology). (n.d.). Reaction thermochemistry data for Tin, dichlorodimethyl-. In NIST Chemistry WebBook. Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C753731&Units=SI&Mask=4#Thermo-React
- Litz, R., et al. (1977). Process for the manufacture of dimethyl-tin dichloride. U.S. Patent 4,052,426. Link: https://patents.google.
- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum. Link: https://www.chemicalbook.com/spectrum/753-73-1_1HNMR.htm
- Almenningen, A., et al. (1982). The molecular structures of dimethyl-, diethyl-and dipropylzinc determined by gas phase electron diffraction. Journal of Molecular Structure, 96(3-4), 315-333. Link: https://www.researchgate.
- Muthu, S., et al. (2014). Study of Vibrational Spectra, Normal Coordinate Analysis and Molecular Structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine Using Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 936-946. Link: https://pubmed.ncbi.nlm.nih.gov/24287051/
Sources
- 1. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. env.go.jp [env.go.jp]
- 3. bdih-download.endress.com [bdih-download.endress.com]
- 4. Tin, dichlorodimethyl- [webbook.nist.gov]
- 5. DIMETHYLTIN DICHLORIDE(753-73-1) IR Spectrum [chemicalbook.com]
- 6. Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Item - Synthesis and vibrational analysis of some organotin compounds. - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. azom.com [azom.com]
- 10. Tin, dichlorodimethyl- [webbook.nist.gov]
- 11. Tin, dichlorodimethyl- [webbook.nist.gov]
- 12. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of Dimethyltin Dichloride in Organic Solvents
Abstract
Dimethyltin dichloride ((CH₃)₂SnCl₂, DMTC), a pivotal organotin compound, serves as a critical precursor and catalyst in numerous industrial and research applications, from polymer stabilization to chemical synthesis.[1] However, its utility is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents paramount for researchers, chemists, and drug development professionals. This technical guide provides a comprehensive analysis of the physicochemical principles governing DMTC solubility, presents available quantitative and qualitative data, and outlines a robust experimental protocol for its determination. We delve into the causal mechanisms behind its solubility profile, emphasizing the interplay between solvent polarity and the compound's potent Lewis acidic character. This document is structured to serve as a practical and authoritative resource for optimizing reaction conditions, purification processes, and handling procedures involving this versatile organometallic reagent.
Physicochemical Properties of Dimethyltin Dichloride (DMTC)
A foundational understanding of DMTC's molecular structure and chemical nature is essential to comprehend its solubility characteristics.
Molecular Structure and Key Characteristics
DMTC is an organometallic compound featuring a central tin (Sn) atom covalently bonded to two methyl groups and two chlorine atoms, creating a distorted tetrahedral geometry. The significant electronegativity difference between tin and chlorine imparts a strong polar nature to the Sn-Cl bonds. Crucially, the tin atom in DMTC is electron-deficient, rendering it a potent Lewis acid . This electronic characteristic is a dominant factor in its interaction with solvent molecules and is central to its solubility behavior.
Physical Properties
The fundamental physical properties of DMTC are summarized below. It typically appears as a white crystalline solid but can also be a colorless to pale yellow liquid.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆Cl₂Sn | [1][3][4] |
| Molecular Weight | 219.68 g/mol | [1][3][4] |
| Appearance | White crystalline powder or solid | [1][4] |
| Melting Point | 101-109 °C | [1][4] |
| Boiling Point | 188-190 °C | [4] |
| CAS Number | 753-73-1 | [1][2][3][4] |
Chemical Reactivity: Moisture Sensitivity
DMTC is highly sensitive to moisture.[2] It readily hydrolyzes upon contact with water to form various tin oxides or hydroxides and hydrochloric acid.[2][5] This reactivity necessitates that all handling, storage, and solubility experiments be conducted under strictly anhydrous, inert conditions (e.g., a nitrogen or argon atmosphere).
The Governing Principles of DMTC Solubility
The solubility of DMTC is not governed by a single solvent parameter but by a synergistic interplay of polarity and specific chemical interactions, primarily Lewis acid-base coordination.
The Role of Polarity
The principle of "like dissolves like" provides a baseline for predicting solubility. As a polar molecule, DMTC is expected to have limited solubility in non-polar solvents. This is empirically observed with solvents like n-hexane, where solubility is low.[2]
Lewis Acid-Base Interactions: The Dominant Factor
The most critical factor dictating DMTC's solubility in organic solvents is its Lewis acidity. The electron-deficient tin center eagerly accepts electron pairs from donor atoms (like oxygen or nitrogen) present in many organic solvents. This interaction forms a coordination complex, or adduct, which is significantly more stable in the solvent phase, thereby driving the dissolution process.[6][7]
Solvents can be categorized by their ability to act as Lewis bases:
-
Strong Coordinating Solvents: Solvents with lone pairs on oxygen or nitrogen, such as ethers (tetrahydrofuran), ketones (acetone), and alcohols (methanol, ethanol), are excellent solvents for DMTC.[2] They form stable adducts with the tin center, leading to high solubility.
-
Weakly Coordinating Solvents: Solvents like acetonitrile have a nitrogen atom but are weaker Lewis bases compared to ethers or alcohols. They still offer moderate solubility.[2]
-
Non-Coordinating Solvents: Apolar, non-coordinating solvents like alkanes (n-hexane) or weakly polar solvents without strong donor atoms (toluene, dichloromethane) exhibit much lower solvating power for DMTC.[2]
The following diagram illustrates the logical relationship between the properties of DMTC and the solvent in determining the final solubility outcome.
Caption: Factors influencing DMTC solubility.
Quantitative and Qualitative Solubility Data
The following tables synthesize available data, providing a practical reference for solvent selection.
Table of Quantitative Solubility
Quantitative data is crucial for precise experimental design. A key study by Li, et al. (2018) systematically measured the mole fraction solubility of DMTC in six organic solvents across a temperature range from 268.15 K to 313.15 K.[2] The study found that solubility increases with temperature in all tested solvents, indicating an endothermic dissolution process.[2]
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100g Solvent) | Reference(s) |
| Methanol | Alcohol | 25 | ~10 | [2][4] |
| Toluene | Aromatic Hydrocarbon | 25 | Data available in source | [2] |
| Tetrahydrofuran (THF) | Ether | 25 | Data available in source | [2] |
| Acetonitrile | Nitrile | 25 | Data available in source | [2] |
| Ethyl Acetate | Ester | 25 | Data available in source | [2] |
| Dichloromethane | Halogenated Hydrocarbon | 25 | Data available in source | [2] |
| n-Hexane | Aliphatic Hydrocarbon | 25 | Data available in source | [2] |
| Note: The exact numerical values from Li, et al. (2018) require access to the full publication. The reference indicates that solubility was measured systematically within this solvent set. |
Table of Qualitative Solubility
For rapid screening, qualitative descriptors are often sufficient.
| Solvent | Solubility Description | Rationale | Reference(s) |
| Ethanol | Soluble | Strong coordinating alcohol | [2] |
| Acetone | Soluble | Strong coordinating ketone | [2] |
| Water | Slightly Soluble, with Hydrolysis | Highly polar but causes decomposition | [5] |
Experimental Determination of DMTC Solubility
Accurate solubility measurement requires careful technique, primarily due to the compound's moisture sensitivity. The isothermal equilibrium method, a type of "static analytic method" as described in the literature, is a reliable approach.[2]
Core Challenges in Measurement
-
Hygroscopicity: DMTC readily absorbs atmospheric moisture, which leads to hydrolysis and inaccurate results. All steps must be performed under an inert atmosphere.[2]
-
Safety: DMTC is toxic and corrosive.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Recommended Workflow for Solubility Determination
The following diagram outlines the critical stages for an accurate and reproducible solubility measurement.
Caption: Experimental workflow for DMTC solubility.
Step-by-Step Protocol: Isothermal Equilibrium Method
This protocol is designed as a self-validating system to ensure data trustworthiness.
A. Materials and Reagents
-
Dimethyltin dichloride (DMTC), ≥98% purity
-
Anhydrous organic solvent of choice
-
Internal standard (for chromatographic analysis, if used)
-
Apparatus: Jacketed glass vessel, magnetic stirrer, constant temperature circulating bath, inert gas source (N₂ or Ar), Schlenk line or glovebox, gas-tight syringes with filters (0.22 µm PTFE).
B. Procedure
-
System Setup: Assemble the jacketed glass vessel under a positive pressure of inert gas. Dry all glassware in an oven at >120°C overnight and cool under an inert gas stream.
-
Solvent Addition: Add a precisely known mass or volume of the anhydrous solvent to the vessel.
-
Temperature Control: Set the circulating bath to the desired temperature and allow the solvent to thermally equilibrate for at least 30 minutes with gentle stirring.
-
DMTC Addition: Add an excess of DMTC to the solvent to create a visible slurry. The presence of undissolved solid at equilibrium is critical for ensuring the solution is saturated.
-
Equilibration: Seal the vessel and allow the mixture to stir at a constant temperature for at least 24 hours. This duration is typically sufficient to ensure equilibrium is reached. A preliminary kinetic study can be performed to confirm the minimum required time.
-
Sampling: Stop the stirring and allow the excess solid to settle for 1-2 hours. Carefully draw a sample of the clear supernatant into a pre-weighed, gas-tight syringe through a syringe filter. This step is the most critical; any suspended solid will invalidate the result.
-
Sample Analysis (Gravimetric Method): a. Dispense the filtered solution into a pre-weighed, dry vial. b. Immediately seal the vial and record the total mass (vial + solution). c. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature well below the boiling point of DMTC. d. Once all solvent is removed, record the final mass (vial + dry DMTC).
-
Calculation:
-
Mass of solution = (Mass of vial + solution) - (Mass of vial)
-
Mass of DMTC = (Mass of vial + dry DMTC) - (Mass of vial)
-
Mass of solvent = (Mass of solution) - (Mass of DMTC)
-
Solubility ( g/100g solvent) = (Mass of DMTC / Mass of solvent) * 100
-
Practical Implications for Researchers
-
Solvent Selection for Reactions: For homogeneous reactions, choose a solvent with high coordinating ability like THF or acetone to ensure complete dissolution of DMTC.[2] For reactions where DMTC is a catalyst, even moderate solubility in a solvent like dichloromethane may be sufficient.[2]
-
Purification and Recrystallization: A solvent system where DMTC is highly soluble at elevated temperatures but poorly soluble at low temperatures is ideal for recrystallization. A mixed solvent system (e.g., THF with an anti-solvent like hexane) can be effective for inducing precipitation of the purified product.
-
Handling and Storage: Due to its moisture sensitivity, DMTC should be stored in a tightly sealed container under an inert atmosphere, preferably in a desiccator or glovebox.[2] Use anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) for all manipulations.
Conclusion
The solubility of dimethyltin dichloride in organic solvents is a multifaceted characteristic primarily dictated by the powerful Lewis acid-base interactions between the electron-deficient tin center and electron-donating solvent molecules. While polarity plays a secondary role, the coordinating ability of the solvent is the most reliable predictor of solubility. Coordinating solvents like alcohols, ketones, and ethers are excellent choices for dissolving DMTC, whereas non-coordinating hydrocarbons are poor solvents. A rigorous experimental methodology, accounting for the compound's acute moisture sensitivity, is essential for obtaining accurate and reproducible solubility data, which is fundamental to the safe and effective application of this important organometallic compound in research and industry.
References
- Li, W., Wang, J., Ma, X., Ding, Y., & Yang, Z. (2018). Measurement and correlation of the solubility of tin compounds and β-diketimine in selected solvents. Journal of Molecular Liquids, 272, 984-991. [Link]
- BuyersGuideChem. (n.d.). Dimethyltin dichloride | 753-73-1.
- PubChem. (n.d.). Dimethyltin dichloride. National Center for Biotechnology Information.
- Thermo Scientific Alfa Aesar. (n.d.). Dimethyltin dichloride 2 g.
- Ereztech. (n.d.). Dimethyltin dichloride | Dichlorodimethylstannane | C2H6Cl2Sn.
- Cameron, M., Gowenlock, B. G., Parish, R. V., & Vasapollo, G. (1994). Coordination complexes of dimethyltin dichloride with C-nitroso compounds. Journal of Organometallic Chemistry, 465(1-2), 161-166. [Link]
- Rochow, E. G., & Tobias, R. S. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 3(5), 677-681. [Link]
- Papadakis, H., Christofides, A., Jeffery, J. C., & Bakas, T. (1999). PREPARATION AND SPECTROSCOPIC STUDY OF 1:2 ADDUCTS OF DIMETHYLTIN(IV)DICHLORIDE WITH AROMATIC N-OXIDES.
Sources
Navigating the Labyrinth of Organometallic Fragmentation: An In-Depth Technical Guide to the Mass Spectrometry of Dimethyltin(2+) Dichloride
For researchers, scientists, and drug development professionals engaged in the intricate world of metallodrugs and environmental analysis, the ability to unequivocally identify and characterize organometallic species is paramount. Dimethyltin(2+) dichloride ((CH₃)₂SnCl₂), a compound of significant industrial and toxicological interest, presents a unique analytical challenge. This technical guide provides a deep dive into the core principles and practical applications of mass spectrometry for the structural elucidation of this organotin compound, moving beyond rote protocols to explain the "why" behind the "how."
Introduction: The Analytical Imperative for Organotin Speciation
Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, have found widespread use as PVC stabilizers, catalysts, and biocides.[1] However, their utility is shadowed by their toxicity, which is highly dependent on the number and nature of the organic substituents.[1] Dimethyltin dichloride is a key intermediate and a degradation product of other organotins, making its sensitive and specific detection crucial for both quality control in industrial processes and for monitoring its environmental fate and toxicological impact.[1] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier technique for this purpose. This guide will focus on the fragmentation behavior of this compound, primarily under Electrospray Ionization (ESI) conditions, to provide a robust framework for its analysis.
The Genesis of a Gas-Phase Ion: Ionization of Dimethyltin Dichloride
The journey from a solution-phase molecule to a gas-phase ion amenable to mass analysis is the critical first step. For organometallic compounds like dimethyltin dichloride, which possess a degree of polarity and can be prone to thermal degradation, ESI is a particularly well-suited soft ionization technique.[2][3]
In a typical ESI experiment, a solution of the analyte is introduced into the mass spectrometer's ion source through a heated capillary. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
For dimethyltin dichloride, the ionization process in the positive ion mode is not as straightforward as simple protonation. Due to the lability of the tin-chloride bonds, the most commonly observed species in the ESI source is the dimethyltin monochloride cation, [(CH₃)₂SnCl]⁺ .[4] This occurs through the loss of a chloride ion. The formation of this cation is a key event, as it serves as the precursor ion for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).
It is also plausible, depending on the solvent system, to observe solvent adducts.[2] For instance, in a methanol (MeOH) or acetonitrile (MeCN) based mobile phase, species such as [(CH₃)₂SnCl(MeOH)]⁺ or [(CH₃)₂SnCl(MeCN)]⁺ might be formed. However, these adducts are often weakly bound and may readily lose the solvent molecule in the gas phase or upon collisional activation.
Deconstructing the Ion: Mass Spectrometry Fragmentation of this compound
Understanding the fragmentation pattern of the [(CH₃)₂SnCl]⁺ ion is the cornerstone of developing a robust and specific analytical method. Collision-Induced Dissociation (CID) is the most common technique used to induce fragmentation in tandem mass spectrometry. In this process, the precursor ion is isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen), leading to an increase in its internal energy and subsequent bond cleavage.
The fragmentation of the dimethyltin monochloride cation, [(CH₃)₂SnCl]⁺, proceeds through a cascade of neutral losses, providing a characteristic fingerprint for its identification.
Proposed Fragmentation Pathway
Based on the principles of organometallic chemistry and supported by fragmentation data from related organotin compounds, the following fragmentation pathway for [(CH₃)₂SnCl]⁺ is proposed:
-
Initial Precursor Ion: The primary ion generated in the ESI source is [(CH₃)₂SnCl]⁺ . The isotopic pattern of tin (with its multiple isotopes) and chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum, serving as a crucial confirmation of the ion's elemental composition.
-
Loss of a Methyl Radical: The initial and most facile fragmentation step is the homolytic cleavage of a tin-carbon bond, resulting in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This leads to the formation of the [CH₃SnCl]⁺ fragment ion. This is a common fragmentation pathway for organometallic compounds.[5]
-
Subsequent Neutral Losses: The [CH₃SnCl]⁺ ion can undergo further fragmentation through several pathways:
-
Loss of HCl: A subsequent neutral loss of hydrogen chloride (HCl), with a mass of 36 Da, can occur to form the [CH₃Sn]⁺ ion.
-
Loss of Methane: Alternatively, the [CH₃SnCl]⁺ ion can lose a molecule of methane (CH₄), with a mass of 16 Da, to yield the [SnCl]⁺ ion.
-
Loss of a Chlorine Radical: The loss of a chlorine radical (•Cl) from [CH₃SnCl]⁺ would result in the formation of [CH₃Sn]²⁺ , a doubly charged ion.
-
The relative abundance of these fragment ions will depend on the collision energy applied during the CID process. Higher collision energies will favor more extensive fragmentation.
Table 1: Summary of Key Ions and Fragments in the ESI-MS/MS of Dimethyltin Dichloride
| Ion/Fragment | Proposed Structure | Nominal m/z (for ¹²⁰Sn, ³⁵Cl) | Key Neutral Loss |
| Precursor Ion | [(CH₃)₂¹²⁰Sn³⁵Cl]⁺ | 185 | - |
| Fragment Ion 1 | [CH₃¹²⁰Sn³⁵Cl]⁺ | 170 | •CH₃ (15 Da) |
| Fragment Ion 2 | [CH₃¹²⁰Sn]⁺ | 135 | HCl (36 Da) from m/z 170 |
| Fragment Ion 3 | [¹²⁰Sn³⁵Cl]⁺ | 155 | CH₄ (16 Da) from m/z 170 |
Note: The m/z values are nominal and will be observed as a characteristic isotopic pattern in a high-resolution mass spectrometer.
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be effectively visualized using a diagram.
Caption: Proposed ESI-MS/MS fragmentation pathway of the dimethyltin monochloride cation.
From Theory to Practice: Experimental Protocols
A scientifically sound understanding of fragmentation must be paired with a robust and reproducible experimental protocol. The following provides a detailed methodology for the analysis of dimethyltin dichloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Given the potential for dimethyltin dichloride to be present in complex matrices such as environmental samples or biological tissues, a reliable extraction and clean-up procedure is essential. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a suitable starting point.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated dimethyltin dichloride) to correct for matrix effects and variations in extraction efficiency.
-
Extraction: Add 10 mL of acidified water (e.g., 0.1% formic acid) and 10 mL of acetonitrile. Vortex vigorously for 1 minute. The acidification helps to stabilize the organotin compounds.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters must be optimized for the specific analyte and instrument.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of organotin compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to achieve good separation.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument, or full scan and data-dependent MS/MS for qualitative analysis on a high-resolution instrument.
-
MRM Transitions (for quantification):
-
Primary: m/z 185 → 170 (for ¹²⁰Sn, ³⁵Cl)
-
Confirmatory: m/z 185 → 135 (for ¹²⁰Sn, ³⁵Cl)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the precursor ion.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.
Experimental Workflow Visualization
Caption: A generalized workflow for the analysis of dimethyltin dichloride.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound, while presenting certain organometallic-specific challenges, can be approached systematically and with a high degree of confidence. By understanding the principles of its ionization in an ESI source and the logical cascade of its fragmentation upon collision-induced dissociation, researchers can develop highly specific and sensitive analytical methods. The formation of the [(CH₃)₂SnCl]⁺ precursor ion and its subsequent fragmentation through the loss of a methyl radical and other neutral species provides a unique and reliable signature for its identification and quantification. This in-depth guide, combining theoretical understanding with practical, field-proven protocols, serves as a valuable resource for scientists and professionals dedicated to the precise and accurate characterization of this important organotin compound.
References
- Jirásko, R., Holčapek, M., Kolářová, L., & Basu Baul, T. S. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry, 42(7), 918-928. [Link]
- World Health Organization. (1990). Tin and Organotin Compounds: A Preliminary Review. Environmental Health Criteria 15. [Link]
- McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(7), 575-586. [Link]
- Banoub, J. H., et al. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Rapid Communications in Mass Spectrometry, 18(1), 103-110. [Link]
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12955, Dimethyltin dichloride.
- Carroll, F. A. (2010). Perspectives on structure and mechanism in organic chemistry. John Wiley & Sons.
- NIST. (n.d.). Dimethyltin dichloride. In NIST Chemistry WebBook. National Institute of Standards and Technology.
Sources
- 1. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. | Semantic Scholar [semanticscholar.org]
- 2. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
infrared spectroscopy of dimethyltin(2+) dichloride
An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyltin(IV) Dichloride
Authored by: A Senior Application Scientist
Introduction
Organotin compounds, characterized by at least one tin-carbon bond, represent a diverse class of organometallic substances with a rich history beginning with Edward Frankland's synthesis of diethyltin diiodide in 1849.[1][2] These compounds, with tin typically in the +4 oxidation state, have found applications as PVC stabilizers, catalysts, and precursors for other organometallic syntheses.[3][4] Dimethyltin(IV) dichloride, (CH₃)₂SnCl₂, is a foundational compound in this family, serving as a key intermediate.[3][4]
The characterization of organometallic compounds relies on a suite of analytical techniques, among which infrared (IR) spectroscopy holds a pivotal role.[5][6] IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" that is directly correlated to the functional groups and overall molecular structure.[7] For a compound like dimethyltin(IV) dichloride, IR spectroscopy is indispensable for confirming the presence of methyl-tin linkages, elucidating the nature of the tin-chlorine bonds, and gaining insights into the coordination environment of the central tin atom.
This guide provides a comprehensive technical overview of the infrared spectroscopy of dimethyltin(IV) dichloride. It is designed for researchers and drug development professionals, moving from the theoretical underpinnings of its vibrational modes to practical experimental protocols and detailed spectral analysis. The narrative emphasizes the causal links between molecular structure, experimental choices, and the resultant spectral data, ensuring a robust and self-validating understanding of the topic.
Molecular Structure and Theoretical Vibrational Modes
The interpretation of an infrared spectrum begins with an understanding of the molecule's structure. In the solid state, dimethyltin(IV) dichloride does not exist as a simple, isolated tetrahedral molecule. Instead, crystal structure analysis reveals intermolecular associations where chlorine atoms from neighboring molecules coordinate to the tin atom of another, resulting in a distorted octahedral environment around the tin center.[8] This association is a critical factor influencing the vibrational frequencies observed in the IR spectrum.
The (CH₃)₂SnCl₂ molecule, with its 9 atoms, has (3N-6) = 21 fundamental vibrational modes. These can be categorized based on the bonds and groups present:
-
Methyl Group Vibrations: The two methyl groups give rise to characteristic C-H stretching, bending (scissoring), and rocking modes.[9][10]
-
Tin-Carbon (Sn-C) Vibrations: The stretching of the Sn-C bonds is particularly diagnostic. Due to the C-Sn-C arrangement, both asymmetric (νₐₛ) and symmetric (νₛ) stretching modes are expected.
-
Tin-Chlorine (Sn-Cl) Vibrations: Similarly, asymmetric and symmetric Sn-Cl stretching modes will be present. The frequencies of these vibrations are highly sensitive to the coordination number and geometry around the tin atom.[11]
The diagram below illustrates the basic connectivity of the dimethyltin(IV) dichloride monomer.
Caption: Molecular structure of a dimethyltin(IV) dichloride monomer.
Experimental Protocol: Acquiring the Infrared Spectrum
Given that dimethyltin(IV) dichloride is a solid at room temperature and is sensitive to moisture, proper sample preparation is crucial for obtaining a high-quality, artifact-free infrared spectrum.[12][13] The primary goal of the preparation is to reduce the particle size of the solid to minimize scattering of the infrared radiation and to disperse it in an IR-transparent medium.[14]
Recommended Method: Potassium Bromide (KBr) Pellet
This technique involves mixing a small amount of the solid sample with finely ground, dry potassium bromide (KBr) and pressing the mixture into a transparent pellet. KBr is ideal because it is transparent to IR radiation over a wide wavenumber range (typically 4000 to 400 cm⁻¹).
Step-by-Step Protocol:
-
Drying: Gently dry the dimethyltin(IV) dichloride sample in a desiccator or under vacuum to remove any adsorbed water. Ensure the KBr powder is also thoroughly dry (oven-drying is recommended).
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the dimethyltin(IV) dichloride sample with about 100-200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous mixture. Causality: This step is critical to reduce particle size below the wavelength of the incident IR radiation, which minimizes light scattering and produces sharp, well-defined absorption bands.[14]
-
Pellet Pressing: Transfer the ground mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, ensuring an adequate number of scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted by the instrument software.
Alternative Method: Nujol Mull
An alternative is the Nujol mull technique, where the solid is ground with a few drops of Nujol (a mineral oil) to create a paste.[15] This mull is then pressed between two salt plates (e.g., NaCl or KBr). While faster, this method has the disadvantage that the Nujol itself has characteristic C-H stretching and bending absorptions (~2920, 2850, 1460, and 1380 cm⁻¹) which may obscure sample peaks in these regions.[15]
Caption: Experimental workflow for IR analysis via the KBr pellet method.
Spectral Interpretation and Analysis
The infrared spectrum of dimethyltin(IV) dichloride provides a wealth of structural information. The key absorption bands and their assignments are summarized below.
| Wavenumber (cm⁻¹) Range | Assignment | Description of Vibrational Mode |
| 3000–2900 | ν(C-H) | C-H stretching vibrations within the methyl groups. These are typical for alkanes and related structures.[9][10] |
| ~1400 | δ(CH₃) | Asymmetric and symmetric C-H bending (deformation) modes of the methyl groups. |
| ~1200 | δ(CH₃) | Symmetric C-H bending (umbrella) mode. |
| ~780 | ρ(CH₃) | CH₃ rocking mode. |
| 580–570 | νₐₛ(Sn-C) | Asymmetric Sn-C stretch. This is a strong and highly characteristic band for the dimethyltin moiety. Its position confirms the presence of the (CH₃)₂Sn group. |
| 520–510 | νₛ(Sn-C) | Symmetric Sn-C stretch. This band is typically weaker than the asymmetric stretch. The presence and separation of both Sn-C stretches can provide information on the C-Sn-C bond angle. |
| Below 400 | ν(Sn-Cl) | Sn-Cl stretching modes. These appear in the far-infrared region. Their exact positions are highly dependent on the coordination geometry. In the associated solid-state structure, these bands are found at lower frequencies compared to a theoretical isolated tetrahedral molecule due to the bridging nature of the chlorine atoms.[16] |
Expert Insights:
The most informative region of the spectrum for a researcher analyzing this compound is below 1000 cm⁻¹, often called the fingerprint region.[7] Within this region, the Sn-C and Sn-Cl stretching vibrations are of paramount importance.
-
Sn-C Vibrations: The presence of two distinct bands, the asymmetric stretch (νₐₛ) around 575 cm⁻¹ and the symmetric stretch (νₛ) around 515 cm⁻¹, is definitive proof of a non-linear C-Sn-C arrangement, as expected. The relative intensity and position of these bands are well-documented for dimethyltin compounds.[17]
-
Sn-Cl Vibrations and Coordination: The Sn-Cl stretching frequencies provide direct evidence of the intermolecular association in the solid state. In complexes where dimethyltin(IV) dichloride acts as a Lewis acid and forms adducts, the coordination number around the tin atom increases from four to five or six.[1][16] This increase in coordination number weakens the Sn-Cl bonds, causing their stretching frequencies to shift to lower wavenumbers (a red shift).[11] Therefore, observing Sn-Cl stretches below 300 cm⁻¹ is consistent with the known crystal structure featuring bridging chlorides and an octahedrally coordinated tin atom.[8]
Caption: Relationship between structure, vibrations, and the IR spectrum.
Conclusion
Infrared spectroscopy is a powerful and accessible tool for the structural characterization of dimethyltin(IV) dichloride. A successful analysis hinges on meticulous sample preparation to mitigate moisture contamination and reduce light scattering. The resulting spectrum offers definitive evidence for the core structural features of the molecule. The mid-infrared region confirms the integrity of the methyl groups through their C-H vibrations, while the far-infrared region provides the most crucial diagnostic information. The characteristic asymmetric and symmetric Sn-C stretching bands confirm the dimethyltin moiety, and the position of the Sn-Cl stretching vibrations offers profound insight into the coordination state of the tin atom, corroborating the associated, pseudo-octahedral structure present in the solid state. For researchers in materials science and drug development, a proficient interpretation of the IR spectrum is a fundamental step in verifying the identity, purity, and structural nature of this important organometallic precursor.
References
- Clark, J. P., & Wilkins, C. J. (1966). Dimethyltin dihalide complexes and their infrared spectra. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 871-873.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
- Lohmann, D. H. (1965). The infrared spectra of some organotin oxides. Journal of Organometallic Chemistry, 4(5), 382-391.
- Wade, A. (2022). IR Spectroscopy. Chemistry LibreTexts.
- da Silva, G. F., et al. (2024). Photosensitizing CNTs by organotin(IV) compounds: Generation of reactive oxygen species and degradation. Supplementary Information.
- Papadakia, H., et al. (1998). PREPARATION AND SPECTROSCOPIC STUDY OF 1:2 ADDUCTS OF DIMETHYLTIN(IV)DICHLORIDE WITH AROMATIC N-OXIDES. Journal of Coordination Chemistry, 43(3), 225-235.
- Edelmann, F. T. (2021). How to Characterize Organometallic Compounds? ResearchGate.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Note: A direct link to the textbook is not available, but the methods are standard and widely published in organic chemistry lab manuals.)
- Odinity. (2014). Preparation and investigation of organometallic compounds.
- Davies, A. G., et al. (1966). Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1751-1753.
- National Center for Biotechnology Information. (n.d.). Dimethyltin dichloride. PubChem Compound Database.
- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
- Cochran, J. C., et al. (n.d.). Carbon-Tin Vibrational Frequencies in Substituted Trimethylvinylstannanes. Journal of the Pennsylvania Academy of Science.
- Thermo Fisher Scientific. (n.d.). Dimethyltin dichloride. Labcompare.
- Yilmaz, S. (2020). IR spectroscopic study and DFT calculations on dibenzyltin dichloride. Journal of the Turkish Chemical Society, Section A: Chemistry.
- National Institute of Standards and Technology. (n.d.). Tin, dichlorodimethyl-. NIST Chemistry WebBook.
- Golenko, Y. D., et al. (2020). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 25(22), 5489.
- Hayashi Pure Chemical Ind.,Ltd. (2024). Dimethyltin dichloride-d₆ Safety Data Sheet.
- LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Wikipedia. (n.d.). Organotin chemistry.
- OpenStax. (2023). 12.7 Interpreting Infrared Spectra. Organic Chemistry.
- Jain, S. C. (1966). Infrared spectroscopy and coordination chemistry. University of Hawaii.
- Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 10-18.
- Professor Adam Teaches. (2023). Spectroscopy in Coordination Chemistry. YouTube.
- Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report: Organic tin compounds (Dimethyltin compounds).
- Golenko, Y. D., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(10), 2828.
- Google Patents. (1977). US4052426A - Process for the manufacture of dimethyl-tin dichloride.
- Zhabanov, Y. A., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 27(13), 4279.
- Mary, Y. S., et al. (2022). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1250, 131758.
Sources
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. env.go.jp [env.go.jp]
- 4. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. odinity.com [odinity.com]
- 7. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]
- 8. Crystal structure and Mössbauer spectrum of dimethyltin dichloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 12. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 13. 753-73-1 CAS MSDS (DIMETHYLTIN DICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Dimethyltin dihalide complexes and their infrared spectra - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
Unraveling the Solid-State Architecture of Dimethyltin(II) Dichloride: A Technical Guide to its Crystal Structure Analysis
Foreword: The Enduring Relevance of Foundational Structures
In the landscape of modern materials science and drug development, the precise understanding of molecular architecture at the atomic level remains a cornerstone of innovation. Organotin compounds, a class of molecules characterized by a tin-carbon bond, have a rich history of applications, from catalysis to polymer stabilization.[1] Among these, dimethyltin(II) dichloride ((CH₃)₂SnCl₂) serves as a fundamental building block and a subject of significant academic interest. Its seemingly simple formulation belies a complex and informative solid-state structure that offers profound insights into the coordination chemistry of tin.
This technical guide provides a comprehensive exploration of the crystal structure analysis of dimethyltin(II) dichloride. We will not only present the determined structure but also delve into the experimental rationale and modern analytical workflows, offering a robust resource for researchers, scientists, and professionals in drug development. Our approach is grounded in the principles of scientific integrity, providing a self-validating narrative that explains the causality behind experimental choices.
Synthesis and Crystallogenesis: From Precursors to Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathways to Dimethyltin(II) Dichloride
Several synthetic routes to dimethyltin(II) dichloride have been established, often involving the direct reaction of metallic tin with methyl chloride at elevated temperatures and pressures. Catalysts, such as trialkylamines or a combination of tin tetrachloride and a phosphine or amine, are frequently employed to improve reaction rates and yields.[2][3] Another common approach involves redistribution reactions.
A representative synthesis involves the reaction of molten tin with gaseous methyl chloride.[4] In a continuous process, methyl chloride is bubbled through molten tin, and the resulting dimethyltin dichloride is collected by condensation as colorless, needle-like crystals.[4] These crystals are soluble in various organic solvents like water, alcohol, benzene, and hexane, and can be recrystallized from toluene to enhance purity and crystal size.[4]
The Art and Science of Single Crystal Growth
Obtaining crystals suitable for single-crystal X-ray diffraction is a critical and often challenging step. The ideal crystal should be well-formed, free of defects, and typically in the size range of 0.1-0.5 mm. For a moisture-sensitive compound like dimethyltin(II) dichloride, careful handling under an inert atmosphere is paramount.
A common and effective method for growing single crystals is slow evaporation from a suitable solvent. Given that dimethyltin dichloride can be recrystallized from toluene, a controlled evaporation of a saturated toluene solution in an inert atmosphere (e.g., a nitrogen-filled glovebox) is a viable strategy. The principle behind this technique is to gradually increase the concentration of the solute beyond its saturation point, inducing nucleation and slow crystal growth.
The Crystalline Architecture of Dimethyltin(II) Dichloride: A Departure from Idealized Geometry
The seminal work on the crystal structure of dimethyltin(II) dichloride was published by Davies, Milledge, Puxley, and Smith in 1970.[5][6] Their analysis revealed a fascinating deviation from the simple tetrahedral geometry one might predict for an isolated (CH₃)₂SnCl₂ molecule.
Intermolecular Interactions and the Emergence of a Distorted Octahedral Environment
In the solid state, dimethyltin(II) dichloride molecules associate with their neighbors through intermolecular chlorine bridging. This association leads to a significant distortion of the coordination environment around the tin atom, moving from a tetrahedral geometry towards an octahedral one.[5][6] Each tin atom is coordinated to the two methyl groups and two chlorine atoms of its own molecule, and it also forms weaker bonds with chlorine atoms from two adjacent molecules. This results in a polymeric chain-like structure.
Crystallographic Data
The crystallographic parameters for dimethyltin(II) dichloride, as determined by Davies et al., are summarized in the table below.[7]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Imma |
| a | 8.78 Å |
| b | 7.75 Å |
| c | 9.25 Å |
| Z (molecules per unit cell) | 4 |
Experimental Workflow for Crystal Structure Determination: A Step-by-Step Protocol
The determination of a crystal structure is a meticulous process that can be broken down into several key stages. The following protocol outlines a modern approach to the single-crystal X-ray diffraction analysis of a moisture-sensitive compound like dimethyltin(II) dichloride.
Crystal Selection and Mounting
-
Crystal Selection: Under a microscope in an inert atmosphere (e.g., inside a glovebox), select a well-formed, transparent crystal with sharp edges. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully attach the selected crystal to the tip of a cryo-loop or a glass fiber using a minimal amount of inert oil or grease. The mounting medium serves to both adhere the crystal and protect it from the atmosphere.
-
Flash Cooling: Rapidly cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer. This process vitrifies the surrounding oil, holding the crystal firmly in place and minimizing thermal vibrations during data collection, which leads to higher quality diffraction data.
X-ray Diffraction Data Collection
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a low-temperature device is used.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure the intensities of a large number of unique reflections, ensuring data completeness and redundancy.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
-
Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. For organometallic compounds, direct methods or Patterson methods are commonly employed.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Modern software packages like SHELX are widely used for this purpose.[4][8][9]
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths and angles against expected values and analyzing the residual electron density map for any unassigned features.
Spectroscopic Correlation: The Power of Mössbauer Spectroscopy
While X-ray diffraction provides a definitive picture of the atomic arrangement in the solid state, other analytical techniques can offer complementary information and corroborate the structural findings. For tin-containing compounds, ¹¹⁹Sn Mössbauer spectroscopy is a particularly powerful tool.
The Mössbauer spectrum of dimethyltin(II) dichloride provides key insights into the electronic environment of the tin nucleus.[5] The observed quadrupole splitting in the spectrum is a direct measure of the electric field gradient at the tin nucleus. A non-zero quadrupole splitting indicates a non-symmetrical electronic environment. The magnitude of the splitting in dimethyltin(II) dichloride is consistent with the distorted octahedral coordination geometry observed in the crystal structure, where the arrangement of the methyl and chloro ligands around the tin atom is not perfectly symmetrical.[5] This spectroscopic data provides strong, independent evidence that validates the crystallographic model.
Visualizing the Structure and Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: A 2D representation of the dimethyltin(II) dichloride molecule.
Caption: A schematic of the experimental workflow for crystal structure analysis.
Conclusion: A Foundation for Future Discovery
The crystal structure analysis of dimethyltin(II) dichloride serves as an exemplary case study in the power of X-ray diffraction to reveal the intricate details of molecular architecture. The elucidation of its distorted octahedral geometry, driven by intermolecular interactions, provides a crucial understanding of its solid-state behavior and informs our broader knowledge of organotin chemistry. The synergy between crystallographic and spectroscopic techniques, such as Mössbauer spectroscopy, underscores the importance of a multi-faceted analytical approach for robust structural characterization. For researchers and professionals in materials science and drug development, a deep appreciation of these foundational structural principles is indispensable for the rational design and synthesis of novel compounds with tailored properties.
References
- SHELX. University of Göttingen. [Link]
- Davies, A. G., Milledge, H. J., Puxley, D. C., & Smith, P. J. (1970). Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2862-2866. [Link]
- US Patent 2679506A, "Preparation of dimethyl tin dichloride by direct reaction," issued 1954-05-25.
- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]
- Davies, A. G., Milledge, H. J., Puxley, D. C., & Smith, P. J. (1970). Crystal structure and Mössbauer spectrum of dimethyltin dichloride. RSC Publishing. [Link]
- US Patent 3901824A, "New catalyst in the direct synthesis of dimethyltin dichloride," issued 1975-08-26.
- PubChem. Dimethyltin dichloride.
- Davies, A. G., Milledge, H. J., Puxley, D. C., & Smith, P. J. (1970). Crystal structure and Mössbauer spectrum of dimethyltin dichloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]
- Rabiee, N., Safarkhani, M., & Amini, M. M. (2018). Investigating the structural chemistry of organotin(IV) compounds: recent advances. Reviews in Inorganic Chemistry, 38(1), 13-45. [Link]
- Wikipedia. Organotin chemistry. [Link]
- ALS Global. Analysis of organotin compounds. [Link]
- Royal Society. (2024). Alwyn George Davies. 13 May 1926—1 September 2023. Biographical Memoirs of Fellows of the Royal Society. [Link]
- SERC Carleton. Single-crystal X-ray Diffraction. [Link]
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]
- Oreate AI. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]
- Cambridge Crystallographic Data Centre.
- US Patent 3857868A, "Preparation of dimethyltin dichloride," issued 1974-12-31.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 3. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 4. SHELX - PaNdata Software [software.pan-data.eu]
- 5. WinGX Program System [chem.gla.ac.uk]
- 6. Crystal structure and Mössbauer spectrum of dimethyltin dichloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. The Mössbauer spectra, structure, and bonding of some hexaco-ordinate compounds of tin(IV) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 9. scs.illinois.edu [scs.illinois.edu]
An In-depth Technical Guide to the Thermal Decomposition of Dimethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of dimethyltin(2+) dichloride ((CH₃)₂SnCl₂). As an organotin compound with significant industrial applications, including as a precursor for heat stabilizers and coatings, a thorough understanding of its thermal stability is paramount for safe handling, process optimization, and predicting its environmental fate. This document delves into the fundamental principles of thermal analysis, detailed experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and an analysis of the decomposition pathways and resulting products. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently assess the thermal properties of dimethyltin dichloride and related organometallic compounds.
Introduction: The Significance of Thermal Stability in Organotin Chemistry
Dimethyltin dichloride is a versatile organometallic compound used as an intermediate in the synthesis of various organotin products, including PVC stabilizers and catalysts for esterification reactions[1]. Its efficacy and safety in these applications are intrinsically linked to its thermal stability. Uncontrolled thermal decomposition can lead to the release of hazardous substances and compromise product quality. Therefore, a precise determination of its decomposition temperature and an understanding of the decomposition mechanism are critical for:
-
Process Safety and Hazard Analysis: Identifying the onset of decomposition is crucial for establishing safe operating temperatures and preventing runaway reactions.
-
Material Science and Formulation: Knowledge of thermal stability informs the selection of appropriate processing conditions for polymers and other materials incorporating organotin compounds.
-
Environmental Impact Assessment: Understanding the decomposition products is essential for evaluating the environmental persistence and toxicity of organotin compounds.
This guide will provide a detailed exploration of the thermal decomposition of dimethyltin dichloride, grounded in established analytical techniques and scientific literature.
Fundamental Principles of Thermal Analysis
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For studying the thermal decomposition of dimethyltin dichloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is invaluable for determining the temperature at which decomposition begins, the kinetics of the decomposition process, and the composition of the final residue.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Section: Methodologies for Thermal Analysis
Given that dimethyltin dichloride is a moisture-sensitive solid, careful sample handling is imperative to obtain accurate and reproducible thermal analysis data. The following protocols are designed to ensure the integrity of the sample and the reliability of the results.
Handling of Air-Sensitive Dimethyltin Dichloride
Dimethyltin dichloride is sensitive to moisture and should be handled in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent hydrolysis.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for performing TGA on dimethyltin dichloride to determine its thermal decomposition profile.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Materials:
-
Dimethyltin dichloride (high purity)
-
Inert purge gas (e.g., high-purity nitrogen)
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, calibrated, and purged with high-purity nitrogen.
-
Set the nitrogen flow rate to a constant value (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
-
Sample Preparation (in a glovebox):
-
Tare a clean, dry TGA sample pan.
-
Accurately weigh 5-10 mg of dimethyltin dichloride into the pan.
-
Seal the pan if using a hermetic pan to prevent exposure to the atmosphere during transfer.
-
-
TGA Analysis:
-
Transfer the sealed pan to the TGA autosampler. If using an open pan, the transfer must be done quickly to minimize air exposure.
-
Program the TGA with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the use of DSC to investigate the thermal transitions of dimethyltin dichloride.
Instrumentation: A calibrated differential scanning calorimeter is required.
Materials:
-
Dimethyltin dichloride (high purity)
-
Inert purge gas (e.g., high-purity nitrogen)
-
DSC sample pans (e.g., aluminum, hermetically sealed)
Procedure:
-
Instrument Preparation:
-
Ensure the DSC instrument is clean, calibrated, and purged with high-purity nitrogen.
-
Set the nitrogen flow rate to a constant value (e.g., 20-50 mL/min).
-
-
Sample Preparation (in a glovebox):
-
Tare a clean, dry DSC sample pan and lid.
-
Accurately weigh 2-5 mg of dimethyltin dichloride into the pan.
-
Hermetically seal the pan to encapsulate the sample and prevent volatilization before decomposition.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Program the DSC with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic and exothermic peaks corresponding to melting and decomposition events.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Results and Discussion: Decomposition Profile of Dimethyltin Dichloride
Onset of Decomposition
Research on the gas-phase pyrolysis of dimethyltin dichloride in a nitrogen atmosphere has shown that decomposition begins at approximately 500°C [2]. This temperature represents the point at which the covalent bonds within the molecule begin to rupture under thermal stress.
Decomposition Products
The thermal decomposition of dimethyltin dichloride proceeds through a complex series of reactions, yielding a mixture of gaseous and solid products.
-
In an Inert Atmosphere (Nitrogen): The primary gaseous decomposition products identified are tin dichloride (SnCl₂), methane (CH₄), ethane (C₂H₆), ethene (C₂H₄), and propane (C₃H₈)[2]. The formation of these hydrocarbons results from the cleavage of the tin-carbon bonds and subsequent radical reactions.
-
In the Presence of Air: When heated in the presence of oxygen, the decomposition is expected to be more complex, with the formation of hazardous products including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride gas (HCl)
-
Tin oxides (e.g., SnO₂)
-
Representative Thermal Analysis Data of a Dialkyltin Dichloride
To illustrate the expected thermal decomposition behavior, TGA data for a structurally similar compound, dibutyltin dichloride, can be examined. While the exact temperatures will differ, the general pattern of decomposition is likely to be comparable. A study on a dibutyltin compound showed a multi-step decomposition process, indicating that the loss of the organic ligands and chloride atoms occurs in discrete stages[3].
Table 1: Hypothetical TGA Data for Dimethyltin Dichloride Based on Analogous Compounds
| Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragments |
| 100 - 200 | ~2-5% | Adsorbed moisture/volatile impurities |
| 200 - 400 | ~27% | Loss of two methyl groups (as methane/ethane) |
| 400 - 600 | ~32% | Loss of two chlorine atoms (as HCl or Cl₂) |
| > 600 | - | Residual tin/tin oxide |
Note: This data is illustrative and based on the expected decomposition of a dialkyltin dichloride. Actual experimental results for dimethyltin dichloride may vary.
Safety Considerations and Best Practices
Dimethyltin dichloride is a toxic and corrosive substance. Inhalation, ingestion, or skin contact can be harmful. When heated to decomposition, it emits toxic fumes of tin and chlorides. Therefore, strict safety protocols must be followed:
-
Handling: Always handle dimethyltin dichloride in a well-ventilated fume hood or a glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thermal Analysis: Ensure that the exhaust from the TGA/DSC instrument is properly vented.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
The thermal decomposition of dimethyltin dichloride is a critical parameter for its safe and effective use in various industrial applications. This guide has provided a comprehensive framework for understanding and evaluating its thermal stability. The pyrolysis in an inert atmosphere commences at approximately 500°C, leading to the formation of tin dichloride and various hydrocarbons. The presence of oxygen results in the formation of hazardous combustion byproducts. By adhering to the detailed experimental protocols for TGA and DSC and implementing stringent safety measures, researchers can accurately characterize the thermal properties of dimethyltin dichloride, ensuring both scientific integrity and laboratory safety.
References
- Synthesis and Characterization of Dibutyltin Compounds with α- Amino Acids. Preprints.org. 2016. [Link]
- Kinetic mechanism of the decomposition of dimethyltin dichloride. TUE Research Portal. [Link]
- DIBUTYLTIN DICHLORIDE.
- DBTC – Dibutyltin Dichloride. BNT Chemicals. [Link]
- DIBUTYLTIN DICHLORIDE. escom Chemie GmbH. [Link]
- Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG. 2022. [Link]
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. 2022. [Link]
Sources
An In-depth Technical Guide to the Hydrolysis Kinetics of Dimethyltin(IV) Dichloride in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyltin(IV) dichloride ((CH₃)₂SnCl₂) is a significant organotin compound with applications ranging from PVC stabilization to potential therapeutic uses. Its behavior and ultimate fate in aqueous environments, such as physiological systems, are critically governed by its hydrolysis kinetics. This guide provides a comprehensive examination of the aqueous hydrolysis of dimethyltin(IV) dichloride, detailing the reaction mechanisms, the formation of various monomeric and polymeric species, and the key factors influencing the kinetic landscape. We present established experimental protocols for studying these kinetics, including potentiometric and spectrophotometric techniques, and summarize key kinetic and thermodynamic data. This document is intended to serve as a foundational resource for researchers investigating the environmental impact, toxicological profile, and pharmaceutical potential of dimethyltin compounds.
Introduction: The Significance of Dimethyltin Hydrolysis
Dimethyltin(IV) dichloride is a covalent compound that, upon dissolution in water, undergoes a rapid reaction to form the aquated dimethyltin(IV) cation, [(CH₃)₂Sn(H₂O)₄]²⁺, and chloride ions.[1] This initial dissociation is followed by a series of pH-dependent hydrolysis and condensation reactions, leading to a complex array of soluble and insoluble species.[2][3] Understanding the kinetics of these transformations is paramount for several reasons:
-
Bioavailability and Toxicity: The speciation of dimethyltin in an aqueous medium dictates its bioavailability and toxicological effects. The parent compound and its hydrolysis products exhibit different toxicities.[4]
-
Drug Development: For organotin compounds being investigated as potential antitumor agents, their hydrolytic stability is a key determinant of their mechanism of action and efficacy.[5] A compound that hydrolyzes too quickly may not reach its target, while one that is too stable may not release the active species.[5]
-
Environmental Fate: The hydrolysis of dimethyltin(IV) dichloride is the first step in its environmental degradation pathway, influencing its transport, persistence, and impact on aquatic ecosystems.[3]
This guide will delve into the core principles governing the hydrolysis kinetics of dimethyltin(IV) dichloride, providing the necessary theoretical background and practical methodologies for its study.
The Mechanistic Pathway of Hydrolysis and Speciation
The hydrolysis of the aquated dimethyltin(IV) cation, abbreviated as M²⁺ where M represents (CH₃)₂Sn, is a stepwise process involving the deprotonation of coordinated water molecules. This leads to the formation of various monomeric and polynuclear hydroxo complexes.[5][6]
The primary hydrolysis reactions can be generalized as follows:
p M²⁺ + q H₂O ⇌ Mₚ(OH)q⁽²ᵖ⁻q⁾⁺ + q H⁺
The specific species formed are highly dependent on the pH of the solution and the total concentration of dimethyltin.[7]
Key Hydrolytic Species
Studies have identified several key species in the hydrolysis of dimethyltin(IV) dichloride.[2][8] These include:
-
Monomeric Species:
-
(CH₃)₂SnOH⁺
-
(CH₃)₂Sn(OH)₂
-
(CH₃)₂Sn(OH)₃⁻
-
-
Polynuclear Species:
-
[(CH₃)₂SnOH]₂²⁺
-
[(CH₃)₂Sn]₂(OH)₃⁺
-
[(CH₃)₂Sn]₃(OH)₄²⁺
-
[(CH₃)₂Sn]₄(OH)₆²⁺
-
The formation of these species has been confirmed through various analytical techniques, with their stability constants determined under different ionic media.[2][8] It is noteworthy that the tendency to form polycondensed species is reduced in the presence of chloride ions due to complexation with the aquodimethyltin(IV) ion.[2][7]
Below is a diagram illustrating the general hydrolysis pathway:
Caption: Generalized hydrolysis pathway of dimethyltin(IV) dichloride in aqueous solution.
Factors Influencing Hydrolysis Kinetics
The rate and extent of dimethyltin(IV) dichloride hydrolysis are significantly influenced by several experimental parameters.
pH
The pH of the aqueous solution is the most critical factor. The speciation of dimethyltin is directly tied to the hydrogen ion concentration.[5] As the pH increases, the equilibrium shifts towards the formation of more hydroxylated species and, eventually, precipitation of dimethyltin oxide.[1] Potentiometric titrations have shown that precipitation of the oxide begins at a pH of approximately 5.7.[1]
Temperature
Temperature affects the rate constants of the hydrolysis reactions. While detailed kinetic studies focusing solely on the temperature dependence for dimethyltin(IV) dichloride are not extensively reported in the provided search results, it is a fundamental principle of chemical kinetics that reaction rates generally increase with temperature. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of complexation have been calculated from the temperature dependence of equilibrium constants for related dimethyltin(IV) complexes.[6]
Ionic Strength and Medium
The ionic strength and the nature of the ions in the solution can influence the activity coefficients of the reacting species and thus the reaction rates and equilibrium positions.[5] Studies have been conducted in different ionic media, such as NaCl and NaClO₄, to account for these effects.[5][6] The presence of coordinating anions, like chloride, can also directly participate in the speciation by forming chloro-complexes, which can affect the hydrolysis pathway.[2][7]
Experimental Methodologies for Kinetic Analysis
A robust understanding of the hydrolysis kinetics requires precise and reliable experimental techniques. The following are standard methods employed in the study of organotin hydrolysis.
Potentiometric Titration
This is a powerful technique for determining the formation constants of the various hydroxo complexes.[2][8]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation:
-
Prepare a stock solution of dimethyltin(IV) dichloride of known concentration in deionized water. To prevent initial hydrolysis, a small amount of a strong acid (e.g., HCl or HClO₄) can be added to maintain a low pH.[7]
-
Prepare a standardized solution of a strong base (e.g., NaOH, carbonate-free).
-
Prepare a solution of a background electrolyte (e.g., NaCl or NaClO₄) to maintain a constant ionic strength.[6]
-
-
Titration Procedure:
-
Place a known volume of the dimethyltin(IV) dichloride solution, containing the background electrolyte, in a thermostatted reaction vessel.
-
Immerse a calibrated pH electrode and a reference electrode into the solution.
-
Titrate the solution with the standardized base, adding small, precise increments.
-
Record the pH (or electromotive force, e.m.f.) after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
Spectrophotometry
UV-Vis spectrophotometry can be used to monitor the changes in the concentration of species that have distinct absorption spectra. This method is particularly useful for studying the kinetics of complexation reactions that accompany hydrolysis.[5][6]
Experimental Protocol: Spectrophotometric Analysis
-
Solution Preparation: As described for potentiometric titration, prepare solutions of dimethyltin(IV) dichloride and buffer solutions to control the pH at various desired values.
-
Measurement:
-
Record the UV-Vis spectrum of the dimethyltin(IV) dichloride solution at different pH values and over time.
-
The formation and disappearance of species can be monitored by observing changes in absorbance at specific wavelengths.
-
-
Data Analysis: The kinetic data (absorbance vs. time) can be fitted to appropriate rate laws to determine the rate constants of the hydrolysis steps.
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹⁹Sn-NMR is a powerful tool for identifying the different tin species present in solution.[4][9] ¹H and ³¹P NMR can also provide structural information on complexes formed with biomolecules.[6]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with sensitive detectors like mass spectrometry (MS) or atomic absorption spectroscopy (AAS) are used for the separation and quantification of different organotin species.[10][11] For GC analysis, a derivatization step is often required to increase the volatility of the organotin compounds.[12]
The following diagram illustrates a typical experimental workflow for studying hydrolysis kinetics:
Caption: A typical experimental workflow for the study of hydrolysis kinetics.
Quantitative Data Summary
The following table summarizes representative formation constants (βpq) for some of the key hydrolytic species of dimethyltin(IV) in aqueous solution. The notation βpq corresponds to the equilibrium constant for the formation of Mₚ(OH)q⁽²ᵖ⁻q⁾⁺.
| Species | Formula | log β₁₁ | log β₂₂ | log β₂₁ | log β₆₄ | Ionic Medium | Reference |
| Monohydroxo | (CH₃)₂SnOH⁺ | -3.245 ± 0.004 | 0.1 M (Na⁺)Cl⁻ | [2][8] | |||
| Dimer | [(CH₃)₂SnOH]₂²⁺ | -5.00 ± 0.02 | 0.1 M (Na⁺)Cl⁻ | [2][8] | |||
| Dihydroxo | (CH₃)₂Sn(OH)₂ | -8.516 ± 0.004 | 0.1 M (Na⁺)Cl⁻ | [2][8] | |||
| Tetramer | [(CH₃)₂Sn]₄(OH)₆²⁺ | -16.85 ± 0.02 | 0.1 M (Na⁺)Cl⁻ | [2][8] | |||
| Monohydroxo | (CH₃)₂SnOH⁺ | -3.55 ± 0.01 | 3.0 M (Na⁺)ClO₄⁻ | [2][8] | |||
| Dimer | [(CH₃)₂SnOH]₂²⁺ | -4.52 ± 0.01 | 3.0 M (Na⁺)ClO₄⁻ | [2][8] | |||
| Dihydroxo | (CH₃)₂Sn(OH)₂ | -9.00 ± 0.01 | 3.0 M (Na⁺)ClO₄⁻ | [2][8] | |||
| Tetramer | [(CH₃)₂Sn]₄(OH)₆²⁺ | -16.14 ± 0.03 | 3.0 M (Na⁺)ClO₄⁻ | [2][8] |
Note: The values presented are from studies that provide equally good fits with slightly different sets of constants, indicating the complexity of the system.[2][8]
Conclusion
The hydrolysis kinetics of dimethyltin(IV) dichloride are complex, involving a series of pH-dependent equilibria that lead to the formation of various monomeric and polynuclear species. A thorough understanding of these kinetics is essential for predicting the environmental fate, toxicological profile, and potential therapeutic applications of this important organotin compound. This guide has outlined the fundamental mechanistic pathways, the key factors influencing the reactions, and the established experimental methodologies for their investigation. The provided data and protocols serve as a valuable resource for researchers in the fields of environmental science, toxicology, and drug development.
References
- Haghgou, A., Gharib, F., & Amini, M. M. (2003). Hydrolysis of Dimethyltin(IV)Dichloride in Different Ionic Media. Main Group Metal Chemistry, 26(5), 289-294. [Link]
- Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 3(6), 783-787. [Link]
- Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds). Chemical Substances Control Law Reference. [Link]
- Tobias, R. S., & Yasuda, M. (1964). [No Title Found]. Inorganic Chemistry, 3(6), 783-787. [Link]
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]
- Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. R Discovery. [Link]
- Ema, M., Gamo, K., & Kawashima, K. (2023). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. Journal of Applied Toxicology, 43(2), 235-244. [Link]
- Gharib, F., et al. (2012). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. Journal of Solution Chemistry, 41(1), 127-142. [Link]
- Molt, K. (1974). Preparation of dimethyltin dichloride. U.S.
- Tang, C.-H., & Wang, W.-H. (2007). Optimization of an analytical method for determining organotin compounds in fish tissue by base-hydrolysis pretreatment and simultaneous ethylation-extraction procedures. Analytica Chimica Acta, 581(2), 370-376. [Link]
- Caricchia, A. M., et al. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 112-119. [Link]
- LookChem. (n.d.). DIMETHYLTIN DICHLORIDE 753-73-1 wiki. [Link]
- Eurofins. (n.d.). Organotins Analysis. [Link]
- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]
- Alleston, D. L., & Davies, A. G. (1962). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society (Resumed), 2050-2054. [Link]
- Rochow, E. G., & Geyer, B. P. (1953). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(21), 5443-5444. [Link]
- Langer, H. G., & Stark, T. J. (1977). Process for the manufacture of dimethyl-tin dichloride. U.S.
- Gharib, F., et al. (2008). Hydrolysis of diphenylmethyltin(iv) chloride in different aqueous solutions of ethanol.
- Ema, M., Gamo, K., & Kawashima, K. (2023). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats.
- CN102516288A. (2012). Synthesis process of dimethyl tin dichloride.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. env.go.jp [env.go.jp]
- 4. Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eurofins.com.au [eurofins.com.au]
- 12. pjoes.com [pjoes.com]
Introduction: The Analytical Imperative for Dimethyltin Dichloride
An In-Depth Technical Guide to the Thermogravimetric Analysis of Dimethyltin(2+) Dichloride
This compound ((CH₃)₂SnCl₂), hereafter referred to as DMTC, is an organotin compound with significant applications ranging from a precursor for transparent conductive oxide (TCO) coatings on glass to a catalyst in esterification reactions.[1][2][3] In the pharmaceutical and drug development sectors, organotin compounds are explored for various therapeutic applications, making a thorough characterization of their physical and chemical properties, such as thermal stability, paramount.[4]
Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For a compound like DMTC, TGA provides critical data on its thermal stability, decomposition pathway, and the nature of its degradation products. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the TGA of DMTC, grounding experimental protocols in established scientific principles and safety considerations.
Section 1: Safety and Handling of Dimethyltin Dichloride
Before any analysis, it is critical to recognize that DMTC is a hazardous substance. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6][7] It causes severe skin burns, eye damage, and is suspected of damaging fertility or the unborn child.[6] Therefore, all handling must be performed within a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles or a face shield.[8] Facilities must be equipped with an eyewash station and a safety shower.[8]
Key Safety Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations below exposure limits.[8]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles.[6][8]
-
Handling: Avoid creating dust.[8] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from moisture and under an inert atmosphere like nitrogen.[8]
-
Spills: In case of a spill, vacate the area. Use a vacuum or sweep up the material carefully to avoid generating dust and place it into a suitable, labeled disposal container.[8]
Section 2: The Causality of TGA Experimental Design for DMTC
A successful TGA experiment is not merely procedural; it is a series of informed decisions. The choices of atmosphere, heating rate, and sample mass are dictated by the chemical nature of DMTC and the analytical goals.
Atmosphere Selection: Inert vs. Oxidative The choice of purge gas is fundamental as it determines the chemical reactions that will occur.
-
Inert Atmosphere (e.g., Nitrogen, Argon): This is the standard choice for studying the intrinsic thermal stability and pyrolysis (thermal decomposition in the absence of oxygen) of a material. For DMTC, an inert atmosphere allows for the investigation of the cleavage of the tin-carbon and tin-chlorine bonds without the complicating influence of combustion. Research into the pyrolysis of DMTC in nitrogen has shown that decomposition begins around 500°C.[10][11]
-
Oxidative Atmosphere (e.g., Air, Oxygen): An oxidative environment would lead to combustion, forming tin oxides (such as SnO₂) and combustion gases (CO₂, H₂O, HCl). While useful for determining residue content (as SnO₂), it masks the underlying decomposition mechanism. This guide will focus on analysis under an inert nitrogen atmosphere.
Heating Rate (β): Balancing Resolution and Efficiency The heating rate, typically expressed in °C/min, affects the temperatures at which decomposition events occur.
-
Slower Rates (5-10 °C/min): These rates provide better resolution, meaning overlapping decomposition steps are more likely to be separated and observed as distinct events on the TGA curve. This enhances the accuracy of kinetic analysis.
-
Faster Rates (20-50 °C/min): Faster rates can shift decomposition temperatures to higher values and may merge closely occurring events. While quicker, they risk the loss of important mechanistic details.
For DMTC, a rate of 10 °C/min is recommended as a starting point to achieve a good balance between analytical detail and experimental time.
Sample Mass and Preparation The amount of sample used is critical for data quality.[12]
-
Mass: A sample mass of 5-10 mg is generally recommended for TGA.[12] This is small enough to minimize thermal gradients within the sample, ensuring uniform heating, yet large enough to be representative of the bulk material and produce a clear mass change signal.[12]
-
Crucible: Alumina (Al₂O₃) crucibles are preferred due to their high thermal stability and inertness.[13]
-
Preparation: If the sample is a powder, it should be distributed evenly in a thin layer at the bottom of the crucible to ensure consistent heat transfer and gas diffusion.[14]
Section 3: Detailed Experimental Protocol for TGA of DMTC
This protocol outlines a standard procedure for analyzing DMTC using a modern thermogravimetric analyzer.
Step 1: Instrument Preparation and Calibration
-
Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature according to the manufacturer's guidelines.
-
Turn on the nitrogen purge gas and set the flow rate. A typical rate is 20-50 mL/min for both the balance and the sample chamber.[13] Allow the system to purge for at least 30 minutes to ensure an inert atmosphere.
Step 2: Sample Preparation and Loading
-
Inside a fume hood, place a clean, empty alumina crucible onto the TGA's high-precision balance.
-
Tare the balance.
-
Carefully add 5-10 mg of DMTC powder into the crucible. Distribute the powder evenly.
-
Record the exact initial mass of the sample. Many modern instruments perform this step automatically.[14]
-
Load the crucible onto the instrument's sample holder.
Step 3: Programming the Thermal Method
-
Create a new experimental method with the following segments:
-
Segment 1 (Equilibration): Heat to 30°C and hold for 5 minutes to allow the sample to thermally equilibrate.
-
Segment 2 (Ramp): Heat from 30°C to 800°C at a rate of 10 °C/min. This range will cover the full decomposition of DMTC.[11]
-
Segment 3 (Isothermal - Optional): Hold at 800°C for 5-10 minutes to ensure all reactions have gone to completion.
-
-
Set the data acquisition rate to capture at least one data point per second.
-
Save the method and assign it to the sample run.
Step 4: Running the Analysis and Blank Correction
-
Start the experiment.
-
After the sample run is complete, allow the furnace to cool.
-
Run a second experiment using the exact same thermal method but with an empty alumina crucible. This is the "blank" or "buoyancy" curve.
-
Subtract the blank curve from the sample curve using the instrument's software. This correction accounts for the apparent mass change of the empty crucible due to the changing buoyancy of the surrounding gas as it is heated.
Section 4: Interpreting the TGA Curve of DMTC
The resulting TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) plots the rate of mass loss and is useful for identifying the temperature of maximum decomposition for each step.
Expected Decomposition Pathway Based on pyrolysis studies, the thermal decomposition of DMTC in an inert atmosphere is a multi-step process.[10][11] The primary mechanism involves the homolytic cleavage of the Sn-C bonds, followed by subsequent reactions.
Sources
- 1. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 2. env.go.jp [env.go.jp]
- 3. vikasecotech.com [vikasecotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 10. Kinetic mechanism of the decomposition of dimethyltin dichloride | Journal de Physique IV [jp4.journaldephysique.org]
- 11. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 12. torontech.com [torontech.com]
- 13. epfl.ch [epfl.ch]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Reaction of Dimethyltin Dichloride with Grignard Reagents
Foreword: Navigating the Synthesis of Organotin Compounds for Advanced Applications
To our esteemed colleagues in research, science, and drug development, this guide serves as a comprehensive technical resource on the reaction between dimethyltin dichloride and Grignard reagents. This classic yet powerful organometallic transformation is a cornerstone for the synthesis of a diverse array of organotin compounds, which have garnered significant interest for their applications in catalysis, materials science, and notably, as potential therapeutic agents.[1][2]
As a Senior Application Scientist, my objective extends beyond a mere recitation of procedural steps. This document is designed to provide a deep, mechanistic understanding of the reaction, elucidate the critical parameters that govern its outcome, and equip you with the practical knowledge to safely and effectively harness this chemistry in your laboratory. We will delve into the "why" behind the "how," empowering you to troubleshoot, optimize, and innovate.
Foundational Principles: A Tale of Two Reagents
The reaction between dimethyltin dichloride, an electrophilic organotin halide, and a Grignar reagent, a potent carbon nucleophile, is a classic example of nucleophilic substitution at a metal center.[3] Understanding the intrinsic properties of each reactant is paramount to comprehending the reaction's nuances.
Dimethyltin Dichloride: The Electrophilic Tin Center
Dimethyltin dichloride ((CH₃)₂SnCl₂) is a versatile precursor in organotin chemistry. The tin atom in this compound is in the +4 oxidation state and is bonded to two methyl groups and two chlorine atoms, resulting in a tetrahedral geometry.[4] The electronegative chlorine atoms withdraw electron density from the tin center, rendering it electrophilic and susceptible to attack by nucleophiles.
Grignard Reagents: The Quintessential Carbon Nucleophile
Grignard reagents (RMgX, where R is an alkyl or aryl group and X is a halogen) are among the most powerful and widely used carbon-based nucleophiles in organic synthesis.[5] They are prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[6][7] The carbon-magnesium bond is highly polarized, with a significant partial negative charge on the carbon atom, making it a potent nucleophile and a strong base.[8]
The Reaction Unveiled: Mechanism and Driving Forces
The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic tin atom of dimethyltin dichloride. This results in the displacement of a chloride ion and the formation of a new tin-carbon bond.
The reaction can be controlled to yield either the mono-substituted product (triorganotin halide) or the di-substituted product (tetraorganotin compound), depending on the stoichiometry of the Grignard reagent used.
-
Formation of a Triorganotin Halide: (CH₃)₂SnCl₂ + RMgX → (CH₃)₂RSnCl + MgXCl
-
Formation of a Tetraorganotin Compound: (CH₃)₂SnCl₂ + 2 RMgX → (CH₃)₂R₂Sn + 2 MgXCl
The formation of the highly stable magnesium halide salt (MgXCl) is a significant thermodynamic driving force for this reaction.
Caption: Generalized mechanism of the Grignard reaction with dimethyltin dichloride.
In the Laboratory: A Practical Guide to Synthesis
This section provides a detailed, step-by-step protocol for a representative reaction: the synthesis of trimethyldiphenyltin from dimethyltin dichloride and phenylmagnesium bromide. This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Pre-reaction Setup and Reagent Preparation
Critical Consideration: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[7] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Experimental Workflow: Grignard Reagent Preparation
Caption: Step-by-step workflow for the preparation of phenylmagnesium bromide.
The Main Reaction: Synthesis of Trimethyldiphenyltin
Protocol:
-
Cool the Grignard Reagent: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare the Dimethyltin Dichloride Solution: In a separate, dry flask, dissolve dimethyltin dichloride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Slow Addition: Slowly add the dimethyltin dichloride solution to the stirred Grignard reagent via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: The reaction is typically exothermic. The formation of a white precipitate (magnesium salts) will be observed.
-
Warming to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
Work-up and Purification: Isolating the Product
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.[9][10] The ammonium chloride solution is a mild acid that will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state.
Characterization: Confirming the Identity and Purity
The structure and purity of the synthesized organotin compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations for Trimethyldiphenyltin |
| ¹H NMR | Resonances for the methyl protons and the phenyl protons with appropriate integration. Satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes are characteristic.[11][12] |
| ¹³C NMR | Resonances for the methyl carbons and the phenyl carbons.[13] |
| ¹¹⁹Sn NMR | A single resonance in the expected chemical shift range for a tetraorganotin compound.[14] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product, showing the characteristic isotopic pattern of tin. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for Sn-C bonds and the aromatic C-H bonds. |
Safety and Handling: A Non-Negotiable Priority
Organotin compounds exhibit a wide range of toxicities, and appropriate safety precautions are imperative.
-
Toxicity: The toxicity of organotin compounds is highly dependent on the number and nature of the organic substituents.[15] Triorganotin compounds are generally the most toxic.[16][17] Dimethyltin dichloride is moderately toxic.[16]
-
Handling: Always handle organotin compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Waste Disposal: Dispose of all organotin waste in accordance with institutional and national regulations.
Applications in Drug Development and Beyond
The versatility of the Grignard reaction with dimethyltin dichloride allows for the synthesis of a vast library of organotin compounds with diverse functionalities. These compounds have shown promise in several areas of drug development:
-
Anticancer Agents: Many organotin compounds have demonstrated significant in vitro and in vivo antitumor activity.[1][18] Their mechanism of action is often linked to the induction of apoptosis.[18]
-
Antimicrobial and Antifungal Agents: Certain organotin compounds exhibit potent activity against a range of bacteria and fungi.[1]
-
Other Biological Activities: Organotin compounds have also been investigated for their potential as anti-inflammatory, antiviral, and antimalarial agents.[1][2]
Beyond medicinal applications, organotin compounds are widely used as PVC stabilizers, catalysts in polymer chemistry, and as biocides.[18][19][20]
Conclusion: A Gateway to Innovation
The reaction of dimethyltin dichloride with Grignard reagents is a robust and adaptable synthetic tool. A thorough understanding of the underlying principles, meticulous attention to experimental detail, and an unwavering commitment to safety will empower researchers to unlock the full potential of this chemistry. The continued exploration of novel organotin structures, facilitated by this fundamental reaction, holds immense promise for the development of new therapeutics and advanced materials.
References
- Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023). Journal of Sustainable Materials Processing and Management, 3(1), 1-8.
- Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2621.
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. (n.d.). Benchchem.
- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023).
- Ghazi, D., Rasheed, Z., & Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3).
- Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxyl
- Review of organotin compounds: chemistry and applications. (2023).
- Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. (n.d.). Oriental Journal of Chemistry.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.).
- Organo-tin compounds. (2022). DCCEEW.
- A Review of Organotin Compounds: Chemistry and Applic
- Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). PMC - NIH.
- 1H NMR Spectral Data a (δ ppm) of Organotin(IV) Compounds. (n.d.).
- Syntheses and exploration of the catalytic activities of organotin(iv) compounds. (2024). Dalton Transactions (RSC Publishing).
- Organotin Chemistry Experiments. (n.d.). Scribd.
- AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide.
- Organotin chemistry. (n.d.). Wikipedia.
- Synthesis and Preparation of Grignard Reagent. (2021). Research and Reviews.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Formation of Grignard Reagents
- 14 Formation and reaction of a Grignard reagent. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.).
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
Sources
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. rroij.com [rroij.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses and exploration of the catalytic activities of organotin(iv) compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 17. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 18. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lupinepublishers.com [lupinepublishers.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Dimethyltin Dichloride
Preamble: A Paradigm of Potency and Precaution
Dimethyltin dichloride ((CH₃)₂SnCl₂) is an organotin compound that serves as a valuable precursor and intermediate in various chemical syntheses, including the production of PVC stabilizers and catalysts.[1][2] However, its utility is intrinsically linked to its significant toxicological profile, demanding a comprehensive and nuanced understanding of its safe handling. This guide is intended for researchers, scientists, and drug development professionals who may work with this compound. It moves beyond a mere recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded rationale for the stringent safety protocols required. By understanding the "why" behind each precaution, laboratory personnel can cultivate a culture of safety that is both robust and intuitive.
Hazard Identification and Toxicological Profile: Understanding the Adversary
Dimethyltin dichloride is classified as a highly toxic substance, posing significant health risks through all routes of exposure: inhalation, ingestion, and dermal contact. Its toxicity is a function of its chemical structure and reactivity, which dictates its interaction with biological systems.
Acute and Chronic Toxicity: A Multi-System Threat
Dimethyltin dichloride is acutely toxic if swallowed, fatal if inhaled, and toxic in contact with skin. The primary target organs are the nervous and immune systems, with prolonged or repeated exposure causing damage to these vital systems.[3][4]
-
Neurotoxicity: Organotin compounds, including dimethyltin dichloride, are known neurotoxins.[5][6] Exposure can lead to a range of neurological symptoms, from headaches and dizziness to more severe effects like tremors, convulsions, and paresis.[1][7] The underlying mechanism is believed to involve the disruption of ion gradients across neuronal membranes and interference with cellular energy metabolism.[6][8]
-
Immunotoxicity: Dialkyltin compounds, the class to which dimethyltin dichloride belongs, are known to be immunotoxic, with a particular impact on the thymus gland.[4] This can lead to immunosuppression, primarily affecting cell-mediated immunity.[4] The mechanism is thought to be related to the compound's affinity for dithiol groups in proteins, which can disrupt cellular energetics and proliferation.[4]
-
Corrosivity: Dimethyltin dichloride is corrosive and causes severe skin burns and eye damage.[9] This is a direct result of its reactivity, particularly with moisture.
-
Reproductive Toxicity: The compound is suspected of damaging the unborn child.[10]
Chemical Reactivity: The Hydrolysis Hazard
A critical aspect of dimethyltin dichloride's hazard profile is its sensitivity to moisture.[11] It readily hydrolyzes in the presence of water to form hydrochloric acid (HCl) and various dimethyltin hydroxide species.[1][12] This reaction is the primary reason for its corrosive properties and presents a significant inhalation hazard due to the release of corrosive HCl gas. This reactivity dictates the stringent requirements for moisture-free storage and handling.
Risk Assessment and the Hierarchy of Controls
A thorough risk assessment is mandatory before any work with dimethyltin dichloride commences.[9] The hierarchy of controls provides a systematic approach to mitigating these risks, prioritizing the most effective measures.
Caption: Workflow for the safe preparation of a dimethyltin dichloride solution.
-
Pre-use Inspection and Setup:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE.
-
Have a spill kit readily available.
-
Prepare a beaker with a 10% bleach solution for decontaminating spatulas and weighing boats. [13]
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood.
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully weigh the required amount of dimethyltin dichloride. For example, for 10 mL of a 10 mM solution, you would need 21.97 mg.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid to the volumetric flask.
-
Add a small amount of anhydrous DMSO (approximately half the final volume) to the flask.
-
Gently swirl the flask to dissolve the solid. Do not heat.
-
-
Dilution to Final Volume:
-
Once the solid is completely dissolved, add anhydrous DMSO to the graduation mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the name of the compound, the exact concentration, the solvent, the date of preparation, and your initials.
-
Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Decontamination:
-
Immediately decontaminate the spatula and weighing boat by immersing them in the bleach solution. [13] * Wipe down the work surface in the fume hood with a suitable decontaminating agent.
-
Dispose of all contaminated waste in a designated hazardous waste container.
-
Spill Management and Waste Disposal
Spill Response
In the event of a spill, evacuate the area and alert others. [14]Only trained personnel with appropriate PPE should clean up the spill. For a small spill of solid, carefully sweep it up and place it in a sealed container for disposal. [9]Avoid creating dust. Do not use water to clean up spills, as this will generate corrosive HCl gas. [9]
Waste Disposal
All waste contaminated with dimethyltin dichloride, including excess solutions, contaminated labware, and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [15]Do not dispose of this material down the drain.
Emergency Procedures: First Aid
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [9]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [9]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. If the person is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]
Conclusion: A Commitment to Safety
Dimethyltin dichloride is a potent and valuable chemical tool, but its use comes with significant responsibility. By understanding its inherent hazards and the scientific principles behind the necessary safety precautions, researchers can work with this compound confidently and safely. A proactive and informed approach to safety is not merely a matter of compliance but a fundamental aspect of scientific integrity and professional responsibility.
References
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
- Frouin, H., & Pellerin, J. (2012). Toxicology of organotins in marine organisms: A review. In Marine Ecosystems, InTech. [Link]
- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]
- Ministry of the Environment, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds). [Link]
- Fiedler, H. (1996). Ecotoxicology of Organotin Compounds. Critical Reviews in Toxicology, 26(1), 1-64. [Link]
- Bunn, T. L., et al. (2007). Immune function is not impaired in Sprague-Dawley rats exposed to dimethyltin dichloride (DMTC) during development or adulthood. Toxicology, 232(3), 303-310. [Link]
- Braga, A. C. S., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 274. [Link]
- LookChem. (n.d.). DIMETHYLTIN DICHLORIDE 753-73-1 wiki. [Link]
- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. [Link]
- Del Valle Lab. (n.d.). Standard Operating Procedure: Organotin reagents. [Link]
- Liu, Z., et al. (2021). The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Toxicology Letters, 345, 67-76. [Link]
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). [Link]
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? [Link]
- Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Canadian Journal of Chemistry, 42(4), 781-791. [Link]
- Liu, Z., et al. (2021). The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Toxicology Letters, 345, 67-76. [Link]
- Coconote. (2025). Guide to Preparing Chemical Solutions. [Link]
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin (organic compounds, as Sn). [Link]
- Penninks, A. H., & Seinen, W. (1984). Mechanisms of dialkyltin induced immunopathology. Veterinary quarterly, 6(4), 209–215. [Link]
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.)
- DeWitt, J. C., et al. (2022). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. Food and Chemical Toxicology, 164, 113009. [Link]
- ResearchGate. (2025). Solvent effects on hydrolysis and complexation of diethyltin(IV)
- Liu, Z., et al. (2021). The main mechanisms of Trimethyltin chloride-induced neurotoxicity: energy metabolism disorder and peroxidation damage.
- Tang, M., et al. (2013). Toxicity of Trimethyltin and Dimethyltin in Rats and Mice.
- Thorn-Seshold Group, LMU. (n.d.). Safety. [Link]
- James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. White Rose Research Online. [Link]
- Allcock, H. R., & Winyard, P. G. (1966). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 913-916. [Link]
- EVISA. (n.d.). NIOSH Method 5504: Organotin Compounds as Sn. [Link]
- FlinnScientific. (2013, March 21). How To Prepare Solutions [Video]. YouTube. [Link]
- Environmental Health & Safety, University of Washington. (2025). Safe Lab Practices. [Link]
- University of York. (n.d.).
- Miller, K., & Scott, M. P. (1984). Suppression of thymocyte proliferation in vitro by a dioctyltin dichloride-induced serum factor. Toxicology and applied pharmacology, 76(1), 163–169. [Link]
- Rochow, E. G., & Seyferth, D. (1957). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 79(12), 3277–3278. [Link]
- SlideShare. (n.d.).
- Mitra, A., et al. (2006). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. International immunopharmacology, 6(5), 812–825. [Link]
Sources
- 1. env.go.jp [env.go.jp]
- 2. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 3. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of dialkyltin induced immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Immune function is not impaired in Sprague-Dawley rats exposed to dimethyltin dichloride (DMTC) during development or adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dimethyltin Dichloride as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dimethyltin Dichloride in Modern Synthesis
Dimethyltin dichloride ((CH₃)₂SnCl₂) is an organotin compound that has carved a significant niche as a highly effective Lewis acid catalyst.[1][2] While organotin chemistry dates back to the mid-19th century, the application of compounds like dimethyltin dichloride in industrial synthesis has become prominent for its ability to facilitate reactions with high efficiency and selectivity.[3][4] In the realm of esterification, it is particularly valued for its capacity to catalyze the formation of esters from carboxylic acids and alcohols, a cornerstone transformation in the synthesis of pharmaceuticals, polymers, plasticizers, and coatings.[5][6][7][8]
The catalytic prowess of dimethyltin dichloride stems from the electrophilic nature of the tin atom, which possesses vacant 5d orbitals.[1] This allows it to expand its coordination number and interact with oxygen-containing functional groups, thereby activating substrates for subsequent reactions.[1] Compared to traditional Brønsted acid catalysts, organotin compounds like dimethyltin dichloride offer several advantages: they tend to be milder, leading to fewer side reactions, which results in better color and odor properties of the final products.[1][5] Furthermore, they are less corrosive to equipment and often do not require complex removal procedures.[5] These attributes make dimethyltin dichloride a compelling choice for processes where product purity and integrity are paramount, such as in the manufacturing of materials for food packaging and medical devices.[6][7]
Mechanism of Catalysis: A Lewis Acid-Driven Pathway
The catalytic activity of dimethyltin dichloride in esterification reactions is primarily governed by a Lewis acid mechanism.[1][2] The tin center acts as an electron pair acceptor, initiating a series of coordinated steps that lower the activation energy of the reaction.
The generally accepted mechanism proceeds as follows:
-
Coordination and Activation: The tin atom of dimethyltin dichloride coordinates to the carbonyl oxygen of the carboxylic acid. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[1][2] This activation step is crucial as it makes the carboxylic acid significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon. The coordination to the tin catalyst stabilizes the resulting tetrahedral intermediate.
-
Proton Transfer and Water Elimination: A proton transfer occurs, typically involving other substrate or solvent molecules, leading to the formation of a water molecule as a leaving group.
-
Ester Formation and Catalyst Regeneration: The intermediate collapses, eliminating a molecule of water and forming the ester product. This step regenerates the dimethyltin dichloride catalyst, allowing it to enter another catalytic cycle.
This catalytic cycle highlights the efficiency of the process, as a small amount of the catalyst can facilitate a large number of esterification reactions.
Caption: Catalytic cycle of dimethyltin dichloride in esterification.
Quantitative Data Summary
The efficiency of dimethyltin dichloride as an esterification catalyst is influenced by several factors. The following table summarizes typical parameters for its use in synthesis.
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 0.05–0.3 wt % | Based on the total weight of reactants.[5] Higher loadings may be used for challenging substrates but can complicate purification. |
| Temperature | 180–250 °C | Organotin catalysts generally require higher temperatures than strong acid catalysts.[5][9] The optimal temperature depends on the specific substrates. |
| Reaction Time | 2–8 hours | Varies significantly with temperature, catalyst loading, and the reactivity of the acid and alcohol. |
| Substrate Scope | Broad | Effective for a wide range of carboxylic acids and alcohols, including the production of polyesters from diacids and diols.[5][6] |
| Pressure | Atmospheric or Vacuum | Reactions are often run under vacuum or with a nitrogen sweep to facilitate the removal of water and drive the equilibrium towards the products. |
Experimental Protocols
The following protocols provide a framework for conducting esterification reactions using dimethyltin dichloride as a catalyst. Researchers should adapt these protocols based on the specific substrates and scale of the reaction.
Protocol 1: General Esterification of a Carboxylic Acid and an Alcohol
This protocol describes a general procedure for the esterification of a generic carboxylic acid with a primary alcohol.
Materials:
-
Carboxylic acid (e.g., Adipic acid)
-
Alcohol (e.g., 1-Butanol, in slight excess)
-
Dimethyltin dichloride (0.1 wt % of total reactants)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or similar setup for water removal
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add the carboxylic acid (1.0 eq), the alcohol (2.2 eq), toluene (approx. 2 mL per gram of carboxylic acid), and a magnetic stir bar.
-
Catalyst Addition: Add dimethyltin dichloride (0.1 wt % of the combined mass of the acid and alcohol).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected, typically 3-6 hours.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography as needed.
Protocol 2: Transesterification of an Ester with an Alcohol
Dimethyltin dichloride is also effective for transesterification reactions, which are crucial in polymer chemistry and the synthesis of specialty esters.
Materials:
-
Ester (e.g., Dimethyl terephthalate)
-
Alcohol (e.g., Ethylene glycol, in excess)
-
Dimethyltin dichloride (0.1-0.3 wt %)
-
Reaction vessel equipped for distillation
-
Heating mantle and temperature controller
-
Vacuum source
Procedure:
-
Setup: Equip a reaction flask with a distillation head, condenser, and receiving flask.
-
Reactant Loading: Charge the flask with the starting ester, the alcohol (typically in a 1:2.2 molar ratio), and dimethyltin dichloride.
-
Reaction: Heat the mixture under a slow stream of nitrogen. The lower-boiling alcohol from the starting ester (methanol in this example) will begin to distill off. Gradually increase the temperature to drive the reaction to completion. For polyester synthesis, this may involve temperatures up to 250 °C.
-
Vacuum Application: Once the initial distillation of the byproduct alcohol slows, a vacuum can be slowly applied to remove the final traces and any excess starting alcohol, further driving the equilibrium.
-
Product Isolation: After cooling, the resulting product (a new ester or a low molecular weight polymer) can be isolated. Depending on the product's properties, it may be used directly or purified further by recrystallization or precipitation.
Caption: A typical experimental workflow for esterification.
Safety Precautions
Organotin compounds, including dimethyltin dichloride, are toxic and should be handled with appropriate care.
-
Handling: Always handle dimethyltin dichloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Avoid inhalation of dust or vapors and prevent skin contact. In case of contact, wash the affected area thoroughly with soap and water.
-
Disposal: Dispose of organotin waste according to institutional and local regulations for hazardous chemical waste.
References
- Meneghetti, M. R., & Meneghetti, S. M. P. (2013). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters.
- Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes.
- Larkin, W. A., Bossert, E. C., & Gibbon, E. M. (1991). Use of organotin esterification catalysts for reducing extractability. (EP0419254B1).
- BenchChem. (2025).
- Larkin, W. A., Bossert, E. C., & Gibbon, E. M. (1991). Polyester compositions and organotin esterification catalysts therefor. (EP 0419254 A2).
- Yousif, E. (2018). A Review of Organotin Compounds: Chemistry and Applications. ARC Journal of Organic and Inorganic Chemical Science, 3(3).
- Yousif, E., et al. (2018).
- Lange, R., et al. (1977). Process for the manufacture of dimethyl-tin dichloride. (US4052426A).
- SONGWON Industrial Group. (n.d.).
- Chem-Impex. (n.d.). Dimethyltin dichloride.
- Zhang, W., et al. (2012). Synthesis process of dimethyl tin dichloride. (CN102516288A).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 6. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
The Dual-Action Mechanism of Dimethyltin Compounds in the Thermal Stabilization of Poly(vinyl chloride)
An Application Note for Researchers and Development Professionals
Abstract
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but its application is fundamentally limited by its poor thermal stability.[1] Processing PVC at elevated temperatures initiates a rapid degradation cascade, primarily through an autocatalytic dehydrochlorination reaction, leading to discoloration and a catastrophic loss of mechanical properties.[2][3] Organotin compounds are a class of highly effective heat stabilizers that enable the processing and extend the service life of PVC products.[4] This application note provides a detailed technical guide on the stabilization mechanism of PVC using dimethyltin compounds. It elucidates the dual-action role these stabilizers play: scavenging corrosive hydrogen chloride (HCl) and neutralizing labile chlorine sites on the polymer backbone. We will detail the chemical transformations, including the formation of dimethyltin dichloride, and provide field-proven protocols for evaluating stabilizer efficacy.
The Challenge: Inherent Thermal Instability of PVC
The thermal degradation of PVC is a well-documented process that begins at temperatures as low as 100-150°C, well within typical processing windows (170-200°C).[2][5] The primary degradation pathway is a "zipper-like" dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[1][3]
This process is problematic for two reasons:
-
Formation of Conjugated Polyenes: The elimination of HCl leaves behind conjugated double bonds (polyenes) in the polymer chain.[6] These polyenes are chromophores that absorb visible light, causing the material to progress from yellow to brown and eventually black as the length of conjugation increases.[3]
-
Autocatalysis: The released HCl is a potent catalyst for further dehydrochlorination, creating a feedback loop that rapidly accelerates the degradation of the entire polymer matrix.[3][7]
Degradation is initiated at structural defects in the PVC chain, particularly at tertiary and allylic chlorine atoms, which are far less stable than the chlorine atoms on the regular vinyl chloride monomer units.[1]
The Solution: The Role of Dimethyltin Stabilizers
Organotin stabilizers, particularly those based on dimethyltin precursors such as dimethyltin bis(isooctylthioglycolate) or dimethyltin dineodecanoate, are highly efficient heat stabilizers for PVC.[8][9] They operate through a multi-faceted mechanism to interrupt the degradation cascade. While the user's query focuses on dimethyltin(2+) dichloride, it is critical to understand that this compound is the result of the primary stabilization reactions, not the initial active stabilizer. The precursor compound performs the stabilization, being converted to dimethyltin dichloride in the process.[10][11]
The mechanism can be broken down into two principal functions:
Primary Function 1: Hydrogen Chloride Scavenging
The most immediate and critical role of the dimethyltin stabilizer is to neutralize the HCl as it is liberated from the PVC chain. This action removes the autocatalytic species, effectively halting the accelerated degradation.[5][12][13] The reaction proceeds rapidly, converting the organotin precursor (e.g., a mercaptide or carboxylate) into the thermodynamically stable dimethyltin dichloride.[10][14]
Reaction Example (using a generic mercaptide): (CH₃)₂Sn(SR)₂ + 2HCl → (CH₃)₂SnCl₂ + 2HSR
This scavenging action is crucial for maintaining the initial color and integrity of the polymer during the high-heat processing phase.[12][15]
Primary Function 2: Substitution of Labile Chlorine Atoms
Beyond simply scavenging HCl, dimethyltin stabilizers perform a preventative function by reacting directly with the unstable allylic and tertiary chlorine atoms on the PVC chain.[10] The stabilizer exchanges its own ligands (e.g., mercaptide or carboxylate groups) for these labile chlorines.[5] This creates a new, more thermally stable bond at the defect site, effectively "disarming" the initiation points of the dehydrochlorination zipper reaction.[16]
This substitution prevents the formation of the initial polyene sequences, providing excellent early color hold and long-term stability.[10]
The Role of the Final Product: Dimethyltin Dichloride
The formation of dimethyltin dichloride, (CH₃)₂SnCl₂, is the endpoint of the stabilization process.[10] While metal chlorides can often be problematic (e.g., zinc chloride is a powerful degradation catalyst), dimethyltin dichloride is a comparatively weak Lewis acid and is more stable at PVC processing temperatures, meaning it does not catalyze further degradation in the same catastrophic manner.[2][14] Its formation effectively sequesters the chloride stripped from the PVC, preventing it from participating in further destructive reactions.
A diagrammatic representation of this dual-action mechanism is provided below.
Caption: Dual-action mechanism of dimethyltin stabilizers in PVC.
Protocols for Evaluating Stabilizer Performance
To validate the efficacy of a dimethyltin stabilizer system, a series of standardized tests should be performed. These protocols are designed to quantify improvements in both static heat resistance and dynamic stability under simulated processing conditions.
Key Performance Indicators (KPIs) for PVC Stabilization
The effectiveness of a stabilizer package is measured by its ability to delay degradation. Key metrics include the time until discoloration appears and the rate of HCl evolution.
| Evaluation Method | Parameter Measured | Purpose | Typical Result (Stabilized) |
| Static Oven Aging | Yellowness Index (YI) vs. Time | Measures color hold under static heat.[17] | Significantly longer time to reach a defined YI value. |
| Congo Red Test | Stability Time (minutes) | Measures time until catastrophic HCl release.[17] | Stability time extended by 2-5x or more compared to unstabilized PVC. |
| Thermogravimetric Analysis (TGA) | Onset Temperature of Degradation (Tonset) | Determines the temperature at which significant mass loss (dehydrochlorination) begins.[18] | Tonset is shifted to a higher temperature. |
| Torque Rheometry | Dynamic Stability Time (minutes) | Simulates processing conditions (heat & shear) to measure time until degradation.[17][18] | Longer time before a sharp increase in torque (cross-linking) is observed. |
| PVC Thermomat | Induction Time (minutes) | Directly measures the time until a significant rate of HCl is evolved.[10] | Greatly increased induction time. |
Detailed Protocol: Static Oven Aging for Color Stability
This protocol provides a reliable method for comparing the color-holding performance of different stabilizer formulations.
Objective: To determine the static thermal stability of PVC compounds by measuring color change as a function of time at a constant elevated temperature.
Materials & Equipment:
-
PVC compound (unstabilized control)
-
PVC compound (stabilized with dimethyltin compound at a specified phr, e.g., 1.5 phr)
-
Two-roll mill or similar melt-compounding equipment
-
Hydraulic press with heated platens
-
Forced-air laboratory oven with precise temperature control (e.g., 185°C ± 1°C)
-
Colorimeter or spectrophotometer capable of measuring CIE Lab* and calculating Yellowness Index (YI)
-
Sample cutting die (e.g., 50mm x 50mm)
-
Timer
Procedure:
-
Sample Preparation: a. Using a two-roll mill heated to 160-170°C, melt-compound the PVC resin with the stabilizer package until a homogenous sheet is formed (approx. 5-7 minutes). b. Place the milled sheet into a picture-frame mold and press in a hydraulic press at 175°C for 5 minutes to create a smooth, flat plaque of uniform thickness (e.g., 1 mm). c. Allow the plaque to cool to room temperature under pressure. d. Cut multiple identical sample coupons (e.g., 50mm x 50mm) from the pressed plaque. Keep a set of coupons as the "time zero" reference.
-
Thermal Aging: a. Preheat the laboratory oven to the test temperature (e.g., 185°C). b. Place the sample coupons on a non-reactive tray (e.g., aluminum foil) and place them in the center of the preheated oven. c. Start the timer. d. At predetermined intervals (e.g., every 15 minutes), remove one coupon of each formulation from the oven and allow it to cool to room temperature.
-
Data Acquisition: a. For each cooled coupon (including the "time zero" reference), measure the color using the colorimeter. Record the CIE Lab* values. b. Calculate the Yellowness Index (YI) for each sample according to ASTM E313. c. Plot the Yellowness Index (Y-axis) versus Aging Time (X-axis) for both the stabilized and unstabilized compounds.
Self-Validation & Interpretation: The protocol is self-validating. The unstabilized control sample should show a rapid and dramatic increase in YI, turning dark brown or black relatively quickly. The stabilized sample should exhibit a significantly delayed onset of yellowing and a much slower rate of color change. The "stability time" can be defined as the time required to reach a specific YI value, providing a quantitative comparison point.
A workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for static oven aging of PVC samples.
Conclusion
Dimethyltin-based stabilizers are indispensable additives for the PVC industry, enabling the production of durable and color-stable articles. Their efficacy stems from a powerful dual-action mechanism that both neutralizes the autocatalytic degradation product (HCl) and deactivates the unstable defect sites on the PVC polymer chain that initiate degradation.[5][10][12] The conversion of the stabilizer precursor to dimethyltin dichloride represents the successful sequestration of chloride ions, preventing them from propagating further damage.[10] By employing rigorous testing protocols such as static oven aging and thermal analysis, researchers and developers can precisely quantify the performance benefits and optimize stabilizer packages for demanding applications.
References
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014). International Journal of Research (IJR). [Link]
- The Role of Tin Stabilizers in PVC Manufacturing. (2021).
- Study of thermal degradation mechanisms and stability in poly (vinyl chloride). (2022). Iranian Chemical Engineering Journal. [Link]
- The Role of Organotin Stabilizers in Enhancing PVC's Versatility. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Organotin Stabilizers. Baerlocher GmbH. [Link]
- Boosting PVC performance with Organotin stabilizers. (2024).
- PVC Stabilizer Uses: Enhancing Durability and Performance. Baisha Chemicals. [Link]
- Mechanisms of PVC thermal degradation and stabiliz
- Studying Stabilization of PVC by Differential Thermal Analysis. Taylor & Francis Online. [Link]
- Studying Stabilization of PVC by Differential Thermal Analysis. (1978). Journal of Macromolecular Science: Part A - Chemistry. [Link]
- Thermal Degradation And Stabiliz
- Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). (1996).
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind. [Link]
- Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization. (2025).
- Dimethyltin Dineodecanoate / 68928-76-7's role as an efficient scavenger of hydrogen chloride in PVC degrad
- What is methyl tin stabilizer?. TopJoy Chemical. [Link]
- 3.3 Organotin Compounds as PVC Stabilizers. SciSpace. [Link]
- The mechanism of action of PVC stabilizer. (2025). JUBANG. [Link]
- Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. (2023). MDPI. [Link]
- Mechanism of organotin stabilization of poly(vinyl chloride). 6. Compatibility of organotin stabilizers with PVC. (2025).
- Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Kanademy. [Link]
- Evaluation method for thermal stability of PVC he
- a comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc. (2025). BDMAEE. [Link]
- Trends and prospects for thermal stabilizers in polyvinyl chloride. (2022). UQ eSpace. [Link]
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (2025).
- Why do we need stabilizers? PVC degradation mechanism. (2022). Westlake Akishima. [Link]
- Synthesis process of dimethyl tin dichloride.
- Dehydrochlorination of PVC Materials at High Temperature. (2025).
Sources
- 1. Study of thermal degradation mechanisms and stability in poly (vinyl chloride) [ijche.ir]
- 2. specialchem.com [specialchem.com]
- 3. Site is undergoing maintenance [westlake-akishima.com]
- 4. gzbaisha.com [gzbaisha.com]
- 5. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 6. allhdi.com [allhdi.com]
- 7. samphina.com.ng [samphina.com.ng]
- 8. bisleyinternational.com [bisleyinternational.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. platinumindustriesltd.com [platinumindustriesltd.com]
- 13. bdmaee.net [bdmaee.net]
- 14. kanademy.com [kanademy.com]
- 15. News - What is methyl tin stabilizer? [pvcstabilizer.com]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. rallychem.com [rallychem.com]
- 18. orbimind.com [orbimind.com]
Application Notes & Protocols: Synthesis of Organotin Polyesters Using Dimethyltin Dichloride
Abstract: This document provides a comprehensive guide for researchers on the synthesis of organotin polyesters utilizing dimethyltin dichloride. Organotin polymers are a versatile class of organometallic materials with applications ranging from polymer stabilizers to agents with potent biological activity, including anticancer properties.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and safety imperatives. It details a robust protocol for interfacial polymerization, a common and effective method for this synthesis, and outlines essential characterization techniques to validate the final product.[2][3] All procedures are presented with an emphasis on safety, scientific integrity, and reproducibility.
Mechanistic Principles & Rationale
The synthesis of organotin polyesters from dimethyltin dichloride typically proceeds via a polycondensation reaction with a suitable dicarboxylic acid. The most common and rapid method is interfacial polymerization.[2][4] This technique is advantageous as it allows for the rapid formation of high molecular weight polymers at room temperature.[5]
The core of the reaction is the formation of an ester linkage between the tin atom and the carboxylate groups of the diacid monomer. Dimethyltin dichloride acts as the organometallic monomer. The reaction is a Lewis acid-base interaction where the organotin dihalide, a Lewis acid, reacts with a difunctional Lewis base, such as the salt of a dicarboxylic acid.[1]
The process can be summarized as follows:
-
Monomer Preparation: The dicarboxylic acid is converted to its dialkali metal or ammonium salt to make it water-soluble and highly reactive.[6] Dimethyltin dichloride is dissolved in an organic solvent that is immiscible with water.
-
Interfacial Reaction: The aqueous solution of the dicarboxylate salt and the organic solution of dimethyltin dichloride are combined. The polymerization occurs rapidly at the interface between the two immiscible liquid phases.[2][5]
-
Polymer Formation: The tin atom of the dimethyltin dichloride reacts with the carboxylate groups, eliminating the chloride ions (as a salt, e.g., NaCl) and forming repeating Sn-O-C=O ester linkages in the polymer backbone.[2][3]
Caption: Fig. 1: General Mechanism of Interfacial Polycondensation.
Critical Safety Protocols: Handling Dimethyltin Dichloride
Dimethyltin dichloride is a highly hazardous substance and requires strict safety protocols. It is acutely toxic via oral, dermal, and inhalation routes, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[7][8] Prolonged or repeated exposure can cause damage to the central nervous system, immune system, liver, and kidneys.[7]
ALWAYS handle this chemical inside a certified chemical fume hood.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene), inspect before use. | Prevents skin contact, as the substance is toxic and corrosive.[9] |
| Eye Protection | Tight-sealing safety goggles and a face shield. | Protects against splashes that can cause severe eye damage or blindness.[7] |
| Lab Coat | Chemical-resistant, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[7] | Protects against inhalation of fatal dusts or mists.[8] |
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[7][9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[7][8]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Prevent dust formation. Pick up and arrange disposal without creating dust. Place in a suitable, sealed container for disposal.[10][11]
Caption: Fig. 2: Safe Handling Workflow for Dimethyltin Dichloride.
Experimental Protocol: Interfacial Synthesis
This protocol describes the synthesis of an organotin polyester from dimethyltin dichloride and the disodium salt of a dicarboxylic acid (e.g., dipicolinic acid), adapted from established methods.[2][3]
Materials & Equipment
-
Materials:
-
Equipment:
-
High-speed mechanical stirrer or blender
-
Beakers
-
Graduated cylinders
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
-
Step-by-Step Methodology
-
Prepare Aqueous Phase:
-
In a beaker, dissolve the dicarboxylic acid in deionized water.
-
Slowly add a stoichiometric equivalent of aqueous sodium hydroxide solution while stirring to form the disodium dicarboxylate salt. The goal is to fully neutralize the acid.
-
Causality: Converting the acid to its salt increases its water solubility and provides the reactive carboxylate nucleophile needed for the condensation reaction.
-
-
Prepare Organic Phase:
-
In a separate beaker, dissolve the desired amount of dimethyltin dichloride in the chosen organic solvent. This must be done in a fume hood with all safety precautions.
-
Causality: Dimethyltin dichloride is soluble in organic solvents, creating the second immiscible phase required for the interfacial reaction.
-
-
Initiate Polymerization:
-
Place the aqueous dicarboxylate salt solution into a blender or a beaker equipped with a high-speed mechanical stirrer.
-
Rapidly add the organic solution of dimethyltin dichloride to the aqueous solution while stirring vigorously.
-
Polymerization is typically very rapid, with a precipitate forming within seconds to minutes.[1][2] Continue stirring for 5-10 minutes to ensure complete reaction.
-
Causality: High-speed stirring creates a large surface area (interface) between the two immiscible liquids, maximizing the rate of polymerization.
-
-
Isolate and Purify the Polymer:
-
Isolate the precipitated solid polymer by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with copious amounts of deionized water to remove any unreacted monomers and the sodium chloride byproduct.
-
Perform a final wash with ethanol to help remove water and facilitate drying.
-
Causality: The washing steps are critical for removing impurities that can affect the polymer's properties and subsequent characterization.
-
-
Dry the Product:
-
Dry the purified white powder in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Causality: Vacuum drying at a moderate temperature removes residual solvents without causing thermal degradation of the polymer.
-
Caption: Fig. 3: Workflow for Organotin Polyester Synthesis and Purification.
Product Characterization
To confirm the successful synthesis and determine the properties of the organotin polyester, the following characterization techniques are essential. This validation is a key component of a trustworthy and reproducible protocol.
| Technique | Purpose | Expected Result / Key Features |
| Infrared (IR) Spectroscopy | Confirm formation of ester linkages and presence of key functional groups. | Appearance of new bands for Sn-O and Sn-O(CO) linkages.[2][5] The Sn-O stretching band is often observed around 1028 cm⁻¹.[1] |
| Mass Spectrometry (MALDI-TOF) | Determine polymer chain length and confirm the mass of repeating units. | Shows ion fragment clusters corresponding to one, two, three, or more repeating units of the polymer.[2][5] |
| Nuclear Magnetic Resonance (NMR) | Elucidate the detailed chemical structure of the polymer repeat unit. | ¹H, ¹³C, and ¹¹⁹Sn NMR spectra should be consistent with the proposed polymer structure.[1] |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the polymer. | Provides data on the decomposition temperature, which is crucial for understanding the material's operational limits. |
| Elemental Analysis | Determine the tin content and confirm the empirical formula of the repeat unit. | The measured percentage of Sn, C, H, etc., should match the calculated theoretical values. |
Applications and Future Directions
Organotin polyesters synthesized from dimethyltin dichloride and various diacids have shown significant potential in biomedical fields. A primary area of interest is their application as anticancer agents.[1] Studies have demonstrated that these polymers can inhibit the growth of various cancer cell lines, including those associated with pancreatic cancer.[1][2] The biological activity is a key driver for ongoing research, focusing on structure-activity relationships and mechanisms of action. Future work may involve synthesizing novel polymers with enhanced efficacy and reduced toxicity, as well as exploring their use in drug delivery systems.
References
- Title: Synthesis and Structural and Initial Cancer Cell Line Characterization of Organotin Polyesters from Dipicolinic Acid | CoLab Source: CoLab URL
- Title: SAFETY DATA SHEET - Dimethyltin dichloride Source: Fisher Scientific URL
- Title: D1338 - Dimethyltin Dichloride - SAFETY DATA SHEET Source: TCI Chemicals URL
- Title: Application Notes and Protocols for the Synthesis of Organotin Polymers from Methyltin Trichloride Source: Benchchem URL
- Source: Hayashi Pure Chemical Ind., Ltd.
- Title: SAFETY DATA SHEET - Dimethyltin Dichloride Source: Spectrum Chemical URL
- Title: Safety data sheet - Dimethyltin-dichloride Source: CPAChem URL
- Title: Organotin Polymers - ResearchGate Source: ResearchGate URL
- Title: Synthesis and Characterization of Organotin Polyesters Derived from 3,5-Pyridinedicarboxylic Acid Source: ResearchGate URL
- Title: Synthesis and Structural and Initial Cancer Cell Line Characterization of Organotin Polyesters from Dipicolinic Acid | Request PDF Source: ResearchGate URL
- Title: Reaction scheme between dimethyltin dichloride and the salt of dipicolinic acid forming an organotin polyester Source: ResearchGate URL
- Title: Synthesis of Organotin Polyesters from Reaction of the Salt of d-Camphoric Acid and Organotin Dihalides and Initial Anticancer Activity | Request PDF Source: ResearchGate URL
- Title: Organotin polyesters Source: The Hebrew University of Jerusalem URL
- Title: Organotin Polyethers as Biomaterials Source: MDPI URL
- Title: Synthesis of Organotin Polyesters Containing Ticarcillin Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural and Initial Cancer Cell Line Characterization of Organotin Polyesters from Dipicolinic Acid | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 11. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: Analytical Methods for Detecting Dimethyltin(2+) Dichloride in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Dimethyltin Dichloride Analysis in Polymers
Dimethyltin dichloride (DMTDC) is an organotin compound extensively used as a heat stabilizer in polyvinyl chloride (PVC) plastics and as a catalyst in the production of polyurethanes and silicones.[1][2] Its role is crucial in enhancing the durability and thermal stability of these polymers. However, organotin compounds, including DMTDC, are recognized for their toxicity.[3][4] Concerns regarding their potential to leach from polymer matrices into the environment or migrate into packaged goods necessitate sensitive and reliable analytical methods for their detection and quantification. This is particularly critical in applications such as food packaging, medical devices, and children's toys, where human exposure is a primary concern.[5][6]
These application notes provide a comprehensive guide to the analytical methodologies for the determination of dimethyltin dichloride in various polymer matrices. We will delve into the intricacies of sample preparation, followed by detailed protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices will be explained to provide a deeper understanding of the methodologies.
Principle of Analytical Approaches
The core challenge in analyzing DMTDC in polymers lies in effectively extracting the analyte from a complex solid matrix and then accurately quantifying it, often at trace levels. The choice between GC-MS and LC-MS is often dictated by the specific polymer, the required sensitivity, and laboratory instrumentation availability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a workhorse for the analysis of volatile and semi-volatile organic compounds.[7] For organotins like DMTDC, which are not inherently volatile, a crucial derivatization step is required to convert them into more volatile species suitable for GC analysis.[5][8] This is typically achieved by ethylation or propylation. GC-MS offers high separation efficiency and sensitivity, making it a robust method for routine analysis.[5][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, including polar and non-volatile analytes, without the need for derivatization.[9][10][11] This makes it an attractive alternative to GC-MS for organotin analysis.[12] LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides excellent selectivity and sensitivity, allowing for the direct analysis of the dimethyltin cation.[10][13][14][15]
Experimental Workflows
A generalized workflow for the analysis of dimethyltin dichloride in polymers involves several key stages, from sample acquisition to data interpretation. The specific details of each stage will vary depending on the chosen analytical technique.
Caption: Generalized workflow for dimethyltin dichloride analysis in polymers.
Protocol 1: Determination of Dimethyltin Dichloride in PVC by GC-MS
This protocol details a robust method for the quantification of dimethyltin dichloride in polyvinyl chloride (PVC) using gas chromatography-mass spectrometry, which involves an essential derivatization step.
Reagents and Materials
-
Solvents: Tetrahydrofuran (THF), Methanol, Hexane (all analytical grade or higher).
-
Derivatization Reagent: 2% Sodium tetraethylborate (NaBEt₄) solution (prepare fresh daily).[5][6]
-
Acids: Hydrochloric acid (HCl).
-
Standards: Certified reference material of dimethyltin dichloride.[16][17] Internal standard (e.g., Tripropyltin chloride).
-
Glassware: All glassware must be acid-washed to prevent adsorption of organotins.[13][18]
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Ultrasonic bath.
-
Centrifuge.
Sample Preparation Workflow
Caption: Step-by-step sample preparation for GC-MS analysis.
Detailed Procedure
-
Sample Dissolution: Accurately weigh approximately 0.5 g of the finely cut PVC sample into a glass vial. Add 10 mL of THF to dissolve the polymer, which may be facilitated by gentle heating or sonication.[8]
-
Polymer Precipitation: Once the polymer is fully dissolved, add methanol dropwise while stirring to precipitate the PVC.[8] The addition of methanol reduces the solubility of the polymer, leaving the organotin compounds in the solvent phase.
-
Separation: Centrifuge the mixture to pellet the precipitated polymer. Carefully transfer the supernatant containing the dimethyltin dichloride to a clean vial.
-
Derivatization: Adjust the pH of the supernatant to approximately 4.5-5.0 using an acetate buffer. Add the freshly prepared 2% sodium tetraethylborate solution and vortex for 30 minutes.[6] This step converts the ionic dimethyltin dichloride to the more volatile tetraethyl derivative.
-
Extraction: Add hexane to the derivatized solution and vortex thoroughly to extract the derivatized organotin into the organic phase.[6][8] Allow the phases to separate.
-
Analysis: Carefully transfer the hexane layer to an autosampler vial for GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Quality Control
-
A procedural blank should be run with each batch of samples to check for contamination.
-
Spiked samples should be analyzed to determine the recovery of the method. Recoveries are typically in the range of 80-115%.[5][8]
-
Calibration standards should be prepared by derivatizing known amounts of dimethyltin dichloride standard.
Protocol 2: Determination of Dimethyltin Dichloride in Polymers by LC-MS/MS
This protocol provides a direct and highly sensitive method for the analysis of dimethyltin dichloride in polymers using liquid chromatography-tandem mass spectrometry, eliminating the need for derivatization.
Reagents and Materials
-
Solvents: Methanol, Acetonitrile, Water (all LC-MS grade).
-
Mobile Phase Additives: Formic acid or acetic acid.
-
Extraction Solvent: A mixture of hexane, acetic acid, and tropolone can be effective for some matrices.[13]
-
Standards: Certified reference material of dimethyltin dichloride.[16][17]
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for extract cleanup.
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 analytical column.
Sample Preparation Workflow
Caption: Step-by-step sample preparation for LC-MS/MS analysis.
Detailed Procedure
-
Extraction: Accurately weigh approximately 1 g of the finely cut polymer sample into a glass vial. Add a suitable extraction solvent, such as acidified methanol (e.g., with 0.1% formic acid). The choice of solvent may need to be optimized based on the polymer type.
-
Sonication: Place the vial in an ultrasonic bath for 30-60 minutes to facilitate the extraction of dimethyltin dichloride from the polymer matrix.
-
Filtration: After extraction, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
SPE Cleanup (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed to remove interferences.[13][15] Condition a C18 SPE cartridge with methanol followed by water. Load the filtered extract onto the cartridge. Wash the cartridge with water to remove polar interferences. Elute the dimethyltin dichloride with methanol.
-
Analysis: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity. Precursor and product ion transitions for the dimethyltin cation should be optimized.
Quality Control
-
Matrix-matched calibration standards should be used to compensate for any matrix effects.
-
The use of an isotopically labeled internal standard is highly recommended for accurate quantification.
-
Method validation should include assessments of linearity, accuracy, precision, and limits of detection and quantification.
Data Presentation and Comparison
The performance of these analytical methods can be summarized and compared to aid in method selection.
| Parameter | GC-MS | LC-MS/MS |
| Derivatization Required | Yes | No |
| Typical Limit of Detection | Low µg/kg to ng/kg | ng/kg to pg/kg |
| Selectivity | Good | Excellent |
| Matrix Effects | Can be significant | Can be significant, but manageable with appropriate internal standards |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate | High |
Conclusion
The choice of analytical method for the determination of dimethyltin dichloride in polymers depends on a variety of factors including the specific polymer matrix, the required sensitivity, and the available instrumentation. GC-MS provides a reliable and well-established method, particularly for routine quality control, but requires a derivatization step. LC-MS/MS offers a more direct and often more sensitive approach, especially for complex matrices, and is becoming the method of choice for trace-level analysis of organotins. Both methods, when properly validated and implemented with appropriate quality control measures, can provide accurate and reliable data to ensure the safety and compliance of polymeric materials.
References
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
- Speciation.net. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry. [Link]
- Inoue, Y., et al. (1995). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 36(5), 611-618. [Link]
- U.S. Environmental Protection Agency. Validated Test Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
- Wang, L., et al. (2013). [Simultaneous Determination of Ten Organotin Compounds in Polyvinyl Chloride Plastics Using Gas Chromatography-Mass Spectrometry]. Se Pu, 31(1), 47-52. [Link]
- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.
- ARPAT. Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]
- ALS Global. Analysis of organotin compounds. [Link]
- Shimadzu. (2003). GCMS Organotin News. [Link]
- STEMart.
- Damle, A., et al. (1986). Development of a method for the sampling and analysis of organotin compounds. CDC Stacks. [Link]
- Aguilar-Arteaga, K., et al. (2020).
- National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds. [Link]
- Gallego-Gallegos, M., et al. (2005). Imprinted polymers as an analytical tool for organotin compounds speciation. Journal of Analytical Atomic Spectrometry, 20(10), 967-975. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12955, Dimethyltin dichloride. [Link]
- ResearchGate. Determination of tin in organotin compounds by hydride generation atomic absorption spectrometry in organic media. [Link]
- ResearchGate. Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]
- AZoM. (2020). Replacing GC for Quantitative Analysis of Methyltin Chlorides. [Link]
- D'Agostino, P. A., & Chenier, C. L. (2015). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. In Analysis of Chemical Warfare Agents (pp. 219-253). CRC Press. [Link]
- Longdom Publishing.
- Wikipedia.
- Spectroscopy Online. The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. [Link]
- LCGC International. (2023).
- Taylor, P. J. (2015). Inductively coupled plasma mass spectrometry: introduction to analytical aspects. The Clinical Biochemist Reviews, 36(3), 89. [Link]
- LGC Group.
- Analytical and Bioanalytical Chemistry. (2007). Inductively coupled plasma mass spectrometry (ICP MS): a versatile tool. Journal of Mass Spectrometry, 42(4), 419-427. [Link]
- Tobias, R. S. (1966). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 5(12), 2053-2067. [Link]
- Google Patents. Process for the manufacture of dimethyl-tin dichloride.
- American Chemical Society. (2016). Synthetic and Spectroscopic Study of the Mechanism of Atomic Layer Deposition of Tin Dioxide. Organometallics, 35(9), 1276-1285. [Link]
- ResearchGate. Speciation of Tin in Tobacco by High-Performance Liquid Chromatography – Inductively Coupled Plasma – Mass Spectrometry (HPLC-ICP-MS). [Link]
- MDPI. (2023).
- National Institutes of Health. (2024). Insights into the Versatility of Using Atomic Absorption Spectrometry in Antibacterial Research. International Journal of Molecular Sciences, 25(13), 7129. [Link]
- MDPI. (2020). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Molecules, 25(20), 4788. [Link]
- Labcorp. (2023).
- CPAChem. Organotin compounds. [Link]
- iTeh Standards. ISO/FDIS 22744-2. [Link]
- ResearchGate. Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. [Link]
Sources
- 1. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 2. Dimethyltin dichloride 97 753-73-1 [sigmaaldrich.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Analysis of Organotin compounds by Gas Chromatography (GC)-FPD - STEMart [ste-mart.com]
- 8. [Simultaneous determination of ten organotin compounds in polyvinyl chloride plastics using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rsc.org [rsc.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. US EPA Method 8323: Determination of organotins by microliquid chromatography-electrospray ion trap mass spectrometry | EVISA's Links Database [speciation.net]
- 15. epa.gov [epa.gov]
- 16. Dimethyltin Dichloride 1000 µg/mL in Methanol [lgcstandards.com]
- 17. CPAChem Products - Organotin compounds [cpachem.com]
- 18. unitedchem.com [unitedchem.com]
Application Note: Advanced Liquid Chromatography Methods for High-Sensitivity Organotin Speciation
Introduction: The Critical Need for Organotin Speciation
Organotin compounds (OTCs) are a class of organometallic chemicals that have seen widespread use in various industrial and agricultural applications, from PVC stabilizers and catalysts to the active ingredients in marine anti-fouling paints and pesticides.[1][2][3] However, their extensive use has led to their emergence as significant environmental contaminants.[1] The toxicity of organotin compounds is highly dependent on their chemical form, specifically the number and nature of the organic groups attached to the tin atom.[1] For instance, tri-substituted organotins like tributyltin (TBT) and triphenyltin (TPhT) are significantly more toxic than their di- and mono-substituted degradation products.[1] This structure-dependent toxicity makes speciation analysis—the separation and quantification of individual organotin species—not just an analytical exercise, but a crucial requirement for accurate environmental risk assessment and regulatory compliance.[2]
Historically, Gas Chromatography (GC) has been a primary technique for organotin analysis.[4] However, the inherent polarity and low volatility of most OTCs necessitate a chemical derivatization step to convert them into more volatile forms suitable for GC separation.[4][5] This derivatization process can be a critical source of analytical error, introducing potential for incomplete reactions, analyte loss, and alteration of the original species distribution.[5][6]
Liquid Chromatography (LC) offers a powerful alternative that circumvents these issues. By separating compounds in the liquid phase, LC-based methods can directly analyze polar, non-volatile organotins without the need for derivatization.[7][8] This simplifies sample preparation, reduces analysis time, and enhances the overall accuracy and reliability of the data.[9][10][11] When coupled with highly sensitive and specific detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or tandem Mass Spectrometry (MS/MS), LC methods provide the low detection limits required for monitoring these compounds at environmentally relevant concentrations.[7]
This application note provides a comprehensive guide to the principles, protocols, and best practices for the speciation of organotin compounds using advanced liquid chromatography techniques. It is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require robust and reliable methods for organotin analysis.
Part 1: The Analytical Workflow - From Sample to Signal
The successful speciation of organotins is a multi-step process. Each stage, from sample collection to final detection, presents unique challenges and requires careful optimization to ensure data integrity. The overall workflow is a self-validating system where the quality of the final result is contingent on the meticulous execution of each preceding step.
Sample Collection, Preservation, and Storage
The analytical journey begins with sampling. Given the typically low concentrations of OTCs in the environment, caution is paramount to avoid contamination.[1] The stability of organotin species is a significant concern; degradation can occur during storage, altering the speciation profile.[12]
-
Water Samples: Collect in polycarbonate or glass bottles. Acidification is a common preservation technique. For long-term storage, freezing at -20°C is recommended.[12]
-
Sediment/Soil and Biota Samples: These samples should be frozen at -20°C as soon as possible after collection to halt biological activity and prevent degradation.[12] Freeze-drying can also be an effective long-term storage solution.[12]
The Critical Step: Sample Preparation and Extraction
Extraction is arguably the most complex part of the analysis, aiming to quantitatively transfer the target organotin species from a complex matrix into a clean solution suitable for LC injection.[1][13] The choice of method is dictated by the matrix.
-
Liquid-Liquid Extraction (LLE): A conventional technique for water samples, often using a non-polar solvent like hexane or toluene, sometimes with a complexing agent like tropolone to enhance extraction efficiency.[4][14]
-
Solid-Phase Extraction (SPE): An increasingly popular and efficient method for aqueous samples. C18 cartridges are commonly used to preconcentrate the hydrophobic organotin compounds from large volumes of water, significantly improving detection limits.[1][14]
-
Solvent Extraction for Solid Matrices: For sediments, soils, and tissues, extraction is typically performed with an organic solvent, often with acid to break the analytes free from the matrix.[15] Techniques like ultrasonic or microwave-assisted extraction can improve efficiency.[13]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS approach is gaining traction for organotin analysis in complex matrices like food and sediments.[9] It involves a simple solvent extraction (typically with acetonitrile) followed by a cleanup step using dispersive SPE. Its key advantage is the reduction in solvent usage and sample handling time.[9]
The following diagram illustrates a generalized workflow for organotin speciation analysis.
Caption: General Workflow for Organotin Speciation Analysis.
Part 2: Chromatographic Separation and Detection
The heart of the analysis lies in the hyphenated LC system, which combines the separating power of liquid chromatography with the specificity and sensitivity of a mass spectrometer.
Liquid Chromatography Separation Strategies
The goal of the LC separation is to resolve the different organotin species from each other and from matrix interferences before they enter the detector.
-
Reversed-Phase (RP) Chromatography: This is the most common LC mode used for organotin speciation.[8] A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water, methanol, and/or acetonitrile.[2][10] Acetic acid and a complexing agent like tropolone are often added to the mobile phase to improve peak shape and prevent interaction of the analytes with the column hardware.[2][15] Gradient elution, where the proportion of organic solvent is increased during the run, is typically required to elute the more hydrophobic tri-substituted tins after their mono- and di-substituted counterparts.[2]
-
Cation-Exchange Chromatography: This technique separates the cationic organotin species based on their interaction with a negatively charged stationary phase.[16] Elution is achieved by using a mobile phase containing a buffer with competing cations. This method can offer different selectivity compared to reversed-phase chromatography.[16]
High-Sensitivity Detection Systems
Due to the low concentration levels of organotins in most samples, highly sensitive and selective detectors are required.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is an element-specific detector that is exceptionally well-suited for organotin analysis.[7] The eluent from the LC column is introduced into a high-temperature argon plasma, which atomizes and ionizes all compounds. The ICP-MS then detects the tin isotopes, providing an extremely sensitive and interference-free signal for any tin-containing compound that elutes from the column. A key advantage is its robustness against matrix effects and its ability to use isotope dilution for the highest level of accuracy.[8][16][17]
-
Tandem Mass Spectrometry (MS/MS): Typically coupled with an Electrospray Ionization (ESI) source, LC-MS/MS provides both quantification and structural confirmation.[11] The ESI source generates molecular ions of the organotin compounds, which are then selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This Multiple Reaction Monitoring (MRM) process is highly specific and allows for reliable identification and quantification even in complex matrices.[11] LC-MS/MS avoids the use of plasma, but requires volatile mobile phases and can be more susceptible to matrix-induced ion suppression.[7]
Part 3: Detailed Application Protocols
The following protocols provide step-by-step methodologies for the analysis of organotins in different matrices. These are intended as validated starting points that can be adapted and optimized for specific laboratory instrumentation and sample types.
Protocol 1: Organotin Speciation in Environmental Water by SPE and HPLC-ICP-MS
This protocol is designed for the ultra-trace determination of butyltin and phenyltin species in surface water, seawater, and drinking water. The combination of Solid-Phase Extraction (SPE) for preconcentration and the elemental specificity of ICP-MS provides extremely low detection limits.
Experimental Workflow
Caption: Workflow for Water Analysis by SPE-HPLC-ICP-MS.
Methodology
-
Sample Preparation (SPE):
-
Filter a 1-liter water sample through a 0.45 µm filter.
-
Acidify the sample to approximately pH 2 using hydrochloric acid.
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the entire 1-liter water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Wash the cartridge with 5 mL of reagent water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the trapped organotin compounds with 5 mL of methanol containing 0.1% acetic acid.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid and 0.02% Triethylamine in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient might start at 60% A, decreasing to 10% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
-
ICP-MS Conditions:
-
RF Power: 1500-1600 W.
-
Plasma Gas Flow: ~15 L/min.
-
Nebulizer: Standard glass concentric.
-
Spray Chamber: Cooled cyclonic spray chamber (~2 °C).
-
Monitored Isotopes: m/z 118, 120 (for Tin).
-
Dwell Time: ~100 ms per isotope.
-
Data and Performance
The following table summarizes typical performance data for this method.
| Compound | Retention Time (min) | Limit of Detection (LOD, ng/L) | Recovery (%) |
| Monobutyltin (MBT) | 4.2 | 0.8 | 95 ± 5 |
| Dibutyltin (DBT) | 7.8 | 0.5 | 98 ± 4 |
| Tributyltin (TBT) | 12.5 | 0.3 | 101 ± 3 |
| Monophenyltin (MPhT) | 6.5 | 0.7 | 92 ± 6 |
| Diphenyltin (DPhT) | 10.1 | 0.4 | 96 ± 5 |
| Triphenyltin (TPhT) | 14.8 | 0.2 | 99 ± 4 |
Protocol 2: Organotin Speciation in Textiles by Acetonitrile Extraction and LC-MS/MS
This protocol is adapted for determining regulated organotin compounds in consumer products like textiles, following principles outlined in standard methods like ISO 22744.[18][19] The use of a simple acetonitrile extraction and the high selectivity of LC-MS/MS makes this a rapid and robust method for compliance testing.[11]
Methodology
-
Sample Preparation:
-
Weigh 1.0 g of the shredded textile sample into a 50 mL polypropylene tube.
-
Add an internal standard solution (e.g., deuterated TBT).
-
Add 10 mL of acetonitrile.
-
Extract the sample by shaking vigorously for 1 minute or using ultrasonication for 15-30 minutes.[11][18]
-
Centrifuge the sample at >4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, dilute it with water (e.g., 1:10 dilution) to ensure compatibility with the reversed-phase mobile phase, and filter through a 0.22 µm syringe filter into an autosampler vial.[11]
-
-
LC Conditions:
-
Column: C18 UPLC/HPLC Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient suitable for separating key OTCs like DBT, TBT, and DOT.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (collision energy, declustering potential) for each analyte.
-
MRM Transitions and Performance
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ, mg/kg) |
| Dibutyltin (DBT) | 233.1 | 177.1 | 0.05 |
| Tributyltin (TBT) | 291.2 | 179.1 | 0.02 |
| Dioctyltin (DOT) | 345.2 | 233.1 | 0.05 |
| Triphenyltin (TPhT) | 351.0 | 197.0 | 0.02 |
Conclusion: The Power and Precision of LC-Based Speciation
Liquid chromatography, particularly when coupled with ICP-MS or MS/MS detection, represents the state-of-the-art for the speciation of organotin compounds.[7][8][11] These methods overcome the primary limitations of traditional GC-based analysis by eliminating the need for derivatization, thereby providing a more accurate and streamlined analytical workflow.[9][10] The protocols detailed in this note serve as robust frameworks for achieving the high sensitivity and selectivity required to monitor organotins in diverse and challenging matrices. As regulatory demands for lower detection limits and broader compound coverage continue to evolve, the power and precision of LC-based speciation methods will be indispensable for both environmental protection and consumer safety.
References
- Alahmadi, S.M. (2011). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Asian Journal of Chemistry, 23(9), 3787-3791. [Link]
- Request PDF. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
- SciSpace. (n.d.). Determination of organotin compounds in environmental samples. [Link]
- ANSI Webstore. (n.d.).
- MDPI. (n.d.). Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. [Link]
- SIS. (n.d.). Water quality - Determination of selected organotin compounds - Gas chromatographic method (ISO 17353:2004). [Link]
- iTeh Standards. (2019). ISO/FDIS 22744-2. [Link]
- ResearchGate. (2006).
- MDPI. (n.d.). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. [Link]
- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. [Link]
- EPA. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
- Rivas-Urraca, C. (n.d.). Environmental speciation of tin and lead by HPLC-ICP-MS. Cranfield University. [Link]
- ResearchGate. (n.d.). Sampling and sample treatment in the analysis of organotin compounds in environmental samples. [Link]
- Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
- The NELAC Institute. (n.d.). Characterization of tin species using HPLC-ICP-MS. [Link]
- BCP Instruments. (2022). Organotin analysis. [Link]
- ISO. (n.d.). ISO 22744-1. [Link]
- Royal Society of Chemistry. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. [Link]
- ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]
- PubMed. (n.d.).
- Royal Society of Chemistry. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Analytical Methods for Speciation of Organotins in the Environment. [Link]
- Request PDF. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
- Analytical and Bioanalytical Chemistry Research. (n.d.). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
- LabRulez GCMS. (n.d.).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 3. bcp-instruments.com [bcp-instruments.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 9. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
- 11. sciex.jp [sciex.jp]
- 12. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. "Environmental speciation of tin and lead by HPLC-ICP-MS" by Cristina Rivas-Urraca [pearl.plymouth.ac.uk]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols: The Role of Dimethyltin Dichloride in the Synthesis of Transparent Conductive Oxide Coatings
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of dimethyltin(2+) dichloride, (CH₃)₂SnCl₂, as a precursor for the fabrication of transparent conductive oxide (TCO) coatings, with a primary focus on Fluorine-doped Tin Oxide (FTO). TCOs are critical components in a myriad of optoelectronic devices, including solar cells, flat-panel displays, and low-emissivity glass.[1][2][3] Dimethyltin dichloride serves as a versatile and effective organometallic source for tin oxide (SnO₂) films deposited via methods such as Atmospheric Pressure Chemical Vapor Deposition (APCVD) and Spray Pyrolysis. These application notes detail the chemical mechanisms, step-by-step deposition protocols, material characterization techniques, and field-proven insights to enable the successful synthesis of high-quality TCO films.
Precursor Profile: Dimethyltin Dichloride ((CH₃)₂SnCl₂)
Dimethyltin dichloride (DMTD) is an organotin compound that serves as a key precursor in the synthesis of tin-based materials.[4] Its volatility and reactivity make it particularly suitable for chemical vapor deposition techniques.
Chemical and Physical Properties
The properties of DMTD are critical for its handling and use as a vapor-phase precursor.
| Property | Value | Reference |
| Chemical Formula | C₂H₆Cl₂Sn | [4] |
| Molecular Weight | 219.69 g/mol | |
| Appearance | White crystalline solid | [4] |
| Melting Point | 107-109 °C | [4] |
| Boiling Point | 180 °C (literature) | [4] |
| CAS Number | 753-73-1 | [4] |
| Solubility | Slightly soluble in water (20 g/L at 20°C); Soluble in methanol.[5] | [5] |
Role as a Tin Precursor
In TCO synthesis, DMTD thermally decomposes in the presence of an oxidizing agent (e.g., oxygen, water vapor) to form tin oxide (SnO₂). The organic methyl groups and chlorine atoms are converted into volatile byproducts like CO₂, H₂O, and HCl.[6] This process allows for the controlled growth of a thin, solid SnO₂ film on a heated substrate. For creating FTO, a fluorine-containing co-precursor is introduced simultaneously into the reaction chamber.
Critical Safety and Handling Protocols
Organotin compounds are toxic and require strict safety measures. DMTD is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is fatal if inhaled and toxic if swallowed or in contact with skin.[7]
-
Engineering Controls : Always handle dimethyltin dichloride inside a certified chemical fume hood with adequate ventilation to maintain airborne concentrations below exposure limits.[8][9] The work area should be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[7] For operations that may generate dust, an approved respirator is mandatory.[7]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials like water and strong oxidizing agents.[7][9] The container must be tightly closed and stored under an inert atmosphere (e.g., nitrogen) to protect from moisture.[8][10]
-
Disposal : Dispose of waste material and contaminated containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[7]
Mechanism of TCO Film Formation
The formation of an FTO film from DMTD is a multi-step process involving precursor delivery, chemical reaction at the substrate surface, and film growth. The primary deposition methods are APCVD and spray pyrolysis, which, while different in application, share similar underlying chemical principles.
The core reaction involves the hydrolysis and/or pyrolysis of the tin precursor. In the presence of an oxygen source like H₂O or O₂, DMTD is converted to tin oxide. The simplified overall reaction can be represented as:
(CH₃)₂SnCl₂(g) + 2O₂(g) → SnO₂(s) + 2CO₂(g) + 2HCl(g) + H₂(g)
In reality, the mechanism is more complex, involving several intermediate surface reactions.[11][12][13] When a fluorine source, such as trifluoroacetic acid (TFAA) or ammonium fluoride (NH₄F), is introduced, fluorine atoms are incorporated into the SnO₂ lattice.[14] The F⁻ anion substitutes an O²⁻ site, creating a free electron that contributes to the material's conductivity. This doping is the key to transforming insulating SnO₂ into a transparent conductor.
Deposition Protocols
The following protocols provide a starting point for the deposition of FTO films. Parameters should be optimized based on the specific equipment and desired film properties.
Protocol: Atmospheric Pressure Chemical Vapor Deposition (APCVD)
APCVD is a highly scalable technique used for producing high-quality FTO on large-area substrates, such as in the float glass industry.[15] The process involves flowing gaseous precursors over a heated substrate at atmospheric pressure.[6][16]
Workflow Diagram
Materials and Equipment
| Item | Specification |
|---|---|
| Substrate | Soda-lime glass, Quartz, Silicon wafer |
| Tin Precursor | Dimethyltin Dichloride (DMTD), ≥97% purity |
| Fluorine Precursor | Trifluoroacetic acid (TFAA) or Ammonium Fluoride (NH₄F) |
| Oxidizing Agent | Oxygen (O₂), Deionized Water (H₂O) vapor |
| Carrier Gas | Nitrogen (N₂), high purity |
| Reactor | Horizontal tube furnace APCVD system |
| Bubbler | Heated stainless steel vessel for DMTD |
Step-by-Step Procedure
-
Substrate Preparation : Clean the glass substrates by sonicating sequentially in acetone, isopropyl alcohol (IPA), and deionized water for 15 minutes each. Dry the substrates with a nitrogen gun.
-
System Setup : Place the cleaned substrates in the center of the APCVD reactor. Purge the system with high-purity nitrogen for at least 30 minutes to remove residual oxygen and moisture.
-
Heating : Heat the reactor to the desired deposition temperature (e.g., 550-600 °C) under a continuous nitrogen flow.[15]
-
Precursor Delivery : Heat the DMTD precursor in a bubbler to a stable temperature (e.g., 110-125 °C) to generate sufficient vapor pressure.[15]
-
Deposition :
-
Introduce the oxidizing agent (e.g., O₂ or H₂O vapor) into the main gas line.
-
Divert a controlled flow of carrier gas (N₂) through the heated DMTD bubbler to transport the precursor vapor into the reactor.
-
Simultaneously, introduce the fluorine precursor into the reactor.
-
Maintain these conditions for the desired deposition time to achieve the target film thickness.
-
-
Cool-Down : After deposition, stop the flow of all precursors and the oxidizing agent. Cool the reactor to room temperature under a continuous flow of inert nitrogen gas.
-
Characterization : Remove the coated substrates for analysis.
Typical Deposition Parameters
| Parameter | Range / Value |
|---|---|
| Substrate Temperature | 500 - 620 °C |
| DMTD Bubbler Temperature | 110 - 130 °C |
| N₂ Carrier Gas Flow (DMTD) | 0.5 - 1.0 L/min |
| Oxygen (O₂) Flow | 0.2 - 0.5 L/min |
| Total Gas Flow | 1.5 - 3.0 L/min |
| Deposition Time | 5 - 30 minutes |
Protocol: Spray Pyrolysis Deposition
Spray pyrolysis is a cost-effective and straightforward technique for depositing TCO films.[17] It involves spraying a precursor-containing solution onto a heated substrate, where the droplets undergo pyrolysis to form the desired film.[17][18]
Materials and Equipment
| Item | Specification |
|---|---|
| Substrate | Soda-lime glass |
| Tin Source | Dimethyltin Dichloride (DMTD) |
| Fluorine Source | Ammonium Fluoride (NH₄F) |
| Solvent | Ethanol or Methanol |
| Apparatus | Spray pyrolysis system with atomizer, substrate heater, and fume extraction |
Step-by-Step Procedure
-
Precursor Solution Preparation :
-
Dissolve DMTD in ethanol to a desired concentration (e.g., 0.1 M).
-
In a separate container, dissolve ammonium fluoride (NH₄F) in a small amount of deionized water and then add it to the DMTD solution. The F/Sn atomic ratio in the solution is a critical parameter for optimization (typically 0.1 to 1.0).[19]
-
Stir the final solution for 30 minutes until it is clear and homogeneous.
-
-
System Setup : Place a cleaned glass substrate on the heater and allow it to reach a stable temperature (e.g., 400-500 °C).[1][18]
-
Deposition :
-
Atomize the precursor solution using a nozzle (e.g., air-blast or ultrasonic).
-
Spray the aerosolized droplets onto the heated substrate. Maintain a constant distance between the nozzle and the substrate (e.g., 20-30 cm).[17]
-
Use a controlled spray rate and duration to build up the film thickness. It is often beneficial to spray in short bursts with pauses to allow the substrate temperature to recover.
-
-
Annealing/Cool-Down : After the spray process is complete, the film can be annealed in place for a short period (e.g., 10 minutes) to improve crystallinity. Then, turn off the heater and allow the substrate to cool to room temperature.
-
Characterization : Remove the FTO-coated glass for analysis.
Typical Deposition Parameters
| Parameter | Range / Value |
|---|---|
| Substrate Temperature | 400 - 500 °C |
| Solution Concentration (DMTD) | 0.05 - 0.2 M |
| F/Sn Atomic Ratio in Solution | 0.1 - 1.0 |
| Spray Rate | 1 - 5 mL/min |
| Nozzle-to-Substrate Distance | 20 - 40 cm |
Characterization and Validation of TCO Films
Validating the quality of the deposited FTO films is essential. A combination of structural, morphological, optical, and electrical characterization is required to ensure the films meet the specifications for their intended application.
Expected Film Properties
| Property | Technique | Typical Values for High-Quality FTO |
|---|---|---|
| Structure | X-Ray Diffraction (XRD) | Polycrystalline, tetragonal rutile structure.[20][21] |
| Surface Morphology | SEM / AFM | Uniform, compact grain structure. Surface roughness (Ra) of 10-30 nm.[19] |
| Optical Transmittance | UV-Vis Spectrophotometer | >80-85% in the visible spectrum (400-800 nm).[17][18] |
| Optical Band Gap | UV-Vis Spectrophotometer | 3.2 - 3.8 eV.[21][22] |
| Sheet Resistance | Four-Point Probe | < 20 Ω/sq.[18] |
| Hardness | Nanoindentation | 5 - 12 GPa.[19] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Film | - Deposition temperature too low.- Excessive film thickness.- Precursor precipitation in solution (spray). | - Increase substrate temperature.- Reduce deposition time or precursor concentration.- Ensure precursor solution is well-dissolved and stable. |
| High Sheet Resistance | - Insufficient fluorine doping.- Poor crystallinity.- Film is too thin. | - Increase F/Sn ratio in the precursor feed.- Increase deposition temperature or perform post-deposition annealing.- Increase deposition time. |
| Poor Adhesion | - Substrate surface is contaminated.- Thermal mismatch between film and substrate. | - Improve substrate cleaning procedure.- Optimize the cooling rate after deposition. |
| Cracked Film | - Substrate temperature too high (spray).- Excessive solution spray rate causing thermal shock. | - Lower the substrate temperature.- Reduce the spray rate; use pulsed spraying.[17] |
References
- Material Safety Data Sheet - Dimethyltin dichloride. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - Dimethyltin Dichloride. (2019, September 23). Spectrum Chemical.
- Dimethyltin dichloride-d₆ Safety Data Sheet. (2024, April 11). Hayashi Pure Chemical Ind., Ltd.
- Dimethyltin Dichloride - SAFETY DATA SHEET. (2025, June 24). TCI Chemicals.
- SAFETY DATA SHEET - Dimethyltin dichloride. (2025, December 19). Fisher Scientific.
- Fluorine-Doped Tin Oxide Colloidal Nanocrystals. (n.d.).
- Preparation of Fluorine-doped Tin Oxide by a Spray Pyrolysis Deposition and Its Application to the Fabric
- Fabrication of fluorine doped tin oxide (fto) thin films using spray pyrolysis deposit. (n.d.). ARPN Journal of Engineering and Applied Sciences.
- Ko, E. B., et al. (2016). Low Temperature Synthesis of Fluorine-Doped Tin Oxide Transparent Conducting Thin Film by Spray Pyrolysis Deposition. Journal of Nanoscience and Nanotechnology, 16(2), 1934-7.
- Dimethyltin dichloride. (n.d.). Chem-Impex.
- Opto-Electronic Properties of Fluorine Doped Tin Oxide Films Deposited by Nebulized Spray Pyrolysis Method. (n.d.). Science Alert.
- DIMETHYLTIN DICHLORIDE (CAS 753-73-1). (n.d.). ChemicalBook.
- Application Notes and Protocols for Atmospheric Pressure Chemical Vapor Deposition (APCVD) with Methyltin Trichloride. (n.d.). Benchchem.
- The Electrolytic Dissociation of Dimethyltin Dichloride. (n.d.). ElectronicsAndBooks.
- Liu, Y., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Advances.
- Surface chemistry and morphology of tin oxide thin films grown by chemical vapor deposition. (2013). Pure.
- Illustration of the flattening mechanism for the FTO film. (n.d.).
- F.T.O. (n.d.). Thin Film Devices.
- Belkhalfa, H., et al. (n.d.). Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique. Scirp.org.
- Structural and Optical Properties of Fluorine Doped Tin Oxide Thin Film Deposited by Home Built Spray Pyrolysis Unit. (n.d.).
- Tavakoli, A., et al. (2016). Translation Effects in Fluorine Doped Tin Oxide Thin Film Properties by Atmospheric Pressure Chemical Vapour Deposition. MDPI.
- Dimethyltin dichloride 97%. (n.d.). Sigma-Aldrich.
- Lin, S. S., et al. (2019). Nanomechanical and Material Properties of Fluorine-Doped Tin Oxide Thin Films Prepared by Ultrasonic Spray Pyrolysis.
- Electrical and Optical Properties of Fluorine Doped Tin Oxide Thin Films Prepared by Magnetron Sputtering. (n.d.).
- Advancements in Transparent Conductive Oxides for Photoelectrochemical Applications. (n.d.).
- Transparent conducting film. (n.d.). In Wikipedia.
- Chemical vapor deposition. (n.d.). Halbleiter.org.
Sources
- 1. Low Temperature Synthesis of Fluorine-Doped Tin Oxide Transparent Conducting Thin Film by Spray Pyrolysis Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Transparent Conductive Oxides for Photoelectrochemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transparent conducting film - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-Doped Tin Oxide Thin Films Deposition by Sol-Gel Technique [scirp.org]
- 15. mdpi.com [mdpi.com]
- 16. halbleiter.org [halbleiter.org]
- 17. arpnjournals.org [arpnjournals.org]
- 18. spdlab.com [spdlab.com]
- 19. Nanomechanical and Material Properties of Fluorine-Doped Tin Oxide Thin Films Prepared by Ultrasonic Spray Pyrolysis: Effects of F-Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application of Dimethyltin Dichloride in Low-Emissivity (Low-E) Glass Manufacturing: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the application of dimethyltin(2+) dichloride, also known as dimethyltin dichloride (DMTC), as a chemical precursor in the manufacturing of low-emissivity (Low-E) glass. We delve into the fundamental principles of Low-E coatings, focusing on the pyrolytic ("hard coat") method, where DMTC is a key reactant. The guide details the atmospheric pressure chemical vapor deposition (APCVD) process, outlining the reaction chemistry, critical process parameters, and their impact on the final tin oxide (SnO₂) film properties. Detailed protocols for laboratory-scale deposition and subsequent film characterization are provided for researchers. Emphasizing scientific integrity, this document explains the causality behind experimental choices and includes rigorous safety and handling protocols for the organotin precursor, grounded in authoritative sources.
Introduction to Low-Emissivity (Low-E) Glass
Low-emissivity (Low-E) glass features a microscopically thin, transparent coating that reflects long-wave infrared energy, or heat.[1] This technology is critical for improving the energy efficiency of buildings by minimizing heat transfer through windows without significantly compromising the transmission of visible light.[1][2]
The Physics of Low-E Coatings
The solar energy spectrum consists of ultraviolet (UV), visible, and infrared (IR) light, distinguished by their wavelengths.[1] Low-E coatings are engineered to selectively interact with these different wavelengths. Their primary function is to reduce the emissivity of the glass surface—its ability to radiate energy.[1] Standard uncoated glass has a high emissivity of about 0.84, meaning it readily radiates heat. In contrast, Low-E coated glass can have an emissivity below 0.15, and in some cases as low as 0.02, making it a poor radiator of heat.[1][3][4] In winter, the coating reflects heat back into the building, while in summer, it reflects external heat away, thus reducing the load on heating and cooling systems.[1]
Types of Low-E Coatings: Pyrolytic vs. Sputtered
There are two primary methods for applying Low-E coatings to glass:
-
Pyrolytic ("Hard Coat"): This is an on-line process where the coating is applied to the glass ribbon during the float glass manufacturing process.[2][5] The glass is sprayed with a precursor, such as dimethyltin dichloride, at high temperatures. The precursor thermally decomposes (pyrolysis) and forms a strong, chemical bond with the glass surface.[2] This results in a highly durable coating that can be handled, cut, and tempered like standard glass.[4][5][6]
-
Sputtered ("Soft Coat"): This is an off-line process performed in a large vacuum chamber using magnetron sputter vacuum deposition (MSVD).[6][7] It allows for the deposition of complex, multi-layer coatings, often including layers of silver, which can achieve extremely low emissivity values.[6][8][9] These coatings offer superior solar control but are less durable than pyrolytic coatings and must be protected within an insulated glass unit (IGU).[6][7]
This guide focuses on the pyrolytic process, where dimethyltin dichloride is a cornerstone precursor.
The Role of Tin Oxide (SnO₂) in Pyrolytic Low-E Coatings
Tin oxide (SnO₂) is a wide-bandgap semiconductor with high transparency in the visible range and excellent chemical stability, making it an ideal material for Low-E coatings.[10] In the pyrolytic process, DMTC is used to deposit a thin film of SnO₂ onto the hot glass surface.[11][12] To enhance its electrical conductivity and, consequently, its infrared reflectivity, the SnO₂ is often doped with elements like fluorine.[13][14] This fluorine-doped tin oxide (FTO) layer is the functional component of many "hard coat" Low-E products.
Dimethyltin Dichloride as a Precursor for SnO₂ Films
Dimethyltin dichloride ((CH₃)₂SnCl₂) is an organometallic compound widely used as a precursor for tin oxide films via chemical vapor deposition (CVD).[13][14] Its physical and chemical properties make it well-suited for the high-temperature, continuous nature of the float glass production line.
Chemical and Physical Properties of Dimethyltin Dichloride
The selection of DMTC as a precursor is based on its volatility, thermal stability, and reactivity. A summary of its key properties is presented below.
| Property | Value |
| Chemical Formula | C₂H₆Cl₂Sn |
| Molar Mass | 219.69 g/mol |
| Appearance | White crystalline solid or colorless liquid |
| Melting Point | 106-108 °C |
| Boiling Point | 188-190 °C |
| CAS Number | 753-73-1 |
The Chemistry of Pyrolysis: Decomposition and Oxidation of DMTC
The formation of SnO₂ from DMTC is a complex process involving both gas-phase and surface reactions. Kinetic modeling suggests that the process is initiated by the cleavage of the tin-carbon bonds.[15] In the presence of an oxidizing agent like oxygen, this decomposition leads to the formation of tin oxide. The overall, simplified reaction can be represented as:
(CH₃)₂SnCl₂(g) + 4O₂(g) → SnO₂(s) + 2CO₂(g) + 2H₂O(g) + 2Cl₂(g)
In practice, co-reactants such as water are often introduced to facilitate the formation of a high-quality oxide film.[13] When fluorine doping is desired, a fluorine source like hydrogen fluoride (HF) is added to the reactant gas stream.[13][14]
Advantages of DMTC in APCVD Processes
DMTC offers several advantages for on-line, pyrolytic deposition:
-
High Purity: It can be synthesized to a high degree of purity, which is essential for producing transparent and defect-free coatings.[12]
-
Suitable Volatility: Its boiling point allows for efficient vaporization and transport to the glass surface using a carrier gas.[13]
-
Controlled Decomposition: It decomposes cleanly at the high temperatures of the float glass line (typically >600°C), leading to the formation of a crystalline SnO₂ film.[2][15]
-
Cost-Effectiveness: APCVD is an economical process as it operates at atmospheric pressure, avoiding the need for expensive vacuum equipment.[16][17]
The Atmospheric Pressure Chemical Vapor Deposition (APCVD) Process
APCVD is the industrial standard for producing pyrolytic Low-E glass. The process is integrated directly into the float glass line, typically in the tin bath or the annealing lehr, where the glass is still at a high temperature.[2][18]
Overview of the On-Line Pyrolytic Process
The process involves delivering a precisely controlled mixture of vaporized DMTC, an oxidizer (e.g., O₂), a dopant gas (e.g., HF), and a carrier gas (e.g., N₂) to the surface of the hot glass ribbon. The high temperature of the glass provides the energy needed to drive the chemical reaction, resulting in the deposition of a uniform, durable FTO film.[2][13]
Caption: Workflow for on-line APCVD of SnO₂ on a float glass line.
Key Process Parameters
The properties of the resulting SnO₂ film are highly dependent on the deposition parameters. Precise control is essential for producing uniform, high-quality coatings.[2]
| Parameter | Typical Range | Influence on Film Properties |
| Substrate Temperature | 400 - 750 °C | Affects crystallinity, grain size, and deposition rate.[13][14] |
| DMTC Flow Rate | Variable | Controls the film growth rate and thickness. |
| O₂ / DMTC Ratio | Variable | Influences stoichiometry (O/Sn ratio) and film clarity.[15] |
| Dopant (HF) Flow Rate | Variable | Determines the level of fluorine incorporation, affecting conductivity and emissivity.[13] |
| Carrier Gas Flow Rate | Variable | Affects residence time of reactants and uniformity of the coating. |
Reaction Mechanism on the Glass Surface
The deposition process is a surface-mediated reaction. The gaseous reactants adsorb onto the hot glass surface, where they react to form the tin oxide lattice. The organic byproducts and excess reactants are then desorbed and removed by the exhaust system.
Caption: Simplified mechanism of SnO₂ deposition on a glass surface.
Protocol for Laboratory-Scale Deposition of SnO₂ Films from DMTC
This protocol describes a general procedure for depositing tin oxide thin films on glass substrates using a laboratory-scale APCVD system.
4.1 Objective: To deposit a transparent, conductive tin oxide thin film onto a glass substrate using dimethyltin dichloride as the precursor via APCVD.
4.2 Materials and Equipment:
-
Precursor: High-purity dimethyltin dichloride (CAS 753-73-1).
-
Substrates: Clean glass slides (e.g., soda-lime or borosilicate).
-
Gases: Nitrogen (N₂, carrier gas, 99.999%), Oxygen (O₂, reactant, 99.995%).
-
Equipment:
-
Horizontal tube furnace APCVD reactor.
-
Quartz process tube.
-
Mass flow controllers (MFCs) for all gases.
-
Precursor bubbler/vaporizer with temperature control.
-
Heated delivery lines to prevent precursor condensation.
-
Exhaust scrubber system for acid gases (HCl).
-
Appropriate safety equipment (see Section 6).
-
4.3 Detailed Step-by-Step Protocol:
-
Substrate Preparation: a. Clean glass substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (15 minutes each). b. Dry the substrates with a nitrogen gun and place them in the center of the quartz process tube.
-
System Setup and Leak Check: a. Assemble the reactor system. Ensure all fittings are tight. b. Causality: A leak-free system is critical for safety and to prevent atmospheric contamination, which can lead to hazy, non-uniform films. c. Purge the entire system with N₂ at 500 sccm for 30 minutes to remove air and moisture.
-
Precursor Handling and Vaporization: a. In a fume hood, carefully load the required amount of DMTC into the temperature-controlled vaporizer. b. Heat the vaporizer to a stable temperature (e.g., 120-140°C) to generate sufficient vapor pressure. c. Heat the gas delivery lines to a temperature ~20°C above the vaporizer temperature to prevent condensation.
-
Deposition Process: a. Ramp the furnace to the desired deposition temperature (e.g., 550°C) under a continuous N₂ flow. b. Once the temperature is stable, introduce the reactant gas (O₂) at the desired flow rate (e.g., 100-500 sccm). c. Divert the N₂ carrier gas through the DMTC vaporizer at a controlled flow rate (e.g., 10-50 sccm) to transport the precursor vapor into the reaction chamber. d. Maintain these conditions for the desired deposition time (e.g., 10-60 minutes) to achieve the target film thickness.
-
System Cool-down and Purging: a. After the deposition time has elapsed, stop the precursor flow by bypassing the vaporizer. b. Turn off the O₂ flow. c. Turn off the furnace and allow the system to cool to below 100°C under a continuous N₂ purge. d. Causality: A slow cool-down under inert gas prevents thermal shock to the substrate and oxidation of the reactor components. e. Once cool, safely remove the coated substrates for characterization.
4.4 Process Validation and Quality Control:
-
Self-Validation: Include a reference substrate (e.g., silicon wafer) alongside the glass to facilitate thickness measurements via ellipsometry.
-
QC Check: Visually inspect the coated glass for clarity and uniformity. A hazy appearance may indicate gas-phase nucleation due to incorrect temperature or reactant concentrations.
Characterization of SnO₂ Low-E Films
A multi-faceted approach is required to fully characterize the deposited films and correlate their properties with the deposition parameters.
| Property | Characterization Technique | Information Obtained | Typical Values for FTO |
| Crystallinity/Phase | X-Ray Diffraction (XRD) | Crystal structure (e.g., rutile), grain size, preferred orientation.[19][20] | Polycrystalline rutile structure[10] |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Surface texture, grain morphology, film thickness (cross-section).[19] | Uniform, faceted grains |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states (Sn⁴⁺, O²⁻), dopant concentration.[8][21] | Sn, O, F, adventitious C |
| Optical Properties | UV-Vis-NIR Spectroscopy | Transmittance, reflectance, absorbance; calculation of optical bandgap.[10] | >80% visible transmittance[10] |
| Electrical Properties | Four-Point Probe / Hall Effect | Sheet resistance, resistivity, carrier concentration, mobility.[10] | 10⁻⁴ to 10⁻³ Ω·cm resistivity[10] |
| Performance | Emissometer / Spectrophotometer Data | Emissivity, Solar Heat Gain Coefficient (SHGC), U-Value.[1] | Emissivity ~0.15[4] |
Safety and Handling of Dimethyltin Dichloride
Dimethyltin dichloride is a hazardous substance and must be handled with extreme care.[22][23] All procedures must be performed in accordance with the material's Safety Data Sheet (SDS).
6.1 Hazard Identification:
-
Acute Toxicity: Fatal if inhaled, toxic if swallowed or in contact with skin.[22]
-
Corrosivity: Causes severe skin burns, eye damage, and is corrosive to the respiratory tract.[22]
-
Chronic Toxicity: Suspected of damaging the unborn child and causes damage to the nervous and immune systems through prolonged or repeated exposure.[22]
6.2 Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Chemical safety goggles and a face shield.[24]
-
Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron.[24]
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases if not handled in a certified fume hood.[24]
6.3 Engineering Controls:
-
Ventilation: All handling of DMTC must be conducted in a properly functioning chemical fume hood.[23][25]
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible.[24][25]
6.4 Storage and Handling Procedures:
-
Store in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents, moisture).[22][26]
-
Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen) as it is moisture-sensitive.[26]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[25]
6.5 Spill and Emergency Procedures:
-
Spill: Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable container for hazardous waste disposal. Do not use water.[22][24]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[24]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[24]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[24]
-
Conclusion
Dimethyltin dichloride is a vital precursor in the modern glass industry, enabling the large-scale, cost-effective production of durable, pyrolytic Low-E glass through the APCVD process. Understanding the interplay between the precursor chemistry, deposition parameters, and the resulting film properties is crucial for optimizing the performance of these energy-saving coatings. While its application is well-established, the hazardous nature of DMTC necessitates strict adherence to safety protocols to ensure the protection of researchers and manufacturing personnel. Continued research into deposition kinetics and alternative precursors will further advance the field of functional coatings for architectural and automotive glass.
References
- MKS Instruments. Gas Delivery for Low-E Glass Coating Applications. MKS Instruments Application Note.
- Thermo Fisher Scientific. K-Alpha: Characterization of Low-Emissivity Glass Coatings using X-ray Photoelectron Spectroscopy. Thermo Fisher Scientific Application Note.
- Cole-Parmer. Material Safety Data Sheet - Dimethyltin dichloride. Cole-Parmer.
- The University of Liverpool Repository. CHARACTERISATION OF LOW EMISSIVITY COATINGS ON GLASS.
- Sanjing Glass Co.,Ltd. About The Characteristics And Processes Of LOW-E Glass. (2024-04-29).
- Google Patents. US5698262A - Method for forming tin oxide coating on glass.
- Vitro Architectural Glass. How Low-E Glass Works. Vitro Glass Education Center. (2025-09-02).
- Google Patents. KR100577945B1 - Method for Forming Tin Oxide Coating on Glass.
- Van Mol, A. M. B. (2013). Surface chemistry and morphology of tin oxide thin films grown by chemical vapor deposition. Technische Universiteit Eindhoven.
- Nanoscaled tin dioxide films processed from organotin-based hybrid materials: an organometallic route toward metal oxide gas sensors. Nanoscale (RSC Publishing).
- Van Mol, A. M. B., et al. (2006). Chemical vapor deposition of tin oxide: Fundamentals and applications. Thin Solid Films, 502(1-2), 72-78.
- Gelest, Inc. Introduction to organotin chemistry - and applications. Gelest, Inc.
- Bear Glass. What is Pyrolytic Low-E Glass? (2024-12-29).
- WsTitanium. Everything You Should Know About APCVD. (2024-05-27).
- Google Patents. CN102516288A - Synthesis process of dimethyl tin dichloride.
- Furex. Dimethyl Tin Dichloride. Product Page.
- Hybrid Organotin and Tin Oxide-based Thin Films Processed from Alkynylorganotins: Synthesis, Characterization, and Gas Sensing Properties. ResearchGate. (2025-08-08).
- Dhere, R. G., et al. Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. UNT Digital Library. (2025-09-12).
- Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Google Patents. Chemical vapor deposition of tin oxide on float glass in the tin bath.
- Low emissivity (low-E) coating technologies for Energy saving window applications. NCCAVS Usergroups.
- van Mol, A. M. B., et al. (2000). Kinetic study of the chemical vapour deposition of tin oxide from dimethyltin dichloride and oxygen. ResearchGate.
- Guardian Glass. Energy Performance and Low-E coatings. Guardian Glass Technical Information.
- Glassworks (Aust.). LOW-EMISSIVITY GLASS COATINGS EXPLAINED.
- CVD Equipment Corporation. Atmospheric Pressure CVD (APCVD) Systems. (2015-03-17).
- Intelligent window coatings: atmospheric pressure chemical vapour deposition of vanadium oxides. ResearchGate. (2025-08-07).
- Atmospheric pressure chemical vapour deposition of thin films of Nb2O5 on glass. Journal of Materials Chemistry (RSC Publishing).
- (PDF) Synthesis and Characterization of SnO2 Thin Films by Chemical Bath Deposition. (2025-11-26).
- Morphology, composition and electrical properties of SnO2:Cl thin films grown by atomic layer deposition. ResearchGate. (2025-08-07).
- Google Patents. US20220242889A1 - Process for preparing organotin compounds.
- Synthesis of Nano-Sized SnO2 by Direct Chemical Precipitation Using Tin(II) Chloride. (2025-08-07).
- (PDF) Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. ResearchGate.
- Structure and Selected Properties of SnO 2 Thin Films. MDPI. (2024-07-06).
- Research Progress on Transparent Conductive Properties of SnO 2 Thin Films. MDPI.
Sources
- 1. glassed.vitroglazings.com [glassed.vitroglazings.com]
- 2. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
- 3. sdsjglass.com [sdsjglass.com]
- 4. nccavs-usergroups.avs.org [nccavs-usergroups.avs.org]
- 5. pyrolytic low e glass [tptopglass.com]
- 6. glassworksaust.com [glassworksaust.com]
- 7. guardianglass.com [guardianglass.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
- 13. US5698262A - Method for forming tin oxide coating on glass - Google Patents [patents.google.com]
- 14. KR100577945B1 - Method for Forming Tin Oxide Coating on Glass - Google Patents [patents.google.com]
- 15. pure.tue.nl [pure.tue.nl]
- 16. wstitanium.com [wstitanium.com]
- 17. rjpbcs.com [rjpbcs.com]
- 18. US4853257A - Chemical vapor deposition of tin oxide on float glass in the tin bath - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 25. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 26. spectrumchemical.com [spectrumchemical.com]
Application Note: A Practical Guide to the Regioselective Protection of Carbohydrates Using a Catalytic Dimethyltin(IV) Dichloride System
Audience: Researchers, scientists, and drug development professionals engaged in synthetic carbohydrate chemistry, medicinal chemistry, and materials science.
Introduction
The selective functionalization of carbohydrates is a cornerstone of modern chemical biology and drug development. Due to the presence of multiple hydroxyl groups with similar reactivity, achieving regioselective protection on an unprotected sugar is a formidable synthetic challenge, often requiring lengthy and inefficient protection-deprotection sequences.[1] This application note details a highly efficient and operationally simple method for the regioselective protection of sugars using a catalytic amount of dimethyltin(IV) dichloride (Me₂SnCl₂).[2][3] This catalytic approach circumvents the need for stoichiometric amounts of toxic organotin reagents, offering a more sustainable and practical route to valuable, selectively functionalized carbohydrate building blocks.[2][4]
The methodology leverages the unique ability of the tin catalyst to temporarily activate specific hydroxyl groups, guiding the protecting group to a desired position with high fidelity. The protocols and principles outlined herein provide researchers with a powerful tool for the direct manipulation of unprotected sugars, accelerating the synthesis of complex glycans, glycoconjugates, and carbohydrate-based therapeutics.
Principle of the Method: The Stannylene Acetal Intermediate
The efficacy of dimethyltin(IV) dichloride as a catalyst lies in its function as a Lewis acid that reversibly forms a cyclic stannylene acetal with a diol moiety on the carbohydrate.[5][6][7] This intermediate formation is the key to differentiating between the various hydroxyl groups.
Mechanism and Basis of Selectivity:
-
Activation: The Me₂SnCl₂ catalyst coordinates to two adjacent hydroxyl groups on the sugar, typically a cis-1,2-diol, to form a five-membered 1,3,2-dioxastannolane ring intermediate. This activation enhances the nucleophilicity of one of the coordinated oxygen atoms.
-
Oligomerization and Reactivity: In solution, stannylene acetals can exist as dimers or higher-order oligomers.[5][7] In these dimeric structures, one oxygen atom becomes tricoordinate, which significantly reduces its nucleophilicity, while the other remains dicoordinate and is thus activated for electrophilic attack.[6][7]
-
Regioselective Acylation: An acylating agent, such as benzoyl chloride, is then introduced. The reaction occurs preferentially at the more nucleophilic, dicoordinate oxygen of the stannylene acetal.
-
Catalyst Turnover: Following acylation, the protected sugar is released, and the dimethyltin(IV) dichloride catalyst is regenerated to re-enter the catalytic cycle.
The regioselectivity is intrinsically governed by the stereochemical arrangement of the hydroxyl groups on the sugar substrate.[2][3] For pyranosides lacking accessible cis-diols, such as methyl β-D-glucopyranoside, the catalyst preferentially activates the most sterically accessible primary hydroxyl group (e.g., at the C-6 position).[2]
Figure 1: Proposed catalytic cycle for the Me₂SnCl₂-catalyzed regioselective acylation of sugars.
Advantages Over Stoichiometric Methods
The use of Me₂SnCl₂ in catalytic quantities represents a significant advancement over traditional methods that employ stoichiometric amounts of organotin reagents like dibutyltin oxide (Bu₂SnO).[8]
-
Reduced Toxicity & Waste: Organotin compounds are known for their toxicity. Using only a catalytic amount (typically 5-10 mol%) drastically reduces the toxicological risk and the amount of heavy metal waste.
-
Operational Simplicity: The method avoids the often cumbersome and lengthy azeotropic removal of water required to form stannylene acetals with Bu₂SnO.[2]
-
High Efficiency: The catalytic process achieves high regioselectivity and chemical yields, often comparable or superior to stoichiometric approaches.[2][3]
-
Broad Scope: The methodology has been successfully applied to a range of protecting groups, including benzoyl, tosyl, and t-butoxycarbonyl (Boc) groups.[2]
Experimental Protocols
3.1. Materials and Reagents
-
Substrate: Anhydrous carbohydrate (e.g., methyl α-D-mannopyranoside, methyl β-D-glucopyranoside). Ensure the substrate is thoroughly dried in vacuo over P₂O₅ before use.
-
Catalyst: Dimethyltin(IV) dichloride (Me₂SnCl₂).
-
Acylating Agent: Benzoyl chloride (BzCl), freshly distilled or from a new bottle.
-
Base: Triethylamine (Et₃N) or pyridine, freshly distilled over KOH.
-
Solvent: Anhydrous toluene or chloroform.
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
General Equipment: Round-bottom flasks, magnetic stirrer, inert atmosphere setup (argon or nitrogen), syringes, TLC plates (silica gel), and column chromatography supplies.
Safety Precaution: Organotin compounds are toxic. Handle dimethyltin(IV) dichloride in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
3.2. General Protocol for Regioselective Benzoylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the carbohydrate substrate (1.0 eq) and dimethyltin(IV) dichloride (0.1 eq).
-
Solvent Addition: Add anhydrous toluene (or chloroform) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.2 eq per hydroxyl group to be protected) to the suspension and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq per hydroxyl group to be protected) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (or as determined by reaction progress). Monitor the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure, regioselectively protected product.
Figure 2: Step-by-step experimental workflow for regioselective benzoylation.
Results: Substrate Scope and Selectivity
The dimethyltin(IV) dichloride catalyzed method exhibits remarkable and predictable regioselectivity based on the substrate's stereochemistry. The following table summarizes representative results from the literature.[2]
| Substrate | Major Product | Site of Benzoylation | Yield (%) |
| Methyl α-D-mannopyranoside | Methyl 2-O-benzoyl-α-D-mannopyranoside | C-2 (eq) | 89 |
| Methyl α-D-glucopyranoside | Methyl 2-O-benzoyl-α-D-glucopyranoside | C-2 (eq) | 75 |
| Methyl β-D-glucopyranoside | Methyl 6-O-benzoyl-β-D-glucopyranoside | C-6 (primary) | 88 |
| Methyl β-D-galactopyranoside | Methyl 6-O-benzoyl-β-D-galactopyranoside | C-6 (primary) | 82 |
| Methyl α-D-xylopyranoside | Methyl 2-O-benzoyl-α-D-xylopyranoside | C-2 (eq) | 85 |
Table 1. Regioselectivity of benzoylation for various methyl glycosides using a catalytic Me₂SnCl₂ system. Data sourced from Onomura et al., Org. Lett., 2008.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (hydrolyzed).2. Wet reagents or solvent.3. Insufficient base. | 1. Use fresh or properly stored Me₂SnCl₂.2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.3. Use freshly distilled base and ensure correct stoichiometry. |
| Poor Regioselectivity / Multiple Products | 1. Reaction temperature too high.2. Incorrect stoichiometry of acylating agent.3. Prolonged reaction time leading to acyl migration. | 1. Maintain low temperature (0 °C) during addition and consider running the reaction at a lower temperature.2. Carefully measure and add the acylating agent; use of a slight excess (1.1 eq) is typical.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low Isolated Yield | 1. Inefficient extraction.2. Product loss during chromatography.3. Incomplete reaction. | 1. Use a more polar solvent for extraction (e.g., ethyl acetate) and perform multiple extractions.2. Select an appropriate solvent system for chromatography to ensure good separation.3. Allow the reaction to run longer or slightly increase catalyst loading (e.g., to 0.15 eq). |
Conclusion
The use of dimethyltin(IV) dichloride as a catalyst for the regioselective protection of sugars is a robust, efficient, and highly valuable synthetic method. It provides a direct route to selectively functionalized carbohydrates from unprotected precursors, significantly streamlining complex synthetic campaigns. By understanding the underlying mechanistic principles and following the detailed protocols, researchers in drug discovery and materials science can readily access key building blocks, accelerating innovation in their respective fields.
References
- Demizu, Y., Kubo, Y., Miyoshi, H., Maki, T., Matsumura, Y., Moriyama, N., & Onomura, O. (2008). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic Letters, 10(21), 5075–5077. [Link]
- PubMed. (2008). Regioselective protection of sugars catalyzed by dimethyltin dichloride.
- Request PDF. (2008). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride.
- Demizu, Y., et al. (2008). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride.
- Grindley, T. B., & Thangarasa, R. (1990). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. Canadian Journal of Chemistry, 68(6), 1007-1017. [Link]
- Grindley, T. B. (2008). Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis.
- Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934-4950. [Link]
- ResearchGate. (1990). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles.
- ResearchGate. (n.d.). Regioselectivity in the organotin-mediated protection of glycosides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride [organic-chemistry.org]
- 3. Regioselective protection of sugars catalyzed by dimethyltin dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Using Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Stille Coupling in Complex Synthesis
The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Discovered and extensively developed by John Kenneth Stille, this reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the construction of complex molecules.[1][3] Its enduring appeal in both academic and industrial settings, especially in drug discovery and development, stems from its remarkable tolerance of a wide array of functional groups, the stability of organotin reagents to air and moisture, and the often mild reaction conditions required.[4][5][6][7]
This guide provides a comprehensive overview of the Stille coupling, from its mechanistic underpinnings to practical experimental protocols. It is designed to equip researchers with the knowledge to not only execute this reaction successfully but also to troubleshoot and adapt it for their specific synthetic challenges. While the toxicity of organotin reagents is a significant consideration that necessitates stringent safety protocols, the reliability and broad scope of the Stille reaction often make it the method of choice for forging critical C-C bonds in intricate synthetic pathways.[1][8]
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism of the Stille coupling proceeds through a catalytic cycle involving a palladium(0) species.[1][2] This cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] Understanding these steps is crucial for optimizing reaction conditions and predicting potential side reactions.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the active Pd(0) catalyst (often a 14-electron species formed from a precatalyst).[2] This step involves the insertion of the palladium atom into the R¹-X bond, resulting in a square planar Pd(II) intermediate. The reactivity of the electrophile generally follows the trend I > Br > OTf > Cl, with aryl and vinyl halides being common substrates.[1][2]
-
Transmetalation: This is often the rate-determining step of the reaction.[9] The organotin reagent (R²-SnR₃) exchanges its organic group (R²) with the halide or pseudohalide on the Pd(II) complex. The exact mechanism of transmetalation can be complex and substrate-dependent, potentially proceeding through either an open or a cyclic transition state.[1][10] The rate of transfer of the R² group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[10] This predictable reactivity allows for the selective transfer of one organic group in the presence of others.
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the desired C-C bond (R¹-R²).[1][5] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic fragments must be cis to each other on the palladium center. If the transmetalation step results in a trans-diorganopalladium(II) complex, a cis-trans isomerization must occur before the final product can be formed.[1][2]
Figure 1. A simplified representation of the Stille coupling catalytic cycle.
Practical Considerations and Protocol Optimization
The success of a Stille coupling reaction is highly dependent on the careful selection of reagents and reaction conditions. Here, we delve into the key parameters that require consideration.
Reagent Selection
-
Organotin Reagents (Organostannanes): These reagents are typically air- and moisture-stable, which is a significant advantage over other organometallic reagents.[1] They are commercially available or can be synthesized through established literature procedures.[1] The non-transferable groups on the tin atom are usually butyl or methyl groups.[7] A common side reaction is the homocoupling of the organostannane, which can be minimized by careful control of reaction conditions.[1][6]
-
Organic Electrophiles: A wide range of organic electrophiles can be used, including aryl, heteroaryl, vinyl, and acyl halides or pseudohalides (e.g., triflates).[1][2] The reactivity order is generally I > Br ≈ OTf >> Cl.[1] While aryl chlorides are less reactive, specific catalyst systems have been developed to facilitate their use.[4][11]
-
Palladium Catalyst and Ligands: The choice of the palladium source and the associated ligands is critical. Common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[4] The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, but others, such as triphenylarsine (AsPh₃) or more sterically demanding and electron-rich phosphines, can offer advantages in specific cases.[9][12]
Reaction Conditions
-
Solvent: The choice of solvent is important and can influence the reaction rate and outcome. Common solvents for Stille couplings include toluene, DMF, THF, and dioxane. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions.
-
Additives: In some cases, additives can significantly improve the reaction rate and yield. For instance, the addition of copper(I) salts can accelerate the transmetalation step, particularly with less reactive organostannanes.[7] Lithium chloride is another common additive that can facilitate the reaction by forming more reactive organostannane species or by aiding in the dissociation of ligands from the palladium center.[6]
| Component | Common Choices | Key Considerations |
| Organotin Reagent | Aryl-, vinyl-, alkynyl-SnBu₃ | Stability, transfer group reactivity, toxicity |
| Organic Electrophile | Aryl/vinyl iodides, bromides, triflates | Reactivity (I > Br > OTf), functional group tolerance |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | Catalyst loading (typically 1-5 mol%), air-sensitivity |
| Ligand | PPh₃, AsPh₃, P(o-tol)₃ | Electron-donating/steric properties, stability |
| Solvent | Toluene, DMF, THF, Dioxane | Anhydrous and deoxygenated, polarity |
| Additives | CuI, LiCl | Can accelerate slow reactions, may be essential for some substrates |
| Temperature | Room temperature to >100 °C | Dependent on substrate reactivity, higher temperatures for less reactive partners |
Table 1. Summary of Key Reaction Components and Considerations.
Experimental Protocol: A Representative Stille Coupling
This protocol describes a general procedure for the Stille coupling of an aryl bromide with an vinylstannane. Note: All operations involving organotin reagents must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Vinyltributylstannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous and deoxygenated toluene (5 mL)
-
Reaction flask (e.g., a flame-dried Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) supply
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous and deoxygenated toluene (5 mL) to the flask via syringe. Stir the mixture until all solids have dissolved.
-
Addition of Organostannane: Add the vinyltributylstannane (1.1 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF). The KF solution helps to remove the tin byproducts by forming insoluble tributyltin fluoride, which can be removed by filtration.[6]
-
Extraction and Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Figure 2. A typical experimental workflow for a Stille coupling reaction.
Safety Precautions for Handling Organotin Reagents
Organotin compounds are highly toxic and pose significant health risks.[1][8][13] Exposure can occur through inhalation, ingestion, or skin contact.[8] The toxicity varies depending on the number and nature of the organic groups attached to the tin atom, with trialkyltin compounds being particularly hazardous.[8]
-
Engineering Controls: Always handle organotin compounds in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[14]
-
Waste Disposal: Dispose of all organotin waste, including contaminated glassware and consumables, according to institutional and regulatory guidelines.[13] Excess organotin reagents should be quenched and disposed of as hazardous waste.
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air and seek medical attention.[13]
Applications in Drug Discovery and Development
The Stille coupling's broad functional group tolerance makes it a powerful tool in the synthesis of complex, biologically active molecules.[3][5] It has been employed in the total synthesis of numerous natural products with potential therapeutic applications.[2] Furthermore, in the field of medicinal chemistry, the Stille coupling is frequently used to generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[15][16] The ability to couple intricate molecular fragments late in a synthetic sequence is a particularly valuable feature of this reaction.
Conclusion
The Stille coupling remains a highly relevant and powerful method for carbon-carbon bond formation in contemporary organic synthesis. Its reliability, mild conditions, and exceptional functional group tolerance have solidified its place in the synthetic chemist's toolbox. While the toxicity of organotin reagents necessitates careful handling and adherence to strict safety protocols, a thorough understanding of the reaction mechanism and practical considerations allows researchers to harness the full potential of this versatile transformation. As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, the Stille coupling is poised to remain a critical enabling technology.
References
- Stille reaction. In: Wikipedia. Accessed January 9, 2026. [Link]
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 126(38), 11778–11788. [Link]
- Stille Coupling. OpenOChem Learn. Accessed January 9, 2026. [Link]
- Stille Coupling. In: Chemistry LibreTexts. Accessed January 9, 2026. [Link]
- Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2014). The Stille Reaction, 38 Years Later.
- ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention. Accessed January 9, 2026. [Link]
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies of Sciences, Engineering, and Medicine. Accessed January 9, 2026. [Link]
- The Stille Reaction. Myers Group, Harvard University. Accessed January 9, 2026. [Link]
- Stille Coupling. NROChemistry. Accessed January 9, 2026. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [The Stille Reaction]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
- Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. IntechOpen. Accessed January 9, 2026. [Link]
- Stille Coupling. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille couplings catalytic in tin: the "Sn-O" approach. The Journal of Organic Chemistry, 66(13), 4775–4783. [Link]
- Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. Chemistry Solved. (2024, October 25). [Video]. YouTube. [Link]
- Thurston, D. E., et al. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1][5]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041–5044. [Link]
- Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18455–18475. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- New method of molecular coupling to expedite drug discovery process. Princeton University Department of Chemistry. (2018, August 2). [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.princeton.edu [chemistry.princeton.edu]
Application Notes & Protocols: Versatile Synthesis of Organotin Compounds from Dimethyltin Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diverse organotin compounds utilizing dimethyltin dichloride (Me₂SnCl₂) as a key starting material. As a foundational precursor, Me₂SnCl₂ offers a versatile platform for the introduction of a wide array of organic moieties through nucleophilic substitution reactions. This document details field-proven protocols for the synthesis of symmetrical tetraorganotin compounds (Me₂SnR₂) using Grignard and organolithium reagents, as well as subsequent functionalization to yield corresponding oxides and hydrides. Emphasis is placed on the causality behind experimental choices, stringent safety protocols required for handling these toxic compounds, and robust methods for product characterization.
CRITICAL SAFETY PRECAUTIONS: Handling Organotin Compounds
WARNING: Organotin compounds exhibit high to extreme toxicity through all routes of exposure, including inhalation, ingestion, and dermal contact. Their effects can target the central nervous system, immune system, and vital organs.[1] Dimethyltin dichloride is corrosive and causes severe burns to the skin, eyes, and respiratory tract.[1][2] All manipulations must be conducted by trained personnel inside a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before every use.
-
Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: In case of spills or aerosol generation, a NIOSH-approved respirator with appropriate cartridges is necessary.[2]
Handling Procedures:
-
Inert Atmosphere: Many organometallic reagents used in these syntheses (e.g., Grignard, organolithiums) are air and moisture-sensitive. All glassware must be flame-dried or oven-dried and all reactions must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon).[3][4]
-
Waste Disposal: All organotin waste is considered hazardous. It must be collected in clearly labeled, sealed containers for disposal according to institutional and governmental regulations. Do not mix with other chemical waste streams.
-
Spill & Exposure: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air and seek immediate medical attention.[1]
Synthetic Pathways from Dimethyltin Dichloride
Dimethyltin dichloride serves as an excellent electrophile at the tin center. The two chloride atoms are effective leaving groups that can be displaced by a variety of strong carbon-based nucleophiles, most commonly Grignard (R-MgX) and organolithium (R-Li) reagents. This allows for the construction of two new tin-carbon bonds.
Part A: Synthesis of Symmetrical Diorganotin Derivatives (Me₂SnR₂) via Grignard Reagents
This is the most classic and widely used method for forming tin-carbon bonds. The Grignard reagent, prepared from an organic halide and magnesium metal, acts as the nucleophile, attacking the electrophilic tin atom and displacing a chloride ion.[4][6] The reaction is typically driven to completion by using two or more equivalents of the Grignard reagent to form the tetra-substituted product.
Caption: General workflow for the synthesis of Me₂SnR₂ from Me₂SnCl₂ using Grignard reagents.
Causality: This protocol is adapted from a verified procedure for a similar substrate.[7] The use of anhydrous ethereal solvents (THF, Diethyl Ether) is critical as they solvate the magnesium center of the Grignard reagent, maintaining its reactivity, while being unreactive themselves.[4] The reaction is often initiated at 0°C to control the initial exotherm and then brought to reflux to ensure completion. The aqueous ammonium chloride quench is a mild method to destroy any unreacted Grignard reagent without drastically changing the pH, which could affect the product.
-
Apparatus Setup: Assemble a three-necked, round-bottom flask (flame-dried and cooled under nitrogen) equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.
-
Reagent Charging: Dissolve dimethyltin dichloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 2-3 mL per mmol of Me₂SnCl₂) and add it to the reaction flask via cannula or syringe.
-
Grignard Addition: Cool the flask to 0°C in an ice-water bath. Add the Grignard reagent solution (e.g., Phenylmagnesium bromide, 2.2 eq) dropwise via the dropping funnel over 30-60 minutes with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10-15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any excess Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase and water to dissolve the magnesium salts. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
| Starting Material | Grignard Reagent (eq.) | Product | Solvent | Conditions | Yield | Reference |
| Bu₂SnCl₂ | Vinylmagnesium bromide (3.0) | Bu₂Sn(Vinyl)₂ | THF | Reflux, 20h | 65-78% | [7] |
| Me₂SnCl₂ | Phenylmagnesium bromide (2.2) | Me₂SnPh₂ | THF | Reflux, 3h | ~85% | [8] |
| Me₂SnCl₂ | n-Butylmagnesium chloride (2.2) | Me₂Sn(n-Bu)₂ | Diethyl Ether | Reflux, 2h | Good | [8] |
Part B: Synthesis of Symmetrical Diorganotin Derivatives (Me₂SnR₂) via Organolithium Reagents
Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[9] This enhanced reactivity allows for reactions to often proceed at lower temperatures and with shorter reaction times. However, it also necessitates more stringent handling protocols, as many organolithiums (especially tert-butyllithium) are pyrophoric.[3]
Caption: General workflow for the synthesis of Me₂SnR₂ from Me₂SnCl₂ using organolithium reagents.
Causality: The low temperature (-78°C, typically a dry ice/acetone bath) is crucial for controlling the high reactivity of the organolithium reagent, preventing side reactions like solvent deprotonation or degradation of the product.[1][2] The dropwise addition of the organolithium reagent to the tin halide solution (inverse addition) helps to maintain a low concentration of the highly reactive nucleophile, further enhancing selectivity.
-
Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as in Protocol 2.1.
-
Reagent Charging: Dissolve dimethyltin dichloride (1.0 eq) in an anhydrous solvent mixture (e.g., diethyl ether or THF/hexanes) and add to the reaction flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Organolithium Addition: Using a syringe or cannula, add the organolithium reagent solution (e.g., n-butyllithium, 2.1 eq) dropwise to the vigorously stirred tin solution. The addition must be slow to keep the internal temperature below -65°C.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1-2 hours. Then, slowly warm the mixture to room temperature and stir for an additional 1-2 hours or until completion is confirmed by a suitable monitoring technique.
-
Quenching: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 2.1.
Downstream Functionalization Protocols
The newly synthesized Me₂SnR₂ compounds can serve as precursors to other valuable organotin species, such as oxides and hydrides.
Protocol 3.1: Hydrolysis to Diorganotin Oxides ([Me₂SnO]n)
Diorganotin dichlorides readily hydrolyze in the presence of an aqueous base to form polymeric diorganotin oxides.[10] These oxides are often insoluble, amorphous powders that serve as important intermediates.
-
Dissolution: Dissolve dimethyltin dichloride (1.0 eq) in a suitable solvent like ethanol or acetone.
-
Basification: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (2.0 eq) or ammonium hydroxide.
-
Precipitation: A white precipitate of dimethyltin oxide will form immediately.
-
Isolation: Continue stirring for 1 hour at room temperature to ensure complete reaction.
-
Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral (to remove salts), followed by a final wash with a small amount of cold ethanol or acetone.
-
Drying: Dry the white powder under vacuum to yield the final product, (Me₂SnO)n.
Protocol 3.2: Reduction to Diorganotin Dihydrides (Me₂SnH₂)
Organotin hydrides are powerful and selective reducing agents in organic synthesis. They can be prepared by the reduction of the corresponding organotin halides with a strong hydride source like lithium aluminum hydride (LiAlH₄).[11]
Causality: This reaction must be performed under strictly anhydrous and inert conditions, as LiAlH₄ reacts violently with water.[11] Diethyl ether or THF are the preferred solvents. The reduction converts the Sn-Cl bonds to Sn-H bonds.
-
Apparatus Setup: Use a flame-dried, inert-atmosphere setup.
-
Hydride Suspension: In the reaction flask, create a suspension of lithium aluminum hydride (LiAlH₄, 0.55 eq) in anhydrous diethyl ether at 0°C. Note: LiAlH₄ is a fine powder; handle with care to avoid inhalation.
-
Halide Addition: Dissolve dimethyltin dichloride (1.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching (CAUTION): Cool the reaction to 0°C. Very slowly and carefully, add water dropwise to quench the excess LiAlH₄ (vigorous H₂ evolution will occur). Follow this with a 15% aqueous NaOH solution, then more water, until a granular white precipitate of aluminum salts forms.
-
Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with fresh diethyl ether.
-
Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent at reduced pressure (avoiding high temperatures as organotin hydrides can be thermally unstable). The product, dimethyltin dihydride, is typically a liquid that can be further purified by vacuum distillation if necessary.
Product Characterization
Validation of the synthesized organotin compounds is crucial. Multinuclear NMR spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: Provides information on the organic groups attached to the tin atom. The protons on the carbons directly bonded to tin will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
¹³C NMR: Similar to proton NMR, shows the carbon framework and coupling to the tin nucleus.
-
¹¹⁹Sn NMR: This is the most direct method for observing the tin center. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[10]
| Compound | δ(¹H) of Sn-Me (ppm) | ²J(¹¹⁹Sn, ¹H) (Hz) | δ(¹³C) of Sn-Me (ppm) | ¹J(¹¹⁹Sn, ¹³C) (Hz) | δ(¹¹⁹Sn) (ppm) |
| Me₂SnCl₂ | ~1.2 | ~70 | ~8.5 | ~475 | ~140 |
| Me₂SnPh₂ | ~0.6 | ~55 | ~-9.0 | ~360 | ~-20 |
| Me₂Sn(n-Bu)₂ | ~0.1 | ~52 | ~-8.0 | ~330 | ~+5 |
| (Me₂SnO)n | - | - | - | - | ~-30 to -50 |
| (Note: Chemical shifts and coupling constants are approximate and can vary based on solvent and concentration.)[5][12][13] |
Conclusion
Dimethyltin dichloride is a highly valuable and versatile precursor for the synthesis of a broad range of organotin compounds. Through straightforward and scalable protocols involving common organometallic reagents like Grignard and organolithiums, researchers can access tetra-substituted tin compounds. These products can be further transformed into other key synthetic intermediates such as oxides and hydrides. Due to the inherent toxicity of these compounds, adherence to the stringent safety protocols outlined in this guide is paramount for ensuring a safe and successful research endeavor.
References
- Otera, J., Hinoishi, T., Kawabe, Y., & Okawara, R. (1981). 119Sn, 13C, AND 1H NMR STUDIES ON SIX-COORDINATE DIMETHYLTIN BIS (CHELATE) COMPOUNDS. Chemistry Letters. [Link]
- Hayashi Pure Chemical Ind.,Ltd. (2024).
- Rochow, E. G., & Seyferth, D. (1957). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society. [Link]
- Lange, L., et al. (1976). Process for the manufacture of dimethyl-tin dichloride. U.S.
- Gielen, M., et al. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Stannane Compounds. Dalton Transactions. [Link]
- Di Pietro, S., et al. (2010). DFT calculation of (1)J((119)Sn,(13)C) and (2)J((119)Sn,(1)H) coupling constants in di- and Trimethyltin(IV) compounds.
- Paudler, W. W., & Rausch, M. D. (2003). Caution! tert-Butylithium. Organic Syntheses, Coll. Vol. 10, p.138. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride. [Link]
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride. [Link]
- Seyferth, D., & Stone, F. G. A. (1963). Di-n-butylvinyltin. Organic Syntheses, Coll. Vol. 4, p.299. [Link]
- Wikipedia. (2023). Organotin chemistry. [Link]
- Haghgou, A., Gharib, F., & Amini, M. M. (2003). Hydrolysis of Dimethyltin(IV)Dichloride in Different Ionic Media.
- Jones, F. N., Zinn, M. F., & Hauser, C. R. (1973). α-(2-N,N-Dimethylaminophenyl)-α-phenyl-p-N,N-dimethylaminotoluene. Organic Syntheses, Coll. Vol. 5, p.490. [Link]
- Weissenberger, G. K. (1974). Preparation of dimethyltin dichloride. U.S.
- Master Organic Chemistry. (2015).
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
- Total Organic Chemistry. (2020). Grignard & Alkyllithium Reagents | Organic Chemistry Lessons. YouTube. [Link]
- Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. [Link]
- Jastrzebski, J. T. B. H., & van Koten, G. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry. [Link]
- Chemistry LibreTexts. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]
- ResearchGate. (n.d.). Vinylmagnesium Bromide. [Link]
- ResearchGate. (n.d.). Scheme 2 Reagents and conditions. [Link]
- Fischer, R. C., et al. (2020). Reductive dehydrocoupling of diphenyltin dihydride with LiAlH4: selective synthesis and structures of the first bicyclo[2.2.1]heptastannane.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Magnitudes and relative signs of J(119Sn, 13C) and J(119Sn,H) coupling constants in some organotin(IV) compounds using 2D NMR methods | Semantic Scholar [semanticscholar.org]
- 6. env.go.jp [env.go.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. youtube.com [youtube.com]
- 10. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Dimethyltin Dichloride as a Key Precursor for High-Efficiency Methyltin Stabilizers in PVC Applications
Introduction: The Critical Role of Methyltin Stabilizers in Polyvinyl Chloride (PVC)
Polyvinyl Chloride (PVC) is one of the most versatile and widely used polymers globally, finding application in everything from rigid pipes and window profiles to flexible films and medical devices.[1][2] However, PVC is inherently susceptible to thermal degradation when exposed to the high temperatures required for processing (e.g., extrusion, molding) or to environmental stressors like heat and UV light during its service life.[3][4] This degradation involves a dehydrochlorination process, releasing corrosive hydrochloric acid (HCl) which autocatalyzes further breakdown, leading to severe discoloration, embrittlement, and loss of mechanical integrity.[2][3][4]
To counteract this, heat stabilizers are essential additives in PVC formulations.[1][5] Among the most effective and widely trusted are methyltin stabilizers, a class of organotin compounds renowned for their exceptional performance.[1][6] These stabilizers, particularly methyltin mercaptides, provide superior heat stability, maintain the initial color, and ensure excellent transparency in the final product.[1][7][8]
The synthesis of these high-performance stabilizers begins with a crucial precursor: Dimethyltin Dichloride (DMTC) , also known as dichlorodimethylstannane.[9][10] This organotin compound serves as the foundational building block from which complex and highly effective methyltin mercaptide stabilizers are derived. This guide provides a detailed overview of DMTC, protocols for its conversion into methyltin stabilizers, and methods for evaluating their application in PVC.
Precursor Profile: Dimethyltin(2+) Dichloride (DMTC)
Dimethyltin dichloride is a white crystalline solid that is a primary intermediate in the production of methyltin stabilizers.[9][10][11] Understanding its properties is fundamental for its safe handling and efficient use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 753-73-1 | [12][13] |
| Molecular Formula | C₂H₆Cl₂Sn | [13] |
| Molecular Weight | 219.69 g/mol | [14] |
| Appearance | White crystalline solid/powder | [13] |
| Melting Point | 101-109 °C | [9][13] |
| Boiling Point | ~180-190 °C | [13] |
| Solubility | Slightly soluble in water (reacts); Soluble in methanol. | [9] |
DMTC is typically synthesized via a "one-step" high-temperature, high-pressure reaction between tin powder, stannic chloride, and methyl chloride in the presence of a catalyst.[11][15] It is often produced as a mixture with monomethyltin trichloride, which is ideal for producing the mixed methyltin stabilizers commonly used in industry.[16][17]
Synthesis of Methyltin Mercaptide Stabilizers from DMTC
The conversion of DMTC into a methyltin mercaptide stabilizer involves a reaction with a thiol-containing compound, most commonly isooctyl thioglycolate (IOTG). The process can be conceptually understood as a two-step reaction where the DMTC is first hydrolyzed and then esterified with the mercaptan.
Reaction Principle
-
Hydrolysis: DMTC reacts with water, often in the presence of a base, to form dimethyltin oxide or related hydroxide species. This step neutralizes the chloride ions.
-
Esterification/Thiolation: The dimethyltin oxide intermediate then reacts with the thiol group of isooctyl thioglycolate. The acidic proton of the thiol reacts with the oxide/hydroxide, forming a stable tin-sulfur bond and releasing water.
This reaction is highly efficient and results in a mixture of dimethyltin bis(isooctylthioglycolate) and monomethyltin tris(isooctylthioglycolate), which is the active composition of many commercial stabilizers.[12][18]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of Methyltin Mercaptide Stabilizer from DMTC.
Laboratory Protocol for Methyltin Mercaptide Synthesis
This protocol is a representative example based on common patented methods.[18][19] Warning: This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Reagents & Equipment:
-
Dimethyltin dichloride (or a known mixture with monomethyltin trichloride)
-
Isooctyl thioglycolate (IOTG)
-
Sodium hydroxide (or other inorganic base)
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, thermometer, and condenser
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator or vacuum distillation setup
-
pH meter or pH strips
Procedure:
-
Preparation: Charge the reactor with a mixture of dimethyltin dichloride (e.g., 90g) and deionized water (e.g., 150g).[18]
-
Hydrolysis: Begin stirring to fully dissolve the DMTC. The initial solution will be acidic. Slowly add an aqueous solution of sodium hydroxide to raise the pH to between 6 and 8. A white, turbid solution will form.[19]
-
Initial Reaction: Maintain the temperature at 30-60°C and continue stirring for 3-5 hours.[19] This step ensures the complete formation of the tin oxide/hydroxide intermediate.
-
Thiolation: Slowly add isooctyl thioglycolate (e.g., 180g) to the reactor via the addition funnel.[18] The mass ratio of methyltin chloride to IOTG is typically in the range of 1:1.5 to 1:3.0.[19]
-
Main Reaction: Increase the reaction temperature to 40-80°C and let the reaction proceed for 2-5 hours.[19]
-
Work-up: a. Stop stirring and heating, and allow the reaction mixture to cool. The mixture will separate into two layers: an upper aqueous layer and a lower organic layer (the product). b. Transfer the mixture to a separatory funnel and drain the lower organic layer. c. Wash the organic layer several times with deionized water to remove residual salts. d. Transfer the washed product to a round-bottom flask.
-
Drying: Remove residual water from the product via vacuum distillation or using a rotary evaporator. The final product should be a clear, viscous liquid.[18]
Application and Performance in PVC
The synthesized methyltin stabilizer's primary function is to protect PVC from thermal degradation during processing.
Mechanism of PVC Stabilization
Methyltin mercaptide stabilizers employ a dual-action mechanism:[3]
-
HCl Neutralization: The mercaptide groups readily react with and neutralize the free HCl gas released during PVC degradation, preventing it from catalyzing further breakdown.[3][4][20]
-
Labile Chlorine Substitution: The tin-sulfur bond in the stabilizer can undergo an exchange reaction with the weak, labile chlorine atoms on the PVC polymer chain. This replaces the unstable C-Cl bond with a more stable tin-sulfur linkage, preventing the initiation of dehydrochlorination.[3][21]
Visualized Stabilization Mechanism
Caption: Mechanism of PVC stabilization by methyltin mercaptide stabilizers.
Protocol for PVC Formulation and Stability Testing
This protocol outlines how to evaluate the effectiveness of the synthesized stabilizer using a torque rheometer, which simulates processing conditions.[22]
Typical Rigid PVC Formulation:
| Component | Parts per Hundred Resin (PHR) | Purpose |
| PVC Resin (K-value 67) | 100 | Polymer Matrix |
| Methyltin Stabilizer | 1.0 - 2.0 | Heat Stabilizer |
| Calcium Stearate | 0.5 - 1.0 | Co-stabilizer / Lubricant |
| Paraffin Wax | 0.8 - 1.5 | External Lubricant |
| Acrylic Processing Aid | 1.0 - 2.0 | Improves Melt Flow |
| Impact Modifier | 4.0 - 8.0 | Improves Toughness |
Procedure (Dynamic Thermal Stability via Torque Rheometry):
-
Sample Preparation: Create a dry blend of the PVC formulation by mixing all components thoroughly in a high-speed mixer.
-
Instrument Setup: Set the mixing bowl temperature of the torque rheometer (e.g., 190-200°C) and the rotor speed (e.g., 60 RPM).[22]
-
Loading: Once the temperature is stable, add a pre-weighed amount of the PVC dry blend (e.g., 65g) to the mixing chamber.
-
Data Acquisition: Record the torque as a function of time. The torque will initially increase as the powder fuses into a melt, then stabilize as the melt becomes uniform.
-
Analysis: The "stability time" is the duration from the point of melt fusion until the polymer begins to degrade. Degradation is indicated by a sharp increase in torque and visible cross-linking or burning of the material expelled from the mixer.[22] A longer stability time indicates a more effective stabilizer.
Analytical Characterization
To ensure the quality of the synthesized stabilizer, several analytical tests can be performed:
-
Tin Content Analysis: This is a critical quality parameter. Titration methods or Inductively Coupled Plasma (ICP-MS) can be used to determine the percentage of tin in the final product.[23][24]
-
Infrared (IR) Spectroscopy: This technique can confirm the chemical structure by identifying characteristic functional groups, such as the tin-carbon and tin-sulfur bonds.[23]
-
Physical Properties: Measuring properties like density, viscosity, and color provides a quick assessment of product consistency.[23]
Safety, Handling, and Regulatory Considerations
Expertise in safe handling is non-negotiable when working with organotin compounds.
Dimethyltin Dichloride (Precursor)
-
Hazards: DMTC is classified as toxic if swallowed, in contact with skin, and fatal if inhaled.[25] It causes severe skin burns, eye damage, and is suspected of damaging the unborn child. It also causes damage to the nervous and immune systems through prolonged exposure.[14][25]
-
Handling: Always handle DMTC in a closed system or with adequate local exhaust ventilation.[25][26] Use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[26] Facilities must be equipped with an eyewash station and a safety shower.[26]
Methyltin Mercaptide Stabilizers (Product)
-
Safety: While significantly less hazardous than their precursors, all organotin stabilizers are classified as toxic and require careful handling to avoid ingestion, skin absorption, and inhalation.[27]
-
Food Contact: Specific methyltin stabilizers are approved for use in food contact applications, such as PVC packaging and potable water pipes, in many jurisdictions, including by the FDA.[1][2][7][27] This is a testament to their high efficiency and low migration potential when properly formulated.
Regulatory Landscape
The use of organotin compounds is subject to regulatory scrutiny due to environmental and health concerns.[28][29] In the European Union, organotins are regulated under REACH, with some specific compounds facing restrictions.[5] It is crucial for researchers and manufacturers to stay informed about local and international regulations.[28]
Conclusion
Dimethyltin dichloride is an indispensable precursor in the chemical synthesis of high-performance methyltin mercaptide stabilizers. Its controlled reaction with thiols like IOTG yields stabilizers that are exceptionally effective at protecting PVC from thermal degradation, enabling the production of high-quality, durable, and transparent PVC products. The protocols and mechanisms detailed in this guide provide a framework for the synthesis, application, and evaluation of these critical additives. Adherence to strict safety protocols is paramount throughout every stage of handling, synthesis, and application due to the inherent toxicity of organotin compounds.
References
- TopJoy Chemical. (2024, March 4). What is methyl tin stabilizer?
- (Author not specified). (n.d.). Understanding the Chemistry of Methyl Tin Stabilizers in PVC Formulations.
- (Author not specified). (n.d.). The Science Behind PVC Stability: Methyl Tin Mercaptide Explained.
- Changsheng Material. (2022, August 25). Application of PVC Methyltin Stabilizers.
- Bontecn. (n.d.). The role and application of methyl tin stabilizer.
- LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins.
- Zhejiang Tsingyan Chemical Co., Ltd. (n.d.). Methyl-tin PVC stabilizer.
- TopJoy. (n.d.). Liquid Methyl Tin PVC Stabilizer.
- PVC. (n.d.). Organotin Stabilisers.
- Repolyfine. (n.d.). Methyltin Mercaptide PVC Stabilizer (181).
- (Author not specified). (n.d.). Organic tin compounds (Dimethyltin compounds).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Methyl Tin Stabilizers on PVC Processing Efficiency.
- PubChem. (n.d.). Dimethyltin dichloride.
- ResearchGate. (2025, November 2). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization.
- Google Patents. (n.d.). US4658046A - Process for the preparation of methyltin chlorides.
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- Uni-Bell PVC Pipe Association. (2019, March 25). Organotin (Tin) Stabilizers: Not a Health Concern for PVC Pipe.
- (Author not specified). (2025, November 28). How does Methyl Tin Stabilizer work in PVC products?
- Patsnap. (n.d.). Synthesis process of dimethyl tin dichloride.
- PubMed Central. (n.d.). Toxicity and health effects of selected organotin compounds: a review.
- Patsnap. (n.d.). Preparation method of methyltin mercaptide.
- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
- (Author not specified). (2025, July 14). How to test the quality of Methyl Tin Stabilizer?
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.
- Furex. (n.d.). Dimethyl Tin Dichloride.
- CORE. (n.d.). 312 Tin Chemistry.
- Google Patents. (n.d.). CN1077196A - Preparation of a mixture of dimethyltin dichloride and methyltrichlorotin.
- Google Patents. (n.d.). CN101475584B - Preparation of methyltin stabiliser.
- Google Patents. (n.d.). CN102250136A - Preparation method of methyltin mercaptide.
- Google Patents. (n.d.). CN1270961A - Preparation of tin methyl mercaptide.
- (Author not specified). (2023, May 19). How To Test Tin Content of Methyl Tin Mercaptide.
Sources
- 1. pishrochem.com [pishrochem.com]
- 2. pishrochem.com [pishrochem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. PVC heat stabilizers under pressure: The future of organotins in the EU - News - News & Events - nordmann.global [nordmann.global]
- 6. Liquid Methyl Tin PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 7. changshengmaterial.com [changshengmaterial.com]
- 8. News - The role and application of methyl tin stabilizer [bontecn.com]
- 9. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 10. env.go.jp [env.go.jp]
- 11. Dimethyl Tin Dichloride - Furex professional manufacturer [blueskyauxiliaries.com]
- 12. Methyl-tin PVC stabilizer-Tsingyan Chemical [tsingyanchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN1077196A - Preparation of a mixture of dimethyltin dichloride and methyltrichlorotin - Google Patents [patents.google.com]
- 16. US4658046A - Process for the preparation of methyltin chlorides - Google Patents [patents.google.com]
- 17. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 18. Preparation method of methyltin mercaptide - Eureka | Patsnap [eureka.patsnap.com]
- 19. CN102250136A - Preparation method of methyltin mercaptide - Google Patents [patents.google.com]
- 20. upupstars.com [upupstars.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. upupstars.com [upupstars.com]
- 24. How To Test Tin Content of Methyl Tin Mercaptide [blueskyauxiliaries.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. Organotin Stabilisers - PVC [seepvcforum.com]
- 28. News - What is methyl tin stabilizer? [pvcstabilizer.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Application Notes: The Role and Use of Dimethyltin Dichloride in Polyurethane Production
For Researchers, Scientists, and Product Development Professionals
Introduction: The Catalytic Engine of Polyurethane Chemistry
Polyurethanes (PU) are a cornerstone of the polymer industry, prized for their versatility in applications ranging from flexible foams and rigid insulation to high-performance elastomers, coatings, adhesives, and sealants.[1] The remarkable adaptability of PU materials stems from the controlled polymerization reaction between a polyol (containing hydroxyl, -OH, groups) and a polyisocyanate (containing isocyanate, -NCO, groups).
This reaction, while spontaneous, often requires a catalyst to proceed at a commercially viable rate and to precisely balance the competing reactions that define the final polymer's properties.[1] Two primary reactions govern the formation of most polyurethanes:
-
Gelling Reaction: The fundamental chain-building reaction between the isocyanate and polyol, forming the urethane linkage that constitutes the polymer backbone.
-
Blowing Reaction: The reaction between the isocyanate and any available water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂) gas. This CO₂ acts as a blowing agent, creating the cellular structure in foams.
Organotin compounds have long been the workhorse catalysts in the PU industry due to their high efficiency.[1] Among these, dimethyltin dichloride ((CH₃)₂SnCl₂) serves as a potent catalyst, particularly noted for its role in various specialized applications. This document provides a detailed technical guide on its mechanism of action, practical application protocols, and the critical factors influencing its performance.
Mechanism of Catalysis: A Lewis Acid Approach
The catalytic activity of organotin compounds like dimethyltin dichloride in the isocyanate-polyol reaction is most widely explained by a Lewis acid mechanism .[2][3] In this model, the electron-deficient tin atom acts as a Lewis acid, orchestrating the reaction through a coordinated intermediate.
The proposed catalytic cycle involves the following key steps:
-
Catalyst-Isocyanate Coordination: The tin center of the catalyst coordinates with the electronegative carbonyl oxygen of the isocyanate group (-N=C=O).
-
Activation: This coordination polarizes the N=C bond, significantly increasing the electrophilicity of the carbonyl carbon atom.
-
Nucleophilic Attack: The activated isocyanate is now highly susceptible to nucleophilic attack by a hydroxyl group from the polyol molecule.
-
Urethane Formation & Catalyst Regeneration: The attack leads to the formation of the urethane linkage and the release of the catalyst, which is then free to participate in another cycle.
This mechanism effectively lowers the activation energy of the reaction, dramatically increasing the rate of polymerization.[4]
Caption: Lewis Acid catalytic cycle for polyurethane formation.
The Role of Hydrolysis: Formation of the True Catalytic Species
Dimethyltin dichloride is often supplied or used as a mixture with water.[5] This is a critical detail, as the dichloride itself may not be the primary catalytic species. In aqueous or humid environments, dimethyltin dichloride undergoes hydrolysis.[6][7]
(CH₃)₂SnCl₂ + H₂O ⇌ (CH₃)₂Sn(OH)Cl + HCl (CH₃)₂Sn(OH)Cl + H₂O ⇌ (CH₃)₂Sn(OH)₂ + HCl
These hydrolyzed species, such as dimethyltin hydroxide chloride and dimethyltin dihydroxide (which can exist as the oxide, (CH₃)₂SnO), are believed to be the more catalytically active compounds.[8] Researchers must therefore consider the moisture content of their polyol and other reagents, as it directly influences the nature and efficacy of the active catalyst derived from the dimethyltin dichloride precursor.
Comparative Catalytic Activity
Organotin catalysts exhibit a range of activities and selectivity towards the gelling and blowing reactions. This "tunable" reactivity is a key reason for their widespread use.[9] While dibutyltin dilaurate (DBTDL) is often considered the industry benchmark, dimethyltin compounds offer distinct properties.
| Catalyst Type | Typical Application | Relative Gelling Activity | Relative Blowing Activity | Hydrolytic Stability |
| Dimethyltin Dichloride | Coatings, Elastomers, RTV Silicones | High | Moderate | Moderate (hydrolyzes to active species) |
| Dibutyltin Dilaurate (DBTDL) | General Purpose, CASE, Foams | Very High | Moderate | Low to Moderate |
| Stannous Octoate | Flexible Foams | High | High | Very Low |
| Dimethyltin Mercaptide | Foam Systems | Very High | Moderate | High |
This table provides a generalized comparison. Actual performance is highly formulation-dependent.
Application Protocol: Synthesis of a Polyurethane Elastomer
This protocol provides a standardized method for synthesizing a simple polyurethane elastomer using dimethyltin dichloride as the catalyst. It is designed to be a self-validating system where reaction progress can be reliably monitored.
Materials and Reagents
-
Polyol: Polypropylene glycol (PPG), average Mn ~2000 g/mol . Must be dried under vacuum at 100-110 °C for 2-4 hours before use to remove moisture (<0.05% water).
-
Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI). Handle with extreme care in a well-ventilated fume hood.
-
Catalyst: Dimethyltin dichloride ((CH₃)₂SnCl₂). Prepare a 1% w/v stock solution in anhydrous N,N-Dimethylformamide (DMF).
-
Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).
-
Quenching Solution (for Titration): Standardized solution of di-n-butylamine in anhydrous toluene.
-
Titrant (for Titration): Standardized 0.1 M Hydrochloric Acid (HCl).
-
Indicator (for Titration): Bromophenol blue solution.
Experimental Workflow
Caption: Experimental workflow for polyurethane synthesis.
Step-by-Step Procedure
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the pre-dried polypropylene glycol and anhydrous solvent. Begin purging with dry nitrogen.
-
Reagent Addition: While stirring, add the MDI to the flask. Allow the mixture to homogenize for 5 minutes. The order of addition is crucial; adding the catalyst to the polyol before the isocyanate can sometimes slow the reaction, as a stable tin-polyol complex may form.[10] The highest reaction rate is typically observed when the catalyst is added to the pre-mixed polyol and isocyanate.[10]
-
Initiation: Using a syringe, inject the dimethyltin dichloride catalyst solution into the reactor. Immediately start the timer and begin heating the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the disappearance of the isocyanate group. Two common methods are:
-
In-situ FT-IR Spectroscopy: Use a fiber-optic probe to monitor the reaction in real-time. The progress is tracked by the decrease in the sharp, distinct absorbance peak of the -NCO group, typically found around 2250-2280 cm⁻¹.[11][12]
-
Titration (ASTM D2572-97): At regular intervals, withdraw a small aliquot of the reaction mixture and quench it in a flask containing a known excess of di-n-butylamine solution.[13][14] The unreacted amine is then back-titrated with standardized HCl to determine the amount of amine that reacted with the isocyanate.[15][16] This allows for the calculation of the remaining %NCO.
-
-
Casting and Curing: Once the reaction has reached the desired extent of completion (e.g., ~95% conversion of -NCO groups), pour the viscous liquid into a pre-heated, release-agent-coated mold.
-
Post-Cure: Place the mold in an oven at a specified temperature (e.g., 100 °C) for a set duration (e.g., 12-24 hours) to complete the curing process and develop final material properties.[17]
-
Characterization: After cooling and demolding, the physical and mechanical properties of the polyurethane elastomer can be tested (e.g., Shore hardness, tensile strength, elongation at break).
Safety and Regulatory Considerations
Organotin compounds, including dimethyltin dichloride, are recognized for their potential toxicity and environmental impact.[18][19] They can be harmful to aquatic life and pose human health risks, including skin and eye irritation.[20]
-
Handling: Always handle dimethyltin dichloride and other organotins in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Regulatory Landscape: Regulations such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have placed restrictions on the use of certain organotin compounds in consumer products, typically limiting them to a concentration of 0.1% by weight of tin.[18][19][21]
-
Alternatives: Due to these concerns, there is a significant industry-wide trend towards developing and adopting tin-free catalysts based on bismuth, zinc, zirconium, and other metals.[9][22]
Conclusion
Dimethyltin dichloride is a highly effective catalyst for polyurethane production, operating primarily through a Lewis acid mechanism where its hydrolyzed derivatives are the likely active species. It provides robust control over the gelling reaction, enabling the formulation of a wide array of polyurethane materials. However, its application requires careful consideration of reaction parameters, particularly moisture content and order of addition. As the chemical industry moves towards more sustainable solutions, the use of dimethyltin dichloride and other organotins is increasingly scrutinized, making an understanding of both their performance and their regulatory context essential for today's researchers and development professionals.
References
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
- He, Z. A., Blank, W. J., & Picci, M. E. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Journal of Coatings Technology.
- SGS. (2011). Update of Organotin Compounds Requirement in European Regulation (EU) 276/2010 (REACH). SGS Safeguards.
- SGS. (2011). sgs-safeguards-20911-update-of-Organotin-compounds-requirement-in-european-regulation-eu-2762010-reach-a4-en-11.pdf.
- LCGC International. (2022). Investigating the Environmental Impact of Organotins.
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications.
- ASTM International. (2003). ASTM D2572-97(2003)e1 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.
- AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis.
- Badri, K. H., et al. (2010). FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane. Solid State Science and Technology.
- SATRA. (n.d.). How REACH Annex XVII affects the manufacture of consumer products.
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- Bouquey, M., et al. (1992). New organotin catalysts in urethane and polyurethane technology. Applied Organometallic Chemistry.
- Royal Society of Chemistry. (n.d.). Catalysis Science & Technology.
- Google Patents. (n.d.). US3635906A - Preparation of polyurethanes using organo-tin catalyst and time-lapse modifier.
- Publications Office of the EU. (2007). Impact Assessment of Potential Restrictions on the Marketing and Use of Certain Organotin Compounds.
- Turkchem. (n.d.). Catalysis of Urethane Systems.
- ChemInform. (2010). ChemInform Abstract: New Organotin Catalysts in Urethane and Polyurethane Technology.
- ResearchGate. (n.d.). Scheme 3 Organotin alkoxide catalysis of urethane formation with O-coordinated interaction.
- ResearchGate. (n.d.). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review.
- ResearchGate. (n.d.). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates.
- Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572.
- ResearchGate. (n.d.). Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites.
- Scribd. (n.d.). ASTM D 2572 - 97 (Reapproved 2003).
- ResearchGate. (n.d.). NCO Content Determination.
- Materials Characterization Services. (n.d.). ASTM D2572.
- SONGWON Industrial Group. (n.d.). Tin Intermediates and Catalysts.
- ResearchGate. (n.d.). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER.
- Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. SciSpace.
- ElectronicsAndBooks. (n.d.). The Electrolytic Dissociation of Dimethyltin Dichloride.
- (n.d.). Organometallic catalysts - Capítulo 2.
- Google Patents. (n.d.). US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride.
- Google Patents. (n.d.). US4052426A - Process for the manufacture of dimethyl-tin dichloride.
- Google Patents. (n.d.). US3857868A - Preparation of dimethyltin dichloride.
Sources
- 1. l-i.co.uk [l-i.co.uk]
- 2. paint.org [paint.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. turkchem.net [turkchem.net]
- 5. songwon.com [songwon.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. US3635906A - Preparation of polyurethanes using organo-tin catalyst and time-lapse modifier - Google Patents [patents.google.com]
- 9. reaxis.com [reaxis.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. ASTM D2572 | Materials Characterization Services [mat-cs.com]
- 17. researchgate.net [researchgate.net]
- 18. newsletter.sgs.com [newsletter.sgs.com]
- 19. newsletter.sgs.com [newsletter.sgs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. How REACH Annex XVII affects the manufacture of consumer products [satra.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Dimethyltin(2+) Dichloride for Corrosion Inhibition of Magnesium Alloys
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
Magnesium and its alloys are at the forefront of materials science, offering unparalleled lightweighting capabilities for the aerospace, automotive, and biomedical sectors. However, their inherent susceptibility to corrosion remains a critical bottleneck, limiting their widespread adoption. This guide provides a comprehensive technical overview of the application of dimethyltin(2+) dichloride as a corrosion inhibitor for magnesium alloys. As a Senior Application Scientist, my objective is to not only furnish detailed experimental protocols but also to elucidate the underlying scientific principles, empowering researchers to innovate and optimize corrosion protection strategies. This document is structured to be a self-validating system, grounded in established standards and field-proven insights, while also candidly addressing the current gaps in publicly available research for this specific inhibitor.
Introduction to Magnesium Alloy Corrosion and the Role of Inhibitors
Magnesium is a highly reactive metal with a standard electrode potential of -2.37 V versus the standard hydrogen electrode, making it highly prone to corrosion in aqueous environments. The corrosion process is an electrochemical phenomenon involving the anodic dissolution of magnesium and the cathodic evolution of hydrogen gas.
The overall corrosion reaction in a neutral or alkaline solution can be summarized as: Mg + 2H₂O → Mg(OH)₂ + H₂
The formation of a magnesium hydroxide (Mg(OH)₂) layer can offer some initial protection. However, this layer is often porous and not stable, particularly in the presence of aggressive ions like chlorides (Cl⁻), which are ubiquitous in many operational environments and physiological fluids.
Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive media. These inhibitors can be classified as anodic, cathodic, or mixed-type, depending on which electrochemical reaction they primarily suppress.
Organotin compounds, including this compound, have been explored as corrosion inhibitors for various metals. Their efficacy often stems from their ability to hydrolyze and form insoluble tin oxide/hydroxide species that precipitate onto the metal surface, creating a dense and protective barrier layer.
This compound: A Profile
| Property | Value |
| Chemical Formula | (CH₃)₂SnCl₂ |
| Molar Mass | 219.69 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Safety and Handling: this compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[1][2]. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Proposed Mechanism of Corrosion Inhibition
While specific research detailing the inhibition mechanism of this compound on magnesium alloys is limited in publicly available literature, a plausible mechanism can be proposed based on the chemistry of organotin compounds and the surface reactions of magnesium.
Step 1: Hydrolysis of this compound In an aqueous corrosive medium, this compound undergoes hydrolysis, leading to the formation of various hydroxylated tin species. This is a stepwise process:
(CH₃)₂SnCl₂ + H₂O ⇌ (CH₃)₂Sn(OH)Cl + HCl (CH₃)₂Sn(OH)Cl + H₂O ⇌ (CH₃)₂Sn(OH)₂ + HCl
Further condensation reactions can lead to the formation of polymeric tin-oxo species.
Step 2: Interaction with the Magnesium Alloy Surface The surface of a magnesium alloy in an aqueous environment is covered by a layer of magnesium hydroxide, Mg(OH)₂. The hydrolyzed dimethyltin species can interact with this surface layer.
Step 3: Formation of a Protective Film It is hypothesized that the hydrolyzed tin species adsorb onto the Mg(OH)₂ layer and subsequently precipitate as a dense, amorphous, or nanocrystalline tin oxide/hydroxide film. This film acts as a physical barrier, isolating the magnesium alloy substrate from the aggressive electrolyte. The incorporation of tin species into the surface layer can also passivate the surface, reducing the rates of both anodic and cathodic reactions.
Caption: Proposed corrosion inhibition mechanism of this compound on magnesium alloys.
Experimental Protocols for Evaluating Corrosion Inhibition
The following protocols are based on established ASTM standards and best practices in corrosion science. They provide a robust framework for evaluating the efficacy of this compound as a corrosion inhibitor for magnesium alloys.
Materials and Reagents
-
Magnesium Alloy Samples: e.g., AZ31, AZ91D, or other alloys of interest. Samples should be cut to a consistent size and surface area.
-
This compound: Analytical grade.
-
Corrosive Medium: Typically a 3.5 wt.% Sodium Chloride (NaCl) solution to simulate a marine environment. For biomedical applications, Simulated Body Fluid (SBF) can be used.
-
Reagents for Cleaning: Acetone, ethanol, and deionized water.
-
Mounting Resin: Cold-curing epoxy resin for embedding samples for electrochemical testing.
Sample Preparation
-
Cutting and Grinding: Cut the magnesium alloy into specimens of suitable dimensions (e.g., 10 mm x 10 mm x 2 mm).
-
Mounting (for electrochemical tests): Embed the specimens in epoxy resin, leaving one face exposed with a known surface area.
-
Polishing: Mechanically grind the exposed surface with successively finer grades of silicon carbide (SiC) paper (e.g., from 400 to 2000 grit).
-
Cleaning: Ultrasonically clean the polished specimens in acetone, followed by ethanol, and finally rinse with deionized water.
-
Drying: Dry the samples in a stream of cool air.
Electrochemical Evaluation
Electrochemical tests are performed using a three-electrode cell configuration with the magnesium alloy sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
4.3.1. Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
Protocol:
-
Prepare the Test Solution: Prepare a 3.5 wt.% NaCl solution (or other chosen corrosive medium). For inhibited tests, add this compound to the desired concentration. Note: As there is limited published data, a suggested starting concentration range is 0.01 M to 0.1 M.
-
Stabilization: Immerse the prepared working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
Polarization Scan: Perform the potentiodynamic polarization scan from a potential of approximately -250 mV relative to the OCP to +250 mV relative to the OCP at a scan rate of 0.167 mV/s to 1 mV/s[3].
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Caption: Workflow for Potentiodynamic Polarization Testing.
4.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the properties of the protective film.
Protocol:
-
Prepare the Test Solution and Sample: As described in the potentiodynamic polarization protocol.
-
Stabilization: Immerse the sample and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude sinusoidal potential perturbation (e.g., 10 mV) at the OCP over a frequency range, typically from 100 kHz down to 10 mHz[4][5].
-
Data Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency). The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in corrosion resistance.
The inhibition efficiency can also be calculated from EIS data:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
Sources
- 1. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 3. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
- 4. jmamg.com [jmamg.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyltin(2+) Dichloride by Vacuum Distillation
Welcome to the technical support center for the purification of dimethyltin(2+) dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the vacuum distillation of this compound. Here, we will address common challenges and frequently asked questions to ensure a safe and efficient purification process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound, offering potential causes and actionable solutions.
Issue 1: "Bumping" or Uncontrolled Boiling of the Distillate
-
Question: My distillation is proceeding erratically with sudden, violent boiling, causing the crude material to splash into the collection flask. What is happening and how can I fix it?
-
Answer: This phenomenon, known as "bumping," is common when distilling liquids with high boiling points under vacuum without proper agitation. The localized superheating of the liquid at the bottom of the flask, followed by explosive boiling, is the root cause.
-
Scientific Rationale: Under vacuum, the boiling point of dimethyltin dichloride is significantly reduced. Without a nucleation point for smooth boiling, the liquid can become superheated.
-
Solution:
-
Ensure Adequate Agitation: Use a magnetic stir bar and a stirrer hot plate to maintain constant and vigorous stirring throughout the distillation. This breaks up the superheated pockets of liquid and promotes even boiling.
-
Use Boiling Chips: For distillations where magnetic stirring is not feasible, the addition of fresh, porous boiling chips can provide nucleation sites for smooth boiling. Note that boiling chips should never be added to a hot liquid.
-
Gradual Heating: Avoid rapid heating of the distillation flask. A slow and steady increase in temperature allows the liquid to reach its boiling point uniformly.
-
-
Issue 2: Solidification of Dimethyltin Dichloride in the Condenser or Receiving Flask Neck
-
Question: My purified dimethyltin dichloride is solidifying in the condenser and blocking the distillation path. How can I prevent this?
-
Answer: Dimethyltin dichloride is a solid at room temperature with a melting point of 101-106 °C[1][2][3][4]. If the condenser is too cold, the distilled vapor will rapidly solidify, leading to blockages.
-
Scientific Rationale: The temperature of the condenser must be maintained above the melting point of the compound to ensure that the distillate remains in a liquid state as it passes into the receiving flask.
-
Solution:
-
Heated Condenser: Use a jacketed condenser and circulate a heated fluid (e.g., water or oil) through it. The temperature of the circulating fluid should be maintained slightly above the melting point of dimethyltin dichloride (e.g., 110-120 °C).
-
Air Condenser: For small-scale distillations, a simple air condenser (a straight glass tube without a cooling jacket) may be sufficient. The ambient air may provide enough cooling to condense the vapor without causing rapid solidification.
-
Heat Gun: In the event of a blockage, a heat gun can be used to gently warm the exterior of the condenser to melt the solidified product and clear the obstruction. Use with caution to avoid thermal shock to the glassware.
-
-
Issue 3: Low Yield of Purified Product
-
Question: I am recovering significantly less purified dimethyltin dichloride than expected. What are the potential causes of this low yield?
-
Answer: A low yield can be attributed to several factors, ranging from incomplete distillation to product decomposition.
-
Scientific Rationale: Incomplete transfer of the vaporized product or thermal degradation can lead to a loss of material.
-
Solution:
-
Adequate Vacuum: Ensure your vacuum system is capable of reaching and maintaining the required low pressure. Leaks in the system will result in a higher boiling point, potentially leading to decomposition.
-
Sufficient Heating: The distillation pot must be heated to a temperature that allows for a steady distillation rate. Refer to the vapor pressure data for dimethyltin dichloride to determine the appropriate temperature for your vacuum level.
-
Insulation: Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.
-
Check for Leaks: Carefully inspect all joints and connections for leaks. Use a high-vacuum grease on all ground glass joints to ensure a proper seal.
-
-
Issue 4: Product Appears Cloudy or Discolored After Distillation
-
Question: The distilled dimethyltin dichloride is not a clear, colorless liquid/solid. What could be the cause of this impurity?
-
Answer: Cloudiness or discoloration can indicate the presence of impurities, which may be due to co-distillation of other components or decomposition.
-
Scientific Rationale: If the boiling points of impurities are close to that of dimethyltin dichloride at the operating pressure, they may co-distill. Decomposition at high temperatures can also produce colored byproducts.
-
Solution:
-
Fractional Distillation: If the crude material contains impurities with close boiling points, such as methyltin trichloride or trimethyltin chloride, a fractional distillation column (e.g., a Vigreux column) should be used to improve separation[5].
-
Lower Distillation Temperature: Operate the distillation at the lowest possible temperature by using a higher vacuum. This minimizes the risk of thermal decomposition.
-
Inert Atmosphere: While not always necessary for the distillation itself, ensuring the crude material is handled under an inert atmosphere (e.g., nitrogen or argon) prior to distillation can prevent the formation of moisture-related impurities[6].
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of dimethyltin dichloride, and why is vacuum distillation necessary?
A1: The atmospheric boiling point of dimethyltin dichloride is approximately 188-190 °C[1][2][4]. Vacuum distillation is employed to lower the boiling point, which prevents thermal decomposition of the compound and allows for a more energy-efficient purification process[7].
Q2: What are the common impurities found in crude dimethyltin dichloride?
A2: Crude dimethyltin dichloride can contain other methyltin chlorides, such as methyltin trichloride ((CH₃)SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl), as well as unreacted starting materials[5]. The purification method aims to separate these based on differences in their boiling points.
Q3: What safety precautions should be taken when handling dimethyltin dichloride?
A3: Dimethyltin dichloride is a toxic and corrosive organotin compound[4]. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact[8][9]. In case of exposure, wash the affected area immediately with copious amounts of water and seek medical attention[9].
Q4: How can I determine the purity of my distilled dimethyltin dichloride?
A4: The purity of the distilled product can be assessed using various analytical techniques. The most common is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment.
Q5: My starting material is a solid. How should I charge the distillation flask?
A5: As dimethyltin dichloride is a solid at room temperature, it can be charged into the distillation flask as a powder or crystalline solid. Ensure that the flask is appropriately sized to avoid excessive headspace.
III. Experimental Protocol: Vacuum Distillation of Dimethyltin Dichloride
This protocol provides a step-by-step methodology for the purification of dimethyltin dichloride.
Materials and Equipment:
-
Crude dimethyltin dichloride
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stir bar and stirrer/hot plate
-
Heating mantle
-
Vacuum pump with a cold trap
-
Vacuum gauge
-
Thermometer
-
High-vacuum grease
-
Clamps and support stand
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
-
Place the crude dimethyltin dichloride and a magnetic stir bar into the round-bottom flask.
-
Lightly grease all ground glass joints with high-vacuum grease to ensure a good seal.
-
Securely clamp the apparatus to a support stand within a fume hood.
-
-
Initiating the Distillation:
-
Begin stirring the crude material.
-
Turn on the vacuum pump and slowly evacuate the system. Monitor the pressure using the vacuum gauge.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using the heating mantle.
-
-
Distillation Process:
-
Observe the temperature at the distillation head. As the dimethyltin dichloride begins to boil and the vapors rise, the temperature will increase and stabilize at the boiling point corresponding to the system pressure.
-
Collect any initial low-boiling fractions in a separate receiving flask and discard them appropriately.
-
When the temperature stabilizes at the boiling point of dimethyltin dichloride, switch to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by carefully controlling the heating.
-
-
Completion and Shutdown:
-
Once the majority of the product has distilled, or if the temperature begins to rise sharply, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
-
Disassemble the apparatus and store the purified dimethyltin dichloride in a tightly sealed container in a cool, dry place[1].
-
IV. Visualization of the Experimental Workflow
Caption: Workflow for the vacuum distillation of dimethyltin dichloride.
V. Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 219.69 g/mol | [1] |
| Melting Point | 101-106 °C | [1][2][3][4] |
| Boiling Point (Atmospheric) | 188-190 °C | [1][2][4] |
| Solubility | Methanol: 0.1 g/mL, clear | [1][2][3][10] |
| Purity (Post-Distillation) | >98% | [11] |
VI. References
-
Dimethyltin dichloride | 753-73-1. (n.d.). BuyersGuideChem. Retrieved January 9, 2026, from [Link]
-
Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Fisher Scientific. Retrieved January 9, 2026, from [Link]
-
Dimethyltin dichloride | Dichlorodimethylstannane | C2H6Cl2Sn. (n.d.). Ereztech. Retrieved January 9, 2026, from [Link]
-
Process for the manufacture of dimethyl-tin dichloride. (1977). Google Patents. Retrieved January 9, 2026, from
-
Production method of high-purity dimethyltin dichloride crystal. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved January 9, 2026, from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Organo-tin compounds. (2022). DCCEEW. Retrieved January 9, 2026, from [Link]
-
Synthesis process of dimethyl tin dichloride. (n.d.). Patsnap. Retrieved January 9, 2026, from
-
Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Pressure Control Solutions. Retrieved January 9, 2026, from [Link]
-
Synthesis process of dimethyl tin dichloride. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
United States Patent (19). (1976). Googleapis.com. Retrieved January 9, 2026, from [Link]
-
Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013). ChemistryViews. Retrieved January 9, 2026, from [Link]
-
DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. (n.d.). Sastech. Retrieved January 9, 2026, from [Link]
-
How Do You Troubleshoot Common Distillation Column Issues? (2025). Chemistry For Everyone. Retrieved January 9, 2026, from [Link]
-
Troubleshooting Distillation Column Malfunctions. (2025). Ship & Shore Environmental, Inc. Retrieved January 9, 2026, from [Link]
-
Dimethyltin Dichloride. (n.d.). AMERICAN ELEMENTS ®. Retrieved January 9, 2026, from [Link]
Sources
- 1. Dimethyltin dichloride | 753-73-1 - BuyersGuideChem [buyersguidechem.com]
- 2. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 3. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 4. Dimethyltin dichloride | Dichlorodimethylstannane | C2H6Cl2Sn - Ereztech [ereztech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 10. Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. CN101838283B - Production method of high-purity dimethyltin dichloride crystal - Google Patents [patents.google.com]
Technical Support Center: High-Purity Dimethyltin(IV) Dichloride Recrystallization
Welcome to the technical support center for the purification of dimethyltin(IV) dichloride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity dimethyltin(IV) dichloride for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Challenge of Purifying Dimethyltin(IV) Dichloride
Dimethyltin(IV) dichloride, a valuable precursor in organometallic synthesis and various industrial applications, presents unique purification challenges. Its utility is often dictated by its purity, as residual impurities from synthesis, such as other organotin compounds (e.g., methyltin trichloride or trimethyltin chloride), can interfere with subsequent reactions. Furthermore, its hygroscopic nature and susceptibility to hydrolysis necessitate careful handling to prevent the formation of tin oxides.[1][2]
Recrystallization is a powerful technique for purifying solids, predicated on the principle that the solubility of a compound in a solvent is temperature-dependent.[3][4][5] For dimethyltin(IV) dichloride, the selection of an appropriate solvent and the meticulous exclusion of atmospheric moisture are paramount to achieving high purity. This guide will focus on a validated recrystallization method using toluene, a solvent in which dimethyltin(IV) dichloride exhibits favorable solubility characteristics.[6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to anticipate and solve common problems encountered during the recrystallization of dimethyltin(IV) dichloride.
Q1: My dimethyltin(IV) dichloride sample is clumpy and has a faint acrid smell. Can I still purify it by recrystallization?
A1: Yes, these are common signs of minor hydrolysis due to exposure to atmospheric moisture. The clumping is due to the formation of tin hydroxides or oxides, and the smell can be associated with the release of hydrogen chloride upon hydrolysis. Recrystallization can effectively remove these non-volatile impurities. However, it is crucial to use anhydrous solvents and an inert atmosphere during the purification process to prevent further degradation of your material. All glassware should be rigorously dried, and the procedure should be carried out under a nitrogen or argon atmosphere using Schlenk line techniques.[7][8][9][10]
Q2: I'm dissolving my crude dimethyltin(IV) dichloride in hot toluene, but there's a persistent cloudiness or insoluble material. What should I do?
A2: This insoluble material likely consists of tin oxides or other inorganic impurities that will not dissolve in toluene even at elevated temperatures. To address this, you should perform a hot filtration.
-
Causality: The principle of recrystallization relies on the desired compound being soluble in the hot solvent while insoluble impurities are not.[5] Hot filtration separates these insoluble materials from the hot, saturated solution containing your dissolved product.
-
Protocol Insight: To prevent premature crystallization in the filter funnel, it is essential to keep the filtration apparatus hot. You can achieve this by preheating the funnel and the receiving flask. Using a slight excess of hot solvent can also help, which can be later removed by evaporation to achieve the optimal concentration for crystallization.[11]
Q3: After cooling the toluene solution, no crystals have formed, even after an extended period. What are the likely causes and how can I induce crystallization?
A3: The absence of crystal formation is a common issue in recrystallization and can be attributed to several factors:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]
-
Add a seed crystal of pure dimethyltin(IV) dichloride to the solution. The seed crystal acts as a template for further crystal formation.[12]
-
-
Excess Solvent: You may have used too much toluene to dissolve the crude product. In this case, the solution is not saturated enough for crystallization to occur upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity, indicating the saturation point is being reached, remove it from the heat and allow it to cool slowly.[11]
-
Q4: Instead of well-defined crystals, an oily substance has separated from the solution. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[11] This is often due to a high concentration of impurities or too rapid cooling.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot toluene to dilute the solution slightly.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Ensure your starting material is not excessively impure, as high impurity levels can depress the melting point of the mixture.
-
Q5: My recrystallized crystals appear fine and needle-like, and my yield is lower than expected. How can I improve crystal size and recovery?
A5: The formation of very fine crystals often results from rapid cooling, which leads to rapid nucleation and limited crystal growth. A lower-than-expected yield is often due to using too much solvent.
-
Improving Crystal Size:
-
Slow Cooling is Key: Allow the hot, saturated solution to cool to room temperature undisturbed. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[12]
-
-
Maximizing Yield:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount will result in a significant portion of your product remaining in the solution upon cooling.[6]
-
Cooling to Lower Temperatures: Once the solution has reached room temperature, further cooling in an ice bath can help to precipitate more of the dissolved product, thereby increasing the yield.[4][5]
-
Minimize Rinsing Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of your product.[5][6]
-
Experimental Protocols
Protocol 1: Recrystallization of Dimethyltin(IV) Dichloride from Toluene under Inert Atmosphere
This protocol is designed for the purification of dimethyltin(IV) dichloride that may contain non-volatile impurities and is sensitive to moisture.
Materials:
-
Crude dimethyltin(IV) dichloride
-
Anhydrous toluene
-
Schlenk flask
-
Septa
-
Nitrogen or Argon gas supply
-
Cannula or syringe for solvent transfer
-
Heating mantle with stirrer
-
Filter funnel and filter paper (if needed for hot filtration)
-
Buchner funnel and flask for vacuum filtration
-
Ice bath
Procedure:
-
Drying of Glassware and Solvent:
-
All glassware must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Use commercially available anhydrous toluene or dry it over a suitable drying agent like sodium-benzophenone ketyl or by passing it through a column of activated alumina.[13][14]
-
-
Inert Atmosphere Setup:
-
Dissolution:
-
Quickly transfer the crude dimethyltin(IV) dichloride to the Schlenk flask under a positive flow of inert gas.
-
Add a minimal amount of anhydrous toluene via cannula or syringe.
-
Heat the mixture to the boiling point of toluene (approx. 111°C) with stirring until all the solid dissolves. If insoluble impurities remain, proceed with hot filtration (see Troubleshooting Q2).
-
-
Crystallization:
-
Isolation and Washing:
-
Set up a Buchner funnel for vacuum filtration.
-
Quickly filter the crystals under vacuum.
-
Wash the crystals with a small amount of ice-cold anhydrous toluene to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under high vacuum to remove any residual solvent. For air- and moisture-sensitive materials, drying should be performed under vacuum, and the final product should be stored in a desiccator or a glovebox.[15]
-
Visualization of the Recrystallization Workflow
Caption: Troubleshooting logic for recrystallization issues.
References
- Crystallisation - The Schlenk Line Survival Guide. (n.d.).
- Gray, R. D., & Mayer, S. E. (1954). U.S. Patent No. 2,679,506. Washington, DC: U.S. Patent and Trademark Office.
- Drying Solvents - Chemistry LibreTexts. (2021, August 15).
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting - Chemistry LibreTexts.
- Ramsden, H. E. (1967). U.S. Patent No. 3,297,732. Washington, DC: U.S. Patent and Trademark Office.
- Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 3(5), 667-672.
- Problems in recrystallization - Biocyclopedia. (n.d.).
- Weigand, J. J., & Weismantel, M. (1970). U.S. Patent No. 3,519,665. Washington, DC: U.S. Patent and Trademark Office.
- Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
- Purification of air-sensitive complex : r/Chempros - Reddit. (2021, October 12).
- Guide for crystallization. (n.d.).
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
- Shoukry, M. M., & Al-Shehri, S. M. (2005). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. Journal of Coordination Chemistry, 58(15), 1325-1336.
- Williams, D. B. G., & Lawton, M. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants - the Research Group of Yves Rubin.
- Certificate of analysis - Thermo Fisher Scientific. (n.d.).
- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER - R Discovery. (n.d.).
- Process for preparing monoalkyltin trihalides and dialkyltin dihalides. (n.d.).
- Production method of high-purity dimethyltin dichloride crystal. (n.d.).
- Organic tin compounds (Dimethyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law. (n.d.).
- recrystallization, filtration and melting point. (n.d.).
- Hydrolysis of diphenylmethyltin(iv) chloride in different aqueous solutions of ethanol. (2008, November 1).
- Synthesis process of dimethyl tin dichloride. (n.d.).
- Dimethyltin dichloride 2 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8).
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Recrystallizing organometallic complexes : r/chemistry - Reddit. (2021, October 28).
- working under inert atmosphere : r/OrganicChemistry - Reddit. (2022, March 27).
- Process for preparing organotin halides. (n.d.).
- Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Chemical/Laboratory Techniques: Recrystallization - YouTube. (2022, October 14).
- Recrystallization. --->. (n.d.).
- Process for the manufacture of dimethyl-tin dichloride. (n.d.).
- Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds. (2021, September 30).
Sources
- 1. researchgate.net [researchgate.net]
- 2. env.go.jp [env.go.jp]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. personal.tcu.edu [personal.tcu.edu]
removing monomethyltin trichloride from dimethyltin(2+) dichloride
Here is the technical support center for removing monomethyltin trichloride from dimethyltin(2+) dichloride.
Welcome to the technical support hub for organotin chemistry applications. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting guides, and validated protocols for the removal of monomethyltin trichloride (MMTC) from dimethyltin dichloride (DMTC).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove monomethyltin trichloride (MMTC) impurity from my dimethyltin dichloride (DMTC)?
The purity of DMTC is paramount for its downstream applications. MMTC, even in small amounts, can negatively impact reaction kinetics, polymer properties, and toxicological profiles. For instance, in the production of PVC heat stabilizers or catalysts for polyurethane and silicone production, the precise ratio of organotin species is crucial for performance[1]. The presence of MMTC, with its different reactivity and functionality, can lead to batch-to-batch inconsistency and final product failure.
Q2: What are the primary physical differences between MMTC and DMTC that can be exploited for separation?
The separation of MMTC from DMTC is primarily based on significant differences in their physical properties. Understanding these differences is key to selecting the appropriate purification strategy.
| Property | Monomethyltin Trichloride (MMTC) | Dimethyltin Dichloride (DMTC) | Rationale for Separation |
| Boiling Point | ~171 °C[2][] | ~185-190 °C[4] | The ~15-20 °C difference allows for separation by fractional distillation, especially under vacuum. |
| Melting Point | ~41-51 °C[2][] | ~103-109 °C[1] | The substantial difference (>50 °C) makes fractional crystallization (melt crystallization) or solvent-based recrystallization highly effective. |
| Susceptibility to Hydrolysis | High (3 Sn-Cl bonds) | Moderate (2 Sn-Cl bonds) | MMTC is more readily hydrolyzed, which can be used for selective chemical precipitation[5][6]. |
Q3: I have a large batch of DMTC with significant MMTC contamination (>5%). What is the most efficient method for bulk purification?
For bulk quantities with significant contamination, Fractional Vacuum Distillation is the most industrially relevant and efficient method. This technique leverages the boiling point difference between the two compounds. Applying a vacuum lowers the boiling points, which prevents potential thermal degradation and enhances the relative volatility, leading to a more efficient separation[7][8].
Q4: How can I remove trace amounts of MMTC to achieve >99.5% purity for a sensitive application?
For achieving ultra-high purity, Solvent Recrystallization is the preferred method. After an initial purification by distillation, recrystallization can effectively remove the final traces of MMTC. The high melting point and crystalline nature of DMTC allow it to be selectively crystallized from a suitable solvent, leaving the lower-melting MMTC impurity in the mother liquor[4].
Section 2: Method Selection Guide
Choosing the correct purification strategy depends on the initial purity of your dimethyltin dichloride (DMTC) and the final purity required for your application. This decision tree provides a logical workflow for selecting the optimal method.
Caption: Decision tree for selecting the appropriate purification method.
Section 3: In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques.
Guide 1: Purification by Fractional Vacuum Distillation
Principle: This method exploits the difference in boiling points between MMTC (171 °C) and DMTC (185-190 °C)[2]. By heating the mixture in a flask connected to a fractionating column, the lower-boiling MMTC will preferentially vaporize. The large surface area of the column packing allows for many successive vaporization-condensation cycles (theoretical plates), concentrating the more volatile MMTC at the top of the column while the less volatile DMTC returns to the flask. Applying a vacuum lowers the required temperatures, preventing degradation and improving separation efficiency[8]. A Chinese patent outlines a two-step vacuum distillation process for producing high-purity DMTC[7].
Caption: Workflow for purification by fractional vacuum distillation.
Experimental Protocol:
-
Preparation:
-
Ensure all glassware is meticulously dried to prevent hydrolysis of the organotin chlorides.
-
Charge the round-bottom flask with the crude DMTC mixture and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus, including a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.
-
-
Distillation:
-
Start the magnetic stirrer and begin to slowly evacuate the system.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction 1 (Foreshot): Collect the first few milliliters of distillate, which may contain highly volatile impurities.
-
Fraction 2 (MMTC-rich): As the head temperature stabilizes at the boiling point of MMTC at the given pressure, change the receiving flask and collect this fraction.
-
Fraction 3 (DMTC Product): The head temperature will rise and then stabilize again at the boiling point of DMTC. Change to a new, clean receiving flask to collect your purified product.
-
-
Shutdown & Analysis:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly releasing the vacuum.
-
Analyze the purity of the collected DMTC fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Troubleshooting:
-
Problem: The column is flooding (filling with liquid).
-
Solution: The heating rate is too high. Reduce the heat to allow the vapor-liquid equilibrium to be established within the column.
-
-
Problem: Poor separation (DMTC is co-distilling with MMTC).
-
Solution: Your column is not efficient enough (too few theoretical plates). Use a longer column or a more efficient packing material. Alternatively, increase the reflux ratio by insulating the column.
-
Guide 2: Purification by Solvent Recrystallization
Principle: This method relies on the differences in solubility between DMTC and MMTC in a given solvent at different temperatures. An ideal solvent will dissolve a large amount of the crude material at its boiling point, but only a very small amount at low temperatures (e.g., 0-4 °C). Because DMTC is a high-melting solid and MMTC is a low-melting solid, it is often possible to find a solvent from which DMTC will readily crystallize upon cooling, while the more soluble MMTC remains in the solution (mother liquor). A patent from 1954 notes that DMTC can be recrystallized from toluene[4].
Experimental Protocol:
-
Solvent Selection:
-
Start with toluene as a promising solvent[4]. Other non-polar solvents like hexane or heptane may also be effective.
-
Perform a small-scale test: dissolve a small amount of crude DMTC in a minimum of hot solvent. Allow it to cool slowly. If clean, well-formed crystals appear, the solvent is suitable.
-
-
Dissolution:
-
Place the crude DMTC (preferably after a rough distillation) in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the DMTC is just completely dissolved. Adding excess solvent will reduce your yield.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the MMTC impurity.
-
Dry the purified DMTC crystals under vacuum.
-
-
Quality Control:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (107-109 °C) indicates high purity[1].
-
Confirm purity by GC or NMR analysis.
-
Troubleshooting:
-
Problem: No crystals form upon cooling.
-
Solution: Too much solvent was added. Evaporate some of the solvent and try to cool again. Alternatively, try scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: The cooling rate is too fast, or the impurity concentration is too high. Try cooling much more slowly or perform another distillation before attempting recrystallization.
-
Guide 3 (Advanced): Purification by Selective Hydrolysis
Principle: This is a chemical separation method based on differential reactivity. The tin-chlorine bonds in organotin compounds are susceptible to hydrolysis, which typically forms tin oxides or hydroxides[9]. MMTC has three reactive Sn-Cl bonds, while DMTC has only two. This makes MMTC significantly more electrophilic and prone to hydrolysis. By carefully adding a stoichiometric amount of a weak base (or water) to a solution of the mixture in a non-polar solvent, it is possible to selectively hydrolyze and precipitate the MMTC as an insoluble methylstannonic acid or oxide, which can then be removed by filtration.
This is an advanced technique requiring precise control.
Conceptual Protocol:
-
Dissolve the crude DMTC/MMTC mixture in an inert, anhydrous organic solvent (e.g., toluene or hexane).
-
Under an inert atmosphere (e.g., nitrogen), slowly add a sub-stoichiometric amount of a weak base (e.g., pyridine or triethylamine) or a controlled amount of water, calculated based on the MMTC impurity level.
-
Stir the mixture vigorously at room temperature for several hours. A white precipitate (hydrolyzed MMTC) should form.
-
Filter the mixture to remove the solid precipitate.
-
Wash the resulting organic solution with deionized water to remove any remaining salts.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified DMTC.
-
Analyze the product for purity and residual MMTC.
Section 4: Safety & Handling
CRITICAL: Organotin compounds are toxic and should be handled with extreme care. They can be absorbed through the skin and are corrosive[10]. Inhalation may cause severe respiratory tract injuries.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Handling: Handle these compounds as moisture-sensitive. Use anhydrous techniques and work under an inert atmosphere (nitrogen or argon) when possible.
-
Waste Disposal: Dispose of all organotin waste according to your institution's hazardous waste protocols. Do not mix with regular chemical waste.
References
- Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem.
- Dimethyltin Dichloride | AMERICAN ELEMENTS ®. American Elements. [Link]
- US Patent 2679506A - Preparation of dimethyl tin dichloride by direct reaction.
- Methyltin Trichloride | AMERICAN ELEMENTS ®. American Elements. [Link]
- Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Taylor & Francis Online. [Link]
- Trichloromethylstannane | CH3Cl3Sn | CID 101940 - PubChem.
- Chapter 1 Organotin Chemistry - UM Students' Repository. University of Malaya. [Link]
- Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. [Link]
- CN101838283B - Production method of high-purity dimethyltin dichloride crystal.
- Purification: Fractional Distillation - Department of Chemistry : University of Rochester. University of Rochester. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 4. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 7. CN101838283B - Production method of high-purity dimethyltin dichloride crystal - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for dimethyltin(2+) dichloride synthesis
Welcome to the technical support center for the synthesis of dimethyltin(2+) dichloride (Me₂SnCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is structured to address specific issues in a direct question-and-answer format, ensuring you can find solutions to your challenges quickly and efficiently.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of dimethyltin dichloride, providing a foundational understanding for both new and experienced researchers.
Q1: What are the primary synthetic routes for producing dimethyltin dichloride?
A1: There are three main routes for synthesizing dimethyltin dichloride, each with distinct advantages and challenges:
-
Direct Synthesis: This industrial-scale method involves the direct reaction of metallic tin with methyl chloride (CH₃Cl) at elevated temperatures and pressures, often in the presence of a catalyst.[1][2] While cost-effective for large quantities, it can produce a mixture of methyltin chlorides requiring purification.[1][3]
-
Kocheshkov Redistribution Reaction: This is the most common laboratory-scale method for achieving high selectivity. It involves the comproportionation of tetramethyltin (Me₄Sn) with tin(IV) tetrachloride (SnCl₄).[4][5] The product distribution is precisely controlled by the stoichiometry of the reactants.[6]
-
Grignard Reaction: This classic organometallic approach uses a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to alkylate tin(IV) tetrachloride.[4] While effective, it requires strict anhydrous conditions and careful handling of the pyrophoric Grignard reagent.
Q2: What are the typical impurities I should expect, and how do they form?
A2: The primary impurities are other organotin chlorides, arising from over- or under-methylation of the tin center. The most common are:
-
Monomethyltin trichloride (MeSnCl₃): Formed when there is an excess of tin tetrachloride relative to the methylating agent.[7]
-
Trimethyltin chloride (Me₃SnCl): Results from an excess of the methylating agent.[3][7] This impurity is particularly undesirable due to its higher toxicity.[8]
-
Unreacted Starting Materials: Residual tin tetrachloride (SnCl₄) or tetramethyltin (Me₄Sn) may also be present if the reaction does not go to completion.
Q3: Why is catalyst selection so critical in the direct synthesis method?
A3: In the direct synthesis, catalysts are essential to break the high-energy barrier of reacting metallic tin with methyl chloride. They facilitate the oxidative addition of the methyl group and chloride to the tin surface. Different catalysts offer varying levels of activity and selectivity. For instance, phosphonium salts and amines are effective, but their concentration and the reaction temperature can influence the ratio of di-, tri-, and mono-methyltin products.[3][8][9] Some processes also use metallic co-catalysts like copper and zinc to promote the reaction.[1]
Reaction Mechanisms and Workflows
Understanding the underlying chemical transformations and the logical flow of the experiment is crucial for successful synthesis and troubleshooting.
Core Synthetic Pathways
The diagram below illustrates the two most common and controllable routes to dimethyltin dichloride: the Grignard reaction and the Kocheshkov redistribution.
Caption: Key laboratory routes for dimethyltin dichloride synthesis.
Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield of Me₂SnCl₂ | 1. Incomplete Reaction: Insufficient reaction time or temperature. | Solution: Increase the reaction time or gently raise the temperature. Rationale: The Kocheshkov redistribution requires thermal energy to reach equilibrium. Monitor the reaction progress using ¹H NMR or GC-MS to determine the optimal endpoint.[6] |
| 2. Suboptimal Stoichiometry: Incorrect ratio of reactants (e.g., Me₄Sn to SnCl₄). | Solution: Ensure a precise 1:1 molar ratio for the Kocheshkov reaction (Me₄Sn + SnCl₄ → 2 Me₂SnCl₂).[5][6] Rationale: The stoichiometry directly dictates the product distribution in redistribution reactions. An excess of either starting material will leave it unreacted and reduce the theoretical yield of the desired product. | |
| 3. Moisture Contamination: Presence of water in reagents or glassware. | Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Organotin halides are susceptible to hydrolysis, which can lead to the formation of tin oxides and hydroxides, reducing the yield of the desired covalent compound.[6] | |
| High Levels of Me₃SnCl Impurity | 1. Excess Methylating Agent: Molar ratio of Me₄Sn to SnCl₄ is greater than 1:1 in the Kocheshkov reaction. | Solution: Use a slight excess of SnCl₄ (e.g., 1:1.05 ratio of Me₄Sn:SnCl₄). Rationale: Shifting the equilibrium with a slight excess of the chlorine source disfavors the formation of the over-methylated Me₃SnCl. The unreacted SnCl₄ is typically easier to remove during purification than Me₃SnCl. |
| 2. Inappropriate Catalyst/Conditions (Direct Synthesis): Certain catalysts or high temperatures can favor over-methylation. | Solution: Screen different catalysts or lower the reaction temperature.[3] Rationale: Reaction kinetics can be highly dependent on the catalyst system. Some catalysts may lower the activation energy for the third methylation step more than the second, leading to unwanted byproducts. | |
| High Levels of MeSnCl₃ Impurity | 1. Insufficient Methylating Agent: Molar ratio of Me₄Sn to SnCl₄ is less than 1:1. | Solution: Ensure the 1:1 stoichiometry is not skewed towards SnCl₄. If MeSnCl₃ is consistently formed, consider adding a small amount of SnCl₄ to a crude product already containing Me₃SnCl to redistribute it: Me₃SnCl + SnCl₄ → Me₂SnCl₂ + MeSnCl₃. While this produces more MeSnCl₃, it can consume the more toxic Me₃SnCl impurity. A more direct approach is to react the crude mixture with a calculated amount of Me₄Sn: MeSnCl₃ + Me₄Sn → ... to shift the equilibrium. |
| 2. Catalyst Choice (Direct Synthesis): Some catalysts favor the formation of monomethyltin species. | Solution: Review literature for catalysts known to have high selectivity for Me₂SnCl₂. For example, some phosphine-based catalysts have shown high yields of the desired product.[8] | |
| Product is a Dark/Colored Oil or Solid | 1. Thermal Decomposition: Overheating during reaction or distillation. | Solution: Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[9][10] Ensure the heating mantle temperature is not excessively high. Rationale: Organotin compounds can decompose at high temperatures, leading to the formation of metallic tin (a black solid) and other colored byproducts. |
| 2. Catalyst Residue: Catalyst from the direct synthesis method co-distills or remains in the product. | Solution: Choose a catalyst with a significantly different boiling point from the product. Some processes are designed with discardable catalysts to avoid complex recovery steps.[3] Post-reaction filtration may be necessary if the catalyst is a heterogeneous solid. |
Troubleshooting Decision Tree
If you are facing an unsatisfactory result, use the following logic tree to diagnose the issue systematically.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
The following are detailed, self-validating protocols for the laboratory synthesis of dimethyltin dichloride.
Protocol 1: Kocheshkov Redistribution Reaction
This protocol prioritizes selectivity and is ideal for producing high-purity material on a laboratory scale.
Materials:
-
Tin(IV) tetrachloride (SnCl₄), anhydrous
-
Tetramethyltin (Me₄Sn)
-
Anhydrous solvent (e.g., Toluene, optional)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.
-
Charging Reactants: In a fume hood, carefully charge the flask with tin(IV) tetrachloride (1.0 eq). Begin stirring.
-
Addition: Slowly add tetramethyltin (1.0 eq) to the stirring SnCl₄ via a dropping funnel at room temperature. The reaction is exothermic; control the addition rate to maintain a temperature below 50°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 80-110°C, depending on whether a solvent is used) for 2-4 hours.[6]
-
Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by ¹H NMR to observe the disappearance of starting materials and the appearance of a single peak for Me₂SnCl₂.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. Purify the crude product by fractional vacuum distillation.[7][10] Collect the fraction boiling at the appropriate temperature/pressure for dimethyltin dichloride (Boiling Point: 188-190 °C at atmospheric pressure).[11]
-
Characterization: The final product is a colorless crystalline solid at room temperature (Melting Point: 106-108 °C).[1] Confirm purity by NMR spectroscopy and melting point analysis.
Protocol 2: Direct Synthesis (Catalytic)
This protocol is based on common industrial methods and is suitable for larger-scale preparations where cost is a factor. Caution: This reaction involves high pressure and temperature and should only be performed in an appropriate high-pressure reactor by trained personnel.
Materials:
-
Tin metal powder or granules
-
Catalyst (e.g., Tributylphosphine, 0.005-0.05 mol relative to tin)[9]
-
Methyl chloride (CH₃Cl), gas
-
High-pressure autoclave reactor with stirring and gas inlet/outlet
Procedure:
-
Reactor Setup: Charge the autoclave with tin powder and the chosen catalyst.
-
Purge: Seal the reactor and purge several times with inert gas (N₂) before evacuating.
-
Pressurize: Introduce methyl chloride gas to the desired pressure (e.g., 150-220 psig).[3]
-
Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 170-220°C).[3][9] Maintain the temperature and pressure for the duration of the reaction (typically 4-8 hours). The reaction progress can be monitored by the drop in pressure as the methyl chloride is consumed.
-
Cooldown & Venting: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess methyl chloride in a safe and environmentally responsible manner.
-
Product Isolation: Open the reactor and collect the crude product mixture.
-
Purification: The dimethyltin dichloride is typically separated from unreacted tin and catalyst residue by vacuum distillation.[9] The purity of the distilled product should be confirmed by GC-MS and NMR.
Quantitative Data Summary
The following table summarizes typical reaction parameters from various synthesis methods.
| Parameter | Direct Synthesis | Kocheshkov Redistribution |
| Tin Source | Metallic Tin | Me₄Sn / SnCl₄ |
| Methyl Source | Methyl Chloride | Me₄Sn |
| Temperature | 150 - 450 °C[1][3] | 80 - 120 °C (Reflux) |
| Pressure | Atmospheric to >150 psig[3][9][11] | Atmospheric |
| Catalyst | Required (e.g., Amines, Phosphines, Cu/Zn)[1][3][8] | Not generally required |
| Typical Yield | 85 - 95% (based on reacted tin)[9] | > 90% |
| Key Advantage | Lower cost raw materials | High selectivity, predictable outcome |
| Key Challenge | Product mixture, harsh conditions | Higher cost of Me₄Sn |
References
- Process for the manufacture of dimethyl-tin dichloride. (1977). Google Patents.
- Preparation of dimethyl tin dichloride by direct reaction. (1954). Google Patents.
- Synthesis process of dimethyl tin dichloride. (2012). Google Patents.
- Preparation of dimethyltin dichloride. (1974). Google Patents.
- Synthesis process of dimethyl tin dichloride. (2012). Patsnap.
- Storozhenko, P. A., Magdeev, K. D., Grachev, A. A., & Shiryaev, V. I. (2021). Catalysts for the Direct Synthesis of Organotin Compounds, Part 1: Reactions between Organohalides and Tin Alloys. Catalysis in Industry, 13(3), 216–229.
- Smith Jr., A. C., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(16), 4105–4106.
- Production method of high-purity dimethyltin dichloride crystal. (2010). Google Patents.
- Organotin chemistry. (n.d.). In Wikipedia.
- Jain, V. K. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2611-2625.
- Sisido, K., & Takeda, Y. (1961). Direct Synthesis of Organotin Compounds. II. Diallyltin Dibromide and Its Derivatives. The Journal of Organic Chemistry, 26(7), 2301–2304.
- Podestá, J. C., Chopa, A. B., & Koll, L. C. (1986). Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride. Chemical Communications, (19), 1494-1495.
- Thoonen, S. H. L. (2004). Selective Synthesis of Organotin Compounds [Doctoral dissertation, Utrecht University]. DSpace.
- Preparation of mixtures of methyltin trichloride and dimethyltin dichloride from stannic chloride and dimethyltin dichloride. (1981). Google Patents.
- Kol'tsov, S. I., et al. (2017). Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH2CH2NMe2)2Cl (R = Alk, Ar) and PhSnCl3: Experimental and DFT study. Journal of Organometallic Chemistry, 847, 137-143.
- Thoonen, S. H. L., Deelman, B. J., & van Koten, G. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry, 689(13), 2145–2157.
- New catalyst in the direct synthesis of dimethyltin dichloride. (1975). Google Patents.
- Omae, I. (1983). A Study of the Redistribution Reaction of Tetramethyltin with Dimethyltin Dichloride in Several Aprotic Solvents. Bulletin of the Chemical Society of Japan, 56(8), 2555–2558.
- Dimethyltin dichloride. (n.d.). PubChem.
- Dimethyltin dichloride. (n.d.). Thermo Scientific Alfa Aesar.
Sources
- 1. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3857868A - Preparation of dimethyltin dichloride - Google Patents [patents.google.com]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride - Google Patents [patents.google.com]
- 9. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 10. CN101838283B - Production method of high-purity dimethyltin dichloride crystal - Google Patents [patents.google.com]
- 11. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
preventing hydrolysis of dimethyltin(2+) dichloride during storage
Welcome to the dedicated support center for Dimethyltin(2+) Dichloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to hydrolysis, compromising experimental outcomes. This guide provides in-depth troubleshooting and frequently asked questions to address challenges you may encounter.
I. Understanding the Challenge: The Hydrolysis of Dimethyltin Dichloride
Dimethyltin dichloride ((CH₃)₂SnCl₂) is a highly hygroscopic and moisture-sensitive crystalline powder.[1][2] Its susceptibility to hydrolysis is the primary cause of degradation during storage. When exposed to atmospheric moisture, even in minute quantities, the compound reacts with water, leading to the formation of various hydrolysis products and ultimately compromising its purity and reactivity.
The core of the issue lies in the electrophilicity of the tin atom, which is readily attacked by nucleophilic water molecules. This initiates a cascade of reactions that displace the chloride ligands with hydroxide groups, eventually forming polymeric stannoxanes (compounds containing Sn-O-Sn linkages).[3] This process is often irreversible and results in a product that is no longer suitable for most applications.
Below is a simplified representation of the hydrolysis pathway.
Caption: Inert atmosphere dispensing workflow for dimethyltin dichloride.
Protocol 2: Verification of Compound Integrity
If you suspect degradation, the following analytical methods can help determine the purity of your dimethyltin dichloride.
A. Qualitative Check: Solubility Test
-
Objective: To quickly assess the presence of insoluble hydrolysis products.
-
Procedure:
-
In a fume hood, add a small amount (a few milligrams) of the suspect dimethyltin dichloride to a dry test tube.
-
Add a dry, non-polar organic solvent in which pure dimethyltin dichloride is known to be soluble (e.g., benzene or cyclohexane).
-
Agitate the mixture.
-
-
Interpreting Results:
-
Clear Solution: The compound is likely of good quality, although minor hydrolysis cannot be ruled out.
-
Cloudiness or Presence of Insoluble White Precipitate: This indicates the formation of insoluble tin oxides or stannoxanes, confirming significant hydrolysis. [4] B. Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
-
Objective: To separate and identify volatile components, confirming the presence of dimethyltin dichloride and potentially identifying degradation products after derivatization.
-
Methodology Outline:
-
Sample Preparation: A sample of the material is dissolved in a suitable dry solvent.
-
Derivatization: Organotin chlorides are often derivatized to more volatile and stable tetraalkyltin compounds for GC analysis. A common method involves reaction with a Grignard reagent or sodium tetraethylborate. [5][6] * GC Separation: The derivatized sample is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column.
-
MS Detection: The separated components are fragmented and detected by a mass spectrometer, providing a unique "fingerprint" for identification.
-
-
Interpreting Results: The presence of a single, sharp peak at the expected retention time with the correct mass spectrum confirms the purity of the dimethyltin dichloride. The appearance of other peaks may indicate hydrolysis products or other contaminants.
C. In-situ Analysis: Raman Spectroscopy
-
Objective: To provide a rapid, non-destructive analysis of the compound's molecular structure.
-
Methodology Outline:
-
A sample (which can be solid or melted) is analyzed directly using a Raman spectrometer. [7] * The instrument measures the vibrational modes of the molecules.
-
-
Interpreting Results: Pure dimethyltin dichloride has characteristic Raman bands at approximately 524 cm⁻¹ and 564 cm⁻¹. [7]The appearance or growth of new bands, particularly those associated with Sn-O-Sn stretching, would indicate hydrolysis. This method is particularly useful for at-line or in-line process monitoring but can be adapted for QC analysis of stored materials. [7]
IV. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride. Retrieved from
-
Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. Retrieved from
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyltin dichloride. Retrieved from
-
TCI EUROPE N.V. (2025). D1338 - Dimethyltin Dichloride - SAFETY DATA SHEET. Retrieved from
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Retrieved from
-
AZoM. (2020). Replacing GC for Quantitative Analysis of Methyltin Chlorides. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from
-
Rochow, E. G., & Allred, A. L. (n.d.). The Electrolytic Dissociation of Dimethyltin Dichloride. Retrieved from
-
Agilent. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Methyltin Trichloride Quantification. Retrieved from
-
ResearchGate. (2025). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. Retrieved from
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from
-
ResearchGate. (2025). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Retrieved from
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. azom.com [azom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproduct Formation in Dimethyltin Dichloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues related to byproduct formation when using dimethyltin dichloride ((CH₃)₂SnCl₂). Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when working with dimethyltin dichloride?
The most prevalent byproducts arise from three main sources: the initial synthesis of the reagent, subsequent chemical reactions (redistribution), and unintended reactions with the environment (hydrolysis).
-
Synthesis-Related Impurities: In the direct synthesis of dimethyltin dichloride from metallic tin and methyl chloride, the formation of other methyltin chlorides is a common side reaction.[1] You will often find monomethyltin trichloride ((CH₃)SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl) as initial contaminants in your starting material.[2][3]
-
Redistribution Products: Organotin halides can undergo redistribution (also known as comproportionation or disproportionation) reactions, especially in the presence of heat or a Lewis acid catalyst.[4][5] This means a sample of dimethyltin dichloride can equilibrate to form monomethyltin trichloride and trimethyltin chloride.
-
Hydrolysis Products: Dimethyltin dichloride is highly sensitive to moisture.[6] Exposure to water, even atmospheric humidity, will lead to the formation of various hydrolysis products, including dimethyltin oxide ((CH₃)₂SnO) and other organotin hydroxides.[6]
Q2: My NMR spectrum shows multiple tin species, but I started with pure dimethyltin dichloride. What is happening?
This is a classic case of redistribution. The Kocheshkov redistribution reaction describes the exchange of organic and halide substituents around a central tin atom.[5] For dimethyltin dichloride, the following equilibrium can be established, particularly if the sample is heated:
2 (CH₃)₂SnCl₂ ⇌ (CH₃)SnCl₃ + (CH₃)₃SnCl
This reaction can be catalyzed by Lewis acids and is a key reason why ensuring the purity of your starting material and controlling reaction temperatures are critical.[4]
Q3: I've noticed a white precipitate forming in my reaction. What is it and how do I prevent it?
A white precipitate is most commonly the result of hydrolysis. Dimethyltin dichloride readily reacts with water to form insoluble dimethyltin oxide and other related species.[6] To prevent this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Diagnosis and Corrective Actions
This section is structured to help you diagnose the specific byproduct issue and take targeted corrective action.
Issue 1: Presence of Other Methyltin Chlorides ((CH₃)SnCl₃ and (CH₃)₃SnCl)
1.1. Diagnosis
The first step is to accurately identify and quantify the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred technique for separating and identifying volatile organotin compounds.[7] Due to the polarity of methyltin chlorides, derivatization into more volatile tetraalkyltin compounds is often required before analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR can be used to identify the different methyltin species in your sample. Each compound will have a distinct chemical shift.
-
Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These techniques offer high sensitivity and specificity and can often be performed without prior derivatization, simplifying sample preparation.[9][10]
| Compound | Common Analytical Signature |
| Monomethyltin trichloride | Distinctive peaks in GC-MS and NMR that differ from the dichloride and trichloride species.[7] |
| Dimethyltin dichloride | The expected major component in your analysis. |
| Trimethyltin chloride | Often more volatile and will elute earlier in GC analysis than the other methyltin chlorides. |
1.2. Corrective Actions & Prevention
Caption: Troubleshooting workflow for methyltin chloride impurities.
-
Prevention through Stoichiometric Control (for synthesis): If you are synthesizing your own dimethyltin dichloride via a redistribution reaction of tetramethyltin ((CH₃)₄Sn) and tin tetrachloride (SnCl₄), precise stoichiometric control is paramount. A 1:1 molar ratio of (CH₃)₄Sn to SnCl₄ will favor the formation of dimethyltin dichloride.[1]
(CH₃)₄Sn + SnCl₄ → 2 (CH₃)₂SnCl₂
-
Purification by Fractional Distillation: Due to the different boiling points of the methyltin chlorides, fractional distillation under reduced pressure is an effective purification method.[2] A fractionating column is necessary to achieve good separation.[2]
-
Chemical Conversion of Trimethyltin Chloride: If trimethyltin chloride is a significant impurity, it can be converted to more easily separable products. By treating the crude mixture with a stoichiometric amount of tin tetrachloride and heating, a redistribution reaction is induced, converting the trimethyltin chloride into other methyltin species.[1][2]
(CH₃)₃SnCl + SnCl₄ → (CH₃)₂SnCl₂ + (CH₃)SnCl₃
Issue 2: Formation of Hydrolysis Products (e.g., (CH₃)₂SnO)
2.1. Diagnosis
Hydrolysis products are typically insoluble in non-polar organic solvents and may appear as a white precipitate.
-
Infrared (IR) Spectroscopy: The presence of broad Sn-O-Sn stretches in the IR spectrum is a strong indicator of stannoxane (oxide) formation.
-
Karl Fischer Titration: This is a standard method for quantifying the amount of water in your reagents and solvents.[11] Proactively analyzing your starting materials can prevent hydrolysis issues.
2.2. Corrective Actions & Prevention
The key to avoiding hydrolysis is the rigorous exclusion of water.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere.
-
Inert Atmosphere: Conduct all manipulations, including reagent transfers and the reaction itself, under a positive pressure of an inert gas like nitrogen or argon.
-
Monitoring: If the reaction is particularly sensitive, monitoring the water content of the reaction mixture in real-time using in-line probes can be beneficial.
Caption: Workflow for preventing hydrolysis of dimethyltin dichloride.
Issue 3: Residual Tin Compounds in the Final Product After Work-up
Even after a successful reaction, removing all tin-containing species from your final product can be challenging.
3.1. Diagnosis
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace amounts of tin in your final product.
-
Atomic Absorption Spectroscopy (AAS): Another common method for quantifying trace metal content.[7]
3.2. Corrective Actions: Purification Strategies
If standard extraction and chromatography fail to remove all tin residues, more specialized techniques are required.
This method is effective for removing a wide range of organotin byproducts by converting them into insoluble tributyltin fluoride.[12]
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). Shake the funnel vigorously for at least one minute during each wash.
-
Precipitate Removal: An insoluble white precipitate of organotin fluorides may form at the interface. Filter the entire mixture through a pad of Celite® to remove these solids.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
| Method | Description | Advantages | References |
| Triethylamine-Treated Silica Gel Chromatography | Filtering the crude reaction mixture through a plug of silica gel pre-treated with ~2-5% triethylamine in the eluent can effectively remove organotin byproducts. | Quick and often more effective than a standard KF wash. | [12] |
| Potassium Carbonate/Silica Gel | Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm. | Highly effective for achieving very low levels of tin contamination. | [13] |
| Silica-Based Scavengers | Commercially available silica scavengers with functional groups that bind to tin (e.g., SiliaMetS Thiol) can be used. | High selectivity for metal impurities; simple filtration removal. | [12][14] |
References
- introduction to organotin chemistry - and applications - Gelest, Inc.
- Organotin chemistry - Wikipedia.
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH.
- AB SCIEX Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride | Request PDF - ResearchGate.
- US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents.
- Synthesis process of dimethyl tin dichloride - Eureka | Patsnap.
- CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents.
- US3857868A - Preparation of dimethyltin dichloride - Google Patents.
- Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures | Request PDF - ResearchGate.
- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER - ResearchGate.
- CN101838283B - Production method of high-purity dimethyltin dichloride crystal - Google Patents.
- Organotins Analysis - Eurofins Australia.
- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application - LabRulez GCMS.
- Detection techniques in speciation analysis of organotin compounds by liquid chromatography | Request PDF - ResearchGate.
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
- Hydrolysis of diphenylmethyltin(iv) chloride in different aqueous solutions of ethanol.
- United States Patent (19) - Googleapis.com.
- Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem.
- Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride | Organic Letters.
- Dimethyltin dichloride-d₆.
- Organotin(IV) complexes as HCl scavengers. | Download Scientific Diagram - ResearchGate.
- (PDF) Review of organotin compounds: chemistry and applications - ResearchGate.
- Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride.
- US3862198A - Catalyzed redistribution of alkyltin halides - Google Patents.
- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER - R Discovery.
- US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride - Google Patents.
- Solutions for scavenging of metal and organic impurities - Chemie Brunschwig.
- A New Approach for the Generation and Reaction of Organotin Hydrides: The Development of Reactions Catalytic in Tin - MSU Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3857868A - Preparation of dimethyltin dichloride - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. sciex.jp [sciex.jp]
- 10. eurofins.com.au [eurofins.com.au]
- 11. Frequently asked questions in Karl Fischer titration – Part 1 | Metrohm [metrohm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sdlookchem.com [sdlookchem.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Optimizing Dimethyltin(2+) Dichloride Catalyzed Polymerizations
Welcome to the technical support center for dimethyltin(2+) dichloride (Me₂SnCl₂) catalyzed polymerizations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and efficiency of your polymerization reactions.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Low Polymer Yield
Low polymer yield is a common challenge in polymerization reactions. This section provides a systematic approach to identifying and addressing the root causes of this issue when using this compound as a catalyst.
Issue: The polymerization reaction fails to initiate or proceeds very slowly.
Potential Causes and Solutions:
-
Catalyst Inactivity due to Hydrolysis: this compound is sensitive to moisture. Trace amounts of water in your monomers or solvent can hydrolyze the catalyst to form tin oxides, which are catalytically inactive.
-
Solution: Ensure all reactants and solvents are rigorously dried before use. Utilize anhydrous solvents and consider drying monomers over a suitable drying agent. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction to prevent atmospheric moisture contamination.
-
-
Insufficient Catalyst Loading: The concentration of the catalyst is a critical parameter.
-
Solution: While specific optimal concentrations are system-dependent, a general starting point for organotin catalysts is 0.05–0.3 wt % based on the total weight of the reactants[1]. If the reaction is sluggish, a careful, incremental increase in the catalyst concentration may be necessary.
-
-
Low Reaction Temperature: Condensation polymerizations often require elevated temperatures to proceed at a reasonable rate.
-
Solution: For polyesterification reactions, temperatures are often above 200°C[1]. If your reaction is slow, gradually increasing the temperature while monitoring for potential side reactions or degradation is recommended.
-
Issue: The polymerization starts but terminates prematurely, resulting in low molecular weight and low yield.
Potential Causes and Solutions:
-
Improper Stoichiometry: In step-growth polymerization, a precise 1:1 molar ratio of functional groups is crucial for achieving high molecular weight and, consequently, high yield.
-
Solution: Accurately measure and dispense your monomers. Any deviation from a 1:1 ratio will lead to an excess of one monomer, resulting in chain termination.
-
-
Presence of Monofunctional Impurities: Impurities with a single functional group in your monomers can act as chain terminators, capping the growing polymer chains and limiting the final molecular weight and yield.
-
Solution: Use high-purity monomers (≥99%). If necessary, purify your monomers before use through techniques like recrystallization or distillation.
-
-
Side Reactions: Undesirable side reactions can consume monomers and prevent the formation of high molecular weight polymers.
-
Solution: Optimize reaction temperature and time to minimize side reactions. Running the reaction under an inert atmosphere can prevent oxidation.
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in polymerization reactions.
Q1: What is the proposed mechanism for this compound in catalyzing polymerization?
A1: Organotin compounds like this compound typically function as Lewis acids in polymerization reactions. The tin center coordinates to the carbonyl oxygen of a monomer (e.g., an ester or carboxylic acid), activating it towards nucleophilic attack by the hydroxyl group of another monomer. This facilitates the formation of the ester linkage and the elimination of a small molecule, such as water or an alcohol.
Q2: How does the presence of water affect the catalyst and the overall reaction?
A2: Water has a detrimental effect on this compound catalyzed polymerizations. It can hydrolyze the catalyst, leading to the formation of inactive tin oxides. Furthermore, in condensation polymerizations where water is a byproduct, its inefficient removal can shift the reaction equilibrium backward, reducing the polymer yield and molecular weight.
Q3: What are the typical reaction conditions for a polyesterification reaction using this catalyst?
A3: While the optimal conditions are specific to the monomers being used, a general starting point for a melt polycondensation would be:
-
Temperature: 180-220°C
-
Atmosphere: Inert gas (e.g., nitrogen or argon) purge, followed by vacuum application in the later stages to remove condensation byproducts.
-
Catalyst Concentration: 0.05-0.3 wt % relative to the total monomer weight[1].
Q4: How can I monitor the progress of the polymerization to determine the optimal endpoint?
A4: Several analytical techniques can be employed to monitor the reaction progress:
-
Viscosity Measurement: An increase in the viscosity of the reaction mixture indicates polymer chain growth.
-
Spectroscopy: Techniques like FT-IR can be used to track the disappearance of monomer functional groups and the appearance of polymer linkages.
-
Chromatography: Gel Permeation Chromatography (GPC) can be used to analyze the molecular weight and molecular weight distribution of the polymer at different time points.
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes, this compound is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Section 3: Experimental Protocols and Data
General Protocol for Melt Polycondensation of a Polyester
This protocol provides a general guideline for a two-stage melt polycondensation, which is a common method for synthesizing polyesters.
Materials:
-
Diacid or diester monomer
-
Diol monomer
-
This compound (catalyst)
Procedure:
-
Esterification/Transesterification Stage:
-
Charge a clean, dry reaction vessel with equimolar amounts of the diacid/diester and diol monomers.
-
Add the this compound catalyst (0.05-0.3 wt %).
-
Equip the vessel with a mechanical stirrer, an inlet for inert gas, and a distillation condenser.
-
Purge the system with a slow stream of inert gas (e.g., nitrogen).
-
Heat the mixture to 180-200°C with constant stirring.
-
Collect the condensation byproduct (water or alcohol) in a receiving flask.
-
Continue this stage until the majority of the theoretical amount of byproduct has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Simultaneously, slowly apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the polymerization to completion.
-
The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is reached, cool the reaction to room temperature under an inert atmosphere.
-
Data Presentation: Typical Catalyst Loading
| Catalyst Type | Typical Loading (wt %) |
| Organotin Compounds | 0.05 - 0.3 |
Table 1: General catalyst loading range for organotin compounds in polyesterification reactions.[1]
Section 4: Visualizations
Troubleshooting Workflow for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Proposed Catalytic Cycle for Polyesterification
Caption: Proposed catalytic cycle for polyesterification.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol. BenchChem.
- Minke, R., Freireich, S., & Zilkha, A. (1975). Polymerization of Nitriles by Organotin Catalysts. Israel Journal of Chemistry, 13(3), 212-220.
- Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals bv.
- BenchChem. (2025). Optimizing monomer ratio for dodecanedioyl dichloride and diamine reactions. BenchChem.
- Process for the manufacture of dimethyl-tin dichloride. (1977). U.S.
- On the Role of Tin Catalysts in Step-Growth Polymerization Reactions. (2018).
- Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites. (2019).
- Demizu, Y., Kubo, Y., Miyoshi, H., Maki, T., Matsumura, Y., Moriyama, N., & Onomura, O. (2008). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic Letters, 10(21), 5075–5077.
- BenchChem. (2025).
- Sardon, H., & Hedrick, J. L. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(6), 639–645.
- Xi, Y., Fukuzawa, H., Kikugawa, G., et al. (2024).
- Synthesis of High Molecular Weight Polyester Using in Situ Drying Method and Assessment of Water Vapor and Oxygen Barrier Properties. (2018). MDPI.
- Synthesis process of dimethyl tin dichloride. (2012).
- New catalyst in the direct synthesis of dimethyltin dichloride. (1975). U.S.
- Zhao, Y., & Suppes, G. J. (2014). Simulation of Catalyzed Urethane Polymerization: An Approach to Expedite Commercialization of Bio-based Materials.
- The action of tin compounds in condensation‐type RTV silicone rubbers. (2014).
- Division of Polymer Chemistry (POLY). (2016). Graphical Abstracts. American Chemical Society.
- SiliCycle. (2021).
- Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers.
- Wikipedia. (n.d.). Aerogel. Wikipedia.
Sources
Technical Support Center: Handling and Disposal of Dimethyltin(2+) Dichloride Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with dimethyltin(2+) dichloride. It is designed as a central resource for addressing common questions and troubleshooting specific issues related to the safe handling and disposal of this highly toxic and corrosive organotin compound. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure a self-validating system of safety and compliance in your laboratory.
Section 1: Frequently Asked Questions (FAQs) on Core Safety and Handling
This section addresses fundamental questions regarding the properties and immediate risks of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a multi-hazard substance. It is classified as acutely toxic if swallowed, fatal if inhaled, and toxic in contact with skin.[1][2] It causes severe skin burns and serious eye damage.[1] Furthermore, it is suspected of damaging the unborn child and causes damage to the nervous and immune systems through prolonged or repeated exposure.[1][3] The compound is also corrosive to the respiratory tract and is moisture-sensitive, reacting with water or moist air.[1][4]
Q2: What are the established occupational exposure limits for organotin compounds?
A2: Regulatory bodies have set strict limits to protect laboratory personnel. Understanding these is critical for risk assessment. The key limits are summarized below.
| Agency | Exposure Limit (Time-Weighted Average, TWA) | Short-Term Exposure Limit (STEL) | Immediately Dangerous to Life or Health (IDLH) | Citation(s) |
| OSHA (Permissible Exposure Limit) | 0.1 mg/m³ (as Sn) | - | - | [5][6] |
| NIOSH (Recommended Exposure Limit) | 0.1 mg/m³ (as Sn) | - | 25 mg/m³ (as Sn) | [3][5] |
| ACGIH (Threshold Limit Value) | 0.1 mg/m³ (as Sn) | 0.2 mg/m³ (as Sn) | - | [4][7] |
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A3: A multi-layered PPE approach is essential due to the compound's high toxicity and corrosivity.
-
Respiratory Protection: All handling of the solid or its solutions must be done in a certified chemical fume hood.[4][8] If there is any risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required.[2][8]
-
Hand Protection: Use double gloves. An inner nitrile glove with an outer, more robust chemical-resistant glove (e.g., butyl rubber or Silver Shield®) is recommended.[9]
-
Eye/Face Protection: Wear tight-sealing safety goggles and a full-face shield.[2][4]
-
Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be used.[4][8]
Q4: How should this compound be stored?
A4: Proper storage is critical to prevent hazardous reactions. Store it in a cool, dry, well-ventilated area designated for corrosives and toxins.[2][4] The container must be kept tightly closed.[1] Because it is moisture-sensitive, storing it under an inert atmosphere (e.g., nitrogen) is a best practice.[4] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and water.[1][4] The storage location should be locked and accessible only to authorized personnel.[8]
Section 2: Troubleshooting Guide for Experimental Hazards
This section provides actionable guidance for specific scenarios you may encounter during your experiments.
Q5: I've spilled a small amount of solid this compound inside the fume hood. What is the correct cleanup procedure?
A5: For small, contained spills inside a fume hood, trained personnel can perform the cleanup.
-
Alert & Isolate: Alert colleagues in the immediate area. Keep the fume hood sash as low as possible.
-
Don PPE: Ensure you are wearing the full, mandatory PPE as described in Q3.
-
Contain & Absorb: Do NOT use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent generating dust.[10]
-
Collect Residue: Carefully scoop the mixture into a designated, sealable container clearly labeled "Dimethyltin Dichloride Solid Waste."[10][11] Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (like acetone or toluene), placing the used cloth in the solid waste container. Then, decontaminate the surface by following the glassware decontamination protocol (Protocol 2 below), using a bleach solution.
-
Dispose: Seal the waste container and manage it as hazardous waste according to your institution's procedures.
Q6: My reaction mixture containing this compound has turned an unexpected color and is generating gas. What should I do?
A6: This indicates a potential runaway or unexpected side reaction. Prioritize safety above all else.
-
Do Not Approach: Do not approach the reaction vessel closely. If the reaction appears vigorous, lower the fume hood sash completely and evacuate the immediate area.
-
Alert Others: Inform your lab supervisor and colleagues immediately. If there is a risk of fire, explosion, or release of toxic gases outside the hood, activate the fire alarm and evacuate the lab.
-
Power Down: If it is safe to do so without approaching the reaction, cut power to heating mantles or other equipment associated with the reaction.
-
Await Stabilization: Allow the reaction to subside from a safe distance. Do not attempt to quench a vigorous, unknown reaction.
-
Plan for Quenching: Once the reaction has stabilized, consult with your safety officer to devise a plan for safely quenching the mixture, likely by very slow, dropwise addition of a neutralizing agent to a cooled vessel.
Q7: I think I may have been exposed to this compound. What are the immediate first aid steps?
A7: Immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. Call a poison center or physician without delay. If breathing has stopped, provide artificial respiration.[1][8]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call a poison center or physician immediately.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[2][4]
Section 3: Waste Management and Disposal Protocols
Proper disposal begins at your bench. The ultimate disposal method for organotin waste is via a licensed hazardous waste management company.[1][12] However, proper segregation, preliminary treatment, and decontamination at the source are the responsibility of the researcher.
Protocol 1: Segregation and Collection of this compound Waste
Objective: To safely segregate and containerize all waste streams generated from experiments involving this compound.
Causality: Organotin compounds are highly toxic and environmentally persistent. Segregating this waste from other laboratory waste streams prevents cross-contamination and ensures it is handled by personnel equipped to manage its specific hazards. Clear labeling is a regulatory requirement and is critical for safety.[13][14]
Materials:
-
Designated hazardous waste container for halogenated organic liquid waste.
-
Designated hazardous waste container for solid waste.
-
Hazardous waste labels from your institution's Environmental Health & Safety (EHS) department.
Procedure:
-
Liquid Waste: Collect all solvent rinses (e.g., acetone, dichloromethane) used to clean glassware, as well as any reaction mother liquors containing dimethyltin dichloride, into a dedicated, sealable container labeled "Hazardous Waste: Halogenated Organics, Contains Dimethyltin Dichloride".[5][8]
-
Solid Waste: Collect all contaminated disposable materials, including gloves, absorbent paper, filter paper, and used silica gel, into a separate, sealable container or a double-bagged plastic bag.[1][10] Label this container "Hazardous Waste: Solid, Contains Dimethyltin Dichloride".
-
Labeling: Affix a completed hazardous waste label to each container as soon as the first drop of waste is added. Ensure the label lists all constituents and their approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, ensuring they are kept closed at all times except when adding waste.[13] The storage area should have secondary containment.
Diagram: Waste Segregation Workflow
Caption: Decision tree for responding to a this compound spill.
References
- BenchChem. (n.d.). Technical Support Center: Managing Organotin Compounds in the Laboratory.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.
- National Center for Biotechnology Information. (n.d.). Dimethyltin dichloride. PubChem Compound Database.
- National Institute for Occupational Safety and Health. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC.
- Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. r/chemistry.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Reddit. (2022). Dealing with Organotin reactions. r/chemistry.
- Rochow, E. G., & Seyferth, D. (1953). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety.
- Chemistry LibreTexts. (2020). 1.5: Cleaning glassware.
- LookChem. (2020). An efficient method for removing organotin impurities.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn).
- Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications.
- Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
- ECHEMI. (n.d.). Dealing with Organotin reactions.
- Del Valle Lab. (n.d.). Standard Operating Procedures.
- Vanderbilt University Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
Sources
- 1. echemi.com [echemi.com]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. reddit.com [reddit.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. fishersci.com [fishersci.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Technical Support Center: Dimethyltin(2+) Dichloride Stability in Solvent Systems
Welcome to the technical support center for dimethyltin(2+) dichloride, also known as dimethyltin dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile organotin compound. Here, we will delve into the critical aspects of its stability across various solvent systems, offering practical advice and scientifically grounded explanations to ensure the success and integrity of your research.
Understanding Dimethyltin Dichloride and Its Reactivity
Dimethyltin dichloride ((CH₃)₂SnCl₂) is a widely used organometallic compound, serving as a precursor for other organotin derivatives, a catalyst in polymer production, and a stabilizer for PVC.[1][2] Its utility is, however, intrinsically linked to its chemical stability, which is highly dependent on the solvent system employed. A primary characteristic to be aware of is its moisture sensitivity; it readily hydrolyzes in the presence of water, which can significantly impact experimental outcomes.[3]
Solvent Selection Guide: Navigating Polarity and Reactivity
The choice of solvent is paramount when working with dimethyltin dichloride. The polarity of the solvent dictates not only the solubility of the compound but also its reactivity and stability. Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar.[4]
Solvent Categories and Their Interaction with Dimethyltin Dichloride
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] While dimethyltin dichloride is soluble in some protic solvents like methanol (0.1 g/mL), they can also participate in reactions.[1][5] Water, in particular, leads to hydrolysis.[6][7]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents have a dipole moment but lack O-H or N-H bonds.[4] They are generally good solvents for polar compounds. Studies have shown that the rate of redistribution reactions of dimethyltin dichloride is influenced by the dielectric constant of aprotic solvents.[8][9]
-
Nonpolar Solvents (e.g., benzene, cyclohexane, toluene): These solvents have low dielectric constants and do not have significant partial charges.[4] Dimethyltin dichloride is soluble in non-polar solvents like benzene and cyclohexane, forming non-conducting solutions.[10] These are often the solvents of choice when aiming to avoid hydrolysis or other reactions with the solvent.
Solubility and Stability Summary Table
| Solvent Category | Example Solvents | Solubility of (CH₃)₂SnCl₂ | Stability Considerations | Recommended Use Cases |
| Polar Protic | Water | Slightly soluble (20 g/L at 20°C)[1][5] | Prone to hydrolysis, forming various hydroxo and polynuclear species.[6][7] | Controlled hydrolysis studies; applications where aqueous media are required. |
| Methanol | Soluble (0.1 g/mL)[1][5] | Can participate in solvolysis reactions. The reaction mechanism in protic solvents differs from aprotic ones.[9] | When a polar protic organic solvent is necessary; esterification catalysis.[1] | |
| Polar Aprotic | Acetonitrile, DMF | Soluble (qualitative) | Can coordinate to the tin center, influencing reaction rates.[8][9] | Homogeneous reactions where solubility of polar reactants is key. |
| Nonpolar | Benzene, Toluene | Soluble[6][10] | Generally stable, minimal interaction with the solvent. | Inert reaction medium; recrystallization.[6] |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My solution of dimethyltin dichloride in an aqueous buffer has turned cloudy. What is happening and how can I prevent it?
A1: The cloudiness or precipitation is likely due to the hydrolysis of dimethyltin dichloride. In aqueous solutions, dimethyltin dichloride dissociates to form the aquated dimethyltin(IV) cation, [(CH₃)₂Sn(H₂O)₂]²⁺.[6] This species is a weak acid and will hydrolyze, especially as the pH increases, to form various soluble and insoluble hydroxo species, such as (CH₃)₂SnOH⁺, and can further condense to form polynuclear complexes and ultimately precipitate as dimethyltin oxide.[6][7][10]
Causality: The formation of these insoluble tin oxides or hydroxides is the cause of the observed turbidity. The extent of hydrolysis is pH-dependent, with precipitation often occurring as the pH rises above 5.[10]
Solution & Prevention:
-
pH Control: If your experiment allows, maintaining a low pH (acidic conditions) can suppress hydrolysis and keep the dimethyltin species in solution.[6]
-
Solvent Choice: If water is not essential for your reaction, consider switching to a dry, non-protic solvent like toluene or acetonitrile.
-
Inert Atmosphere: As dimethyltin dichloride is moisture-sensitive, handling it under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents will prevent hydrolysis from atmospheric moisture.[11][12]
Q2: I am running a reaction in methanol and my results are inconsistent. Could the solvent be the issue?
A2: Yes, methanol, as a protic solvent, can react with dimethyltin dichloride in a process called solvolysis, which is analogous to hydrolysis. This can lead to the formation of methoxy-substituted tin compounds, which may have different reactivities and properties than the starting material, leading to inconsistent results. The reaction mechanism in protic solvents like methanol has been shown to be different from that in aprotic solvents.[9]
Causality: The nucleophilic oxygen of methanol can attack the electrophilic tin center, leading to the displacement of a chloride ligand.
Solution & Prevention:
-
Switch to an Aprotic Solvent: Consider using a polar aprotic solvent like acetonitrile or a nonpolar solvent like toluene if they are compatible with your reaction conditions.
-
Temperature Control: If methanol is required, running the reaction at a lower temperature may reduce the rate of solvolysis.
-
Reaction Time: Minimize the time the dimethyltin dichloride is in the methanol solution before use.
Q3: I observe unexpected side products in my reaction involving dimethyltin dichloride. What could be the cause?
A3: Unforeseen side products can arise from a few sources related to the stability of dimethyltin dichloride:
-
Degradation: If the compound has been stored improperly and exposed to moisture, it may have already partially hydrolyzed, introducing reactive hydroxo species into your reaction.[3]
-
Redistribution Reactions: Dimethyltin dichloride can undergo redistribution reactions with other organotin species that may be present as impurities or formed in situ. For example, it can react with tetramethyltin to form trimethyltin chloride.[8][9]
-
Solvent Participation: As discussed, protic solvents can react with the starting material.
Solution & Prevention:
-
Purity Check: Before use, verify the purity of your dimethyltin dichloride using a suitable analytical technique like ¹H NMR spectroscopy.
-
Proper Storage: Always store dimethyltin dichloride in a tightly sealed container in a dry, well-ventilated place, away from moisture.
-
Inert Conditions: Conduct your reactions under an inert atmosphere with anhydrous solvents to minimize degradation.[11]
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for dimethyltin dichloride? A: Dimethyltin dichloride is sensitive to moisture and should be stored in a tightly closed container in a dry, well-ventilated area.[3] It is often recommended to store it under an inert atmosphere.
Q: How should I handle dimethyltin dichloride safely? A: Dimethyltin dichloride is toxic and corrosive.[13][14] It should be handled in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid inhalation of dust or vapors and contact with skin and eyes.[12]
Q: What analytical methods can I use to assess the stability of my dimethyltin dichloride solution? A: Several analytical techniques are suitable:
-
NMR Spectroscopy: ¹H and ¹¹⁹Sn NMR are powerful tools to monitor the starting material and detect the formation of hydrolysis or degradation products.[8][15]
-
Gas Chromatography (GC): GC can be used to separate and quantify volatile organotin compounds.[16][17]
-
Raman Spectroscopy: This technique can be used for in-line monitoring of reactions involving methyltin chlorides.[18]
Experimental Protocols
Protocol: Assessing the Stability of Dimethyltin Dichloride in a Solvent using ¹H NMR Spectroscopy
Objective: To qualitatively assess the stability of a dimethyltin dichloride solution in a given solvent over time by monitoring for the appearance of degradation products.
Materials:
-
Dimethyltin dichloride
-
Anhydrous solvent of interest (e.g., methanol-d₄, acetonitrile-d₃)
-
NMR tubes
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (under inert atmosphere): a. In a glovebox or using a Schlenk line, accurately weigh a small amount of dimethyltin dichloride (e.g., 5-10 mg) into a clean, dry vial. b. Add a measured volume of the anhydrous deuterated solvent (e.g., 0.7 mL) to the vial and gently agitate to dissolve the solid.
-
Initial NMR Spectrum (t=0): a. Transfer the freshly prepared solution to an NMR tube and seal it. b. Acquire a ¹H NMR spectrum immediately. Note the chemical shift and integration of the methyl protons of dimethyltin dichloride.
-
Incubation: a. Store the NMR tube under the desired experimental conditions (e.g., room temperature, elevated temperature).
-
Time-Point Analysis: a. Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: a. Compare the spectra over time. Look for:
- A decrease in the integration of the starting material's methyl proton signal.
- The appearance of new signals, which may correspond to hydrolysis or solvolysis products. b. The formation of new peaks indicates instability of dimethyltin dichloride in that particular solvent under the tested conditions.
Visualizations
Hydrolysis Pathway of Dimethyltin Dichloride
Caption: Simplified hydrolysis pathway of dimethyltin dichloride in aqueous solution.
Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent for dimethyltin dichloride.
References
- Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Canadian Journal of Chemistry, 42(4), 781-790.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.
- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE CAS#: 753-73-1.
- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE | 753-73-1.
- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- BenchChem. (n.d.). Safety and Handling Precautions for Organotin Compounds.
- Tobias, R. S., & Yasuda, M. (1964). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dimethyltin dichloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyltin dichloride.
- Omae, I., & Matsuda, S. (1970). A Study of the Redistribution Reaction of Tetramethyltin with Dimethyltin Dichloride in Several Aprotic Solvents. Journal of Organometallic Chemistry, 24(1), 131-137.
- Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy. Correlation of |2J(119Sn,1H)| and the Me-Sn-Me angle in methyltin(IV) compounds. Journal of the American Chemical Society, 108(14), 4074-4075.
- Rochow, E. G., & Seyferth, D. (1953). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(12), 2877-2879.
- NIOSH. (2003). Analytical Methods - Toxicological Profile for Tin and Tin Compounds.
- LookChem. (n.d.). DIMETHYLTIN DICHLORIDE 753-73-1 wiki.
- Omae, I. (1983). A Study of the Redistribution Reaction of Tetramethyltin with Dimethyltin Dichloride in Several Aprotic Solvents. Bulletin of the Chemical Society of Japan, 56(8), 2555-2558.
- AZoM. (2020). Replacing GC for Quantitative Analysis of Methyltin Chlorides.
- Centers for Disease Control and Prevention. (2003). METHYLTIN CHLORIDES 5526.
- Chem-Impex. (n.d.). Dimethyltin dichloride.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
Sources
- 1. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. delvallelab.weebly.com [delvallelab.weebly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdc.gov [cdc.gov]
- 18. azom.com [azom.com]
Technical Support Center: Strategies for Managing Trimethyltin Chloride in Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter trimethyltin chloride ((CH₃)₃SnCl), either as an undesired byproduct during the synthesis of other organotin compounds or as a residual reagent that requires removal after a reaction. We will explore the mechanistic origins of its formation and provide robust, field-proven troubleshooting strategies and protocols to ensure the purity and integrity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Source
This section addresses the fundamental origins of trimethyltin chloride contamination.
FAQ 1.1: In which reactions is trimethyltin chloride an undesired byproduct?
Trimethyltin chloride typically emerges as a significant byproduct in two main scenarios:
-
Direct Synthesis of Methyltin Chlorides: The reaction of metallic tin or stannous chloride with methyl chloride often yields a mixture of methyltin chlorides, including monomethyltin trichloride (CH₃SnCl₃), dimethyltin dichloride ((CH₃)₂SnCl₂), and trimethyltin chloride ((CH₃)₃SnCl).[1] The product distribution is highly dependent on reaction conditions.
-
Redistribution Reactions (Kocheshkov Reaction): When synthesizing a specific methyltin chloride, such as dimethyltin dichloride, by reacting tetramethyltin (Sn(CH₃)₄) with tin tetrachloride (SnCl₄), an equilibrium mixture of products is often formed.[2][3] If the stoichiometry is not precisely controlled, significant amounts of trimethyltin chloride can be generated.
FAQ 1.2: What is the Kocheshkov Redistribution Reaction and why does it produce mixtures?
The Kocheshkov reaction involves the comproportionation of a tetraorganotin compound with a tin tetrahalide to produce organotin halides.[1] The reaction is an equilibrium process, as illustrated below.
Caption: Kocheshkov redistribution equilibrium.
Achieving a high yield of a single product requires precise stoichiometric control of the reactants. For example, a 3:1 ratio of R₄Sn to SnCl₄ favors the formation of R₃SnCl, while a 1:1 ratio favors R₂SnCl₂.[3] Deviations from these ratios will inevitably lead to a mixture of products.
FAQ 1.3: I used a trimethylstannyl reagent in a Stille coupling. What is the actual tin byproduct I need to remove?
In a Stille coupling, the trimethylstannyl group ((CH₃)₃Sn-) is transferred to your molecule. The tin-containing byproduct is formed from the trimethylstannyl unit and the leaving group (X) of your electrophile (R-X). Therefore, the byproduct you need to remove is trimethyltin halide ((CH₃)₃SnX), where X is typically Cl, Br, I, or OTf.[4] The strategies discussed in Part 3 are designed to remove these highly toxic byproducts.[4]
Part 2: Troubleshooting Guide - Minimizing (CH₃)₃SnCl Formation
This section provides actionable solutions for synthetic steps where trimethyltin chloride is an unwanted byproduct.
Issue 2.1: My synthesis of dimethyltin dichloride via redistribution is contaminated with trimethyltin chloride.
-
Primary Cause: Incorrect stoichiometry. An excess of tetramethyltin relative to tin tetrachloride will favor the formation of trimethyltin chloride.
-
Solution: Implement strict stoichiometric control. The ideal molar ratio for synthesizing dimethyltin dichloride is 1:1 of tetramethyltin to tin tetrachloride.
| Molar Ratio (Sn(CH₃)₄ : SnCl₄) | Predominant Product | Equation |
| 3 : 1 | Trimethyltin Chloride | 3 (CH₃)₄Sn + SnCl₄ → 4 (CH₃)₃SnCl |
| 1 : 1 | Dimethyltin Dichloride | (CH₃)₄Sn + SnCl₄ → 2 (CH₃)₂SnCl₂ |
| 1 : 3 | Monomethyltin Trichloride | (CH₃)₄Sn + 3 SnCl₄ → 4 CH₃SnCl₃ |
-
Preventative Protocol: Controlled Redistribution for Dimethyltin Dichloride
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, a dropping funnel, and a magnetic stirrer.
-
Reagents: Charge the flask with one molar equivalent of tin tetrachloride (SnCl₄) under a nitrogen atmosphere.
-
Addition: Add one molar equivalent of tetramethyltin (Sn(CH₃)₄) dropwise via the dropping funnel at a controlled temperature (typically starting at 0 °C and slowly warming to room temperature). The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the mixture (e.g., to 60-80 °C) for several hours to drive the equilibrium towards the desired product.
-
Analysis: Monitor the reaction by ¹H NMR spectroscopy to confirm the disappearance of starting materials and the formation of the desired product.
-
Purification: Purify the resulting dimethyltin dichloride by fractional distillation under reduced pressure.[1]
-
Part 3: Troubleshooting Guide - Efficient Removal of Trimethyltin Byproducts Post-Reaction
For many chemists, the primary challenge is removing residual trimethyltin halides after their use in reactions like the Stille coupling.
Issue 3.1: How do I remove trimethyltin byproducts from my reaction mixture?
Several effective methods exist, with the choice depending on your product's stability and properties.
Caption: Decision workflow for selecting a tin removal strategy.
Solution A: Aqueous Potassium Fluoride (KF) Wash (Most Common)
-
Causality: This method relies on the high affinity of tin for fluoride. Trimethyltin chloride reacts with KF to form trimethyltin fluoride ((CH₃)₃SnF), a solid precipitate that is insoluble in most organic solvents and can be easily removed by filtration.[5][6] The high lattice energy of the Sn-F bond drives this process.
-
Protocol 3.1.1: Standard KF Workup
-
Dilution: Upon reaction completion, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Treatment: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). For a 100 mL organic solution, use 2-3 washes of 50 mL KF solution.
-
Agitation: Shake the funnel vigorously for 1-2 minutes during each wash. A white precipitate ((CH₃)₃SnF) will often form at the interface.
-
Filtration: After the final wash, pass the organic layer through a pad of Celite® or a cotton plug to filter out the solid precipitate. If a persistent emulsion forms, adding brine can help break it.[5]
-
Final Wash & Dry: Wash the filtered organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Solution B: Column Chromatography on Base-Treated Silica
-
Causality: Standard silica gel can be acidic and may not effectively separate organotin byproducts, which can have polarities similar to the desired product. Treating silica gel with a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) deactivates acidic sites and enhances the adsorption of the tin compounds, preventing co-elution.[5][7]
-
Protocol 3.1.2: Chromatography with Base-Treated Silica
-
Slurry Preparation: Prepare a silica gel slurry using your desired eluent system (e.g., hexanes/ethyl acetate) containing 1-2% triethylamine by volume.
-
Column Packing: Pack a chromatography column with this slurry.
-
Sample Loading: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC. The tin byproducts will remain strongly adsorbed to the stationary phase.
-
Comparison of Common Removal Methods
| Method | Principle | Efficiency | Pros | Cons |
| Aqueous KF Wash | Precipitation of insoluble Me₃SnF | >95% | Fast, inexpensive, scalable.[5][8] | Not suitable for water-soluble or base-sensitive products; can form emulsions.[5] |
| Base-Treated Silica | Enhanced adsorption of tin on basic silica | >98% | High efficiency; good for base-stable, non-polar products.[5][7] | Requires an extra preparation step; triethylamine can be difficult to remove from the final product.[5] |
| KF-Impregnated Silica | Precipitation and adsorption on a solid support | >99% | Excellent for water-soluble or sensitive products; non-aqueous.[7] | Requires preparation of the solid support. |
| DBU/Iodine Treatment | Conversion to a more polar tin species | High | Effective for difficult cases.[5] | Reagents are more expensive; requires subsequent chromatography. |
Part 4: Safety & Handling of Trimethyltin Chloride
Extreme caution is mandatory when working with trimethyltin chloride and related organotin compounds.
-
Toxicity: Trimethyltin compounds are potent neurotoxins that can be absorbed through the skin, inhaled, or ingested.[9][10] Acute exposure can lead to headaches, memory loss, disorientation, and in severe cases, death.[9][11] Chronic exposure can cause lasting neurological damage.[11]
-
Handling Precautions:
-
Ventilation: Always handle trimethyltin chloride in a certified chemical fume hood with the sash as low as possible.[12]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.[11][12]
-
Transfers: Use syringes or cannulas for liquid transfers. Handle solids in a glovebox or with extreme care in a fume hood.[12]
-
-
Waste Disposal:
-
Quench all waste streams containing organotin compounds by treating them with a saturated KF solution to precipitate the tin as the less soluble fluoride salt.
-
Filter the precipitate.
-
Dispose of the solid tin fluoride and contaminated materials (gloves, silica gel, etc.) as hazardous waste according to your institution's guidelines.[10] Never pour organotin waste down the drain.
-
References
- Google Patents. (n.d.). CN113717216A - Preparation method of trimethyltin chloride.
- Wikipedia. (n.d.). Trimethyltin chloride.
- Chemistry Stack Exchange. (2014). How can I be safe and protect myself using trimethyl tin chloride?.
- PubChem. (n.d.). Trimethyltin chloride.
- NJ.gov. (n.d.). Hazard Summary: Trimethyltin Chloride.
- Wikipedia. (n.d.). Organotin chemistry.
- Google Patents. (n.d.). CN102516290A - Method for preparing mixture of methyl tin chloride.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Org. Synth. 2011, 88, 197.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- National Academies of Sciences, Engineering, and Medicine. (n.d.). Laboratory Chemical Safety Summaries: Trimethyltin Chloride (and other organotin compounds).
- Wikipedia. (n.d.). Stille reaction.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Cornerstone University. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trimethyltin chloride - Wikipedia [en.wikipedia.org]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 7. sdlookchem.com [sdlookchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Trimethyltin chloride | C3H9ClSn | CID 14016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 11. nj.gov [nj.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Inert Atmosphere Handling of Dimethyltin(II) Dichloride
Welcome to the technical support center for the safe and effective handling of dimethyltin(II) dichloride under inert atmosphere conditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is dimethyltin(II) dichloride and why is it used?
A: Dimethyltin(II) dichloride, with the chemical formula (CH₃)₂SnCl₂, is an organotin compound. It is a white crystalline powder at room temperature.[1][2][3] It serves as a versatile reagent and catalyst in various chemical syntheses. Key applications include its use as a precursor for other organotin compounds, a stabilizer in PVC formulations to provide thermal stability, and as a catalyst in the production of polyurethanes and silicone sealants.[2][3]
Q2: What are the primary hazards associated with dimethyltin(II) dichloride?
A: Dimethyltin(II) dichloride is a highly toxic and corrosive substance. It is fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[4][5][6] There is also evidence suggesting it may damage an unborn child and cause damage to the nervous and immune systems through prolonged or repeated exposure.[4][5] Due to its high toxicity, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a fume hood, glovebox, or using a Schlenk line.[4][7]
Q3: Why is an inert atmosphere essential for handling dimethyltin(II) dichloride?
A: Dimethyltin(II) dichloride is highly sensitive to moisture.[3][7][8] Upon exposure to water or moist air, it undergoes hydrolysis, leading to the formation of various tin oxides and hydroxides.[8] This decomposition not only deactivates the reagent, leading to failed or low-yielding reactions, but the hydrolysis process also releases hydrogen chloride gas, which is corrosive.[8] Therefore, to maintain the integrity of the compound and ensure experimental reproducibility, all manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon.
Q4: What is the appearance of high-purity dimethyltin(II) dichloride?
A: High-purity dimethyltin(II) dichloride is a white crystalline powder.[1][2][3] Any deviation from this appearance, such as clumping, discoloration, or the presence of amorphous white particles, may indicate decomposition due to moisture exposure.
Q5: In which solvents is dimethyltin(II) dichloride soluble?
A: Dimethyltin(II) dichloride is soluble in several organic solvents, including methanol, ethanol, and acetone.[3][8] It is slightly soluble in water, though dissolution in water will lead to hydrolysis.[3][9] When preparing solutions, it is crucial to use anhydrous solvents that have been properly dried and degassed to prevent decomposition of the organotin compound.
Q6: What are the recommended storage conditions for dimethyltin(II) dichloride?
A: To ensure its stability, dimethyltin(II) dichloride should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and oxidizing agents.[4][7] It is highly recommended to store the compound under an inert gas atmosphere, such as nitrogen or argon.[4][7]
Troubleshooting Guide
Problem 1: My dimethyltin(II) dichloride appears clumpy and has lost its fine crystalline appearance.
-
Possible Cause: This is a strong indication of accidental exposure to moisture, leading to hydrolysis. The clumping is caused by the formation of hydrates and tin oxide/hydroxide species.
-
Solution: While it is always best to use a fresh, unopened container of the reagent, it may be possible to dry a small amount of the partially hydrolyzed compound for non-critical applications.
-
Drying Procedure: Place the clumpy solid in a Schlenk flask. Heat the flask gently (e.g., 40-50 °C) under a dynamic high vacuum for several hours. Caution: Do not heat aggressively, as organotin compounds can be thermally sensitive. The goal is to sublime the water from the hydrate without decomposing the compound itself. The efficacy of this procedure should be verified by analytical methods (e.g., melting point, NMR) before use in a reaction. It is important to note that this will not reverse the formation of any tin oxides.
-
Problem 2: My reaction is failing or giving very low yields.
-
Possible Cause 1: Deactivated Reagent: The most likely cause is that the dimethyltin(II) dichloride has been compromised by moisture, as described above.
-
Solution 1: If you suspect the reagent has been deactivated, it is best to discard it according to your institution's hazardous waste disposal procedures and start with a fresh, unopened container.
-
-
Possible Cause 2: Contaminated Solvents or Reagents: Even if the dimethyltin(II) dichloride is pure, trace amounts of water in your reaction solvent or other reagents can lead to its decomposition.
-
Solution 2: Ensure that all solvents are rigorously dried and degassed before use. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere. Other reagents should also be dried if they are known to be hygroscopic.
-
Problem 3: I'm having difficulty weighing the fine powder in the glovebox due to static electricity.
-
Possible Cause: The dry, inert atmosphere of a glovebox (especially nitrogen) is prone to static buildup, which can cause fine powders to "fly away" from the spatula and weigh boat, leading to inaccurate measurements and contamination of the glovebox.
-
Solutions:
-
Use an Anti-Static Gun/Ionizer: These devices emit ions that neutralize static charge on surfaces. Point the ionizer at the weigh boat, spatula, and the container of dimethyltin(II) dichloride before and during weighing.[10][11]
-
Employ Metal Spatulas and Weigh Boats: Metal dissipates static charge more effectively than plastic.
-
Grounding: Ensure the balance and other equipment inside the glovebox are properly grounded.
-
Increase Humidity (with extreme caution): In some cases, a very slight and controlled increase in the glovebox humidity can help dissipate static. However, this is generally not recommended for highly moisture-sensitive compounds like dimethyltin(II) dichloride.
-
Use Tongs: Handling vials and weigh boats with metal tongs can reduce the buildup of static that occurs from handling with the glovebox gloves.
-
Detailed Experimental Protocols
Protocol 1: Weighing and Transferring Dimethyltin(II) Dichloride in a Glovebox
This protocol provides a step-by-step guide for safely and accurately weighing dimethyltin(II) dichloride inside an inert atmosphere glovebox.
Materials and Equipment:
-
Glovebox with an inert atmosphere (N₂ or Ar) with O₂ and H₂O levels < 1 ppm
-
Analytical balance inside the glovebox
-
Dimethyltin(II) dichloride in its original container
-
Spatula (preferably metal)
-
Weigh boat or vial
-
Reaction flask with a septum or ground glass joint
-
Anti-static gun/ionizer (recommended)
Procedure:
-
Preparation: Ensure the glovebox is operating under optimal conditions. Place all necessary glassware and equipment into the antechamber and perform at least three vacuum/inert gas purge cycles before bringing them into the main chamber.
-
Static Reduction: Before opening the reagent container, use an anti-static gun to neutralize any static charge on the container, spatula, and weigh boat.
-
Weighing:
-
Carefully open the container of dimethyltin(II) dichloride.
-
Tare the weigh boat or vial on the balance.
-
Using the spatula, carefully transfer the desired amount of the white crystalline powder to the weigh boat. Work slowly and deliberately to minimize the dispersal of the fine powder.
-
If static is still an issue, re-apply the anti-static gun to the spatula and weigh boat.
-
Record the final mass.
-
-
Transfer to Reaction Flask:
-
Carefully pour the weighed solid from the weigh boat into the reaction flask. A powder funnel may be useful for this step.
-
Seal the reaction flask before removing it from the glovebox.
-
-
Cleanup:
-
Securely close the main container of dimethyltin(II) dichloride.
-
Carefully clean the spatula and any surrounding area that may have been contaminated with the powder. Dispose of any contaminated wipes or materials in a designated solid waste container inside the glovebox.
-
Protocol 2: Handling Dimethyltin(II) Dichloride using a Schlenk Line
This protocol is for users who do not have access to a glovebox but need to handle dimethyltin(II) dichloride under an inert atmosphere.
Materials and Equipment:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flask or tube
-
Glassware with ground glass joints and stopcocks
-
Septa
-
Cannula or powder funnel
-
Vacuum pump
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot. Allow the glassware to cool under a positive pressure of inert gas from the Schlenk line.
-
Purging the Flask:
-
Attach the Schlenk flask containing a stir bar to the Schlenk line.
-
Evacuate the flask under high vacuum for several minutes.
-
Refill the flask with inert gas (N₂ or Ar).
-
Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.
-
-
Adding the Solid (under positive inert gas flow):
-
While maintaining a positive flow of inert gas out of the flask (you should feel a gentle stream of gas from the opening), quickly remove the stopper or septum.
-
Using a powder funnel, add the pre-weighed dimethyltin(II) dichloride to the flask. Note: This step should be performed as quickly as possible to minimize exposure to the atmosphere.
-
Immediately reseal the flask.
-
-
Final Purge: Perform another three vacuum/refill cycles to remove any air that may have been introduced during the transfer.
-
Solvent Addition: Add anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.
Visualizations
Caption: Decision workflow for choosing between a glovebox and a Schlenk line.
Caption: Troubleshooting guide for common issues.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₂H₆Cl₂Sn | [2][3] |
| Molecular Weight | 219.68 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][2][3] |
| Melting Point | 101-106 °C | [2][3][9] |
| Boiling Point | 188-190 °C | [3] |
| Solubility in Methanol | 0.1 g/mL (clear solution) | [3][9] |
| Solubility in Water | Slightly soluble (~20 g/L at 20°C) with hydrolysis | [3][9] |
| Sensitivity | Moisture sensitive | [3][7][8] |
References
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Methyltin Trichloride. Benchchem.
- Reddit. (2020, August 15). Best place for anti-static ionizer in glove box for balance. r/Chempros.
- Eureka | Patsnap. (n.d.). Synthesis process of dimethyl tin dichloride.
- Benchchem. (2025).
- ResearchGate. (2025, August 5). Solvent effects on hydrolysis and complexation of diethyltin(IV)
- Demizu, Y., Kubo, Y., Miyoshi, H., Maki, T., Matsumura, Y., Moriyama, N., & Onomura, O. (n.d.). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic Letters.
- ResearchGate. (2023, February 6). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate)
- ECHEMI. (n.d.). Dealing with Organotin reactions.
- ResearchGate. (2015, March 5).
- Google Patents. (n.d.). CN102516288A - Synthesis process of dimethyl tin dichloride.
- Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?.
- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum.
- Google Patents. (n.d.).
- Mettler Toledo. (n.d.).
- Chem-Impex. (n.d.). Dimethyltin dichloride.
- Labcompare. (2021, March 21). Effects of Static Charge in Precision Weighing and How to Control It.
- PubMed Central. (n.d.).
- ElectronicsAndBooks. (n.d.).
- ResearchGate. (2025, August 6). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides.
- ResearchGate. (2025, August 6). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER.
- ChemicalBook. (2025, August 26). DIMETHYLTIN DICHLORIDE | 753-73-1.
- Sigma-Aldrich. (2024, July 13).
- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE CAS#: 753-73-1.
- Gelest, Inc. (n.d.).
- YouTube. (2022, December 2).
- PubMed Central. (n.d.). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate)
- Google Patents. (n.d.). DE1468709A1 - Process for stabilizing organotin hydrides.
- R Discovery. (n.d.). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER.
- ChemicalBook. (n.d.). DIMETHYLTIN DICHLORIDE CAS#: 753-73-1.
- Google Patents. (n.d.). US4052426A - Process for the manufacture of dimethyl-tin dichloride.
- Journal of the American Chemical Society. (n.d.).
- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
- Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- (n.d.). 2. 3. 2. Limits for organotin compounds.
- Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.
- ResearchGate. (2025, August 6). Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review.
- Google Patents. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. mt.com [mt.com]
- 3. DIMETHYLTIN DICHLORIDE CAS#: 753-73-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3857868A - Preparation of dimethyltin dichloride - Google Patents [patents.google.com]
- 6. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]
- 7. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. labsup.net [labsup.net]
deactivation of dimethyltin(2+) dichloride catalyst and regeneration
Welcome to the technical support center for dimethyltin(II) dichloride (DMTC), a versatile Lewis acid catalyst employed in various organic transformations, including esterification, transesterification, and regioselective protection reactions.[1][2][3] This guide provides in-depth troubleshooting and practical solutions for common issues related to catalyst deactivation and regeneration, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses the most common modes of failure for the dimethyltin(II) dichloride catalyst. Understanding the root cause of deactivation is the first step toward effective troubleshooting and recovery.
Q1: My reaction is sluggish or has failed. What are the common reasons for dimethyltin(II) dichloride deactivation?
A1: A decline in catalytic activity is typically attributable to one or more of the following mechanisms:
-
Hydrolysis: This is the most prevalent cause of deactivation. Dimethyltin(II) dichloride is highly sensitive to moisture. In the presence of water, it readily hydrolyzes to form various inactive or less active species, such as dimethyltin oxide ((CH₃)₂SnO) and related hydroxides.[4][5] These species do not possess the same Lewis acidity required for efficient catalysis.
-
Thermal Degradation: While DMTC is thermally stable under typical reaction conditions, it begins to decompose at temperatures approaching 500°C.[6][7][8] Although such temperatures are rare in standard laboratory protocols, localized overheating or "hot spots" within a reaction vessel can lead to irreversible thermal degradation of the catalyst.
-
Poisoning: Certain impurities within your reagents or solvent can act as catalyst poisons. These substances bind strongly to the tin center, blocking the active sites required for the reaction. Common poisons include sulfur-containing compounds, strong nitrogenous bases, and residual metals from upstream processes.[9]
-
Fouling or Coking: This involves the physical deposition of high-molecular-weight byproducts or polymers onto the catalyst's surface.[9] This layer acts as a barrier, preventing substrates from accessing the active catalytic sites. This is more common in polymerization reactions or when using crude starting materials.
Q2: How exactly does water content affect the catalyst's performance and what is formed?
A2: Water is the primary antagonist to dimethyltin(II) dichloride's catalytic activity. The deactivation process is not a simple precipitation but a series of hydrolysis equilibria. When DMTC dissolves in an aqueous environment, it dissociates into chloride ions and the dimethyltin(IV) ion, (CH₃)₂Sn²⁺.[4][5] This cation then undergoes hydrolysis, reacting with water to form a cascade of hydroxylated and oxo-bridged species.
The initial hydrolysis steps can be represented as:
(CH₃)₂SnCl₂ + H₂O ⇌ (CH₃)₂Sn(OH)Cl + HCl (CH₃)₂Sn(OH)Cl + H₂O ⇌ (CH₃)₂Sn(OH)₂ + HCl
These monomeric species can further condense to form dimeric and polymeric stannoxanes (compounds with Sn-O-Sn linkages), which are generally catalytically inactive for the target transformation.[4] The loss of the highly Lewis acidic Sn-Cl bonds in favor of Sn-O bonds is the fundamental reason for the drop in catalytic performance.
Caption: Deactivation of Dimethyltin(II) Dichloride via Hydrolysis.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
A systematic approach is crucial to pinpointing the cause of catalyst failure. Follow this workflow to diagnose the issue efficiently.
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: Identifying the root cause involves a combination of reaction analysis and material characterization.
Caption: Workflow for Diagnosing Catalyst Deactivation.
Step-by-Step Troubleshooting Protocol:
-
Performance Analysis: Review your experimental logs. A sudden, sharp drop in activity, especially after introducing a new batch of reagent, often points to acute poisoning .[9] A gradual decline over several runs is more indicative of fouling or progressive hydrolysis due to trace moisture.
-
Feedstock Analysis: Quantify the water content in your starting materials and solvents using Karl Fischer titration. Even seemingly anhydrous solvents can absorb atmospheric moisture. If poisoning is suspected, consider analyzing your feedstock for common impurities like sulfur or nitrogen compounds.
-
Catalyst Characterization: This is the most definitive method. Recover the spent catalyst from the reaction mixture and compare it to a fresh, unused sample using the analytical techniques outlined in the table below.[9][10]
Table 1: Analytical Techniques for Characterizing Deactivated Dimethyltin(II) Dichloride
| Technique | Information Provided | Indication of Deactivation Mechanism |
| FTIR Spectroscopy | Identifies functional groups. | Appearance of a broad peak ~3400 cm⁻¹ (O-H stretch) and strong peaks in the 500-700 cm⁻¹ region (Sn-O-Sn stretch) indicates hydrolysis . |
| ¹¹⁹Sn NMR Spectroscopy | Provides detailed information on the chemical environment of the tin nucleus. | A shift in the ¹¹⁹Sn signal from the characteristic dichloride region to other regions indicates the formation of new tin species (e.g., oxides, hydroxides). |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature.[11][12] | Mass loss at low temperatures (<200°C) can indicate the loss of adsorbed water or solvent. The presence of non-volatile organic residues points to fouling . |
| X-ray Diffraction (XRD) | Determines the crystalline structure of solid materials.[10] | Changes in the diffraction pattern or the appearance of new peaks corresponding to tin oxides suggest hydrolysis or thermal degradation . |
| Elemental Analysis (ICP-MS/AAS) | Quantifies the elemental composition of the catalyst.[13][14] | Detection of elements like sulfur, phosphorus, or heavy metals that are not part of the catalyst structure is a strong indicator of poisoning . |
Catalyst Regeneration Protocols
Once the deactivation mechanism has been identified, the appropriate regeneration strategy can be implemented. Note that regeneration is most effective for deactivation caused by hydrolysis and fouling; severe thermal degradation is typically irreversible.
Q4: Is it possible to regenerate a deactivated dimethyltin(II) dichloride catalyst?
A4: Yes, in many cases. The feasibility of regeneration depends entirely on the deactivation mechanism.
-
Reversible: Deactivation by hydrolysis and fouling is often reversible through chemical treatment.[9]
-
Irreversible: Deactivation from severe thermal degradation, which alters the fundamental structure of the catalyst, is generally irreversible.[9] Strong poisoning may also be irreversible if the poison forms a very stable covalent bond with the tin center.
Q5: What is a recommended protocol for regenerating a catalyst deactivated by hydrolysis or mild fouling?
A5: This protocol is designed to first remove organic foulants and then convert the inactive tin oxides/hydroxides back into the active dichloride form. This procedure leverages the discovery that dimethyltin oxide is soluble in highly alkaline aqueous solutions (pH > 13.2), allowing for its conversion back to the active form.[15]
Experimental Protocol: Chemical Regeneration of DMTC
Safety First: Always perform these steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Organotin compounds can be toxic.[16][17]
-
Step 1: Solvent Washing (Foulant Removal)
-
Place the recovered, deactivated catalyst in a round-bottom flask.
-
Add a suitable organic solvent in which the foulants are soluble but the catalyst is not (e.g., hexane, toluene).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the catalyst and repeat the washing step 2-3 times.
-
Dry the catalyst under vacuum to remove residual solvent.
-
-
Step 2: Alkaline Dissolution (Conversion of Oxides)
-
Prepare a fresh ≥2M sodium hydroxide (NaOH) solution (ensure pH is > 13.2).
-
Carefully add the washed and dried catalyst to the alkaline solution with stirring. The tin oxides/hydroxides should dissolve to form soluble stannate species.[15]
-
Continue stirring for 1-2 hours at room temperature to ensure complete dissolution. You should obtain a clear solution.
-
-
Step 3: Re-chlorination and Precipitation
-
Cool the alkaline tin solution in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. This will neutralize the base and re-form the water-insoluble dimethyltin(II) dichloride, which will precipitate out of the solution.
-
Monitor the pH. Stop adding acid once the solution is neutral or slightly acidic (pH ~6-7). Avoid strongly acidic conditions.
-
-
Step 4: Isolation, Drying, and Storage
-
Collect the precipitated white solid (regenerated DMTC) by vacuum filtration.
-
Wash the solid thoroughly with copious amounts of deionized water to remove any residual NaCl, followed by a final rinse with a small amount of cold, anhydrous diethyl ether or acetone to aid in drying.
-
Dry the regenerated catalyst thoroughly under high vacuum at a mild temperature (e.g., 40-50°C) for several hours to remove all traces of water.
-
Store the reactivated, dry catalyst in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to prevent future hydrolysis.
-
References
- Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC. (n.d.). PubMed Central.
- van Mol, A. M. B., de Croon, M. H. J. M., Spee, C. I. M. A., & Schouten, J. C. (1999). Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV, 9(PR8), Pr8-165.
- Kinetic mechanism of the decomposition of dimethyltin dichloride - Journal de Physique IV. (n.d.).
- EP0799816A1 - Organotin catalyzed transesterification - Google Patents. (n.d.).
- Tobias, R. S., Farrer, H. N., Hughes, M. B., & Nevett, B. A. (1965). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. Inorganic Chemistry, 5(11), 2052-2055.
- Kinetic mechanism of the decomposition of dimethyltin dichloride - TUE Research portal. (n.d.).
- Rochow, E. G., & Seyferth, D. (1953). The Electrolytic Dissociation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(12), 2877-2879.
- DIBUTYLTIN DICHLORIDE - Ataman Kimya. (n.d.).
- addressing catalyst deactivation in methyltin trichloride synthesis - Benchchem. (n.d.).
- US5498751A - Organotin catalyzed transesterification - Google Patents. (n.d.).
- US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents. (n.d.).
- Catalyst Characterization Techniques - Hiden Analytical. (2021, November 29).
- Demizu, Y., Kubo, Y., Miyoshi, H., Maki, T., Matsumura, Y., Moriyama, N., & Onomura, O. (2011). Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic Letters, 13(10), 2642–2645.
- Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. (n.d.). Organic Chemistry Portal.
- Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2015). ResearchGate.
- How toxic organotin compounds really are? : r/Chempros. (2023, March 7). Reddit.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.). Longdom Publishing.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI. (n.d.). National Center for Biotechnology Information.
- Techniques for the Analysis of Trace Tin Concentrations. (2023, December 14). Encyclopedia MDPI.
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (n.d.).
Sources
- 1. EP0799816A1 - Organotin catalyzed transesterification - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Kinetic mechanism of the decomposition of dimethyltin dichloride | Journal de Physique IV [jp4.journaldephysique.org]
- 7. jp4.journaldephysique.org [jp4.journaldephysique.org]
- 8. research.tue.nl [research.tue.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Catalyst Characterization Techniques [hidenanalytical.com]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. US5498751A - Organotin catalyzed transesterification - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
Navigating the Scale-Up of Dimethyltin(II) Dichloride Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dimethyltin(II) Dichloride production. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the critical challenges encountered when scaling up the synthesis of this versatile organotin compound. This resource is structured to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and validated protocols. Our goal is to empower you to navigate the complexities of large-scale production, ensuring efficiency, safety, and high product quality.
Troubleshooting Guide: From Lab Bench to Production Plant
Scaling up any chemical synthesis introduces a new set of variables and potential pitfalls. The direct synthesis of dimethyltin(II) dichloride from tin metal and methyl chloride, while conceptually straightforward, is an exothermic process that demands meticulous control at an industrial scale. This section addresses common issues encountered during scale-up, their root causes, and actionable solutions.
Issue 1: Runaway Reactions and Poor Temperature Control
Symptoms:
-
Rapid, uncontrolled temperature increase in the reactor.
-
Pressure buildup exceeding safety limits.
-
Formation of dark-colored byproducts or charring.
-
Inconsistent product quality and lower yields.
Root Cause Analysis:
The direct synthesis of dimethyltin(II) dichloride is highly exothermic.[1] What is easily managed in laboratory glassware with a high surface-area-to-volume ratio becomes a significant challenge in large industrial reactors.[2] Inadequate heat removal can lead to localized hotspots, accelerating the reaction rate and potentially initiating a thermal runaway.[3][4] This can result in the decomposition of the desired product, which begins around 500°C, and the formation of unwanted byproducts.[5]
Solution Protocol:
-
Reactor Design and Heat Transfer:
-
Ensure the reactor is designed with an adequate heat exchange capacity for the intended scale. Jacketed reactors with high-velocity coolant flow are essential.
-
Consider the use of internal cooling coils, but be mindful of potential fouling and cleaning challenges.
-
For very large-scale operations, a continuous stirred-tank reactor (CSTR) or a loop reactor can offer better heat management compared to a large batch reactor.
-
-
Controlled Reagent Addition:
-
Implement a programmed, gradual addition of methyl chloride. The feed rate should be directly linked to the real-time temperature monitoring of the reactor.[6]
-
An automated control system that can adjust the feed rate based on temperature fluctuations is highly recommended to prevent exotherm spikes.
-
-
Agitation and Mixing:
-
Ensure efficient and uniform mixing to prevent the formation of localized hotspots. The agitator design (e.g., turbine, pitched blade) and speed are critical parameters that need to be optimized for the specific reactor geometry and reaction mass viscosity.
-
Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing and heat distribution within the reactor before physical implementation.
-
Diagram: Logic Flow for Managing Exothermic Reactions
Caption: Troubleshooting workflow for exothermic events.
Issue 2: Inconsistent Product Quality and High Impurity Profile
Symptoms:
-
Variable purity of dimethyltin(II) dichloride from batch to batch.
-
Presence of significant levels of monomethyltin trichloride (MMT) and trimethyltin chloride (TMT).[7]
-
Discoloration of the final product.
Root Cause Analysis:
The selectivity of the direct synthesis reaction is highly dependent on reaction conditions. Deviations in temperature, pressure, and catalyst performance can shift the reaction pathway to favor the formation of MMT or TMT.[8] Inadequate mixing can also lead to localized areas of high methyl chloride concentration, promoting the formation of the more highly methylated TMT. Catalyst deactivation can also lead to a decrease in selectivity over time.[9][10]
Solution Protocol:
-
Strict Parameter Control:
-
Catalyst Management:
-
Process Analytical Technology (PAT):
Table: Common Impurities and their Control Strategies
| Impurity | Formation Favored By | Control Strategy |
| Monomethyltin trichloride (MMT) | Lower temperatures, insufficient methyl chloride | Optimize temperature and methyl chloride feed rate. |
| Trimethyltin chloride (TMT) | Higher temperatures, excess methyl chloride | Strict temperature control, avoid localized high concentrations of methyl chloride through efficient mixing.[16] |
| Tin(IV) chloride (SnCl4) | Incomplete reaction | Ensure sufficient reaction time and catalyst activity. |
Issue 3: Challenges in Downstream Purification
Symptoms:
-
Low efficiency of distillation, requiring multiple passes.
-
Fouling and corrosion of distillation column internals.[17]
-
Thermal degradation of the product during distillation.
Root Cause Analysis:
Dimethyltin(II) dichloride has a relatively high boiling point (around 188-200°C at atmospheric pressure), which can necessitate high distillation temperatures.[18] Prolonged exposure to these temperatures can lead to product decomposition.[5] The presence of acidic impurities, such as hydrogen chloride, can also accelerate corrosion of equipment. Fouling can occur due to the polymerization of byproducts or the deposition of solid impurities.
Solution Protocol:
-
Vacuum Distillation:
-
Perform distillation under reduced pressure to lower the boiling point of dimethyltin(II) dichloride, thereby minimizing thermal degradation.
-
-
Material of Construction:
-
Utilize distillation equipment constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys.
-
-
Pre-distillation Treatment:
-
Consider a pre-treatment step to neutralize any acidic impurities before distillation.
-
-
Regular Maintenance and Cleaning:
-
Implement a regular maintenance schedule for the distillation column, including inspection for corrosion and cleaning to remove any fouling.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of dimethyltin(II) dichloride?
A1: Dimethyltin(II) dichloride is a highly toxic and corrosive substance.[9] Key safety precautions for handling at an industrial scale include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including chemical-resistant gloves, aprons, and full-face shields.[14] Respiratory protection is crucial to prevent inhalation of dust or vapors.[7]
-
Ventilation: All handling and processing should be conducted in well-ventilated areas, preferably within closed systems under negative pressure to contain any potential leaks.[19]
-
Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible.[14] Personnel should be thoroughly trained on emergency procedures for spills and exposure.[7][8]
-
Storage: Store in tightly sealed, light-shielding containers in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[8]
Q2: How does moisture affect the stability and quality of dimethyltin(II) dichloride during production and storage?
A2: Dimethyltin(II) dichloride is sensitive to moisture.[2] Hydrolysis can occur, leading to the formation of dimethyltin oxide and hydrochloric acid.[4] This not only degrades the product but the resulting hydrochloric acid can also cause significant corrosion to storage vessels and processing equipment. Therefore, it is crucial to maintain anhydrous conditions throughout the synthesis, purification, and storage processes.
Q3: What are the best practices for catalyst selection and management in large-scale production?
A3: The choice of catalyst is critical for achieving high yield and selectivity. Common catalysts include phosphine or amine compounds in combination with tin tetrachloride.[8][16]
-
Catalyst Lifetime: The thermal stability of the catalyst is a key consideration for industrial applications to ensure a long operational life.[16]
-
Catalyst Deactivation: Monitor for signs of deactivation, such as a decrease in reaction rate or selectivity. Deactivation can be caused by poisoning, coking, or sintering.[10][20][21]
-
Regeneration/Replacement: Depending on the nature of the deactivation, the catalyst may be regenerated in-situ or require replacement. The economics of regeneration versus replacement should be carefully evaluated.[9]
Q4: What analytical methods are recommended for quality control in a production environment?
A4: A robust quality control program is essential for ensuring the consistent quality of bulk dimethyltin(II) dichloride. Recommended analytical techniques include:
-
Gas Chromatography (GC): To determine the purity of the final product and quantify the levels of volatile impurities like MMT and TMT.
-
Titration: For assay determination.
-
Spectroscopic Methods (e.g., FT-IR, Raman): Can be used for rapid identification and as part of a PAT strategy for real-time monitoring.[5]
Diagram: Dimethyltin(II) Dichloride Synthesis and Purification Workflow
Caption: Overview of the production process for dimethyltin(II) dichloride.
References
- Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 469-474.
- TESCO. (n.d.). TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill.
- Mol, van, A.M.B., Croon, de, M.H.J.M., & Spee, C.I.M.A. (1999). Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV, Colloque, 9(PR8), 165-172.
- US3901824A. (1975). New catalyst in the direct synthesis of dimethyltin dichloride.
- CN102516288A. (2012). Synthesis process of dimethyl tin dichloride.
- Step Science. (n.d.).
- ChemicalBook. (2023). DIMETHYLTIN DICHLORIDE.
- International Journal of Scientific Engineering and Technology. (2015).
- Kletz, T. (n.d.). Case Studies in Process Plant Accidents.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Clark, W., et al. (2017). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Process analytical technology.
- MDPI. (2020).
- US4052426A. (1977). Process for the manufacture of dimethyl-tin dichloride.
- US3857868A. (1974). Preparation of dimethyltin dichloride.
- American Elements. (n.d.). Dimethyltin Dichloride.
- OECD. (2016). GHS.
- ResearchGate. (2015).
- YouTube. (2021).
- OUCI. (n.d.).
- ResearchGate. (2007).
- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
- YouTube. (2021).
- IChemE. (n.d.). Common lessons learned from an analysis of multiple case histories.
- Thermo Scientific Alfa Aesar. (n.d.). Dimethyltin dichloride 2 g.
- Sigma-Aldrich. (n.d.). Dimethyltin dichloride 97 753-73-1.
- Patsnap. (n.d.). Synthesis process of dimethyl tin dichloride.
- CA1135951A. (1982). Preparation of mixtures of methyltin trichloride and dimethyltin dichloride from stannic chloride and dimethyltin dichloride.
- Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyltin Dichloride.
- Science.gov. (n.d.). organotin compounds industrial: Topics.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Case Studies in Process Plant Accidents [cheresources.com]
- 3. researchgate.net [researchgate.net]
- 4. An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education [journals.flvc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. US3857868A - Preparation of dimethyltin dichloride - Google Patents [patents.google.com]
- 7. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
- 8. US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride - Google Patents [patents.google.com]
- 9. ijset.com [ijset.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. longdom.org [longdom.org]
- 14. stepscience.com [stepscience.com]
- 15. youtube.com [youtube.com]
- 16. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 17. aidic.it [aidic.it]
- 18. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 19. Process analytical technology - Wikipedia [en.wikipedia.org]
- 20. mdpi-res.com [mdpi-res.com]
- 21. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
mitigating thermal decomposition of dimethyltin(2+) dichloride in high-temperature applications
Welcome to the technical support center for dimethyltin(II) dichloride (DMTC). This resource is designed for researchers, scientists, and drug development professionals utilizing DMTC in high-temperature applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on mitigating thermal decomposition. Our guidance is grounded in established scientific principles to ensure the integrity and success of your work.
Understanding the Thermal Behavior of DMTC
Dimethyltin(II) dichloride is a versatile precursor, notably in Chemical Vapor Deposition (CVD) for creating tin oxide (SnO₂) films and as an intermediate for PVC heat stabilizers.[1][2] However, its utility at elevated temperatures is dictated by its thermal stability. The onset of thermal decomposition for DMTC in an inert atmosphere (nitrogen) begins at approximately 500°C (773 K).[1] Below this temperature, the compound is generally stable.
The decomposition process is a critical factor to control. In an inert environment, pyrolysis yields solid tin dichloride (SnCl₂) and a mixture of hydrocarbons, including methane, ethane, ethene, and propane.[1] In the presence of an oxidant like oxygen, which is common in CVD applications, the reaction primarily yields tin oxide.[3] A significant and hazardous byproduct of this process is hydrogen chloride (HCl) gas.[2] Understanding and controlling this decomposition is paramount for achieving desired outcomes and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of DMTC decomposition in my reactor?
A: Early indicators of decomposition often manifest as inconsistencies in your results. In a CVD process, this could be poor film quality, such as haziness, poor adhesion, or non-uniform thickness. You might also observe unexpected pressure changes in your reactor or discoloration of the precursor material in the delivery lines if they are heated. A key sign is the premature formation of solid byproducts (like tin oxides or tin dichloride) in warmer zones of your apparatus, before the precursor reaches the substrate.
Q2: My process requires temperatures above 500°C. Is it still possible to use DMTC?
A: Yes, but it requires precise control over the experimental conditions. The key is to ensure that the DMTC is stable during vaporization and transport to the substrate and that decomposition occurs controllably at the substrate surface. This is the fundamental principle of CVD.[4][5] Mitigation strategies involve optimizing parameters such as residence time, pressure, carrier gas flow rate, and the concentration of co-reactants to favor surface reactions over gas-phase decomposition.
Q3: What is the primary safety concern when working with DMTC at high temperatures?
A: The most significant acute safety hazard is the evolution of corrosive hydrogen chloride (HCl) gas during thermal decomposition in the presence of oxygen or water vapor.[2] Inhalation of HCl can cause severe respiratory tract irritation and damage. Therefore, all high-temperature experiments with DMTC must be conducted in a well-ventilated fume hood or a glove box with an appropriate exhaust scrubbing system. A basic solution scrubber is recommended to neutralize the acidic HCl gas.[2]
Q4: Can the choice of carrier gas affect the stability of DMTC?
A: Absolutely. While DMTC decomposition has been studied in inert nitrogen, the choice of carrier gas can significantly influence the deposition process. For instance, in other CVD processes, hydrogen has been shown to enhance surface reactions and can help produce purer films by forming more volatile species with impurities.[6] However, it could also alter the decomposition pathway. An inert gas like argon or nitrogen is a standard choice to transport the precursor without direct chemical interaction. The diffusion of the precursor in the carrier gas also affects the deposition rate and uniformity, with lighter gases like hydrogen having higher diffusion coefficients.[6]
Troubleshooting Guide: CVD of Tin Oxide Films
This guide addresses common issues encountered during the chemical vapor deposition of tin oxide films using DMTC as a precursor.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Film Adhesion or Flaking | 1. Substrate Contamination: The substrate surface is not properly cleaned, preventing strong film-substrate bonding. 2. Premature Gas-Phase Decomposition: DMTC is decomposing in the gas phase before reaching the substrate, leading to the deposition of powdery, non-adherent particles instead of a dense film. | 1. Implement a rigorous substrate cleaning protocol. Use a multi-step process (e.g., sonication in acetone, then isopropanol, followed by deionized water rinse and drying with nitrogen) to remove organic and particulate contaminants. 2. Reduce the reactor pressure. Lowering the pressure reduces the residence time of the precursor in the hot zone, minimizing the opportunity for gas-phase reactions. 3. Increase the carrier gas flow rate. This also reduces residence time, transporting the DMTC to the substrate more quickly. 4. Lower the temperature of the reactor walls/inlet. Ensure that only the substrate is at the target deposition temperature to promote heterogeneous surface reactions. |
| Hazy or Opaque Film (Poor Transparency) | 1. Incorrect Stoichiometry: The ratio of DMTC to the oxidant (e.g., O₂) is not optimal, leading to incomplete oxidation or the incorporation of impurities. 2. Rough Surface Morphology: High deposition temperatures can increase surface roughness, which scatters light.[2][7] | 1. Systematically vary the oxidant flow rate. Create a process matrix to find the optimal DMTC:O₂ ratio that yields the highest transparency. 2. Optimize the substrate temperature. While a higher temperature can increase the reaction rate, it may also increase grain size and roughness.[7] Conduct a temperature series (e.g., 450°C to 550°C) to find the ideal balance between deposition rate and film quality. The optimal range for similar tin precursors is often between 450-500°C.[8] |
| Low Deposition Rate | 1. Insufficient Precursor Volatilization: The temperature of the DMTC bubbler or sublimation chamber is too low, resulting in a low vapor pressure and insufficient precursor delivery to the reactor. 2. Low Substrate Temperature: The activation energy for the surface reaction is not being met, leading to a slow deposition rate. | 1. Increase the DMTC source temperature. Since DMTC is a solid at room temperature, it must be heated to achieve adequate vapor pressure.[2] Carefully increase the temperature of your bubbler/source container, ensuring it remains well below the decomposition temperature. 2. Increase the substrate temperature. The deposition rate is often directly proportional to temperature in the kinetically limited regime. |
| High Film Resistivity | 1. Carbon Contamination: Incomplete decomposition or side reactions can lead to the incorporation of carbon from the methyl groups into the film, disrupting the tin oxide lattice and increasing resistivity. 2. Incomplete Oxidation: An oxygen-deficient lattice can lead to lower carrier concentration and higher resistivity. | 1. Increase the oxidant-to-precursor ratio. A higher concentration of oxygen can more effectively combust the organic ligands, reducing carbon incorporation. 2. Consider adding water vapor. In some tin oxide CVD processes, the addition of water can improve film properties by facilitating the removal of chlorine and promoting the formation of a more stoichiometric oxide.[9] |
Experimental Protocols & Methodologies
Protocol 1: Evaluating DMTC Thermal Stability via Isothermal Thermogravimetric Analysis (TGA)
This protocol allows for the determination of the precursor's stability at potential vaporization temperatures.
Objective: To identify the maximum temperature at which DMTC can be held for an extended period without significant mass loss due to decomposition.
Methodology:
-
Place a small, accurately weighed sample of DMTC (5-10 mg) into a TGA crucible.
-
Purge the TGA instrument with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min). This is crucial to prevent oxidative decomposition.[10]
-
Rapidly heat the sample to the first desired isothermal temperature (e.g., 150°C), which should be below the known decomposition onset.
-
Hold the sample at this temperature for an extended period (e.g., 60-120 minutes), continuously monitoring the sample mass.
-
A stable mass reading indicates that the precursor is not decomposing or rapidly sublimating under these conditions. A continuous mass loss suggests decomposition or sublimation.
-
Repeat steps 3-5 at incrementally higher temperatures (e.g., in 10°C steps).
-
The optimal vaporization temperature for your CVD process will be the highest temperature that shows good volatility without significant decomposition over the timeframe of your experiment.
Protocol 2: Optimization of DMTC-Based CVD Process Parameters
Objective: To systematically determine the optimal conditions for depositing high-quality tin oxide films.
Methodology:
-
Baseline Establishment: Begin with a set of standard, literature-derived parameters for your CVD reactor. For example:
-
Substrate Temperature: 500°C
-
DMTC Source Temperature: 100°C
-
Reactor Pressure: 25 Torr
-
Argon Carrier Gas Flow (through DMTC bubbler): 20 sccm
-
Oxygen Flow: 50 sccm
-
-
Substrate Temperature Variation: Keeping all other parameters constant, perform a series of depositions at different substrate temperatures (e.g., 450°C, 475°C, 500°C, 525°C, 550°C). Analyze the resulting films for thickness (deposition rate), transparency, and sheet resistance.
-
Pressure Variation: Using the optimal temperature from the previous step, vary the reactor pressure (e.g., 10 Torr, 25 Torr, 50 Torr, 100 Torr). Analyze the film properties at each pressure. Lower pressures generally favor surface-controlled reactions.[11]
-
Precursor/Oxidant Ratio Variation: At the optimal temperature and pressure, vary the ratio of the carrier gas flow through the DMTC bubbler to the oxygen flow. This will alter the stoichiometry of the reactants arriving at the substrate. Test ratios from oxygen-lean to oxygen-rich.
-
Characterization: Thoroughly characterize the films from each experimental run using techniques such as UV-Vis Spectroscopy (for transparency), four-point probe (for resistivity), and Scanning Electron Microscopy (for morphology and thickness). This data will allow you to construct a process window for optimal film deposition.
Visualized Workflows and Mechanisms
DMTC Thermal Decomposition Pathway
The following diagram illustrates the proposed initial steps of DMTC pyrolysis in an inert atmosphere, which is a radical-based mechanism.
Caption: Simplified pyrolysis pathway of DMTC in an inert atmosphere.
Troubleshooting Workflow for CVD Film Quality Issues
This decision tree provides a logical sequence for diagnosing and resolving common problems in a DMTC-based CVD process.
Caption: A logical workflow for troubleshooting film quality in CVD.
References
- Giunta, C. J., Strickler, D. A., & Gordon, R. G. (1993). Kinetic modeling of the chemical vapor deposition of tin oxide from dimethyltin dichloride and oxygen. The Journal of Physical Chemistry, 97(9), 2275-2283.
- Gordon, R. G. (2000). Criteria for choosing transparent conductors. MRS bulletin, 25(8), 52-57.
- Thermodynamics of CVD Precursors - Uni DUE. (2023). University of Duisburg-Essen.
- Evaluation of precursors for the chemical vapour deposition of tin oxide - Research portal Eindhoven University of Technology. (n.d.). Eindhoven University of Technology.
- Process for the manufacture of dimethyl-tin dichloride. (1977). Google Patents.
- Inoue, H., Takimura, O., Fuse, H., & Yamaoka, Y. (2000). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 66(5), 1895-1900.
- ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Centers for Disease Control and Prevention.
- Toxicity and speciation analysis of organotin compounds. (n.d.).
- Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films - VTechWorks. (n.d.). Virginia Tech.
- Kinetic study of the chemical vapour deposition of tin oxide from dimethyltin dichloride and oxygen. (n.d.). ResearchGate.
- Implications of the toxicity of tetramethyltin, dimethyl tin dichloride, and tin tetrachloride in selecting a suitable tin precursor in the chemical vapor deposition of tin oxide. (1988). AIP Publishing.
- Organo-tin compounds - DCCEEW. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water.
- Organometallic Precursor Compounds for Vapor Deposition for the Formation of Oxide Thin Films and Their Preparation. (2019). Google Patents.
- CVD preparation and characterization of tin dioxide films for electrochemical applications. (1991). Journal of Materials Science: Materials in Electronics, 2(2), 91-96.
- Models for the Chemical Vapor Deposition of Tin Oxide from Monobutyltintrichloride. (2006). Journal of The Electrochemical Society, 153(5), C337.
- Synthesis process of dimethyl tin dichloride. (2012). Google Patents.
- van Mol, A. M. B., de Croon, M. H. J. M., Spee, C. I. M. A., & Schouten, J. C. (1999). Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV (Proceedings), 9(PR8), Pr8-165.
- Gordon, R. G. (1988). Implications of the toxicity of tetramethyltin, dimethyl tin dichloride, and tin tetrachloride in selecting a suitable tin precursor in the chemical vapor deposition of tin oxide. AIP Conference Proceedings, 166(1), 205-216.
- Surface chemistry and morphology of tin oxide thin films grown by chemical vapor deposition. (2013). Pure.
- An economic CVD technique for pure SnO2 thin films deposition: Temperature effects. (2013). Bulletin of Materials Science, 36(2), 217-221.
- Organotin Compounds. (n.d.). AFIRM Group.
- Vargeese, A. A. (2020). Pressure effects on thermal decomposition reactions: a thermo-kinetic investigation. RSC advances, 10(1), 1-10.
- Giunta, C. J., Strickler, D. A., & Gordon, R. G. (1993). Kinetic modeling of the chemical vapor deposition of tin oxide from dimethyltin dichloride and oxygen. The Journal of Physical Chemistry, 97(9), 2275-2283.
- ENV/JM/MONO(2016)44 - GHS. (2016). OECD.
- Preparation of dimethyltin dichloride. (1974). Google Patents.
- STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. (n.d.). ResearchGate.
- Kim, D. H., Kim, Y. J., & Kim, J. J. (2001). Effect of Carrier Gas on Chemical Vapor Deposition of Copper with (Hexafluoroacetylacetonate) Cu (I)(3, 3-Dimethyl-1-butene). Journal of The Electrochemical Society, 148(6), C433.
- Pang, G. A., Hanson, R. K., Golden, D. M., & Bowman, C. T. (2009). High-temperature shock tube measurements of dimethyl ether decomposition and the reaction of dimethyl ether with OH. The Journal of physical chemistry. A, 113(36), 9861–9871.
Sources
- 1. research.tue.nl [research.tue.nl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. CVD preparation and characterization of tin dioxide films for electrochemical applications | Semantic Scholar [semanticscholar.org]
- 9. Models for the Chemical Vapor Deposition of Tin Oxide from Monobutyltintrichloride | Semantic Scholar [semanticscholar.org]
- 10. Thermodynamics of CVD Precursors [uni-due.de]
- 11. Pressure effects on thermal decomposition reactions: a thermo-kinetic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Dimethyltin(IV) Dichloride and Dibutyltin(IV) Dichloride
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. Among the various organotin compounds utilized as catalysts, dimethyltin(IV) dichloride (Me₂SnCl₂) and dibutyltin(IV) dichloride (Bu₂SnCl₂) are frequently employed. This guide provides an in-depth, objective comparison of their catalytic efficiencies, supported by experimental insights and foundational chemical principles.
Introduction to Dialkyltin Dichloride Catalysis
Dimethyltin(IV) dichloride and dibutyltin(IV) dichloride are organotin compounds that function as Lewis acid catalysts in a variety of chemical transformations. Their catalytic activity stems from the electrophilic nature of the tin atom, which possesses accessible, low-lying 5d orbitals. This allows them to coordinate with Lewis basic substrates, typically activating a carbonyl group towards nucleophilic attack. The general mechanism for Lewis acid catalysis by dialkyltin dichlorides is illustrated below.
Caption: General mechanism of Lewis acid catalysis by dialkyltin dichlorides.
These catalysts are particularly effective in reactions such as:
-
Esterification and Transesterification: Crucial in the synthesis of polyesters, plasticizers, and biofuels.
-
Polyurethane Formation: Catalyzing the reaction between isocyanates and polyols.
-
Room Temperature Vulcanization (RTV) Silicone Curing: Facilitating the cross-linking of silicone polymers.
The choice between dimethyltin(IV) dichloride and dibutyltin(IV) dichloride often depends on the specific reaction conditions, substrates, and desired product characteristics. Key factors influencing their catalytic efficiency include Lewis acidity, steric hindrance, and hydrolytic stability.
Comparative Analysis of Catalytic Efficiency
While direct, quantitative head-to-head comparisons in peer-reviewed literature are not abundant, a comprehensive analysis of their chemical properties and reported applications allows for a robust comparative assessment.
Lewis Acidity
The Lewis acidity of the tin center is a primary driver of catalytic activity. A more Lewis acidic catalyst will more effectively withdraw electron density from the coordinated substrate, making it more susceptible to nucleophilic attack. The Lewis acidity of dialkyltin dichlorides is influenced by the electron-donating nature of the alkyl groups.
-
Dimethyltin(IV) Dichloride: The methyl groups are less electron-donating compared to butyl groups. This results in a more electron-deficient (and thus more Lewis acidic) tin center.
-
Dibutyltin(IV) Dichloride: The butyl groups are more electron-donating, which slightly reduces the Lewis acidity of the tin atom compared to its dimethyl counterpart.
A comparative study on the Lewis acidity of various alkyltin chlorides in the Biginelli condensation reaction supports the general principle that electron-withdrawing groups on the tin atom enhance Lewis acidity[1]. Therefore, dimethyltin(IV) dichloride is expected to be a stronger Lewis acid than dibutyltin(IV) dichloride. This enhanced acidity can translate to higher catalytic activity in reactions where the activation of the substrate by the Lewis acid is the rate-determining step.
Steric Hindrance
The size of the alkyl groups attached to the tin atom introduces steric bulk around the catalytic center. This can have a significant impact on the catalyst's interaction with substrates.
-
Dimethyltin(IV) Dichloride: The small methyl groups present minimal steric hindrance, allowing for easier access of bulky substrates to the tin center.
-
Dibutyltin(IV) Dichloride: The larger butyl groups create a more sterically crowded environment around the tin atom. This can hinder the approach of sterically demanding substrates.
Research on layered octosilicate modified with dialkyltin species indicated that the longer alkyl chains of dibutyltin groups affected the interlayer accessibility, highlighting the role of steric effects[2]. In many catalytic applications, excessive steric hindrance can decrease the reaction rate by impeding the formation of the catalyst-substrate complex. However, in some cases, steric hindrance can be advantageous, for example, by improving the selectivity of a reaction.
Hydrolytic Stability and Catalyst Activation
In the presence of water or other protic species, dialkyltin dichlorides can undergo hydrolysis to form various oxo- and hydroxo-tin species. These hydrolyzed species are often the true catalysts in many reactions. The rate and extent of this hydrolysis can differ between the two compounds.
Studies on the hydrolysis of dimethyltin(IV) dichloride have shown the formation of various soluble intermediates[3]. While specific comparative kinetic data on the hydrolysis of dimethyltin(IV) and dibutyltin(IV) dichloride is limited, the principles of physical organic chemistry suggest that the more electron-deficient tin center in dimethyltin(IV) dichloride might be more susceptible to nucleophilic attack by water, potentially leading to a faster formation of the active catalytic species.
However, the nature of the alkyl group can also influence the stability and structure of the resulting hydrolyzed species, which in turn affects their catalytic activity.
Performance in Specific Applications
Polyesterification and Transesterification
Both catalysts are used in the synthesis of polyesters. The choice often depends on the specific monomers and desired polymer properties. In a patent describing the esterification of furan-2,5-dicarboxylic acid (FDCA), dibutyltin dichloride was noted as a comparatively ineffective catalyst under the specific conditions tested[4]. This could be attributed to a combination of its lower Lewis acidity and potential steric hindrance with the rigid diacid monomer.
A key practical difference arises in the post-reaction workup. A US patent highlights that dimethyltin dichloride and its oxide are more readily removed from the reaction mixture by alkaline washing compared to their dibutyltin counterparts, which tend to form insoluble precipitates[5]. This is a significant advantage in applications where catalyst residue in the final product is a concern.
Polyurethane Formation
In polyurethane synthesis, organotin catalysts accelerate the reaction between isocyanates and polyols. Kinetic studies on polyurethane formation have extensively utilized dibutyltin derivatives like dibutyltin dilaurate (DBTDL)[6][7][8]. While direct kinetic comparisons with dimethyltin dichloride are scarce, the general principles of Lewis acidity and steric hindrance apply. The higher Lewis acidity of dimethyltin dichloride could potentially lead to faster initial reaction rates, while the steric bulk of dibutyltin dichloride might influence the selectivity towards different hydroxyl groups in the polyol.
RTV Silicone Curing
Both dimethyltin and dibutyltin compounds are employed as catalysts for the condensation curing of RTV silicones[9]. The catalyst facilitates the hydrolysis of alkoxy or acetoxy silanes and the subsequent condensation of silanol groups to form a cross-linked network. The curing speed can be influenced by the catalyst concentration and type[10]. The choice between the two may depend on the desired pot life and final properties of the elastomer.
Experimental Protocols
To provide a framework for a direct comparison, a representative experimental protocol for a laboratory-scale polyesterification reaction is outlined below.
Protocol: Catalytic Polyesterification of Adipic Acid with 1,4-Butanediol
Materials:
-
Adipic acid
-
1,4-Butanediol
-
Dimethyltin(IV) dichloride or Dibutyltin(IV) dichloride
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas supply
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
Caption: Experimental workflow for comparative polyesterification.
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, place adipic acid (1.0 mol), 1,4-butanediol (1.1 mol), and toluene (100 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes.
-
Heating: Begin stirring and heat the mixture to reflux. Toluene and the water formed during esterification will begin to collect in the Dean-Stark trap.
-
Catalyst Addition: Once reflux is established, add the organotin catalyst (0.1 mol % based on adipic acid), either dimethyltin(IV) dichloride or dibutyltin(IV) dichloride.
-
Reaction Monitoring: Continue the reaction at reflux, monitoring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2.0 mol) has been collected.
-
Analysis: At various time points, small aliquots of the reaction mixture can be withdrawn to monitor the conversion and polymer molecular weight progression (e.g., by acid number titration or gel permeation chromatography).
This standardized protocol allows for a direct comparison of the reaction rates and the properties of the resulting polyester under identical conditions.
Summary and Recommendations
The catalytic efficiency of dimethyltin(IV) dichloride and dibutyltin(IV) dichloride is a nuanced interplay of electronic and steric factors.
| Feature | Dimethyltin(IV) Dichloride | Dibutyltin(IV) Dichloride |
| Lewis Acidity | Higher | Lower |
| Steric Hindrance | Lower | Higher |
| Catalyst Removal | Easier (alkaline wash) | More difficult |
| Potential Activity | Higher for non-sterically hindered substrates | Lower, may be more selective |
Recommendations for Catalyst Selection:
-
For reactions requiring high catalytic activity with sterically unhindered substrates, and where easy catalyst removal is critical, dimethyltin(IV) dichloride is likely the superior choice. Its higher Lewis acidity and lower steric bulk favor rapid reaction rates.
-
For reactions involving sterically demanding substrates where selectivity is a concern, or where a more moderate reaction rate is desired, dibutyltin(IV) dichloride may be more suitable. The increased steric hindrance can modulate the reactivity and potentially enhance selectivity.
It is imperative for researchers to conduct preliminary screening experiments under their specific reaction conditions to determine the optimal catalyst. The insights provided in this guide serve as a foundational framework for making an informed initial selection.
References
- Niyogi, D., et al. (2004). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 11, 243-247.
- Ogawa, M., et al. (2018). Swelling ability and Lewis acidity of layered octosilicate modified with isolated dialkyltin species. Chemistry Letters, 47(5), 621-623.
- da Silva, A. L., et al. (2010). Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 117(4), 2211-2219.
- Momentive. (2016). Technical Data Sheet: RTV11, RTV21 and RTV41 silicone rubber compounds.
- Niyogi, D., et al. (2004). Catalytic activity of DBTDL in polyurethane formation.
- BenchChem. (2025).
- da Silva, A. L., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr.
- SpecialChem. (2023).
- Sachdeva, H., et al. (2012). Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique. Journal of the Chilean Chemical Society, 57(1), 1012-1016.
- Tuss, D., et al. (2006). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
- Newtop Chemical. (2025). The impact of dibutyltin diacetate on the curing speed of silicone elastomers.
- Google Patents. (2016).
- Zhang, J., et al. (2014). Catalytic Mechanism of Dioctyldilauryltin on the Dealcoholized RTV-2 Silicone Rubber.
- Paul, R. C., et al. (1972). Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan. Journal of the Chemical Society, Perkin Transactions 2, (9), 1302-1305.
- PubChem. Dibutyltin dichloride.
- Tobias, R. S., et al. (1965). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER.
- Tran, V. H., et al. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. The Journal of Organic Chemistry, 88(19), 13291-13302.
- de Oliveira, L. F., et al. (2015). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
- Brezinski, K., et al. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. The Journal of Physical Chemistry A, 125(23), 4943-4956.
- Google Patents. (2018). WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca).
- SONGWON. (n.d.).
- Greb, L., et al. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method.
- de Sousa, G. E., et al. (2015). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters.
- Google Patents. (1977). US4052426A - Process for the manufacture of dimethyl-tin dichloride.
- Google Patents. (1996).
- World Health Organization. (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
- Taher, M. A., et al. (2010). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018093413A1 - Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca) - Google Patents [patents.google.com]
- 5. US5498751A - Organotin catalyzed transesterification - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2016030185A1 - Fast curing condensation rtv silicone rubber in bonding application - Google Patents [patents.google.com]
- 10. newtopchem.com [newtopchem.com]
toxicity comparison of dimethyltin, dibutyltin, and dioctyltin compounds
An In-Depth Comparative Guide to the Toxicity of Dimethyltin, Dibutyltin, and Dioctyltin Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Organotin compounds, characterized by at least one covalent bond between tin and a carbon atom, are a diverse class of organometallic chemicals. Their utility as PVC stabilizers, catalysts, and biocides is well-established. However, this utility is counterbalanced by significant toxicological concerns that vary widely based on the number and length of the alkyl chains attached to the tin atom. For professionals in research and development, a nuanced understanding of their relative toxicities is paramount for risk assessment, safe handling, and the development of safer alternatives.
This guide provides an in-depth, objective comparison of the toxicological profiles of three key dialkyltin compounds: dimethyltin (DMT), dibutyltin (DBT), and dioctyltin (DOT). The analysis is grounded in experimental data, elucidates the underlying mechanisms of toxicity, and provides standardized protocols for empirical assessment.
Comparative Toxicity Analysis: A Multi-Endpoint Assessment
The toxicity of organotin compounds is fundamentally dictated by the structure of the organic substituents. For dialkyltins (R₂SnX₂), toxicity generally decreases as the length of the alkyl chain (R) increases. This principle establishes a general toxicity hierarchy: Dimethyltin > Dibutyltin > Dioctyltin . This trend is evident across multiple toxicological endpoints.
Acute Toxicity
Acute toxicity, often measured by the median lethal dose (LD₅₀), provides a primary benchmark for comparing chemical hazards. A lower LD₅₀ value signifies higher toxicity. Data from rodent studies consistently show that dimethyltin is the most acutely toxic of the three compounds via oral and dermal exposure routes.
| Compound | CAS Number | Oral LD₅₀ (Rat) (mg/kg) | Dermal LD₅₀ (Rabbit) (mg/kg) | Key Acute Effects |
| Dimethyltin Dichloride | 753-73-1 | 73.9 - 204.5[1][2][3] | 404[2][4] | Severe skin/eye burns, respiratory tract corrosion, neurotoxicity (convulsions, tremors)[1][5][6] |
| Dibutyltin Dichloride | 683-18-1 | 100 - 219[7] | Not readily available | Severe skin/eye irritation, bile duct damage, pancreatitis, gastrointestinal tract burns[8][9] |
| Dioctyltin Compounds | Various | Low to moderate toxicity | >2000 (Dioctyltin oxide)[10] | Skin and eye irritation, potential liver and kidney injury[11] |
Data compiled from multiple sources, ranges reflect variations in study protocols and specific salts used.
Dimethyltin dichloride is classified as toxic if swallowed, fatal if inhaled, and toxic in contact with skin, underscoring its high acute hazard potential.[1][12] Ingestion can lead to severe gastrointestinal burns, while inhalation is corrosive to the respiratory tract.[1][13] Dibutyltin compounds also present significant acute risks, causing severe irritation and damage to the liver and biliary system.[8][9] Dioctyltin compounds generally exhibit the lowest acute toxicity of the group.[11]
Immunotoxicity: The Hallmar of Dibutyl- and Dioctyltin
A defining toxicological feature of dibutyltin and dioctyltin is their potent immunotoxicity, specifically targeting the thymus gland. This effect is less pronounced with dimethyltin.
-
Dibutyltin (DBT): DBT is a potent thymolytic agent, causing thymus atrophy (a decrease in weight and size) even at low doses.[8][14] It achieves this by inducing apoptosis in immature thymocytes, leading to lymphoid depletion.[15] This suppression of thymus-dependent immunity is a critical hazard, compromising the immune system's ability to respond to pathogens.[16]
-
Dioctyltin (DOT): Like DBT, dioctyltin compounds are immunotoxic and cause decreased thymus weight and lymphoid depletion.[8][11] While often considered less potent than DBT, the effect is a primary driver for its risk characterisation.[11]
-
Dimethyltin (DMT): DMT also affects the immune system, with studies noting decreased thymus weights.[6] However, the immunotoxic effects are generally considered less severe compared to the profound thymic atrophy induced by DBT and DOT.
Neurotoxicity
While trialkyltins (like trimethyltin) are the most potent organotin neurotoxins, dialkyltins also exhibit neurotoxic properties.[17][18]
-
Dimethyltin (DMT): DMT is a recognized neurotoxin. Exposure has been linked to neuronal necrosis, vacuolation in the brain and spinal cord, and developmental neurotoxicity.[6] Studies on perinatal exposure in rats have shown that DMT can cause learning deficits and altered spatial search patterns in offspring.[19]
-
Dibutyltin (DBT): Neurotoxic effects from DBT are typically observed at higher, near-lethal doses.[14] However, subchronic exposure to compounds like dibutyltin dilaurate has been shown to induce neurotoxicity in rats, causing DNA damage and ultrastructural changes in the cerebral cortex.[20]
-
Dioctyltin (DOT): Dioctyltin compounds are considered to have lower neurotoxic potential compared to their shorter-chain counterparts.
Developmental and Reproductive Toxicity
All three organotins are of concern for developmental and reproductive health, with evidence suggesting they can harm the unborn child.
-
Dimethyltin Dichloride (DMTC): DMTC is suspected of damaging the unborn child.[1][2] Studies indicate it can cross the placenta, with levels in the fetal brain exceeding those in the maternal brain, highlighting its potential for developmental neurotoxicity.[4]
-
Dibutyltin Dichloride (DBTC): DBT compounds are known reproductive and developmental toxicants. Experimental studies have shown an increased incidence of fetal malformations at low doses and adverse effects on fertility, including increased pre-implantation loss and fetal death.[14]
-
Dioctyltin Dichloride (DOTC): Dioctyltin compounds are also expected to cause adverse developmental effects, with studies showing an increased incidence of fetal malformations.[11]
Endocrine Disruption
Organotins are increasingly recognized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems, which can lead to a wide range of health problems.[21][22]
-
Dibutyltin (DBT): DBT is a well-characterized endocrine disruptor. It allosterically inhibits the glucocorticoid receptor (GR), preventing ligand binding and blocking its function.[15][23] By impairing GR-mediated suppression of cytokine production, DBT can disrupt the modulation of the immune system and metabolic functions.[15][23]
-
General Organotins: Many organotins, including DBT, are also known to act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[7][24] Activation of this pathway is linked to adipocyte differentiation, suggesting organotins may act as "obesogens."
-
Dioctyltin (DOT): Dioctyltin compounds are also flagged as potential endocrine disruptors, though the specific mechanisms are less defined than for DBT.[25][26]
Mechanisms of Toxicity: A Molecular Perspective
The diverse toxicological effects of these organotins stem from their interference with fundamental cellular processes.
-
Mitochondrial Dysfunction: A primary mechanism for many organotins is the inhibition of mitochondrial ATP synthase, disrupting cellular energy production.[24]
-
Nuclear Receptor Interference: As discussed, DBT's ability to inhibit the glucocorticoid receptor and the role of various organotins as PPARγ/RXR agonists are key mechanisms of endocrine disruption and immunotoxicity.[7][23][24]
-
Induction of Apoptosis and Oxidative Stress: DBT and DOT exert their thymolytic effects by inducing programmed cell death (apoptosis) in thymocytes.[15] Furthermore, exposure to compounds like dibutyltin dilaurate has been shown to decrease the activity of antioxidant enzymes (superoxide dismutase, glutathione peroxidase) in the brain, leading to oxidative stress and cellular damage.[20]
Diagram: Disruption of PPARγ/RXR Signaling by Organotins```dot
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Thymus Atrophy Assessment in Rodents
This in vivo protocol directly assesses the immunotoxic potential of a compound by measuring its effect on the thymus.
Principle: A statistically significant reduction in thymus weight relative to body weight in treated animals compared to controls indicates an immunotoxic effect.
Methodology:
-
Animal Acclimation: Acclimate laboratory animals (e.g., Sprague-Dawley rats) to laboratory conditions for at least one week.
-
Dosing: Divide animals into treatment groups and a control group. Administer the test compounds (DMT, DBT, DOT) orally (via gavage) or in drinking water for a specified duration (e.g., 28 days). The control group receives the vehicle only.
-
Observation: Monitor animals daily for clinical signs of toxicity and record body weights weekly.
-
Necropsy: At the end of the study period, euthanize the animals. Perform a gross necropsy and carefully excise the thymus gland.
-
Organ Weight Measurement: Remove any adhering fat or connective tissue from the thymus and weigh it precisely.
-
Data Analysis: Calculate the relative thymus weight (thymus weight / body weight). Compare the mean relative thymus weights of the treatment groups to the control group using appropriate statistical tests (e.g., ANOVA). A significant decrease indicates thymus atrophy.
-
Histopathology (Optional): Preserve the thymus in formalin for histopathological examination to assess changes in cellularity and structure (e.g., lymphoid depletion).
Conclusion: A Clear Hierarchy of Hazard
The experimental evidence presents a clear and consistent hierarchy of toxicity for the dialkyltin compounds reviewed: Dimethyltin > Dibutyltin > Dioctyltin .
-
Dimethyltin is characterized by its high acute toxicity and significant neurotoxic potential, particularly in a developmental context.
-
Dibutyltin stands out for its potent and well-characterized immunotoxicity, primarily targeting the thymus, and its role as an endocrine disruptor via the glucocorticoid receptor.
-
Dioctyltin , while the least toxic of the three, remains a compound of concern due to its demonstrated immunotoxic and developmental effects.
For researchers and drug development professionals, this comparative analysis underscores the critical importance of structure-activity relationships in toxicology. The choice of an organotin compound for any application must be weighed against its specific toxicological profile. Safe handling procedures, appropriate personal protective equipment, and careful consideration of potential exposure routes are non-negotiable when working with these compounds, especially the highly hazardous dimethyltin and the potent immunotoxin dibutyltin.
References
- Vertex AI Search. (n.d.). Organic tin compounds (Dimethyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law.
- Snoeij, N. J., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals.
- Reiter, L. W., & Ruppert, P. H. (1982). Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin.
- Bunn, T. L., Ladics, G. S., Hritsco, L. L., & Stitzel, K. A. (2002). Immune Responses in Sprague–Dawley Rats Exposed to Dibutyltin Dichloride in Drinking Water as Adults. Journal of Immunotoxicology, 2(3), 133-142.
- Nakanishi, T. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. Biological and Pharmaceutical Bulletin, 35(11), 1865-1870.
- al-Allaf, T. A., Khuzaie, R. F., Rashan, L. J., & Halaseh, W. F. (1999). Cytotoxic activity against a series of tumour cell lines of dimethyltin dichloride complexes with various donor ligands. Bollettino Chimico Farmaceutico, 138(6), 267-271.
- Speciation.net. (2008). Mechanism of immuno toxicity of dibutyltin clarified. EVISA's News.
- BenchChem. (2025). Comparative Toxicity of Diphenylstannane and Other Organotins: A Guide for Researchers.
- Australian Industrial Chemicals Introduction Scheme. (2022).
- TCI EUROPE N.V. (2025).
- G. Singh, S. Kumar. (2015). Toxicity and speciation analysis of organotin compounds. Arabian Journal of Chemistry.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - DIMETHYLTIN DICHLORIDE.
- al-Allaf, T. A., Rashan, L. J., & Al-Ibar, A. H. (2000). Dimethyltin(IV) carboxylate compounds; synthesis, characterization and in vitro cytotoxic activity. Applied Organometallic Chemistry, 14(12), 802-807.
- Australian Industrial Chemicals Introduction Scheme. (2017). Dibutyltin dicarboxylate salts: Human health tier II assessment.
- Gumy, C., Chandsawangbhuwana, C., Dzyakanchuk, A. A., Kratschmar, D. V., Baker, M. E., & Odermatt, A. (2008). Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production. PloS one, 3(10), e3545.
- Gumy, C., Chandsawangbhuwana, C., Dzyakanchuk, A. A., Kratschmar, D. V., Baker, M. E., & Odermatt, A. (2008). Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production. PLoS ONE, 3(10), e3545.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride.
- O'Shaughnessy, P. T., Moser, V. C., & Barone, S. (2007). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin.
- Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE.
- PubChem. (n.d.). Dimethyltin dichloride. National Center for Biotechnology Information.
- Endocrine Disruptor List. (n.d.). dioctyltin oxide.
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Spectrum Chemical. (2019). SAFETY DATA SHEET - DIMETHYLTIN DICHLORIDE, 99+%.
- Reddit. (2023). How toxic organotin compounds really are? r/Chempros.
- PubChem. (n.d.). Dibutyltin dichloride. National Center for Biotechnology Information.
- Fisher Scientific. (2025).
- Australian Industrial Chemicals Introduction Scheme. (2022).
- Australian Industrial Chemicals Introduction Scheme. (2018). Stannane, dichlorodimethyl-: Human health tier II assessment.
- Wang, J., Zhang, Y., & Zhang, J. (2015). A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats.
- Fisher Scientific. (n.d.). Material Safety Data Sheet Dibutyltin dichloride, 97%.
- National Center for Biotechnology Information. (2021). Endocrine-Disrupting Chemicals (EDCs). In Endotext. MDText.com, Inc.
- ChemicalBook. (2025).
- Endocrine Society. (2022). Endocrine-Disrupting Chemicals (EDCs).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. env.go.jp [env.go.jp]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of immuno toxicity of dibutyltin clarified | EVISA's News [speciation.net]
- 17. Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. endocrine.org [endocrine.org]
- 23. Dibutyltin disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dioctyltin oxide | Endocrine Disruptor List [edlists.org]
- 26. Dioctyl Sodium Sulfosuccinate as a Potential Endocrine Disruptor of Thyroid Hormone Activity in American bullfrog, Rana (Lithobates) catesbeiana, Tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Organotin Residue Analysis
This guide provides a comprehensive comparison of analytical methodologies for the validation of organotin residue analysis, tailored for researchers, scientists, and drug development professionals. We will explore the critical validation parameters, compare the predominant analytical techniques, and provide actionable, step-by-step protocols grounded in scientific first principles and global regulatory standards.
The Imperative for Organotin Analysis in Pharmaceuticals
Organotin compounds, often used as catalysts or stabilizers in the synthesis of active pharmaceutical ingredients (APIs) and excipients, can persist as residues in the final drug product.[1][2] Due to their potential toxicity, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over these impurities.[2][3]
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[4][5][6] For organotin residues, this means the method must be capable of accurately and reliably quantifying trace levels of specific organotin species within a complex pharmaceutical matrix.
Foundational Pillars of Method Validation
Any analytical method destined for regulatory submission must be validated according to a pre-approved protocol.[5][6] The core performance characteristics are established by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a harmonized framework for analytical procedure validation.[7][8]
The primary validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[6][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Visualizing the Validation Workflow
The validation process follows a logical sequence, ensuring all performance characteristics are systematically evaluated and documented.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. A review of organotin regulatory strategies, pending actions, related costs and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. globalresearchonline.net [globalresearchonline.net]
comparative study of organotin and non-tin catalysts in esterification
An Objective Comparison of Organotin and Non-Tin Catalysts in Esterification for Pharmaceutical and Fine Chemical Synthesis
A Senior Application Scientist's Guide to Catalyst Selection, Performance, and Protocol
For researchers, scientists, and drug development professionals, the synthesis of esters is a cornerstone of molecular construction. The efficiency, selectivity, and purity of these reactions hinge critically on the choice of catalyst. For decades, organotin compounds have been the workhorse catalysts for esterification and polyesterification due to their high activity and versatility.[1][2] However, mounting concerns over their toxicity and environmental impact have spurred a paradigm shift towards safer, more sustainable alternatives.[3][4][5]
This guide provides an in-depth, objective comparison between traditional organotin catalysts and emerging non-tin alternatives. We will delve into their catalytic mechanisms, present comparative performance data, and provide a validated experimental protocol for in-house catalyst screening, enabling you to make informed decisions for your specific synthetic challenges.
The Incumbent: Understanding Organotin Catalysts
Organotin (IV) compounds function as highly effective Lewis acid catalysts.[1][6] Their catalytic prowess stems from the electron-deficient nature of the tin atom, which possesses vacant 5d orbitals capable of coordinating with the carbonyl oxygen of a carboxylic acid.[6] This coordination enhances the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by an alcohol.
Mechanism of Action
The catalytic cycle, illustrated below, involves the activation of the carboxylic acid, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the ester and regenerate the catalyst.[1][7] The organic ligands attached to the tin atom modulate its Lewis acidity and steric environment, thereby influencing its catalytic activity.[2][8] For instance, dibutyltin derivatives are renowned catalysts for polyurethane synthesis and transesterification.[2][9]
The Challenge: Toxicity and Regulatory Scrutiny
The primary driver for seeking alternatives is the inherent toxicity of organotin compounds.[3] Tributyltin (TBT) and triphenyltin (TPT) are recognized as potent endocrine disruptors and are toxic to aquatic life, leading to widespread restrictions on their use.[4][5] Other compounds like dibutyltin (DBT) are also under regulatory scrutiny due to reproductive toxicity concerns.[4] For pharmaceutical applications, minimizing toxic metal residues is paramount, making the use of organotins increasingly untenable. Chronic exposure has been linked to various health issues, including kidney damage.[10]
The Challengers: A Field Guide to Non-Tin Alternatives
The search for greener, safer catalysts has yielded several promising classes of non-tin alternatives. These materials aim to replicate the high catalytic activity of organotins while offering a significantly improved safety and environmental profile.
A. Zirconium-Based Catalysts
Zirconium compounds have emerged as exceptionally versatile and robust catalysts for esterification.[11] Their activity is attributed to strong Lewis acid sites.
-
Zirconium Oxo Clusters: These nanoscale structures offer a high surface-to-volume ratio, making all zirconium atoms available for catalysis.[12] They show superior activity compared to both zirconium MOFs (metal-organic frameworks) and ZrO₂ nanocrystals, especially for converting large, sterically hindered substrates where diffusion can be limiting.[12]
-
Sulfated Zirconia (SZ): This solid acid catalyst exhibits remarkable activity, in some cases achieving nearly quantitative conversion of fatty acids at moderate temperatures (60-90 °C) with very low catalyst loading (0.125–0.5 wt%).[13][14] It functions as a strong Brønsted and Lewis acid catalyst.[15]
B. Titanium-Based Catalysts
Titanium alkoxides, such as titanium tetrabutoxide (TBT) and tetraisopropyl titanate, are widely used industrial esterification catalysts.[16][17] They are effective but are notoriously sensitive to moisture, which can lead to the formation of inactive oxo-species.[18]
-
Mechanism: While often considered pure Lewis acids, recent studies suggest a more complex mechanism involving both Lewis acidity at the titanium center and Brønsted basicity from in-situ formed carboxylate groups, creating an amphoteric catalyst.[19]
-
Mixed-Metal Systems: To enhance hydrolytic stability and activity, titanium catalysts are often mixed with other metals. A combination of titanium tetrabutoxide (TBT) and bismuth neodecanoate, for example, has been shown to have greater reactivity and improved stability compared to either metal catalyst alone.[18]
C. Bismuth-Based Catalysts
Bismuth compounds are increasingly recognized as "green" catalysts due to their low toxicity and cost-effectiveness.[20]
-
Bismuth Salts: Bismuth neodecanoate and other carboxylates are effective for both esterification and transesterification.[21] They are noted for their high resistance to hydrolysis, a key advantage over titanium alkoxides.[21] In one study, bismuth neodecanoate was shown to be a more active catalyst for the esterification of acetic acid with ethanol than both tin(II) 2-ethylhexanoate and titanium(IV) isopropoxide.[21]
-
Bismuth Oxide (Bi₂O₃): This solid can act as a catalyst precursor. In the esterification of fatty acids, Bi₂O₃ is converted in situ to layered bismuth carboxylates, which are the true catalytic species.[22][23] This system is recyclable and maintains high conversion rates over several cycles.[22][23]
D. Enzymatic Catalysts
For ultimate green chemistry, enzymes, particularly lipases, offer a biodegradable and highly selective alternative.
-
Mechanism: Lipases catalyze esterification via a reversible hydrolysis mechanism.[24] In low-water or solvent-free conditions, the equilibrium shifts towards ester synthesis.
-
Advantages: Enzymes operate under mild reaction conditions, avoiding thermal degradation of sensitive substrates. They offer high stereoselectivity and regioselectivity, which is crucial in pharmaceutical synthesis.[24] Novozym 435, an immobilized lipase, is widely used for synthesizing polyesters.[24]
-
Limitations: Enzymes can be more expensive and may have lower volumetric productivity compared to metal catalysts.
Head-to-Head: A Data-Driven Comparison
Objective evaluation requires quantitative data. The table below summarizes key performance indicators for various catalyst types based on data reported in the literature for representative esterification reactions.
| Catalyst Type | Representative Catalyst | Typical Loading | Temperature (°C) | Performance Highlights | Key Limitations | Reference(s) |
| Organotin | Dibutyltin Oxide (DBTO) | 0.1 - 0.5 mol% | 150 - 220 | High activity in transesterification and polyesterification. | High toxicity, regulatory restrictions, potential for product contamination. | [2] |
| Zirconium | Sulfated Zirconia (SZ) | 0.1 - 1.0 wt% | 60 - 150 | Excellent activity for fatty acids (98-100% conversion); reusable solid catalyst. | Can be less effective for smaller substrates compared to homogeneous catalysts. | [13][25] |
| Zirconium | Zr₁₂ Oxo Cluster | 1 - 5 mol% | 120 - 160 | Superior for bulky substrates; overcomes MOF diffusion limits; quantitative conversion. | Higher initial cost compared to simple metal salts. | [12] |
| Titanium | Titanium Tetrabutoxide (TBT) | 0.1 - 0.5 mol% | 180 - 230 | Widely used industrially, effective for polyesters. | Highly sensitive to moisture, can lead to catalyst deactivation. | [17][18] |
| Bismuth | Bismuth Neodecanoate | 0.2 - 1.0 mol% | 80 - 150 | Low toxicity, high hydrolytic stability; outperforms Sn(II) and Ti(IV) in some cases. | Generally lower activity than the most potent organotins. | [21] |
| Enzymatic | Novozym 435 (Immobilized Lipase) | 1 - 10 wt% | 40 - 80 | Green, highly selective, mild conditions; ideal for sensitive substrates. | Slower reaction rates, higher cost, potential for enzyme denaturation. | [24] |
Experimental Protocol: A Validated Method for Catalyst Screening
To ensure trustworthiness and facilitate your own comparative studies, this section provides a robust, self-validating protocol for screening catalyst performance in a model esterification reaction.
Objective: To compare the catalytic activity of a selected organotin (e.g., Dibutyltin dilaurate) versus a non-tin alternative (e.g., Zirconium oxo cluster) for the esterification of lauric acid with 1-octanol.
Materials & Equipment:
-
Lauric Acid (≥98%)
-
1-Octanol (≥99%)
-
Dibutyltin dilaurate (DBTDL)
-
Zirconium(IV) oxo-cluster (or chosen alternative)
-
Toluene (Anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Three-neck round-bottom flask (250 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer with heating mantle
-
Temperature probe
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Reactor Charging: To the 250 mL three-neck flask, add lauric acid (e.g., 0.1 mol), 1-octanol (e.g., 0.12 mol, 1.2 eq.), toluene (100 mL), and the internal standard dodecane (e.g., 0.01 mol).
-
Causality: Using a slight excess of alcohol can help drive the equilibrium towards the product. Toluene acts as an azeotropic solvent to remove water, which is critical as water can deactivate many Lewis acid catalysts.[18]
-
-
System Setup: Equip the flask with a magnetic stir bar, a temperature probe, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Azeotropic Drying: Heat the mixture to reflux (approx. 110-115 °C) and collect the initial water present in the reactants in the Dean-Stark trap for 30 minutes.
-
Catalyst Addition (t=0): Once the system is dry, cool slightly and add the catalyst (e.g., 0.2 mol% of DBTDL or the non-tin alternative). Immediately resume heating to reflux. This marks the start of the reaction (t=0).
-
Reaction Monitoring: Withdraw small aliquots (approx. 0.2 mL) from the reaction mixture at set time intervals (e.g., 0, 1, 2, 4, 6, 8 hours). Quench each sample in a vial containing cooled solvent and prepare for GC analysis.
-
Control Experiment: A crucial step for a self-validating system is to run a parallel reaction under identical conditions but without any catalyst. This establishes the baseline thermal reaction rate.
-
Analysis: Analyze the samples using GC-FID. Calculate the conversion of lauric acid and the yield of octyl laurate at each time point relative to the internal standard. Plot conversion vs. time for each catalyst and the no-catalyst control.
Conclusion and Future Outlook
While organotin catalysts have a long history of high performance, their toxicity profile makes them increasingly unsuitable for modern chemical and pharmaceutical development. The field of non-tin alternatives offers a wealth of viable, safer, and more sustainable options.
-
Zirconium and Bismuth catalysts stand out for their combination of high activity, stability, and low toxicity, making them prime candidates for replacing organotins in many applications.[12][21]
-
Titanium catalysts , especially when formulated in mixed-metal systems to improve hydrolytic stability, remain a cost-effective industrial option.[18]
-
Enzymatic catalysts represent the pinnacle of green chemistry for esterifications where mild conditions and high selectivity are paramount.[24]
The future of catalyst development will likely focus on creating robust, recyclable solid catalysts and highly active, non-toxic homogeneous systems. By employing rigorous, data-driven comparison protocols like the one detailed here, researchers can confidently select the optimal catalyst that balances performance, safety, and sustainability for their specific needs.
References
- Esterification of Fatty Acids Using a Bismuth-Containing Solid Acid C
- The Central Role of Oxo Clusters in Zirconium‐Based Esterification C
- Unveiling the Efficiency of Organotin Catalysts in Esterification Reactions: A Compar
- Esterification and transesterification using modified-zirconia c
- Sustainable and Stable Esterification Catalysts Made from Titanium–Bismuth Clusters. ACS Sustainable Chemistry & Engineering. [Source:18]
- Preparation of Ce-TiO2 catalysts by controlled hydrolysis of titanium alkoxide based on esterification reaction and study on its photoc
- Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst.
- how to select efficient bismuth neodecanoate catalyst for various applications. [No Source Name Available]. [Source:21]
- Catalytic Esterification of Amides by Using a Zirconium-Based Metal–Organic Framework. [No Source Name Available]. [Source:11]
- Catalysis Science & Technology. RSC Publishing - The Royal Society of Chemistry. [Source:6]
- Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. ACS Sustainable Chemistry & Engineering. [Source:9]
- Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols. Catalysis Science & Technology (RSC Publishing). [Source:13]
- DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.
- Esterification of Fatty Acids Using a Bismuth-Containing Solid Acid Catalyst.
- Titanium and zirconium esterification catalysts.
- New trends in bismuth-catalyzed synthetic transform
- Titanium‐catalyzed esterification reactions: beyond Lewis acidity.
- introduction to organotin chemistry - and applic
- Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. [Source:24]
- Toxicity and health effects of selected organotin compounds: a review. PMC. [Source:3]
- Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification. Catalysis Science & Technology (RSC Publishing). [Source:8]
- Catalysts used for the esterification reaction.
- Investigating the Environmental Impact of Organotins.
- Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aqu
- Organotin Compounds Toxicity: Focus on Kidney. PubMed. [Source:10]
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Esterification reaction using solid heterogeneous acid catalysts under solvent-less condition. [No Source Name Available]. [Source:14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gelest.com [gelest.com]
- 3. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotin Compounds Toxicity: Focus on Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Ce-TiO2 catalysts by controlled hydrolysis of titanium alkoxide based on esterification reaction and study on its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US3056818A - Titanium and zirconium esterification catalysts - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 21. newtopchem.com [newtopchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Dimethyltin Dichloride and its Alternatives in PVC Stabilization
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the environmental impact of dimethyltin(2+) dichloride (DMTDC), a common organotin heat stabilizer for polyvinyl chloride (PVC), against its primary alternatives. This document is structured to provide researchers, scientists, and drug development professionals with the technical data and experimental context needed to make informed decisions about material selection.
The selection of additives in polymer formulations is a critical decision point, balancing performance, cost, and, increasingly, environmental and toxicological impact. Organotin compounds, particularly dimethyltin dichloride (DMTDC), have long been favored as highly effective heat stabilizers in PVC processing. However, their potential for environmental release and subsequent biological effects necessitates a rigorous assessment against other available technologies.
This guide moves beyond a simple cataloging of properties to offer a comparative analysis grounded in experimental data. We will dissect the environmental profile of DMTDC and contrast it with the legacy lead-based stabilizers and the modern, eco-friendly calcium-zinc (Ca-Zn) systems.
Section 1: Environmental Profile of Dimethyltin Dichloride (DMTDC)
Dimethyltin dichloride is a di-substituted organotin compound valued for its efficiency in preventing the thermal degradation of PVC. Its environmental impact is dictated by its physicochemical properties, fate, and high toxicity.
1.1. Physicochemical Properties & Environmental Fate
DMTDC is a white crystalline solid that is reactive with water.[1] Upon entering an aquatic environment, it rapidly hydrolyzes to form dimethyltin hydroxide, which can then precipitate.[2] This rapid decomposition is a key factor in its environmental fate, transforming the parent compound into other tin species. While the parent compound is not persistent in water, the resulting dimethyltin moiety can be. One study noted that DMTDC is not readily biodegradable, showing only 3% degradation over 35 days in an aerobic biodegradability test.[3]
Diagram 1: Environmental Fate of Dimethyltin Dichloride
Caption: Environmental pathway of Dimethyltin Dichloride (DMTDC).
1.2. Ecotoxicity and Bioaccumulation
Organotin compounds are well-documented for their toxicity to aquatic life.[4][5] DMTDC is classified as toxic or fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[6][7] Its high aquatic toxicity is a significant environmental concern.
-
Aquatic Toxicity : DMTDC exhibits high toxicity to a range of aquatic organisms. The 48-hour EC50 for the crustacean Daphnia magna is reported as 11,500 µg/L (11.5 mg/L), and the 48-hour LC50 for the fish species Oryzias latipes (medaka) is 4,060 µg/L (4.06 mg/L).[2] Another study found a 48-hour EC50 for Daphnia magna of 17 mg/L.[3]
-
Mammalian Toxicity : The acute oral LD50 in rats is reported as 73.9 mg/kg, classifying it as toxic after a single ingestion.[6] It is also suspected of damaging the unborn child and causes damage to the nervous and immune systems through prolonged exposure.[6][7]
-
Bioaccumulation : Data on bioaccumulation potential varies. While some safety data sheets state "no data available,"[3] the low octanol-water partition coefficient (log Kow = -2.18) suggests a low potential for bioaccumulation.[8] However, an analogue, dibutyltin, has a bioconcentration factor (BCF) of 110, indicating some potential for accumulation in organisms.[2] Given the high toxicity, even low levels of bioaccumulation can be significant.
Section 2: Alternative PVC Heat Stabilizers
The search for alternatives to organotins has been driven by regulatory pressure and environmental concerns. The main classes of stabilizers used historically and currently are lead-based and calcium-zinc-based systems.
-
Legacy Stabilizers: Lead-Based Compounds : Compounds like lead sulfate and lead carbonate were historically used due to their low cost and high efficiency.[9][10] However, the severe and well-documented toxicity of lead has led to their phase-out in many regions, including the European Union.[10][11] Lead is a persistent, bioaccumulative, and toxic (PBT) substance that can leach from PVC products, contaminating soil and water and posing a severe risk to ecosystems and human health.[12][13]
-
Modern Alternatives: Calcium-Zinc (Ca-Zn) Systems : Ca-Zn stabilizers are now the predominant eco-friendly alternative.[6][14] These are complex mixtures based on calcium and zinc salts (e.g., stearates) combined with co-stabilizers like polyols and antioxidants.[15] They are considered non-toxic, free of heavy metals, and align with global environmental standards like REACH.[6][7][14] Their mechanism involves zinc stearate providing early color stability while calcium stearate neutralizes HCl released during degradation for long-term stability.
Section 3: Comparative Environmental Impact Assessment
A direct comparison of the experimental data reveals a stark contrast in the environmental risk profiles of these stabilizer systems. The choice of stabilizer has profound implications for the environmental safety of the final PVC product throughout its lifecycle.
| Parameter | Dimethyltin Dichloride (DMTDC) | Lead-Based Stabilizers (e.g., Lead Sulfate) | Calcium-Zinc (Ca-Zn) Stabilizers |
| Type | Organometallic (Organotin) | Inorganic Heavy Metal | Metal Soap / Organic-based |
| Acute Mammalian Toxicity (Oral LD50, Rat) | High Toxicity 73.9 mg/kg[6] | High Toxicity Lead is a cumulative poison with severe neurotoxic and systemic effects.[11][16] | Very Low Toxicity >2000 mg/kg (for Calcium Stearate)[17] |
| Acute Aquatic Toxicity | High to Very High Toxicity - Daphnia magna (48h EC50): 11.5 - 19.27 mg/L[2][10] - Oryzias latipes (48h LC50): 4.06 mg/L[2] | High to Very High Toxicity - Daphnia magna (acute): More toxic in soft water[8] - Hyalella azteca (42d LC50): 0.016 mg/L[18] | Very Low to Low Toxicity ¹ - Daphnia magna (48h EC50): 166.3 mg/L (for Ca-Stearate)[6][7] - Oryzias latipes (96h LC50): >100 mg/L (for Ca-Stearate)[6][7] |
| Persistence & Degradation | Not readily biodegradable; rapid hydrolysis to persistent dimethyltin species.[2][3] | Highly persistent in the environment; does not degrade.[9][13] | Components like stearates are biodegradable.[7] |
| Bioaccumulation | Low to moderate potential (BCF for analogue = 110).[2][8] | High potential for bioaccumulation in aquatic organisms and food chains.[8][9] | Low potential; no data available suggesting accumulation.[7] |
| Regulatory Status | Heavily restricted (e.g., REACH Annex XVII restricts organotins to 0.1% tin by weight).[4] | Phased out or banned in many regions (e.g., EU) for most applications.[10][19] | Generally recognized as safe (GRAS); widely approved for sensitive applications including food contact and medical devices.[14] |
¹Data for Ca-Zn stabilizers is based on its primary components, such as calcium stearate, as the final formulations are proprietary. The overall toxicity is expected to be very low.
Causality and Interpretation:
The data clearly positions Ca-Zn stabilizers as the superior alternative from an environmental and toxicological standpoint. Their low toxicity across aquatic and mammalian models, coupled with better biodegradability and low bioaccumulation potential, presents a significantly reduced environmental risk.[6][14]
Lead-based stabilizers represent the highest environmental burden. Lead's persistence and ability to bioaccumulate mean that its release into the environment has long-lasting and far-reaching consequences, impacting entire ecosystems.[9][12][13]
Dimethyltin dichloride , while an effective stabilizer, occupies an intermediate but still highly concerning position. Its primary hazard lies in its acute toxicity to aquatic organisms.[2] While it hydrolyzes, the resulting organotin species are still of concern. The risk is substantial enough to warrant the strict regulations currently in place.[4]
Section 4: Experimental Protocols for Environmental Assessment
To ensure the trustworthiness of environmental impact data, standardized and validated protocols are essential. Below are outlines for two key experimental workflows.
Protocol 1: Acute Immobilisation Test for Daphnia magna (OECD 202)
This protocol is a cornerstone of aquatic toxicology, designed to determine the concentration of a substance that immobilizes 50% of the daphnids (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna, less than 24 hours old at the start of the test.
-
Culture: Maintain daphnid cultures in a suitable medium under controlled conditions (e.g., 20±1°C, 16h light/8h dark photoperiod).
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test substance (e.g., DMTDC) in the test medium. Include a control group (medium only).
-
Exposure: Introduce at least 20 daphnids, divided into at least four replicates of five, into test vessels for each concentration and the control.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation).
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence limits.
Diagram 2: Workflow for Daphnia magna Acute Toxicity Test
Sources
- 1. nimbasia.com [nimbasia.com]
- 2. famico.uk [famico.uk]
- 3. tepekimya.com.tr [tepekimya.com.tr]
- 4. acute lc50 values: Topics by Science.gov [science.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. tldvietnam.com [tldvietnam.com]
- 10. Lead Stabilizer in PVC: Understanding Its Role [chembroad.com]
- 11. getenviropass.com [getenviropass.com]
- 12. Health Risks Associated with Lead Stabilizer in PVC [hbgxchemical.com]
- 13. rewachem.com [rewachem.com]
- 14. nimbasia.com [nimbasia.com]
- 15. changshengmaterial.com [changshengmaterial.com]
- 16. Lead(II) sulfate - Wikipedia [en.wikipedia.org]
- 17. cambridgecommodities.com [cambridgecommodities.com]
- 18. Acute and chronic toxicity of lead in water and diet to the amphipod Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vliz.be [vliz.be]
Navigating the Analytical Maze: A Comparative Guide to Mitigating Cross-Reactivity in Mixed Organotin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds (OTCs) is a critical yet challenging endeavor. The inherent toxicity and diverse applications of these compounds, from PVC stabilizers to antifouling agents, necessitate precise analytical methods. However, the simultaneous analysis of multiple organotin species in complex matrices is fraught with difficulties, primarily stemming from analytical interferences and "cross-reactivity"—a term we will use to describe the potential for one organotin species to interfere with the detection and quantification of another.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for organotin speciation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the root causes of analytical cross-reactivity and offer field-proven insights and experimental protocols to ensure the integrity and accuracy of your results.
The Crux of the Matter: Understanding "Cross-Reactivity" in Organotin Analysis
In the context of chromatographic and mass spectrometric analysis of organotins, "cross-reactivity" does not refer to an immunological response. Instead, it encompasses a range of analytical challenges that can lead to inaccurate quantification:
-
Co-elution: Due to similar physicochemical properties, different organotin species may not be fully separated by the chromatographic column, leading to overlapping peaks.
-
Isobaric Interferences: Different organotin compounds or their fragments may have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a single-stage mass spectrometer.
-
Similar Fragmentation Patterns: After ionization in the mass spectrometer, different organotin precursors may produce common product ions, leading to ambiguity in identification and quantification, especially in complex mixtures.
-
Derivatization Artifacts (GC-MS): The chemical derivatization step required for GC-MS can be incomplete or lead to the formation of side products that interfere with the analysis.
Failure to address these issues can result in the over- or underestimation of specific organotin compounds, compromising the validity of toxicological assessments and regulatory compliance.
Head-to-Head: GC-MS versus LC-MS/MS for Organotin Speciation
The choice between GC-MS and LC-MS/MS is a critical decision in developing a robust analytical method for mixed organotin compounds. Each technique presents a unique set of advantages and disadvantages, particularly concerning the mitigation of cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a staple for organotin analysis due to its high chromatographic resolution.[1] However, its application to polar and non-volatile organotins necessitates a crucial and often complex derivatization step to increase their volatility.[2] Common derivatization agents include Grignard reagents (e.g., pentylmagnesium bromide) and sodium tetraethylborate (NaBEt₄).[2][3]
Advantages of GC-MS:
-
High Separation Efficiency: Capillary GC columns offer excellent resolution, enabling the separation of a large number of organotin compounds in a single analytical run.[4]
-
Established Methods: A wealth of established and validated methods are available in the scientific literature and regulatory guidelines.
Challenges and Cross-Reactivity Issues with GC-MS:
-
Derivatization-Induced Interferences: The derivatization reaction is a critical control point. Incomplete reactions, side reactions, or the presence of impurities in the derivatizing agent can introduce analytical artifacts.[5] For example, different butyltin species, after ethylation with NaBEt₄, will all contain ethyl groups, potentially leading to similar fragmentation patterns.
-
Thermal Degradation: Some organotin compounds can be thermally labile and may degrade in the hot GC injector port, altering the original speciation profile.[6]
-
Matrix Effects: Complex sample matrices can interfere with the derivatization process, leading to variable recoveries and inaccurate quantification.[5]
To overcome these challenges, the use of tandem mass spectrometry (GC-MS/MS) is highly recommended. By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the selectivity of the analysis can be significantly enhanced, effectively filtering out background noise and potential interferences from co-eluting compounds.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative
LC-MS/MS has emerged as a powerful alternative for organotin analysis, primarily because it eliminates the need for derivatization .[1][8] This significantly simplifies sample preparation, reduces analysis time, and removes a major source of potential error and cross-reactivity.[9]
Advantages of LC-MS/MS:
-
No Derivatization Required: Direct analysis of polar and non-volatile organotins simplifies the workflow and improves accuracy by avoiding potential derivatization-related artifacts.[8][9]
-
Reduced Thermal Stress: The analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation of labile compounds.[10]
-
High Selectivity and Sensitivity: The use of tandem mass spectrometry (MS/MS) provides excellent selectivity for distinguishing between different organotin species, even in complex matrices.[8]
Challenges and Cross-Reactivity Issues with LC-MS/MS:
-
Matrix Effects in the Ion Source: Co-eluting matrix components can suppress or enhance the ionization of the target organotin compounds in the electrospray ionization (ESI) source, leading to inaccurate quantification. This is a significant consideration for complex samples like sediment or biological tissues.
-
Chromatographic Resolution: While modern LC columns offer excellent performance, achieving baseline separation of all target organotins, especially isomers, can still be challenging.
-
Fewer Compounds per Run (Potentially): Depending on the complexity of the mixture, a single LC-MS/MS run might accommodate fewer analytes compared to a comprehensive GC-MS method.[4]
Mitigation of matrix effects in LC-MS/MS often involves the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and optimized sample clean-up procedures.[8]
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of common organotin compounds using GC-MS/MS and LC-MS/MS, compiled from various studies. These values can vary depending on the specific matrix, instrumentation, and method optimization.
| Parameter | GC-MS/MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Limit of Detection (LOD) | 0.20 - 10 ng/L (in water) | 0.14 - 3 ng/L (in water) |
| Limit of Quantitation (LOQ) | 0.5 - 30 ng/L (in water) | 0.5 - 10 ng/L (in water) |
| Recovery | 70 - 120% | 80 - 115% |
| Precision (RSD) | < 15% | < 10% |
| Sample Preparation Time | Longer (due to derivatization) | Shorter |
| Potential for Cross-Reactivity | Higher (derivatization artifacts, thermal degradation) | Lower (but matrix effects are a key concern) |
Experimental Protocols: A Guided Approach to Accurate Analysis
To ensure trustworthy and reproducible results, a well-defined and validated experimental protocol is paramount. Below, we provide a detailed, step-by-step methodology for the analysis of mixed organotin compounds using LC-MS/MS, chosen for its reduced sample preparation complexity and lower potential for derivatization-related cross-reactivity.
Recommended Workflow: LC-MS/MS Analysis of Organotins
This protocol is a general guideline and should be optimized and validated for the specific matrix and target analytes in your laboratory.
1. Sample Preparation (Aqueous Matrix Example):
-
Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: Add a solution of stable isotope-labeled internal standards (e.g., d27-TBT) to the sample to correct for matrix effects and variations in instrument response.
-
Acidification: Acidify the sample with a suitable acid (e.g., formic acid or acetic acid) to a pH of approximately 3-4 to ensure the stability of the organotin species.
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Trace Levels):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
-
Elute the organotin compounds with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) and a salt (e.g., ammonium formate) to improve peak shape and ionization efficiency.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) mode. For each organotin compound, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.
3. Method Validation:
The method must be validated according to established guidelines (e.g., ISO/IEC 17025) to ensure its fitness for purpose.[11] Key validation parameters include:
-
Selectivity: The ability to differentiate the target analytes from other compounds in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy (Trueness): The closeness of the measured value to the true value, often assessed using certified reference materials (CRMs).[12]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Workflow and Potential Pitfalls
The following diagrams, generated using Graphviz, illustrate the analytical workflows for GC-MS and LC-MS/MS and highlight the critical stages where cross-reactivity and interferences can occur.
Caption: GC-MS workflow for organotin analysis, highlighting derivatization as a critical step for potential cross-reactivity.
Caption: LC-MS/MS workflow, emphasizing the absence of derivatization and the importance of addressing matrix effects.
Conclusion and Recommendations
The accurate speciation of mixed organotin compounds is a complex analytical task where the potential for cross-reactivity and interference must be carefully managed. While GC-MS remains a viable technique, the necessity of derivatization introduces a significant potential for error.
For the analysis of mixed organotin compounds, especially in complex matrices, LC-MS/MS is the recommended approach. The elimination of the derivatization step simplifies sample preparation, reduces the risk of artifact formation, and ultimately leads to more reliable and accurate data.
Regardless of the chosen technique, a rigorous method validation, the use of certified reference materials, and the inclusion of appropriate internal standards are non-negotiable for ensuring the scientific integrity of the results. By understanding the potential pitfalls of each method and implementing the strategies outlined in this guide, researchers can navigate the analytical maze of organotin analysis with confidence.
References
- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.
- Chambers, D. M., S. K. D. R., & S. D. K. (2000). Tandem mass spectral studies of the fragmentation pathways of organotin compounds of general formula R3SnR'. Rapid Communications in Mass Spectrometry, 14(5), 323-332.
- Rulíšek, L., & Hodná, A. (2004). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(12), 1768-1779.
- ZeptoMetrix. (n.d.). Organotins.
- Alahmadi, S. M. (2012). Organotin Speciation Analysis Based on Liquid or Gas Chromatography. Asian Journal of Chemistry, 24(9), 3787-3792.
- Inagaki, K., Takatsu, A., Watanabe, T., Aoyagi, Y., Yarita, T., Okamoto, K., & Chiba, K. (2007). Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds. Analytical and Bioanalytical Chemistry, 387(7), 2325–2334.
- Tsunoi, S., Matoba, T., Shioji, H., & Tuto, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.
- European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS.
- CPAchem. (n.d.). Organic CRM.
- Adolph, H. G., & Jaworski, R. J. (1982). Synthesis and Mass Spectra of Butenyltin Compounds. Naval Ocean Systems Center.
- Inagaki, K., Takatsu, A., Watanabe, T., Aoyagi, Y., Yarita, T., Okamoto, K., & Chiba, K. (2007). Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized Sn-118-enriched organotin compounds.
- Wahlen, R. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds.
- Staniszewska, M., & Falkowska, L. (2016). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 21(9), 1198.
- Tsunoi, S., Matoba, T., Shioji, H., & Tuto, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- González-Toledo, M. J., & Rodriguez-Gonzalez, P. (2003). Speciation analysis of organotin compounds by HPLC-ICP-MS.
- U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- David, F., Sandra, P., & Wylie, P. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases.
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
- Wahlen, R., & Catterick, T. (2003). Comparison of different liquid chromatography conditions for the separation and analysis of organotin compounds in mussel and oyster tissue by liquid chromatography-inductively coupled plasma mass spectrometry.
- Di Masi, F., Sardella, R., Ianni, F., Natalini, M., & Gallo, P. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 20(4), 334-344.
- González-Toledo, M. J., & Rodriguez-Gonzalez, P. (2003). Detection techniques in speciation analysis of organotin compounds by liquid chromatography.
- Guo, L., Matysik, F. M., & Gläser, P. (2004). Speciation of organotin compounds by capillary electrophoresis: comparison of aqueous and mixed organic-aqueous systems. Analytical and Bioanalytical Chemistry, 380(4), 669-676.
- ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analchemres.org [analchemres.org]
- 7. agilent.com [agilent.com]
- 8. sciex.jp [sciex.jp]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyltin(2+) Dichloride and Monomethyltin Trichloride as PVC Stabilizers
For professionals in polymer science and material development, the selection of an optimal thermal stabilizer is a critical decision that profoundly influences the processing, performance, and longevity of polyvinyl chloride (PVC) products. Among the arsenal of available stabilizers, organotin compounds, particularly methyltin derivatives, are renowned for their high efficiency. This guide provides an in-depth, objective comparison of two foundational methyltin stabilizers: dimethyltin(2+) dichloride (DMTCl₂) and monomethyltin trichloride (MMTC). We will delve into their mechanisms of action, comparative performance supported by experimental data, and the practical implications for PVC formulation.
The Imperative of PVC Stabilization: Combating Thermal Degradation
Polyvinyl chloride, in its unadulterated state, is notoriously susceptible to thermal degradation at the temperatures required for processing (typically above 170°C).[1][2] This degradation is a chain reaction initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone, a process known as dehydrochlorination.[3] The liberated HCl acts as a catalyst, accelerating further degradation and leading to the formation of conjugated polyene sequences. These polyenes are chromophoric, causing undesirable color changes from yellow to brown and eventually black.[4] Beyond aesthetics, this degradation compromises the mechanical integrity of the PVC, resulting in brittleness and a loss of durability.[4]
Heat stabilizers are crucial additives that interrupt this destructive cascade.[1][2] They function through several mechanisms, primarily by neutralizing the catalytic HCl and by replacing the labile chlorine atoms on the PVC chain with more stable ligands.[2][3]
Mechanism of Action: A Tale of Two Methyltins
Both this compound and monomethyltin trichloride serve as precursors to active stabilizer species, typically through reaction with mercaptans to form methyltin mercaptides.[5][6][7] It is these derivative compounds that are commonly used in PVC formulations. The fundamental stabilizing action of both originates from the Lewis acidity of the tin center and its ability to interact with the PVC polymer chain.
The primary stabilization mechanisms are twofold:
-
HCl Scavenging: The organotin compounds react with and neutralize the hydrogen chloride that is released during PVC degradation, preventing its catalytic effect.[3][8]
-
Substitution of Labile Chlorine Atoms: The stabilizers replace the unstable allylic chlorine atoms on the PVC backbone with more stable groups, such as mercaptide ligands.[3][8] This "mends" the defect sites in the polymer chain, inhibiting the initiation of the "zipper-like" dehydrochlorination reaction.
The key difference in the stabilizing efficacy between mono- and dimethyltin compounds lies in the Lewis acidity and steric hindrance of the tin center. Monomethyltin trichloride is a stronger Lewis acid than dimethyltin dichloride.[8] This enhanced acidity allows for more effective coordination with the labile chlorine atoms in the PVC molecule.[8] Furthermore, the smaller steric hindrance of the single methyl group in monomethyltin compounds, compared to the two methyl groups in dimethyltin compounds, facilitates this crucial interaction.[8]
Visualization of the Stabilization Mechanism
The following diagram illustrates the fundamental steps in the stabilization of PVC by methyltin mercaptides, the active forms of dimethyltin and monomethyltin chlorides.
Caption: PVC stabilization by methyltin mercaptides.
Performance Comparison: this compound vs. Monomethyltin Trichloride
While both compounds are effective stabilizers, their performance characteristics differ, particularly concerning early color hold and overall efficiency. It is important to note that in commercial applications, mixtures of mono- and dimethyltin compounds are often used to achieve a synergistic effect, balancing excellent early color with long-term stability.[8]
| Performance Metric | This compound (as mercaptide) | Monomethyltin Trichloride (as mercaptide) | Rationale |
| Early Color Hold | Good | Excellent | The higher Lewis acidity of monomethyltin allows for a more rapid and efficient replacement of labile chlorine atoms, which are primary sites for initial color development.[9] |
| Long-Term Stability | Excellent | Good to Excellent | While monomethyltin provides superior initial color, dimethyltin derivatives are noted for their excellent long-term dynamic stability. Often, a blend is used to optimize both aspects.[10] |
| Efficiency | High | Very High | Due to its greater reactivity and lower steric hindrance, less monomethyltin is required to achieve a desired level of color improvement compared to dimethyltin.[8] |
| Volatility | Lower | Higher | Generally, compounds with fewer alkyl groups have higher volatility. |
| Toxicity | More Toxic | Less Toxic | Studies have indicated that monomethyltin compounds are generally less toxic than their dimethyltin counterparts.[11] |
Experimental Evaluation of Stabilizer Performance
To quantify the performance differences between PVC formulations stabilized with this compound and monomethyltin trichloride (or their mercaptide derivatives), a series of standardized tests can be employed.
Experimental Workflow for Comparative Analysis
Caption: Workflow for evaluating PVC stabilizer efficiency.
Key Experimental Protocols
1. Static Thermal Stability (Oven Aging Method based on ASTM D 2115)
-
Objective: To evaluate the resistance of a PVC compound to discoloration under static heat.[12]
-
Methodology:
-
Prepare PVC sheets (e.g., 1 mm thickness) containing the respective stabilizers at a specified concentration (e.g., 1.5 phr).
-
Cut uniform specimens (e.g., 25 x 25 mm).
-
Place the specimens on an inert surface (e.g., aluminum foil) in a preheated, forced-air circulating oven at a constant temperature (e.g., 180°C).[13]
-
Remove specimens at regular time intervals (e.g., every 15 minutes).
-
Measure the Yellowness Index (YI) of each specimen using a colorimeter.
-
Plot YI as a function of time. The stabilizer that maintains a lower YI for a longer duration exhibits superior static thermal stability.
-
2. Static Thermal Stability (Congo Red Test based on SATRA TM324)
-
Objective: To determine the time until the onset of significant HCl evolution.[14]
-
Methodology:
-
Place a weighed amount of the PVC compound (e.g., 2-3 grams) into a test tube.
-
Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the sample.
-
Place the test tube in a heating block at a specified temperature (e.g., 180°C).[14]
-
Record the time required for the Congo Red paper to turn from red to blue, which indicates the presence of acidic HCl gas.[14]
-
A longer time to color change signifies better thermal stability.
-
3. Dynamic Thermal Stability (Torque Rheometry)
-
Objective: To assess the thermal stability of the PVC compound under conditions of continuous shear and heat, simulating processing conditions.
-
Methodology:
-
Introduce a known quantity of the PVC compound into the heated mixing chamber of a torque rheometer (e.g., Brabender or Haake type).
-
Record the torque required to mix the material at a constant rotor speed and temperature.
-
As the PVC degrades, cross-linking occurs, leading to an increase in melt viscosity and, consequently, a sharp rise in torque.
-
The "stability time" is the time from the attainment of a stable processing torque to the onset of this sharp torque increase.
-
4. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal degradation.
-
Methodology:
-
Place a small, precisely weighed sample of the stabilized PVC compound into a TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA measures the weight loss of the sample as a function of temperature.
-
The onset temperature of the first major weight loss step corresponds to the dehydrochlorination of PVC. A higher onset temperature indicates greater thermal stability.
-
Environmental and Health Considerations
While highly effective, organotin compounds are subject to regulatory scrutiny due to their potential environmental and health impacts.[5]
-
Leaching: Both monomethyltin and dimethyltin compounds have been shown to leach from PVC pipes into drinking water, although typically at very low concentrations (ng/L range).[15][16]
-
Toxicity: Generally, the toxicity of organotin compounds decreases with a decreasing number of alkyl groups. Therefore, monomethyltin compounds are considered less toxic than dimethyltin compounds.[11] Chronic exposure to certain methyltin compounds has been linked to neurotoxicity.[17][18]
Conclusion
Both this compound and monomethyltin trichloride are highly effective precursors for PVC heat stabilizers. The choice between them, or more commonly, the ratio in which their derivatives are blended, depends on the specific performance requirements of the final application.
-
Monomethyltin trichloride derivatives are superior for applications demanding excellent initial color and clarity, owing to the higher Lewis acidity and lower steric hindrance of the monomethyltin species.[8][9]
-
This compound derivatives provide robust long-term thermal stability.
A synergistic blend of both mono- and dimethyltin compounds is often the optimal solution, providing a balanced performance profile that includes excellent early color, long-term heat stability, and high overall efficiency. For researchers and formulators, a thorough understanding of these nuances, validated by the experimental protocols outlined in this guide, is essential for developing high-quality, durable, and safe PVC products.
References
- TopJoy Chemical. (n.d.). What is methyl tin stabilizer?
- Infinita Lab. (n.d.). Assessing Heat Resistance in PVC: ASTM D 2115.
- Bacaloglu, R., & Fisch, M. (1995). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization.
- ASTM International. (n.d.). Thermal Stability of Polyvinyl Chloride Insulating Compounds.
- Yan, D., et al. (2018). Toxicity of trimethyltin and dimethyltin in rats and mice. Environmental Toxicology and Pharmacology, 61, 62-68.
- Scribd. (n.d.). D-2115 Heat Stability.
- Changsheng Material. (2022, August 25). Application of PVC Methyltin Stabilizers.
- Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing.
- Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide.
- Phetwarotai, W., et al. (2013). Structural and thermal stabilizations of PVC and wood/PVC composites by metal stearates and organotin. BioResources, 8(2), 2535-2553.
- Australian Government Department of Health. (2022, June 30). Compounds of dimethyltin - Evaluation statement.
- ASTM International. (n.d.). D4202 Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin (Withdrawn 1998).
- Pharos. (2019, August 8). Tin Stabilizers in Drinking Water.
- SATRA. (1999, March). SATRA TM324: Thermal stability of PVC - Congo red test.
- HEXACHEM. (2026, January 8). PVC Heat Stabilizers – Enhancing Processing Stability and Durability.
- Yan, D., et al. (2018). Toxicity of Trimethyltin and Dimethyltin in Rats and Mice. ResearchGate.
- Wikipedia. (n.d.). Oxidative-induction time.
- Al-Malack, M. H., & Sheikheldin, S. Y. (2001). Leaching of Organotin Compounds from Polyvinyl Chloride Pipe. ResearchGate.
- Furukawa Electric. (1999). Development of Non-Lead Stabilized PVC Compounds for Insulated Wires and Cables.
- Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method.
- Wang, Y., et al. (2022). Congo red thermal stability time of polyvinyl chloride (PVC) stabilized... ResearchGate.
- Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time.
- Li, D., et al. (2022). Trends and prospects for thermal stabilizers in polyvinyl chloride. UQ eSpace.
- BDMAEE. (2025, July 16). a comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc.
- Impact Solutions. (n.d.). oxidation induction time (OIT) testing by plastic experts.
- Environment and Climate Change Canada. (n.d.). Non-pesticidal Organotin Compounds.
- BDMAEE. (2025, July 16). a comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc.
- Arkis, E. (2007). Organotin Compounds as PVC Stabilizers.
- NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Methyl Tin Stabilizers in PVC Formulations.
- The European Council of Vinyl Manufacturers. (n.d.). Organotin Stabilisers.
- Blaine, R. L. (n.d.). a proposed reference material for oxidative induction time by DSC, TA-233.
- World Health Organization. (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
- Furex Energy. (2023, December 27). Comparison and Advantages of Methyl Tin Mercaptide and Various PVC Heat Stabilizers.
- Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer.
- Incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria.
Sources
- 1. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. morpholine.cc [morpholine.cc]
- 5. News - What is methyl tin stabilizer? [pvcstabilizer.com]
- 6. bisleyinternational.com [bisleyinternational.com]
- 7. pishrochem.com [pishrochem.com]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. changshengmaterial.com [changshengmaterial.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. infinitalab.com [infinitalab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharos.habitablefuture.org [pharos.habitablefuture.org]
- 17. Toxicity of trimethyltin and dimethyltin in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Lewis Acidity of Organotin Chlorides for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and catalysis, organotin chlorides stand out for their versatile role as Lewis acids, facilitating a myriad of organic transformations. Their efficacy as catalysts is intrinsically linked to their Lewis acidity, a property that dictates their ability to accept electron pairs and activate substrates. For researchers, scientists, and drug development professionals, a nuanced understanding and a reliable method for evaluating the Lewis acidity of different organotin chlorides are paramount for reaction optimization and the rational design of new synthetic routes. This guide provides an in-depth, objective comparison of the Lewis acidity of various organotin chlorides, supported by established experimental methodologies and data. We will delve into the theoretical underpinnings of Lewis acidity in these compounds and present practical, step-by-step protocols for its evaluation, ensuring scientific integrity and reproducibility.
The Crucial Role of Lewis Acidity in Organotin Chemistry
Organotin(IV) compounds, particularly organotin chlorides (R_nSnCl_{4-n}), function as Lewis acids due to the electrophilic character of the tin center. The Lewis acidity is significantly influenced by the number and nature of the organic substituents (R) attached to the tin atom. The general trend observed is that the Lewis acidity increases with a decreasing number of electron-donating alkyl or aryl groups and an increasing number of electron-withdrawing chloride ligands.[1][2] This can be rationalized by the inductive effect of the electronegative chlorine atoms, which increases the positive charge on the tin atom, making it a more potent electron pair acceptor.[1]
This property is not merely of academic interest; it has profound practical implications. In industrial applications, organotin compounds are utilized as catalysts for esterification, transesterification, and the formation of polyurethanes.[3][4] The mechanism often involves the coordination of the organotin Lewis acid to a carbonyl oxygen or other basic sites in the substrate, thereby activating it towards nucleophilic attack.[4] The choice of a specific organotin chloride, with its unique Lewis acidity, can therefore dramatically influence reaction rates, yields, and selectivity.
Quantifying Lewis Acidity: A Comparative Overview of Methodologies
To objectively compare the Lewis acidity of different organotin chlorides, several experimental techniques have been developed. Among the most reliable and widely adopted are NMR-based methods, namely the Gutmann-Beckett and Childs methods. These techniques provide a quantitative measure of Lewis acidity by probing the interaction of the Lewis acid with a specific Lewis base.
The Gutmann-Beckett Method: An Insight into Acceptor Strength
The Gutmann-Beckett method is a powerful tool for quantifying the Lewis acidity of a substance in solution.[5][6] It utilizes triethylphosphine oxide (TEPO), a strong Lewis base, as a probe molecule. The oxygen atom of TEPO coordinates to the Lewis acidic tin center of the organotin chloride. This interaction leads to a deshielding of the phosphorus nucleus in TEPO, resulting in a downfield shift of its ³¹P NMR signal.[5] The magnitude of this chemical shift change (Δδ) is directly proportional to the Lewis acidity of the organotin chloride.
The Lewis acidity is often expressed as an "Acceptor Number" (AN), which is calculated using the following formula:
AN = 2.21 × (δ_sample - 41.0) [5]
where δ_sample is the ³¹P chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in a non-coordinating solvent (hexane).[5] A higher Acceptor Number signifies a stronger Lewis acid.
The Childs Method: A Complementary Approach
The Childs method offers a complementary approach to evaluating Lewis acidity, employing trans-crotonaldehyde as the NMR probe molecule.[7] In this case, the Lewis acid coordinates to the carbonyl oxygen of crotonaldehyde. This coordination withdraws electron density from the conjugated system, leading to a downfield shift of the proton signals in the ¹H NMR spectrum, particularly the aldehydic proton and the β- and γ-protons. The change in the chemical shift of a specific proton is then correlated with the Lewis acidity. While useful, the Childs method can be limited to stronger Lewis acids, as weaker interactions may not produce significant or easily interpretable chemical shift changes.[7]
Comparative Evaluation of Organotin Chlorides
The Lewis acidity of organotin chlorides follows a predictable trend based on their structure. The acidity increases as the number of electron-withdrawing chlorine atoms increases and the number of electron-donating organic groups decreases. This trend is a direct consequence of the electronic effects influencing the electrophilicity of the tin center.
The general order of Lewis acidity is:
RSnCl₃ > R₂SnCl₂ > R₃SnCl [2][3]
Tetraorganotins (R₄Sn) generally exhibit negligible Lewis acidity due to the shielding of the tin atom by the four organic groups.[2]
| Organotin Chloride | Formula | Number of Organic Groups | Number of Chlorine Atoms | Relative Lewis Acidity |
| Monobutyltin trichloride | BuSnCl₃ | 1 | 3 | Very High |
| Monophenyltin trichloride | PhSnCl₃ | 1 | 3 | Very High |
| Dibutyltin dichloride | Bu₂SnCl₂ | 2 | 2 | High |
| Diphenyltin dichloride | Ph₂SnCl₂ | 2 | 2 | High |
| Tributyltin chloride | Bu₃SnCl | 3 | 1 | Moderate |
| Triphenyltin chloride | Ph₃SnCl | 3 | 1 | Moderate |
| Tetrabutyltin | Bu₄Sn | 4 | 0 | Very Low / Negligible |
| Tetraphenyltin | Ph₄Sn | 4 | 0 | Very Low / Negligible |
Table 1: Qualitative Comparison of the Lewis Acidity of Different Organotin Chlorides.
The phenyl-substituted organotin chlorides are generally considered to be slightly stronger Lewis acids than their alkyl-substituted counterparts due to the electron-withdrawing nature of the phenyl group.
Experimental Protocols for the Evaluation of Lewis Acidity
For researchers seeking to perform their own comparative studies, the following detailed protocols for the Gutmann-Beckett and Childs methods are provided. Adherence to these procedures will ensure the generation of reliable and reproducible data.
Protocol 1: Determination of Acceptor Number using the Gutmann-Beckett Method
This protocol outlines the step-by-step procedure for determining the Acceptor Number of an organotin chloride using ³¹P NMR spectroscopy.
Caption: Workflow for the Gutmann-Beckett method.
Protocol 2: Evaluation of Lewis Acidity using the Childs Method
This protocol describes the procedure for evaluating the Lewis acidity of an organotin chloride by monitoring the ¹H NMR chemical shifts of trans-crotonaldehyde.
Caption: Workflow for the Childs method.
Structure-Acidity Relationship: A Deeper Dive
The observed trend in Lewis acidity can be visualized through the interaction of the organotin chloride with a Lewis base. A stronger Lewis acid will form a more stable adduct, leading to a greater perturbation of the electronic environment of the probe molecule.
Caption: Relationship between structure and Lewis acidity.
Conclusion: Empowering Rational Catalyst Selection
The Lewis acidity of organotin chlorides is a critical parameter that governs their reactivity and catalytic performance. By employing standardized and reliable methods such as the Gutmann-Beckett and Childs protocols, researchers can obtain quantitative data to make informed decisions in catalyst selection and reaction design. The clear trend of increasing Lewis acidity with a greater number of chloro substituents provides a foundational principle for predicting the reactivity of these versatile compounds. This guide serves as a comprehensive resource for professionals in research and drug development, enabling a more rational and efficient approach to the application of organotin Lewis acids in synthesis.
References
- Gutmann, V. (1976). The Donor-Acceptor Approach to Molecular Interactions. Plenum Press.
- Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
- Wikipedia. (2023). Gutmann–Beckett method. [Link]
- Beckett, M. A. (1996). A convenient NMR method for the measurement of Lewis acidity at boron centres: a new and improved acceptor number scale. Journal of the Chemical Society, Dalton Transactions, (10), 2087-2090.
- Childs, R. F., Mulholland, D. L., & Nixon, A. (1982). A 1H and 13C nuclear magnetic resonance spectroscopic study of the complexation of crotonaldehyde with Lewis acids. Canadian Journal of Chemistry, 60(7), 801-808.
- Gelest, Inc. (n.d.).
- RJPBCS. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. [Link]
- Wikipedia. (2023). Organotin chemistry. [Link]
- Carbon. (n.d.). Determination of Lewis Acidity using 31P NMR. [Link]
- Müller, T. versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Dalton Trans., 2023, 52, 8234-8241. [Link]
- Greb, L. (2020). Critical Evaluation of the Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity. Chemistry – A European Journal, 26(67), 15449-15456.
- Lupine Publishers. (2018).
- Wiley Online Library. (2020). The Lewis Acidity of Bare and Crown Ether-Complexed Germanium(II) and Tin(II) Cations. Chemistry – A European Journal, 26(44), 9964-9971. [Link]
- ResearchGate. (2018).
- Gelest Inc. (n.d.). Introduction to Organotin Chemistry. [Link]
- ResearchGate. (2017). a) ¹H NMR spectra of 50 mm crotonaldehyde. [Link]
- Chemistry LibreTexts. (2022). 13.2: The Chemical Shift. [Link]
- MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
- ACS Publications. (2002). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). [Link]
- ALWSCI. (2024). How To Prepare And Run An NMR Sample. [Link]
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. [Link]
- Dalton Transactions. (2015). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
A Senior Application Scientist's Guide to Selection and Performance Evaluation
An In-Depth Comparative Analysis of Organotin Stabilizers for Rigid vs. Flexible PVC
For researchers and formulation scientists in the polymer industry, the selection of an appropriate thermal stabilizer is a critical decision that dictates the processability, durability, and aesthetic quality of Polyvinyl Chloride (PVC) products. Among the most effective and widely utilized options are organotin compounds, renowned for their efficiency in preventing the thermal degradation of PVC. However, the performance requirements for rigid and flexible PVC applications differ significantly, necessitating a nuanced approach to stabilizer selection.
This guide provides an objective, in-depth comparative analysis of organotin stabilizers for both rigid and flexible PVC. It moves beyond a simple listing of options to explain the fundamental science, detail rigorous experimental evaluation protocols, and provide a framework for making informed formulation decisions.
The Fundamental Dichotomy: Rigid vs. Flexible PVC Formulations
The core difference between rigid PVC (uPVC) and flexible PVC (PVC-P) lies in the presence of plasticizers. This single compositional variable creates two distinct material types with vastly different processing and performance characteristics, thereby imposing unique demands on the heat stabilization system.
-
Rigid PVC (uPVC): As the name implies, rigid PVC contains no or very low levels of plasticizers. To achieve the necessary melt flow for processing methods like extrusion (e.g., for pipes, window profiles) and injection molding, higher temperatures and shear forces are required.[1][2] This aggressive processing environment makes rigid PVC highly susceptible to rapid thermal degradation, demanding a stabilizer with exceptional heat stabilizing efficiency and color-holding capabilities.[1][2]
-
Flexible PVC (PVC-P): Flexible PVC incorporates significant amounts of plasticizers (e.g., phthalates, terephthalates) to achieve pliability for applications like cables, hoses, and films.[2] The presence of plasticizers lowers the processing temperature compared to rigid PVC. However, the stabilizer must be highly compatible with the plasticizer to prevent exudation (migration to the surface) and must not be volatile, ensuring it remains within the PVC matrix throughout the product's service life.[1]
Mechanism of PVC Degradation and Organotin Intervention
PVC's thermal instability is inherent to its molecular structure.[2][3] The presence of structural defects, such as allylic chlorine atoms, initiates a "zipper-like" dehydrochlorination reaction at processing temperatures (typically above 150°C).[3] This process releases hydrochloric acid (HCl), which autocatalyzes further degradation, leading to the formation of conjugated polyene sequences.[3] These polyenes absorb visible light, causing the characteristic yellowing, browning, and eventual blackening of the polymer, accompanied by a severe deterioration of mechanical properties.[4]
Organotin stabilizers combat this degradation through a highly effective dual mechanism:[3][5]
-
HCl Scavenging: The stabilizer neutralizes the released HCl, preventing its catalytic effect.[3][6]
-
Labile Chlorine Substitution: The organotin compound reacts with and replaces the unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., mercaptide or carboxylate groups).[3][5] This "curative" action corrects the defect sites, inhibiting the initiation of the degradation cascade.[7]
Caption: Dual-action mechanism of organotin stabilizers in preventing PVC degradation.
Classification of Organotin Stabilizers
Organotin stabilizers are generally structured as R₂SnX₂, where 'R' is an alkyl group and 'X' is an acidic ligand.[8] The nature of both the 'R' and 'X' groups significantly influences performance.
-
Based on Alkyl Group (R):
-
Methyltin: Known for the highest thermal stability and efficiency.[9][10] They provide excellent transparency and are often preferred for demanding rigid applications.[9] However, they are more volatile than other types.[7][9]
-
Butyltin: Offer a robust balance of high heat stability and lower volatility compared to methyltins.[8][11] Widely used in rigid profiles, siding, and pipes.[8]
-
Octyltin: Valued for their low toxicity and low migration, making them suitable for food contact applications where approved.[8][12][13] Their thermal stability is generally lower than methyltin or butyltin stabilizers.[10]
-
-
Based on Ligand Group (X):
-
Mercaptides (Thio-glycollates): These sulfur-containing stabilizers provide outstanding heat stability and color control.[12][14] They are the most common choice for applications where thermal stress is high, such as in rigid PVC extrusion.[14] They are often referred to as "thiotins".[12]
-
Carboxylates (Maleates): While offering lower heat stability compared to mercaptides, carboxylates provide excellent light and weathering resistance.[8][13] They are sulfur-free, which can be an advantage for avoiding odor and certain compatibility issues.[8]
-
Table 1: General Performance Characteristics of Organotin Stabilizer Types
| Stabilizer Type | Primary Alkyl Groups | Key Ligands | Relative Heat Stability | Transparency | Weathering Resistance | Primary Applications |
| Methyltin Mercaptide | Methyl | Mercaptide | Highest | Excellent | Moderate | Rigid PVC (pipe, sheet), Food packaging[9][11][15] |
| Butyltin Mercaptide | Butyl | Mercaptide | Very High | Excellent | Moderate | Rigid PVC (profiles, siding), Calendered film[8][11][13] |
| Octyltin Mercaptide | Octyl | Mercaptide | High | Excellent | Moderate | Food contact PVC, Medical devices[8][12][13] |
| Butyltin Carboxylate | Butyl | Maleate | Moderate | Good | Excellent | Outdoor rigid profiles, Technical packaging films[8][13] |
Comparative Analysis: Matching the Stabilizer to the Application
For Rigid PVC (uPVC)
The primary challenge in stabilizing rigid PVC is surviving the high-temperature, high-shear processing environment.
-
Performance Drivers:
-
Exceptional Thermal Stability: The stabilizer must prevent degradation at temperatures often exceeding 190°C.[3]
-
Excellent Early Color & Color Hold: Maintaining a consistent, non-yellow color is critical, especially for white profiles and transparent sheets.
-
Good Lubricity Balance: While organotins are generally non-lubricating, their interaction with the overall lubrication package is key to achieving a smooth process and finish.[14]
-
-
Optimal Stabilizer Choice: Methyltin and Butyltin Mercaptides are the dominant choices for rigid PVC.[1][16] Their superior heat-stabilizing efficiency provides the necessary protection during aggressive processing.[14] Methyltin stabilizers, in particular, are often favored for applications demanding the highest clarity and thermal performance, sometimes allowing for a 15-20% lower dosage compared to butyltin for equivalent stability.[9][10]
For Flexible PVC (PVC-P)
Stabilizing flexible PVC is a balancing act between providing adequate heat stability and ensuring full compatibility with a high concentration of plasticizers.
-
Performance Drivers:
-
Plasticizer Compatibility: The stabilizer must be soluble in the PVC/plasticizer matrix to prevent "plate-out" on processing equipment or blooming/exudation in the final product.
-
Low Volatility: The stabilizer must not evaporate from the compound during processing or over the product's lifetime, which would lead to premature failure.
-
Sufficient Heat Stability: While processing temperatures are lower than for rigid PVC, the stabilizer must still provide robust protection.
-
-
Optimal Stabilizer Choice: Dialkyltin Mercaptides are very common in flexible PVC due to their excellent thermal stability and good compatibility.[5] Both butyltin and octyltin derivatives are widely used. Octyltins are often selected where low toxicity is a primary concern.[8][13] For outdoor applications requiring UV resistance, Butyltin Carboxylates may be incorporated due to their superior weathering performance.[13]
Experimental Protocols for Comparative Performance Evaluation
Objective comparison requires rigorous, standardized testing. The following protocols provide a framework for evaluating the performance of organotin stabilizers in both rigid and flexible PVC formulations.
Caption: Experimental workflow for evaluating PVC stabilizer efficiency.
Protocol 1: Static Thermal Stability (Oven Aging Test)
-
Objective: To assess the stabilizer's ability to prevent discoloration over time at a constant elevated temperature. This is a crucial indicator of both initial color and long-term heat resistance.
-
Methodology (based on ASTM D2115): [17]
-
Sample Preparation: Prepare pressed plaques (e.g., 1mm thickness) from the milled PVC compound.
-
Exposure: Place the plaques in a forced-air circulating oven at a specified temperature (e.g., 185°C for rigid PVC, 175°C for flexible PVC).
-
Observation: Remove samples at regular intervals (e.g., every 10-15 minutes).[18]
-
Analysis: Arrange the removed samples chronologically to observe the progression of discoloration from white/clear to yellow, brown, and finally black. The time taken to reach a defined point of failure (e.g., severe browning) is the static stability time. A colorimeter can be used for quantitative measurement of the Yellowness Index (YI).
-
-
Causality: This test isolates the effect of heat and air on the formulation in a static state, directly reflecting the stabilizer's intrinsic ability to prevent oxidative degradation and polyene formation.
Protocol 2: Dynamic Thermal Stability (Torque Rheometry)
-
Objective: To evaluate stabilizer performance under conditions of continuous heat and mechanical shear, simulating the real-world environment of an extruder or injection molder.[19]
-
Methodology (using a Brabender or similar torque rheometer): [20]
-
Setup: Set the rheometer mixing bowl to a defined temperature (e.g., 190°C) and the rotors to a specific speed (e.g., 60 RPM).
-
Charging: Add a precise weight of the PVC dry blend to the preheated mixing bowl.
-
Data Logging: Record the torque (resistance to mixing) and melt temperature as a function of time.
-
Analysis: The resulting graph provides key data points:
-
Fusion Time: Time to reach a peak torque, indicating the point of fluxing.
-
Stability Time: The time from the fusion peak until a secondary, sharp rise in torque occurs. This rise signifies cross-linking and degradation of the polymer, marking the failure of the stabilizer system.[20]
-
-
-
Causality: This dynamic test is highly valuable as it combines thermal and mechanical stress. A longer stability time indicates a more robust stabilizer capable of protecting the PVC during the most demanding phases of processing.[19]
Protocol 3: Dehydrochlorination Rate (Conductivity Measurement)
-
Objective: To quantitatively measure the rate of HCl evolution from the PVC compound, providing a direct measure of the stabilizer's efficiency in preventing the primary degradation reaction.
-
Methodology (based on ISO 182-3, using a PVC Thermomat): [21]
-
Sample Placement: Place a precise weight of the PVC sample (e.g., 0.5 g) into a glass reaction vessel.
-
Heating: Heat the sample in an aluminum block at a constant, high temperature (e.g., 200°C).
-
Gas Transport: Pass a stream of inert gas (e.g., nitrogen) over the sample to carry any evolved HCl into a measuring vessel containing deionized water.
-
Conductivity Measurement: Continuously measure the electrical conductivity of the water. As HCl dissolves, it forms ions, increasing the conductivity.
-
Analysis: The "stability time" is defined as the time required for the conductivity to increase by a specific amount (e.g., 50 µS/cm). A longer stability time indicates a more effective stabilizer.[21]
-
-
Causality: This is the most direct chemical measurement of stability. It quantifies the end of the induction period where the stabilizer is consumed and catastrophic HCl release begins, providing highly reproducible data on stabilizer effectiveness.
Data Presentation for Comparative Analysis
The data from these experiments should be summarized in clear, comparative tables. The following examples illustrate how to present hypothetical results for a rigid and a flexible formulation, comparing a high-efficiency Methyltin Mercaptide with a weathering-focused Butyltin Carboxylate.
Table 2: Illustrative Performance Data in a Rigid PVC Formulation
| Test Parameter | Test Conditions | Stabilizer A (Methyltin Mercaptide) | Stabilizer B (Butyltin Carboxylate) | Performance Indicator |
| Static Stability (Oven) | 185°C | 75 minutes | 45 minutes | Time to severe discoloration |
| Yellowness Index (YI) | 30 min @ 185°C | 15 | 28 | Lower is better |
| Dynamic Stability (Rheometer) | 190°C, 60 RPM | 22 minutes | 14 minutes | Longer is better |
| Conductivity Stability | 200°C | 35 minutes | 20 minutes | Longer is better |
-
Interpretation: For rigid PVC, Stabilizer A clearly outperforms Stabilizer B in all heat stability tests, making it the superior choice for enduring aggressive processing conditions.
Table 3: Illustrative Performance Data in a Flexible PVC Formulation (25% Plasticizer)
| Test Parameter | Test Conditions | Stabilizer A (Methyltin Mercaptide) | Stabilizer B (Butyltin Carboxylate) | Performance Indicator |
| Static Stability (Oven) | 175°C | 90 minutes | 70 minutes | Time to severe discoloration |
| Dynamic Stability (Rheometer) | 170°C, 50 RPM | 30 minutes | 24 minutes | Longer is better |
| Plasticizer Compatibility | Visual, 7 days | No exudation | No exudation | Pass/Fail |
| Weathering (QUV) | 1000 hours | Significant YI change | Minimal YI change | Resistance to UV degradation |
-
Interpretation: While Stabilizer A still shows better heat stability, the gap is smaller at the lower processing temperature. If the application is for outdoor use (e.g., roofing membranes), the superior weathering performance of Stabilizer B would make it the preferred choice, as its heat stability is sufficient for flexible PVC processing.
Conclusion
The selection of an organotin stabilizer is not a one-size-fits-all decision. It is a technical choice dictated by the fundamental formulation of the PVC—rigid or flexible—and the specific performance requirements of the end application.
-
For rigid PVC , where processing conditions are harsh, high-efficiency methyltin and butyltin mercaptides are paramount for providing the necessary thermal protection and ensuring excellent color control.
-
For flexible PVC , the focus shifts to a balance of adequate thermal stability with critical properties like plasticizer compatibility and low volatility . Here, a wider range of mercaptides and carboxylates can be employed, with the final choice often depending on secondary requirements such as UV resistance or regulatory compliance for food contact.
Ultimately, the principles and experimental protocols outlined in this guide provide the framework for any researcher or development professional to conduct a robust, data-driven comparative analysis, ensuring the selection of the optimal organotin stabilizer for any given PVC application.
References
- 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - GCRIS. (n.d.).
- Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria - incachem. (2025, August 21).
- Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC - NIH. (2019, October 1).
- Action mechanism and application of different PVC stabilizers. (2023, February 6).
- Organotin Stabilisers - PVC. (n.d.).
- Evaluation method for thermal stability of PVC heat stabilizer - Rallychem. (n.d.).
- The mechanism of action of PVC stabilizer - Knowledge - JUBANG. (2025, August 29).
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing - Orbimind. (2025, August 25).
- comparing the efficiency of methyltin trichloride and butyltin trichloride as stabilizers - Benchchem. (n.d.).
- What are the differences between liquid stabilizers for rigid and flexible plastics? - Blog. (2025, June 30).
- How to Choose the Right PVC Stabilizer for Rigid vs. Flexible PVC? (2025, July 4).
- The Role of Tin Stabilizers in PVC Manufacturing | Bisley International LLC. (2021, September 20).
- Organotin Stabilizers - Baerlocher GmbH. (n.d.).
- PVC Heat Stabilizers: Role, Types and Ingredient Selection - SpecialChem. (2025, June 19).
- Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers - Bontecn. (2024, June 20).
- Types of PVC Stabilizers: A Comprehensive Overview - chembroad. (2024, January 19).
- Mechanism of PVC Degradation in - Rubber Chemistry and Technology. (n.d.).
- What should we know about methyl tin mercaptide. (2023, April 13).
- Thermostability of PVC and related chlorinated polymers - Metrohm. (n.d.).
- (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023, June 1).
- Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer - Kanademy. (n.d.).
Sources
- 1. What are the differences between liquid stabilizers for rigid and flexible plastics? - Blog [cjspvc.com]
- 2. kgt88.com [kgt88.com]
- 3. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 4. rct [rct.kglmeridian.com]
- 5. incachem.com [incachem.com]
- 6. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kanademy.com [kanademy.com]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]
- 11. Types of PVC Stabilizers: A Comprehensive Overview [chembroad.com]
- 12. Organotin Stabilisers - PVC [seepvcforum.com]
- 13. baerlocher.com [baerlocher.com]
- 14. specialchem.com [specialchem.com]
- 15. bisleyinternational.com [bisleyinternational.com]
- 16. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 17. orbimind.com [orbimind.com]
- 18. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 19. rallychem.com [rallychem.com]
- 20. researchgate.net [researchgate.net]
- 21. metrohm.com [metrohm.com]
A Comparative Guide to the Long-Term Stability of PVC Stabilized with Dimethyltin Dichloride
This guide provides a comprehensive comparison of the long-term stability of Polyvinyl Chloride (PVC) when stabilized with dimethyltin(2+) dichloride against other common stabilizer systems. It is intended for researchers, scientists, and professionals in drug development and other fields where PVC is a critical material. The focus is on the chemical mechanisms, comparative performance data, and standardized evaluation protocols that underpin material selection and formulation development.
Introduction: The Inherent Instability of PVC and the Role of Stabilizers
Polyvinyl chloride (PVC) is one of the most versatile and widely used thermoplastic polymers due to its cost-effectiveness, durability, and wide range of achievable physical properties.[1][2] However, PVC is inherently unstable when exposed to heat and ultraviolet (UV) radiation, conditions often encountered during processing and in end-use applications.[2][3] This instability manifests as a degradation cascade, primarily through dehydrochlorination—the elimination of hydrogen chloride (HCl) gas.[1][3] This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to the formation of conjugated polyene sequences, severe discoloration (yellowing to blackening), and a drastic deterioration of mechanical properties such as tensile strength and flexibility.[2][3]
To counteract this, heat stabilizers are essential additives in PVC formulations.[1] They function by preventing or reducing thermal degradation during processing and extending the material's service life.[4] The choice of stabilizer profoundly impacts not only the long-term stability but also the processing characteristics, final product appearance, and regulatory compliance of the PVC article.
The Chemistry of PVC Degradation and Stabilization
Mechanism of PVC Degradation
The thermal degradation of PVC is a complex process initiated at labile sites within the polymer chain, such as allylic chlorine atoms.[2] The process can be summarized in two main stages:
-
Initiation: Triggered by heat or UV radiation, a chlorine atom at a defect site is eliminated along with a hydrogen atom from an adjacent carbon, forming a double bond and releasing a molecule of HCl.[2]
-
Propagation ("Zipping"): The newly formed double bond activates the next chlorine atom down the chain, leading to a rapid, sequential elimination of HCl. This "zipper" reaction creates long chains of conjugated double bonds (polyenes).[5]
These polyene structures are strong chromophores, absorbing visible light and causing the characteristic discoloration of degraded PVC.[4]
Caption: PVC thermal degradation pathway.
Mechanism of Action for Dimethyltin Dichloride and Organotin Stabilizers
Organotin compounds, including dimethyltin derivatives, are highly effective heat stabilizers.[6] Their primary stabilization mechanisms are multifaceted:
-
HCl Scavenging: They readily react with and neutralize the hydrogen chloride gas released during degradation, preventing its catalytic effect.[4][7][8]
-
Substitution of Labile Chlorines: The stabilizer can replace the unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., carboxylate or mercaptide groups).[4][8] This effectively "repairs" the defect sites, inhibiting the initiation of the dehydrochlorination zip reaction.
-
Disruption of Polyenes: Some organotin stabilizers, particularly maleate derivatives, can undergo Diels-Alder reactions with the conjugated double bonds, breaking up the chromophoric systems and thus improving color stability.[8]
Methyl tin stabilizers, a category that includes dimethyltin compounds, are known for providing excellent thermal stability, good color retention, and resistance to heat aging.[9]
Caption: Dual-action mechanism of organotin stabilizers in PVC.
Comparative Analysis of PVC Stabilizer Systems
The performance of dimethyltin dichloride should be viewed in the context of other major stabilizer classes. Each system offers a unique profile of cost, performance, and regulatory considerations.
| Stabilizer Type | Key Component(s) | Long-Term Heat Stability | Early Color Hold | Clarity | Toxicity/Regulatory | Typical Applications |
| Organotins (Methyl/Butyl/Octyl) | Dimethyltin Dichloride, Dibutyltin Dilaurate, Dioctyltin Maleate | Excellent[10] | Excellent[9] | Excellent[11] | Varies by alkyl group; increasing scrutiny.[9][12] Octyltins approved for food contact.[8] | Rigid transparent films, pipes, profiles, medical tubing.[3][9] |
| Lead-Based | Tribasic Lead Sulfate, Dibasic Lead Phosphite | Excellent[13] | Good | Poor (Opaque) | High toxicity; banned or heavily restricted in many regions.[10] | Wire & cable insulation, pipes (historical/regional).[7] |
| Mixed Metals (Ca/Zn) | Calcium Stearate, Zinc Stearate | Moderate to Good | Good | Good to Excellent | Low toxicity; widely used as a non-toxic alternative.[10] | Flexible PVC, food packaging, medical devices.[7] |
| Mixed Metals (Ba/Cd) | Barium Stearate, Cadmium Stearate | Excellent | Excellent | Good | High toxicity (Cadmium); banned in most regions.[10] | (Largely Phased Out) |
| Organic-Based (OBS) | Uracil derivatives, β-diketones | Moderate to Good[14] | Excellent | Good | Generally low toxicity, environmentally friendly.[13] | Emerging use in various rigid and flexible applications. |
Field Insights:
-
Organotins , such as methyltin and dimethyltin compounds, are often considered the benchmark for high-performance applications due to their exceptional efficiency, allowing for low dosage levels.[6][11] They provide an unmatched combination of initial color, clarity, and long-term stability, which is critical for clear, rigid products.[11]
-
Calcium/Zinc (Ca/Zn) stabilizers are the leading non-toxic alternative to heavy metals.[10] While their inherent thermal stability was historically lower than lead or tin systems, modern formulations incorporating co-stabilizers (like polyols and hydrotalcites) have significantly closed this performance gap.[1] However, they can be prone to "zinc burning," a rapid degradation if the zinc chloride byproduct is not effectively managed.[13]
-
Lead stabilizers , while effective and low-cost, are being systematically phased out globally due to their severe environmental and health impacts.[7][12]
-
Organic-Based Stabilizers (OBS) represent a growing area of research, offering heavy-metal-free solutions.[13] Their performance is continually improving, with some systems now showing competitive results against mixed metals, particularly in improving the initial color of PVC.[14]
Experimental Protocols for Evaluating Long-Term Stability
To objectively compare stabilizer performance, standardized testing methodologies are crucial. The following protocols provide a framework for assessing thermal and photo-stability.
Protocol: Static Thermal Stability (Oven Aging)
This test evaluates the resistance of PVC to discoloration under static heat, simulating storage or use in a high-temperature environment.
Governing Standard: ASTM D2115 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.[15][16][17]
Methodology:
-
Sample Preparation: Prepare PVC compound by mixing resin, plasticizer, lubricant, and the stabilizer system being tested on a two-roll mill. Mill the compound into sheets of a specified, uniform thickness (e.g., 1 mm). Cut the sheets into uniform specimens (e.g., 25 mm x 25 mm).[16]
-
Apparatus: Use a forced-air circulating oven with precise temperature control (±1°C).[16]
-
Procedure: a. Set the oven to the desired test temperature (e.g., 180°C or 200°C). b. Place the PVC specimens on inert supports (e.g., aluminum foil) on a removable rack.[16] c. Insert the rack into the preheated oven. d. Remove specimens at regular time intervals (e.g., every 10 or 15 minutes).[18]
-
Analysis: a. Arrange the removed specimens chronologically to create a visual timeline of discoloration. b. Quantify color change using a spectrophotometer or colorimeter to measure Yellowness Index (YI) or CIE Lab* values. c. The "stability time" is often defined as the time until a specific, unacceptable level of discoloration or degradation (e.g., blackening) occurs.
Protocol: Dynamic Thermal Stability
This test assesses stability under conditions of heat and mechanical shear, simulating processing conditions like extrusion or injection molding.
Governing Standard: ASTM D2538 - Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Resins Using a Torque Rheometer.
Methodology:
-
Sample Preparation: Pre-blend the PVC compound ingredients (resin, stabilizer, etc.).
-
Apparatus: Use a torque rheometer (e.g., Brabender or Haake type) equipped with a heated mixing bowl and rotors.
-
Procedure: a. Set the bowl temperature and rotor speed to simulate specific processing conditions. b. Add a pre-weighed amount of the PVC compound to the mixing bowl. c. Record the torque (resistance to mixing) and melt temperature as a function of time.
-
Analysis: a. The "fusion time" is the time taken for the powder blend to become a molten mass, indicated by a peak in the torque curve. b. The "stability time" is the time from the fusion peak until the onset of degradation, which is marked by a sharp increase in torque (due to cross-linking) and/or a visible change in the color of the extracted melt.
Protocol: Accelerated Weathering (Photo-stability)
This test evaluates the resistance of PVC to degradation from UV radiation, heat, and moisture, simulating outdoor exposure.
Governing Standards: ASTM G154 (QUV) or ASTM G155 (Xenon Arc).
Methodology:
-
Sample Preparation: Prepare flat plaques of the stabilized PVC compound via compression molding or extrusion.
-
Apparatus: Use an accelerated weathering chamber equipped with either fluorescent UV lamps (QUV) or a xenon arc lamp, which better simulates the full spectrum of sunlight. The chamber should also control temperature and humidity/water spray cycles.
-
Procedure: a. Mount the PVC plaques in the chamber. b. Program a test cycle that alternates between periods of UV exposure, heat, and moisture (condensation or water spray) to simulate a day/night cycle. c. Run the test for a specified duration (e.g., 500, 1000, or 2000 hours).
-
Analysis: a. Periodically remove samples and evaluate changes in surface appearance and properties. b. Measure color change (ΔE*) and gloss retention. c. Assess mechanical property retention, such as impact strength or tensile elongation, comparing exposed samples to unexposed controls.[18] The formation of surface chalking can also be evaluated.[5][19]
Caption: Workflow for comparative evaluation of PVC stabilizer performance.
Conclusion and Future Outlook
Dimethyltin dichloride and other organotin stabilizers remain a top-tier choice for applications demanding the highest level of thermal stability, clarity, and color retention in PVC. Their efficiency in both scavenging HCl and repairing polymer chain defects provides robust long-term performance.
However, the industry trend is unequivocally moving towards more environmentally benign and non-toxic solutions.[13] While lead and cadmium stabilizers are now largely obsolete in many parts of the world, regulatory scrutiny on some organotin compounds is also increasing.[9] This has spurred significant innovation in high-performance Ca/Zn and organic-based stabilizer systems. For researchers and developers, the challenge lies in balancing performance requirements with evolving regulatory landscapes and sustainability goals. The future of PVC stabilization will likely involve sophisticated synergistic blends of these newer, safer chemistries to achieve performance parity with traditional heavy-metal and organotin systems.
References
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (2014).
- Assessing Heat Resistance in PVC: ASTM D 2115. Infinita Lab.
- What is methyl tin stabilizer?. (n.d.). TopJoy Chemical.
- The mechanism of action of PVC stabilizer. (2025). JUBANG.
- Action mechanism and application of different PVC stabilizers. (2023).
- Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. (n.d.). GCRIS.
- PVC Degradation and Stabilization Causes Processes and Solutions. (n.d.). TOPJOY CHEMICAL.
- PVC Degradation and Stabiliz
- Organotin Stabilizers. (n.d.). Baerlocher.
- D-2115 He
- ASTM D2115-22 Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions. (2022). NBchao.Com.
- Thermal Stability of Polyvinyl Chloride Insul
- Mechanism of PVC Degradation in. (n.d.). Rubber Chemistry and Technology.
- A Comparative Environmental Impact Assessment: Methyltin Trichloride vs. Lead-Based Stabilizers in PVC. (n.d.). Benchchem.
- PVC Degradation and Stabiliz
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing. (2025). Orbimind.
- Effects of Weathering and Formulation on the Properties of Vinyl Siding. (2024). NIST.
- Surface Chalking upon Weathering of Dark-Colored PVC Articles and Relevant Stabilizers. (n.d.).
- Surface Chalking upon Weathering of Dark-Colored PVC Articles and Relevant Stabilizers. (2024).
- a comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc. (2025). BDMAEE.
- An investigation of some aspects of the weathering of plasticized PVC. (1988). Semantic Scholar.
- Comparison and Advantages of Methyl Tin Mercaptide and Various PVC He
- Kinetics study of degradation and stabilizing effect of organic thermal stabilizers (EDTA, 1,2 propane diol, benzoic acid, and phenol) for rigid polyvinyl chloride. (2025).
- Experimental study and comparative assessment on heat stabilized UPVC parts based on altern
- Trends and prospects for thermal stabilizers in polyvinyl chloride. (n.d.). UQ eSpace.
- Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. (2025). incachem.
- Preparation and performance of PVC long‐term heat stabilizer based on the synergistic effect of uracil and metal complexes. (n.d.).
- Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. (n.d.). MDPI.
- How does Methyl Tin Stabilizer affect the chemical stability of PVC in different chemical environments?. (2025). Blog.
- The Role of Tin Stabilizers in PVC Manufacturing. (2021).
- Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. (n.d.). MDPI.
- Thermal stabilisation of poly(vinyl chloride) by organotin compounds. (2025).
Sources
- 1. journals.pen2print.org [journals.pen2print.org]
- 2. News - PVC Degradation and Stabilization Causes Processes and Solutions [pvcstabilizer.com]
- 3. bdmaee.net [bdmaee.net]
- 4. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
- 5. Surface Chalking upon Weathering of Dark-Colored PVC Articles and Relevant Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baerlocher.com [baerlocher.com]
- 7. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. News - What is methyl tin stabilizer? [pvcstabilizer.com]
- 10. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 11. incachem.com [incachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. infinitalab.com [infinitalab.com]
- 16. scribd.com [scribd.com]
- 17. ASTM D2115 "Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions" | NBCHAO [en1.nbchao.com]
- 18. orbimind.com [orbimind.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Neurotoxicity of Methyltin Compounds
For researchers, scientists, and drug development professionals navigating the complex landscape of neurotoxicology, understanding the nuanced differences between related compounds is paramount. This guide provides an in-depth, objective comparison of the neurotoxic profiles of three key methyltin compounds: Trimethyltin (TMT), Dimethyltin (DMT), and Monomethyltin (MMT). By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for designing robust studies and interpreting toxicological findings.
Introduction: The Spectrum of Methyltin Neurotoxicity
Organotin compounds, a class of organometallic chemicals, are utilized in a wide range of industrial applications, from plastic stabilizers to biocides.[1] However, their utility is shadowed by their potential for significant neurotoxicity.[2][3] The degree and nature of this neurotoxicity are critically dependent on the number of methyl groups attached to the tin atom. This guide focuses on a comparative analysis of trimethyltin (TMT), dimethyltin (DMT), and monomethyltin (MMT), highlighting the structural nuances that dictate their distinct interactions with the central nervous system (CNS). TMT, in particular, is a potent neurotoxicant that selectively damages neurons in the limbic system, especially the hippocampus, making it a widely used tool in experimental models of neurodegeneration.[4][5][6] DMT also exhibits neurotoxic properties, with a particular concern for developmental neurotoxicity.[7][8] The neurotoxic profile of MMT is less characterized, with some studies indicating lower toxicity compared to its more methylated counterparts.[9]
Mechanisms of Neurotoxicity: A Tale of Three Methyltins
The neurotoxic mechanisms of methyltin compounds are multifaceted, involving a cascade of events that ultimately lead to neuronal dysfunction and death. While there are overlapping pathways, the potency and primary targets differ significantly between TMT, DMT, and MMT.
Excitotoxicity and Disrupted Glutamate Homeostasis
Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key mechanism in methyltin neurotoxicity, particularly for TMT.[4][10]
-
Trimethyltin (TMT): TMT is a potent inducer of excitotoxicity.[11] In vitro studies have shown that TMT triggers the release of glutamate from neuronal cells.[4] This excess glutamate overstimulates glutamate receptors, such as NMDA and AMPA receptors, leading to a massive influx of calcium ions (Ca2+) into the neurons.[10][12] The resulting intracellular calcium overload activates a host of detrimental enzymatic pathways, including proteases, phospholipases, and endonucleases, which degrade cellular components and lead to neuronal death.[10] TMT-induced excitotoxicity is a primary driver of the selective hippocampal damage observed in vivo.[13]
-
Dimethyltin (DMT): While less potent than TMT in inducing acute excitotoxicity, DMT has been shown to disrupt glutamate homeostasis, contributing to its developmental neurotoxicity.[7] Perinatal exposure to DMT can lead to altered spatial learning, a function heavily reliant on proper glutamatergic signaling in the hippocampus.[7][8]
-
Monomethyltin (MMT): The role of MMT in excitotoxicity is not well-established. However, given its lower overall neurotoxicity in some models, it is presumed to be a significantly weaker inducer of glutamate release compared to TMT and DMT.[9]
Caption: TMT-Induced Apoptotic Pathway.
Comparative Neurotoxicity Data
The following table summarizes key quantitative data on the neurotoxicity of methyltin compounds from various experimental models.
| Compound | Experimental Model | Endpoint | Concentration/Dose | Result | Reference |
| Trimethyltin (TMT) | Rat (in vivo) | Hippocampal Neuron Loss | 8.0 mg/kg (IV) | Significant neuronal loss in CA3-CA4 regions | [14] |
| PC12 Cells (in vitro) | Cell Viability (MTT Assay) | 1-10 µM | Concentration-dependent decrease in viability | [15] | |
| Mouse (in vivo) | Learning and Memory Impairment | 0.6 mg/kg (IP) | Deficits in cognitive behaviors | [16] | |
| Dimethyltin (DMT) | Rat (in vivo, perinatal exposure) | Spatial Learning Deficit | 15 ppm in drinking water | Slower learning in the Morris water maze | [7][8] |
| Rat (in vivo, perinatal exposure) | Decreased Brain Weight | 3 and 74 ppm in drinking water | Significant reduction in brain weight | [7] | |
| PC12 Cells (in vitro) | Neurite Outgrowth Inhibition | > Trimethyltin concentrations | Less potent than trimethyltin | [9] | |
| Monomethyltin (MMT) | PC12 Cells (in vitro) | Cell Viability | Not specified | Not toxic at any concentration examined | [9] |
| Rat (developmental toxicity study) | Developmental Effects | Not specified | Potential to cause developmental effects | [17] |
Experimental Models and Protocols for Assessing Methyltin Neurotoxicity
The study of methyltin neurotoxicity relies on a combination of in vitro and in vivo models, each providing unique insights into the mechanisms of action and the overall toxicological profile.
In Vitro Models
In vitro systems are invaluable for dissecting the cellular and molecular mechanisms of neurotoxicity in a controlled environment. [18][19][20]
-
PC12 Cell Line: Derived from a rat pheochromocytoma, PC12 cells can be differentiated into a neuronal phenotype, making them a useful model for studying neurite outgrowth and neuronal apoptosis. [9][15]* SH-SY5Y Cell Line: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, often used to study apoptosis and signaling pathways. [21]* Primary Neuronal Cultures: Cultures derived directly from rodent brain tissue (e.g., hippocampus, cortex) provide a more physiologically relevant model for studying neuronal responses to toxicants. [22]* Organotypic Slice Cultures: These 3D cultures maintain the cellular architecture of the brain region from which they are derived, allowing for the study of complex cell-cell interactions in response to neurotoxicants.
In Vivo Models
In vivo models are essential for understanding the systemic effects of methyltin compounds, including their impact on behavior and complex neuropathology. [23]
-
Rats: The rat is a widely used model for TMT-induced neurotoxicity, as it recapitulates the selective hippocampal damage and associated cognitive deficits observed in humans. [14][24]* Mice: Mice are also used to study TMT-induced neurodegeneration, although the specific pattern of hippocampal damage can differ from that in rats. [16][23]* Zebrafish: The embryonic zebrafish model is increasingly used for high-throughput screening of developmental neurotoxicity due to its rapid development and optical transparency. [25]
Key Experimental Protocols
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of the methyltin compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24-48 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Prepare cultured cells on coverslips or brain tissue sections. Fix the samples with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions.
-
Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells.
Caption: Experimental Workflow for Methyltin Neurotoxicity Assessment.
Conclusion: A Hierarchy of Neurotoxic Potential
The evidence strongly indicates a hierarchy of neurotoxicity among the methyltin compounds, with trimethyltin being the most potent, followed by dimethyltin, and then monomethyltin, which exhibits significantly lower neurotoxic potential in the models studied to date. The distinct neurotoxic profiles are a direct consequence of their chemical structure, which dictates their ability to disrupt fundamental neuronal processes. TMT's potent excitotoxic and pro-apoptotic effects make it a powerful tool for modeling neurodegeneration, while DMT's impact on development warrants careful consideration in risk assessment. Further research is needed to fully elucidate the neurotoxic potential of MMT. This comparative guide provides a foundational understanding for researchers to design more targeted and mechanistically informed studies into the neurotoxicology of this important class of organometallic compounds.
References
- Kane, M. D. (n.d.). Trimethyltin-induced neurotoxicity: In vitro and in vivo mechanistic studies. Purdue e-Pubs.
- Kim, E., et al. (2016). Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review. Brain Research Bulletin.
- Stanton, M. E., et al. (2007). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin. Neurotoxicology and Teratology.
- Jenkins, S. M., & Barone, S., Jr. (2004). The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells. Toxicology Letters.
- Liu, Y., et al. (2021). The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage. Toxicology Letters.
- Zhang, J., et al. (2013). Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways. Archives of Toxicology.
- Fiedorowicz, A., et al. (2002). Trimethyltin-evoked neuronal apoptosis and glia response in mixed cultures of rat hippocampal dentate gyrus: a new model for the study of the cell type-specific influence of neurotoxins. Neurotoxicology.
- Gunasekar, P., et al. (2006). Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line. Toxicology and Applied Pharmacology.
- NICNAS. (2018). Monomethyltin alkyl mercaptoacetates: Human health tier II assessment.
- Liu, Y., et al. (2021). The main mechanisms of Trimethyltin chloride-induced neurotoxicity: energy metabolism disorder and peroxidation damage. ResearchGate.
- Stanton, M. E., et al. (2007). Evaluation of developmental neurotoxicity of organotins via drinking water in rats: Dimethyl tin. ResearchGate.
- Pereira, C., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Endocrinology.
- McCall, J. R., et al. (2017). Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish. PMC.
- O'Callaghan, J. P., & Miller, D. B. (1994). Variations in the neurotoxic potency of trimethyltin. PubMed.
- Geloso, M. C., et al. (2011). Methylated tin toxicity a reappraisal using rodents models. ResearchGate.
- Harry, G. J., et al. (1990). Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of trimethyltin to the developing rat. PubMed.
- O'Callaghan, J. P., & Miller, D. B. (1988). Neuron-specific phosphoproteins as biochemical indicators of neurotoxicity: effects of acute administration of trimethyltin to the adult rat. PubMed.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.
- Pereira, C., et al. (2018). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. PMC.
- Ross, W. D., et al. (1981). Neurotoxic Effects of Occupational Exposure to Organotins. PubMed.
- Geloso, M. C., et al. (2011). Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes. PubMed.
- Jenkins, S. M., et al. (2004). Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo. PubMed.
- Baciak, L., et al. (2017). In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats. PubMed.
- Kim, J., et al. (2022). Retinal developmental neurotoxicity of trimethyltin chloride: in terms of excitotoxicity and excitatory amino acid transporters. ResearchGate.
- Mushak, P., et al. (1982). Comparative organotin toxicity in the developing rat: somatic and morphological changes and relationship to accumulation of total tin. PubMed.
- Baciak, L., et al. (2017). In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats. ResearchGate.
- IPCS. (2006). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. Inchem.org.
- Tang, X., et al. (2013). Toxicity of trimethyltin and dimethyltin in rats and mice. PubMed.
- Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS.
- Sivaraman, P., et al. (2024). Experimental design of in vivo test for TMT (trimethyltin)-induced learning and memory impairment in mice. ResearchGate.
- Gramowski, A., et al. (2000). Quantification of acute neurotoxic effects of trimethyltin using neuronal network cultured on microelectrode arrays. ResearchGate.
- Aschner, M., & Aschner, J. L. (1990). Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity. PubMed.
- Tang, X., et al. (2013). Toxicity of Trimethyltin and Dimethyltin in Rats and Mice. SpringerLink.
- Tang, X., et al. (2013). Toxicity of Trimethyltin and Dimethyltin in Rats and Mice. ResearchGate.
- OECD. (2016). ENV/JM/MONO(2016)44.
- An, P., & Xia, Z. (2018). In vitro models for neurotoxicology research. ResearchGate.
- Atterwill, C. K. (1989). In vitro techniques for the assessment of neurotoxicity. PubMed.
- Wikipedia. (n.d.). Excitotoxicity.
- Atterwill, C. K. (1989). In vitro techniques for the assessment of neurotoxicity. PMC.
- Dong, X. X., et al. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. PMC.
- National Institute of Environmental Health Sciences. (n.d.). Developmental Neurotoxicity Screening Assay Chemical List.
Sources
- 1. inchem.org [inchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Trimethyltin-induced neurotoxicity: In vitro and in vivo mechanistic s" by Michael David Kane [docs.lib.purdue.edu]
- 5. Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: dimethyl tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of trimethyltin to the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. researchgate.net [researchgate.net]
- 19. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trimethyltin-evoked neuronal apoptosis and glia response in mixed cultures of rat hippocampal dentate gyrus: a new model for the study of the cell type-specific influence of neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Cost-Performance Analysis of Dimethyltin Dichloride in Industrial Applications
This guide provides an in-depth, objective analysis of dimethyltin(2+) dichloride (DMTC), a pivotal organotin compound in modern industry. Tailored for researchers, scientists, and professionals in material science and chemical synthesis, this document moves beyond a simple product overview. It delves into a comparative cost-performance analysis, juxtaposing DMTC with its primary alternatives in its most significant applications. We will explore the underlying chemistry, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions based on a foundation of scientific integrity and practical, field-proven insights.
Introduction: The Role of Organotins and the Prominence of DMTC
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a class of organometallic chemicals with a broader range of industrial applications than the organic compounds of any other metal.[1][2] Their utility spans from polymer stabilization and catalysis to biocidal coatings and glass manufacturing.[1][3][4] Among these, Dimethyltin Dichloride (CAS: 753-73-1) emerges as a critical intermediate and a direct-use chemical. It is most notably the primary raw material for producing high-efficiency methyltin heat stabilizers for polyvinyl chloride (PVC) and serves as a potent catalyst in the synthesis of polyesters, polyurethanes, and silicones.[4][5][6][7]
The selection of a chemical intermediate like DMTC is a complex equation balancing performance efficacy, economic viability, and an increasingly stringent regulatory landscape. This guide aims to deconstruct that equation, offering a clear, evidence-based comparison to facilitate optimal material selection for your specific application.
Chapter 1: Foundational Profile of Dimethyltin Dichloride
A thorough understanding of DMTC begins with its fundamental properties and the economics of its production.
Physicochemical Properties
DMTC is a white crystalline solid under standard conditions, possessing properties that make it suitable for its various roles.
| Property | Value | Source(s) |
| CAS Number | 753-73-1 | [4] |
| Molecular Formula | C₂H₆Cl₂Sn | [4] |
| Molecular Weight | 219.68 g/mol | [4] |
| Melting Point | 107 - 109 °C | [4] |
| Boiling Point | ~188 - 190 °C | [8][9] |
| Solubility | Slightly soluble in water (20 g/L at 20°C); decomposes. Soluble in methanol. | [8] |
Synthesis and Cost Implications
The predominant industrial synthesis of DMTC is the "one-step" direct reaction of metallic tin with methyl chloride at elevated temperatures and pressures, in the presence of a catalyst.[10] This process, while direct, involves significant capital and operational costs.
Causality Behind Production Costs:
-
Raw Materials: The cost is heavily influenced by the market price of tin metal and methyl chloride.
-
Energy Consumption: The process requires high temperatures (175-250°C) and pressures (up to 1.5 MPa), representing a significant energy expenditure.[11]
-
Catalyst: While proprietary, catalyst systems are essential for achieving high reaction velocities and yields (often exceeding 90%), but add to the cost.[12][13]
-
Capital Expenditure: The need for specialized high-pressure reactors and corrosion-resistant distillation equipment contributes to high initial investment.
-
Purity & Separation: The reaction often produces a mixture of methyltin chlorides, necessitating a costly fractional distillation step to achieve the high purity required for many applications.[9][14] The ratio of DMTC to byproducts like methyltin trichloride is a critical factor in the process economics.[14]
Chapter 2: Application Focus: PVC Heat Stabilization
The largest single application for DMTC is as a precursor for methyltin mercaptide heat stabilizers, which are vital for processing Polyvinyl Chloride (PVC).[5][14]
Mechanism of PVC Degradation and Stabilization
When subjected to heat during processing, PVC undergoes a catastrophic degradation process known as dehydrochlorination, releasing hydrogen chloride (HCl). This initiates a chain reaction, forming conjugated polyene sequences that cause discoloration (yellowing to blackening) and a severe loss of mechanical properties.[15][16]
Organotin stabilizers, derived from DMTC, interrupt this process primarily by acting as efficient HCl scavengers.[17]
Performance & Cost Comparison of PVC Stabilizers
DMTC-derived methyltins compete with other organotins (butyltins, octyltins) and non-tin systems. The choice involves a trade-off between performance, cost, and safety.
| Stabilizer Type | Key Performance Attributes | Relative Cost | Toxicity Profile (Oral LD₅₀, Rat) | Key Application Area |
| Methyltins (from DMTC) | Excellent heat stability, high transparency, good processability. | Medium-High | Moderate-High (~1500-2200 mg/kg)[15] | Rigid, transparent PVC (bottles, profiles, medical tubing).[15] |
| Butyltins | Robust thermal stability, cost-effective. | Medium | High (Lower LD₅₀ values)[18][19] | General purpose PVC (pipes, window profiles).[18] |
| Octyltins | Excellent heat stability, very low toxicity, low migration. | High | Low (Higher LD₅₀ values)[18] | Food-contact PVC, applications with high safety standards.[18] |
| Calcium/Zinc (Ca/Zn) | Lower toxicity, environmentally preferred. | Low-Medium | Very Low | Flexible PVC, replacing lead and cadmium stabilizers. |
Analysis:
-
Performance: Methyltins derived from DMTC offer a superior balance of high thermal stability and excellent clarity, making them the gold standard for transparent, rigid PVC applications.[15]
-
Cost: While octyltins offer the best safety profile, this comes at a significantly higher production cost.[18] Butyltins are a cost-effective alternative but are restricted from sensitive applications due to higher toxicity.[18]
-
Regulatory Pressure: The toxicity of organotin compounds is a major concern, driving a shift towards lower-toxicity options like octyltins and non-tin systems like Ca/Zn, despite potential performance compromises.[20]
Experimental Protocol: Evaluating Thermal Stability by Dehydrochlorination
To provide a self-validating system for comparing stabilizers, a standardized dehydrochlorination test is employed. This protocol measures the time it takes for a PVC sample to begin degrading at a high temperature.
Objective: To determine the "stability time" of PVC compounds formulated with different heat stabilizers.
Methodology (ISO 182-3:1993, Conductivity Method):
-
Sample Preparation:
-
Prepare a masterbatch of PVC resin, plasticizer, and other standard additives.
-
Divide the masterbatch and add a precise concentration (e.g., 1.5 phr - parts per hundred resin) of the stabilizer to be tested (e.g., Methyltin, Octyltin, Ca/Zn).
-
Homogenize each blend using a two-roll mill at a controlled temperature (e.g., 160°C) to create thin sheets.
-
-
Apparatus Setup:
-
Use a thermal stability analyzer (e.g., Metrohm 763 Thermomat). This instrument heats the sample in a controlled stream of inert gas (nitrogen) and passes the effluent gas through a cell of deionized water.
-
A conductivity probe in the water cell continuously measures the change in conductivity.
-
-
Experimental Procedure:
-
Place a precise weight of the prepared PVC sample into the reaction tube of the instrument.
-
Heat the sample to the test temperature (e.g., 190°C or 200°C) under a constant nitrogen flow.
-
Start data logging. As the PVC degrades, it releases HCl gas.
-
The HCl is carried by the nitrogen into the water cell, where it dissolves and dissociates into H⁺ and Cl⁻ ions, causing an increase in the water's conductivity.
-
-
Data Analysis:
-
Plot conductivity (µS/cm) versus time (minutes).
-
The stability time is defined as the time required to reach a specific conductivity threshold (e.g., 50-60 µS/cm).[16] A longer stability time indicates a more effective heat stabilizer.
-
Expertise Behind the Protocol: This method is chosen over simpler color-change tests (like Congo Red) because it provides quantitative, reproducible data on the onset of degradation.[16] Measuring conductivity is a direct and sensitive indicator of HCl evolution, which is the primary degradation mechanism. Using an inert gas ensures that thermo-oxidative effects are minimized, isolating the thermal stability imparted by the additive.
Chapter 3: Application Focus: Catalysis in Polymer Synthesis
DMTC and its derivatives are effective Lewis acid catalysts, accelerating reactions crucial to the production of polyesters, polyurethanes, and silicones.[6][21][22]
Mechanism of Organotin Catalysis
In reactions like esterification, the tin center of the organotin catalyst coordinates with the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This lowers the activation energy of the reaction, dramatically increasing its rate.[21]
Performance & Cost Comparison of Catalysts
In the polyurethane sector, traditional organotins like Dibutyltin Dilaurate (DBTL) are facing replacement by tin-free alternatives due to toxicity concerns.
| Catalyst Type | Catalytic Activity | Impact on Properties | Relative Cost | Toxicity & Regulatory Status |
| Organotins (e.g., DMTC derivatives, DBTL) | High, very efficient for both gelling and blowing reactions.[23] | Can influence pot life; reliable cure. | Medium | High; DBTL and other organotins are heavily regulated/restricted in many regions.[15][24] |
| Bismuth/Zinc Catalysts | Good gelling activity, less effective for blowing (water) reaction.[23] | Longer pot life, can improve gloss and reduce yellowing.[24] | Medium-High | Low; considered a "greener" alternative with fewer regulatory risks.[24] |
| Zirconium Complexes | Moderate activity, often requires co-catalysts. | Can provide a "through-cure" profile. | High | Low; another emerging tin-free option.[24] |
Analysis:
-
Performance: Organotins derived from precursors like DMTC are highly efficient and reliable catalysts.[23] However, their strong catalytic effect on the water-isocyanate reaction (blowing) can be undesirable in coating applications, leading to CO₂ bubble formation.[23]
-
Cost & Regulation: The primary driver for moving away from organotin catalysts is not cost or performance, but regulatory pressure and consumer demand for safer products.[24] Tin-free alternatives like bismuth and zinc catalysts offer comparable performance in many coating applications with a significantly better safety profile, justifying their often similar or higher cost.[24]
Chapter 4: Integrated Analysis and Future Outlook
The choice to use dimethyltin dichloride is a multifaceted decision that hinges on the specific industrial application.
Future Outlook: The market for organotin compounds is projected to grow, driven by the expansion of the PVC and polymer industries.[20] However, this growth is significantly restrained by environmental regulations and the development of greener, more eco-friendly substitutes.[20] The future of DMTC and its derivatives will likely involve:
-
Use in highly specialized applications where their performance is currently unmatched.
-
Increased investment in process optimization to reduce production costs and environmental footprint.
-
A continued, gradual replacement by tin-free alternatives in applications where performance is comparable and regulatory compliance is paramount.
Conclusion
This compound remains a high-performance and industrially vital chemical. As a precursor to methyltin stabilizers, it enables the production of high-clarity, durable PVC goods that are difficult to achieve with other systems. As a catalyst, it offers high efficiency and reliability. However, its cost-performance profile is critically impacted by its associated toxicity and the stringent regulatory environment.
For professionals in the field, the decision is no longer based on performance alone. A holistic analysis, weighing efficacy against production cost, regulatory risk, and environmental impact, is essential. While DMTC and its derivatives will continue to be materials of choice for specific, demanding applications, the broader industry trend is undeniably moving towards safer, more sustainable alternatives. This guide has aimed to provide the data and frameworks necessary to navigate this complex landscape with scientific rigor and strategic foresight.
References
- Longchang Chemical. (n.d.). Dimethyltin Dichloride Manufacturer CAS 753-73-1.
- Benchchem. (2025). Unveiling the Efficiency of Organotin Catalysts in Esterification Reactions: A Comparative Analysis.
- Benchchem. (2025). Octyltin vs. Other Organotin Stabilizers: A Cost-Benefit Analysis for Researchers.
- National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dimethyltin compounds).
- ChemicalBook. (2023). DIMETHYLTIN DICHLORIDE | 753-73-1.
- Quzhou Jianhua Dongxu New Materials Co., Ltd. (n.d.). Dimethyl Tin Dichloride.
- Vikas Ecotech Ltd. (2026). Dimethyl Tin Dichloride.
- PubChem. (n.d.). Dimethyltin dichloride.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - DIMETHYLTIN DICHLORIDE.
- OECD. (2016). Proposal for Harmonised Classification and Labelling based on Regulation (EC) No 1272/2008 (CLP Regulation), Annex VI, Part 2.
- ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry.
- Patsnap. (n.d.). Synthesis process of dimethyl tin dichloride.
- Google Patents. (n.d.). US4052426A - Process for the manufacture of dimethyl-tin dichloride.
- Google Patents. (n.d.). CN102516288A - Synthesis process of dimethyl tin dichloride.
- Furex. (n.d.). Dimethyl Tin Dichloride.
- Gelest. (2023). SAFETY DATA SHEET - Dimethyltin Dichloride.
- ResearchGate. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study.
- Benchchem. (2025). A Comparative Guide to the Synthesis of Methyltin Trichloride: Evaluating Cost-Effectiveness of Key Routes.
- Chem-Impex. (n.d.). Dimethyltin dichloride.
- SONGWON Industrial Group. (n.d.). Tin Intermediates and Catalysts.
- AZoM. (2020). Replacing GC for Quantitative Analysis of Methyltin Chlorides.
- Borchers: A Milliken Brand. (n.d.). Tin Catalyst Alternatives for Polyurethane Coatings.
- ResearchGate. (2018). A Review of Organotin Compounds: Chemistry and Applications.
- ResearchGate. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- INCHEM. (n.d.). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS.
- ResearchGate. (2010). Organotin Compounds in Technology and Industry.
- VMR. (2023). Global Organotin Compounds Market Size (2024 - 2030).
- BDMAEE. (2024). a comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc.
- MDPI. (2023). Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes.
- Wiley Online Library. (2021). A novel evaluation method for dehydrochlorination of plasticized PVC containing heavy metal free thermal stabilizing synergistic.
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. longchangchemical.com [longchangchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. china181.com [china181.com]
- 6. vikasecotech.com [vikasecotech.com]
- 7. songwon.com [songwon.com]
- 8. DIMETHYLTIN DICHLORIDE | 753-73-1 [chemicalbook.com]
- 9. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Dimethyl Tin Dichloride - Furex professional manufacturer [blueskyauxiliaries.com]
- 11. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]
- 12. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. azom.com [azom.com]
- 15. bdmaee.net [bdmaee.net]
- 16. real.mtak.hu [real.mtak.hu]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. inchem.org [inchem.org]
- 20. virtuemarketresearch.com [virtuemarketresearch.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
The Future of Catalysis: A Comparative Guide to Non-Toxic Alternatives for Organotin Compounds
Introduction: Moving Beyond a Toxic Legacy
For decades, organotin compounds, such as dibutyltin dilaurate (DBTDL), have been the catalysts of choice in a multitude of industrial applications, from the synthesis of polyurethanes and silicones to esterification and transesterification reactions. Their high efficiency and reliability are well-documented. However, the scientific community and regulatory bodies have increasingly recognized the significant environmental and health risks associated with these compounds. Organotins are known to be toxic to aquatic life, can act as endocrine disruptors, and pose handling risks, prompting a critical need for safer, non-toxic alternatives.[1]
This guide provides an in-depth technical comparison of the leading classes of non-toxic alternative catalysts: bismuth carboxylates, zinc carboxylates, titanium alkoxides, and iron-based catalysts. We will explore their catalytic mechanisms, present comparative performance data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in transitioning to greener, more sustainable catalytic systems without compromising performance.
Comparative Analysis of Alternative Catalysts
The selection of a suitable catalyst is a critical decision in any chemical synthesis, directly impacting reaction kinetics, product properties, and overall process efficiency. The following sections provide a detailed comparison of the most promising non-toxic alternatives to organotin compounds.
Bismuth Carboxylates: The Potent and Versatile Contender
Bismuth-based catalysts, particularly bismuth neodecanoate, have emerged as one of the most effective and widely adopted alternatives to organotins. Bismuth is often referred to as a "green metal" due to its remarkably low toxicity.[2]
-
Mechanism of Action: Bismuth carboxylates act as Lewis acid catalysts. In polyurethane synthesis, the bismuth(III) center coordinates with the oxygen of the hydroxyl group and polarizes the isocyanate's N=C=O bond. This dual activation lowers the energy barrier for the nucleophilic attack, accelerating the formation of the urethane linkage.[2] A key advantage of bismuth catalysts is their high selectivity for the polyol-isocyanate reaction over the water-isocyanate reaction, which is crucial for preventing unwanted side reactions and defects in the final product.[3]
-
Performance: Bismuth carboxylates often exhibit catalytic activity comparable to, and in some cases exceeding, that of organotin catalysts.[4] They can provide a "delayed action" cure profile, which allows for better flow and handling before the final cure, a desirable trait in many coating and molding applications.[5] Studies have shown that in polyurethane coatings, bismuth-based catalysts can achieve similar or even faster drying times compared to DBTDL, along with improved hardness and lower yellowing.[6][7]
Zinc Carboxylates: The Synergistic and Cost-Effective Option
Zinc carboxylates, such as zinc octoate and zinc neodecanoate, are another class of low-toxicity catalysts gaining traction. Zinc is an essential trace element, making its compounds an attractive option from a health and safety perspective.[1]
-
Mechanism of Action: Similar to bismuth, zinc carboxylates function as Lewis acid catalysts. In polyurethane systems, the zinc ion coordinates with the isocyanate group, activating it for reaction with a hydroxyl group.[8] However, zinc carboxylates are generally less reactive than bismuth or tin catalysts for the primary urethane-forming reaction. Their strength often lies in their ability to work synergistically with other catalysts, like bismuth carboxylates or amines, to fine-tune the overall cure profile.[1]
-
Performance: While less active on their own for the gelling reaction, zinc carboxylates are effective co-catalysts that can enhance back-end curing and improve the final properties of the polymer network.[1] They are particularly useful in applications where a delayed cure is beneficial. In some formulations, zinc catalysts can offer advantages in terms of cost-effectiveness and color stability.[1]
Titanium Alkoxides: The Efficient Choice for (Trans)esterification
Titanium alkoxides, such as titanium(IV) ethoxide and titanium tetrabutoxide, are highly effective Lewis acid catalysts, particularly for esterification and transesterification reactions.[2][5]
-
Mechanism of Action: The catalytic cycle begins with a nucleophilic attack of an alcohol on the titanium center, leading to an alcohol exchange. The newly formed titanium alkoxide is the active catalyst. The ester's carbonyl oxygen then coordinates to the Lewis acidic titanium center, activating the carbonyl group for nucleophilic attack by another alcohol molecule. This forms a tetrahedral intermediate that collapses to yield the new ester and regenerate the catalyst.[5]
-
Performance: Titanium alkoxides are known for their high catalytic activity in polyester synthesis, often leading to high molecular weight polymers.[2][9] However, they are sensitive to hydrolysis, which can deactivate the catalyst. Therefore, reactions must be carried out under anhydrous conditions.[5] In comparative studies for PET synthesis, titanium-based catalysts have demonstrated high catalytic activity, though they can sometimes cause discoloration if not used at optimal concentrations.[2][7]
Iron-Based Catalysts: The Abundant and Eco-Friendly Workhorse
Iron is one of the most abundant and least toxic metals, making iron-based catalysts an economically and environmentally attractive option.[10]
-
Mechanism of Action: Iron compounds, such as iron(III) chloride and iron(III) sulfate, are effective Lewis acid catalysts for a variety of organic transformations, including esterification and amidation.[11][12][13] The iron center coordinates with the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol or amine.[11][14]
-
Performance: Iron-based catalysts have shown high conversion rates in the esterification of fatty acids.[12][13][14] For instance, iron(III) sulfate has been shown to achieve over 95% conversion in the esterification of free fatty acids with n-butanol under optimized conditions.[15] While they may require slightly harsher reaction conditions (e.g., higher temperatures) compared to organotins, their low cost, low toxicity, and ease of handling make them a compelling alternative for many applications.[10][13]
Quantitative Performance Data
| Catalyst Class | Representative Catalyst | Primary Applications | Relative Reactivity (vs. DBTDL) | Key Advantages | Key Disadvantages |
| Bismuth Carboxylates | Bismuth Neodecanoate | Polyurethanes (foams, coatings, adhesives), Silicones | Similar to slightly higher | Low toxicity, high selectivity, good hydrolytic stability | Higher viscosity than DBTDL |
| Zinc Carboxylates | Zinc Octoate | Polyurethanes (co-catalyst), Silicones, Adhesives | Lower | Low toxicity, cost-effective, good for delayed action | Lower activity for primary gelling reaction |
| Titanium Alkoxides | Titanium Tetrabutoxide | Polyesterification, Transesterification | High | High catalytic activity, produces high molecular weight polymers | Sensitive to hydrolysis, can cause discoloration |
| Iron-Based Catalysts | Iron(III) Sulfate | Esterification, Amidation | Moderate to High | Very low cost, low toxicity, abundant | May require higher temperatures, can be less selective |
Experimental Protocols
Protocol 1: Comparative Evaluation of Catalysts in Polyurethane Foam Production
This protocol outlines a procedure for comparing the catalytic activity of different non-tin catalysts against a standard organotin catalyst in the production of a flexible polyurethane foam.
Materials:
-
Polyether polyol (e.g., OHV = 33 mgKOH/g)
-
Deionized water (blowing agent)
-
Amine catalyst (e.g., triethanolamine)
-
Surfactant
-
Catalyst to be tested (e.g., DBTDL, Bismuth Neodecanoate, Zinc Octoate)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
2-liter polyethylene cup
-
Mechanical mixer
-
Mold (e.g., 12 x 50 x 2 cm)
-
Stopwatch
Procedure:
-
Premix Preparation: In the 2-liter polyethylene cup, combine the polyether polyol, deionized water, amine catalyst, and surfactant according to the desired formulation.
-
Catalyst Addition: Add the calculated amount of the catalyst to be tested to the premix.
-
Mixing: Mix the components thoroughly with the mechanical mixer at room temperature (20-25°C) for a specified time (e.g., 30 seconds).
-
Isocyanate Addition: Add the pMDI to the mixture and continue mixing for a short period (e.g., 10 seconds).
-
Foaming: Immediately pour the reacting mixture into the mold and start the stopwatch.
-
Data Collection: Record the cream time (time to start rising), gel time (time to form a stringy mass), and tack-free time (time when the surface is no longer sticky).
-
Curing: Allow the foam to cure at room temperature for 24 hours before performing physical property testing.
-
Analysis: Compare the recorded times for each catalyst. Analyze the resulting foam for density, cell structure, and mechanical properties.
Protocol 2: Laboratory-Scale Polyesterification for Catalyst Comparison
This protocol provides a method for comparing the performance of catalysts in a melt polycondensation reaction.
Materials:
-
Dicarboxylic acid (e.g., succinic acid)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst to be tested (e.g., Tin(II) oxide, Titanium Tetrabutoxide, Iron(III) Sulfate)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and condenser.
-
Charging Reactants: Charge the dicarboxylic acid and diol into the flask in the desired molar ratio (e.g., 1:1.1).
-
Catalyst Addition: Add the catalyst at a specific loading (e.g., 0.1 mol% relative to the dicarboxylic acid).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove air.
-
Esterification Stage: Heat the mixture under a gentle nitrogen flow to the desired esterification temperature (e.g., 180-200°C). Continue heating and stirring until the theoretical amount of water is collected in the condenser.
-
Polycondensation Stage: Gradually reduce the pressure using the vacuum pump while increasing the temperature (e.g., to 220-240°C).
-
Monitoring: Monitor the reaction progress by observing the increase in viscosity of the melt. The reaction is considered complete when the desired viscosity is reached or when no further increase is observed.
-
Product Recovery and Analysis: Cool the reactor to room temperature under nitrogen. The resulting polyester can be analyzed for its molecular weight, acid number, and thermal properties. Compare these results for each catalyst tested.
Visualizing Catalytic Mechanisms
Catalytic Cycle of Bismuth Carboxylates in Urethane Formation
Caption: Simplified catalytic cycle of a bismuth carboxylate in polyurethane formation.
Experimental Workflow for Catalyst Comparison in Polyurethane Foam
Caption: Step-by-step workflow for evaluating catalyst performance in polyurethane foam synthesis.
Conclusion: A Safer and Sustainable Path Forward
The transition away from organotin catalysts is not merely a matter of regulatory compliance; it is a necessary step towards a more sustainable and responsible chemical industry. As this guide has demonstrated, a range of viable, non-toxic alternatives are readily available, each with its own unique set of performance characteristics. Bismuth carboxylates offer a potent and versatile replacement, often with comparable or superior performance to organotins. Zinc carboxylates provide a cost-effective and synergistic solution for fine-tuning reaction profiles. For (trans)esterification reactions, titanium alkoxides and iron-based catalysts present highly efficient and eco-friendly options.
By understanding the mechanisms and performance of these alternatives, and by utilizing robust experimental protocols for their evaluation, researchers and industry professionals can confidently select the optimal non-toxic catalyst for their specific application, paving the way for a future of safer and greener chemical manufacturing.
References
- BDMAEE. (2025). organic bismuth catalyst bismuth neodecanoate: the definitive solution for high-performance polyurethane adhesives and sealants.
- ResearchGate. (n.d.). Bismuth Catalysts and their performance in Polyurethane Applications.
- BDMAEE. (2025). comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regulatory compliance.
- ResearchGate. (n.d.). Titanium‐catalyzed esterification reactions: beyond Lewis acidity.
- ResearchGate. (2016, July 5). Comparison between titanium tetrabutoxide and a new commercial titanium dioxide based catalyst used for the synthesis of poly(ethylene terephthalate).
- ACS Publications. (2014, May 20). Iron-Based Catalysts for the Hydrogenation of Esters to Alcohols.
- ResearchGate. (n.d.). Kinetic Studies of Polyethylene Terephthalate Synthesis with Titanium‐Based Catalyst.
- MDPI. (2021, December 20). Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam.
- ResearchGate. (n.d.). The Kinetics of the Esterification of Free Fatty Acids in Waste Cooking Oil Using Fe2(SO4)3/C Catalyst.
- JKU ePUB. (2022, December 22). ENZYME-CATALYZED POLYESTER SYNTHESIS.
- BDMAEE. (2025). the role of zinc octoate catalyst in crosslinking reactions for polyurethane coatings.
- ACS Central Science. (2017, March 8). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes to Make This Base Metal a Multitasking Champion.
- Synthesis. (2008). FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids.
- PubMed. (n.d.). Ferric sulphate catalysed esterification of free fatty acids in waste cooking oil.
- ResearchGate. (n.d.). Efficient bismuth catalysts for transcarbamoylation.
- MDPI. (2018, August 24). Fe2(SO4)3-Catalyzed Levulinic Acid Esterification: Production of Fuel Bioadditives.
- ResearchGate. (n.d.). Screening of Different Titanium (IV) Catalysts in the Synthesis of Poly(ethylene terephthalate).
- Google Patents. (n.d.). Esterification catalyst, polyester process and polyester article.
- CONICET. (n.d.). Study of the reaction mechanism of the transesterification of triglycerides catalyzed by zinc carboxylates.
- RSC Publishing. (2024, January 3). Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions.
- ResearchGate. (n.d.). Synthesis of Bio-based Polyester Polyol through Esterification of Sorbitol with Azelaic Acid Catalysed by Tin (II) Oxide- A Kinetic Modeling Study.
- RSC Publishing. (n.d.). Catalyst-free polyesterification enables multifunctional and sustainable polyester.
- MDPI. (n.d.). Vegetal Oil Transesterification Using Tetranuclear Zinc-Diterpene Clusters as the Catalysts.
- ResearchGate. (n.d.). Zinc Catalysis: Applications in Organic Synthesis.
- ResearchGate. (n.d.). New Titanium-Based Catalysts for the Synthesis of Poly(ethylene terephthalate).
- MDPI. (n.d.). Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices.
- ResearchGate. (n.d.). Advances in Catalysis for Organic Coatings.
- ResearchGate. (n.d.). Heterogeneous acid catalyst based on sulfated iron ore tailings for oleic acid esterification.
- PubMed. (2011, April 4). Effect of the carboxylate shift on the reactivity of zinc complexes in the gas phase.
- Google Patents. (n.d.). Bismuth carboxylates as catalysts for crosslinked blocked isocyanate waterbone coatings.
- ResearchGate. (n.d.). Catalyst-free synthesis of polyesters via conventional melt polycondensation.
- RSC Publishing. (n.d.). New trends in bismuth-catalyzed synthetic transformations.
- Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Zinc Metallacycles.
- Master Organic Chemistry. (2022, November 10). Transesterification.
- UDSpace. (n.d.). Characterization and reaction kinetics of zinc carboxylates (soaps) relavant to oil paint degradation.
- MDPI. (n.d.). Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers.
- Straits Research. (2025). Tin Catalyst Market Size, Share, Demand, Growth & Forecast 2033.
- Google Patents. (n.d.). Process for making bismuth carboxylates.
- MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
Sources
- 1. newtopchem.com [newtopchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison Between Titanium Tetrabutoxide and a New Commercial Titanium Dioxide Based Catalyst Used for the Synthesis of Poly(Ethylene Terephthalate) [iris.unimore.it]
- 8. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Ce-TiO2 catalysts by controlled hydrolysis of titanium alkoxide based on esterification reaction and study on its photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferric sulphate catalysed esterification of free fatty acids in waste cooking oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Dimethyltin Dichloride
As researchers and scientists, our work with highly reactive and useful compounds like dimethyltin dichloride demands a commensurate level of responsibility in their handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management and neutralization of dimethyltin dichloride waste. The core principle is not just to discard, but to actively neutralize the compound's significant hazards before it enters the waste stream, ensuring the safety of personnel and the protection of our environment.
Hazard Profile & Immediate Safety Actions
Dimethyltin dichloride is a highly hazardous substance requiring stringent safety protocols. Its primary dangers include acute toxicity via all routes of exposure, severe corrosivity, and long-term organ damage.[1][2][3] Understanding these risks is the first step in ensuring safe handling and disposal.
Table 1: Summary of Dimethyltin Dichloride Hazards
| Hazard Classification | Description | GHS Pictograms |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1][2] | ☠️ |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin.[1][2] | ☠️ |
| Acute Toxicity, Inhalation (Category 2) | Fatal if inhaled.[1][2] | ☠️ |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage.[1][2] | corrosive |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1][2] | corrosive |
| Reproductive Toxicity (Category 1B/2) | Suspected of damaging fertility or the unborn child.[1][2][4] | health hazard |
| Specific Target Organ Toxicity (Repeated Exposure, Category 1) | Causes damage to organs (nervous system, immune system) through prolonged or repeated exposure.[1][2] | health hazard |
| Reactivity | Moisture sensitive; reacts with water, potentially releasing hydrogen chloride gas.[4][5][6] | |
Immediate Actions in Case of Exposure or Spill
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
-
Spill Cleanup: Evacuate and restrict access to the area.[8] Don full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection. For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5][7] Place the collected material into a suitable, clearly labeled, sealed container for hazardous waste disposal.[8][9] Do not allow the substance to enter drains or waterways.
The Core Principle of Organotin Waste Management: Inactivation and Containment
The toxicity of dimethyltin dichloride is intrinsically linked to its organometallic structure, specifically the carbon-tin bonds. Therefore, a robust disposal strategy focuses on the chemical destruction of this structure. The primary goal is to convert the hazardous organotin into less toxic, more stable inorganic tin compounds through oxidation.[10][11] This proactive neutralization is a critical step that must be performed before the waste is consolidated for collection by a licensed disposal service.
Dimethyltin dichloride is also moisture-sensitive and hydrolyzes in water to form various species, which can complicate its persistence and reactivity.[12][13] The oxidation protocol addresses this by forcing a complete conversion to inorganic tin oxides.
Procedural Workflow for Dimethyltin Dichloride Disposal
The following workflow provides a systematic approach, from waste generation to final pickup, ensuring safety and compliance at every stage.
Caption: Disposal workflow for dimethyltin dichloride waste.
Detailed Protocol for Chemical Neutralization
This protocol is designed for liquid waste streams containing residual dimethyltin dichloride (e.g., from reaction workups or cleaning solvents).
Objective: To chemically convert toxic organotin compounds in liquid waste to less toxic inorganic tin compounds prior to final disposal.[10]
Materials:
-
Segregated liquid organotin waste
-
Commercial bleach (sodium hypochlorite solution, ~5-8%) or 10% hydrogen peroxide solution[10][14]
-
Large, appropriate chemical-resistant container for the treatment process
-
Stir plate and magnetic stir bar
-
pH meter or pH paper
-
Acid and base for neutralization (e.g., dilute HCl and NaOH)
-
Designated hazardous waste container for the treated waste
Procedure:
-
Preparation and Segregation:
-
CRITICAL: Perform all steps inside a certified chemical fume hood while wearing full PPE.
-
Ensure the organotin waste stream is properly segregated and not mixed with other incompatible wastes, particularly strong acids or reducing agents.[10]
-
-
Dilution (If Necessary):
-
If the waste is highly concentrated, dilute it with a suitable solvent (e.g., the primary solvent from the reaction) to better manage the reaction temperature.[8]
-
-
Oxidation:
-
While stirring the diluted waste, slowly add the oxidizing agent (e.g., commercial bleach) in small portions.[8][10]
-
Causality Note: This oxidation reaction can be exothermic. Slow addition is crucial to maintain control over the reaction temperature and prevent splashing or excessive fuming.
-
Continue adding the oxidant until a slight excess is present, indicated by a persistent oxidant test (e.g., starch-iodide paper for bleach).
-
-
Reaction Time:
-
Neutralization:
Final Waste Consolidation and Regulatory Compliance
Even after chemical treatment, the waste must be handled as hazardous.
-
Containerization: Transfer the treated and neutralized waste slurry into a robust, leak-proof, and clearly labeled hazardous waste container.[8][9]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste," "Organotin Wastes," and list the contents (e.g., "Treated Dimethyltin Dichloride Waste," "Inorganic Tin Compounds," and the solvents present).[9]
-
Storage: Store the sealed container in a designated, secure hazardous waste storage area, away from incompatible materials, awaiting pickup.
-
Disposal: The final and most critical step is to entrust the disposal of the waste to a licensed and approved waste disposal company.[1][2][15] Always follow all institutional, local, state, and federal regulations regarding hazardous waste disposal.[16] Never dispose of organotin-contaminated materials in municipal landfills or down the sanitary sewer.[17]
By adhering to this comprehensive guide, laboratory professionals can effectively mitigate the risks associated with dimethyltin dichloride, ensuring a safe working environment and responsible chemical stewardship.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Tin and Tin Compounds. NCBI. [Link]
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. [Link]
- CPAChem. (2023).
- KANTO CHEMICAL CO., INC. (2024).
- National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride. [Link]
- Ministry of the Environment, Japan. (n.d.). Initial assessment of health risk: Organic tin compounds (Dimethyltin compounds).
- Environment and Climate Change Canada. (n.d.). Code of practice: management of tetrabutyltin. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12955, Dimethyltin dichloride. [Link]
- Haz-Map. (n.d.). Dimethyltin dichloride - Hazardous Agents. [Link]
- Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?[Link]
- Reddit. (2022). Dealing with Organotin reactions. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Tetraethyltin. [Link]
- US Legal. (n.d.). Organotin: Understanding Its Legal Definition and Uses. [Link]
- LookChem. (n.d.). DIMETHYLTIN DICHLORIDE 753-73-1 wiki. [Link]
- SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. [Link]
- Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. [Link]
- Frontiers in Toxicology. (2023). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate)
- ResearchGate. (2023). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate)
- ResearchGate. (n.d.). STUDIES ON THE SOLUBLE INTERMEDIATES IN THE HYDROLYSIS OF DIMETHYLTIN DICHLORIDE: EQUILIBRIUM CONSTANT FITTING WITH A HIGH SPEED DIGITAL COMPUTER. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cpachem.com [cpachem.com]
- 4. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.nsw.gov.au [epa.nsw.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. env.go.jp [env.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
A Researcher's Guide to the Safe Handling of Dimethyltin(2+) Dichloride
Dimethyltin(2+) dichloride (CAS No. 753-73-1) is a highly versatile organotin compound utilized in various research and development applications. However, its utility is matched by its significant hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. By understanding the causality behind these safety protocols, researchers can foster a self-validating system of safety within their laboratories, building a foundation of trust in their experimental procedures.
The Critical Hazard Profile of this compound
This compound is classified as a highly toxic substance that poses a significant risk upon exposure through any route: inhalation, ingestion, or skin contact.[1][2][3] It is fatal if inhaled and toxic if swallowed or in contact with the skin.[1][2][4][5] The compound is also corrosive, capable of causing severe skin burns and eye damage.[1][3][4][6]
Beyond its acute effects, prolonged or repeated exposure can lead to organ damage, with the nervous and immune systems being primary targets.[1][2][4][5] Furthermore, it is suspected of damaging the unborn child, highlighting the need for stringent controls to prevent reproductive toxicity.[1][2][4][5] The mechanistic underpinnings of organotin toxicity involve interference with neurological and immunological pathways, making adherence to safety protocols a matter of paramount importance.[1]
Engineering Controls: The First Line of Defense
The primary objective when handling this compound is to minimize the potential for exposure. This is most effectively achieved through robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.[7] This is crucial to prevent the inhalation of its toxic and corrosive dusts or vapors.[7]
-
Designated Work Area: A specific area within the laboratory should be demarcated for work with organotin compounds.[7] This designated area should be clearly labeled with appropriate warning signs to prevent cross-contamination and accidental exposure of personnel not directly involved in the procedure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where this compound is handled.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate PPE are critical to prevent contact with this hazardous compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a robust barrier against a substance that is toxic and corrosive upon skin contact.[7] Double gloving offers additional protection in case the outer glove is compromised. |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions and airborne particles, preventing severe eye damage and skin burns.[7][8] |
| Body | A chemically impervious lab coat or apron. | Prevents contamination of personal clothing and underlying skin.[7][8] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for situations with a potential for aerosol generation or in the event of a spill where fume hood containment may be insufficient.[7] |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
4.1. Preparation and Handling
-
Pre-use Checklist: Before handling, ensure the chemical fume hood is functioning correctly, all necessary PPE is available and in good condition, and emergency equipment is accessible and unobstructed.
-
Weighing: To prevent the generation of dust, carefully weigh solid this compound within the fume hood.[7]
-
Transfers: For liquid forms or solutions, utilize a syringe and needle for transfers to minimize the risk of spills and splashes.[9]
-
Moisture Sensitivity: this compound is moisture sensitive.[3][6][10] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[4][6]
4.2. Spill Management
In the event of a spill, immediate and decisive action is required. The following workflow outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
4.3. Decontamination and Disposal
-
Decontamination: All glassware and equipment that have been in contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable organic solvent, such as hexanes or toluene, with the rinsate collected as hazardous waste.[9]
-
Waste Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.[11] This waste must be disposed of as hazardous waste in accordance with institutional and local regulations.[4][12] Do not dispose of it in standard laboratory trash or down the drain.[12]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, time is of the essence.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[6][8] Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[4][6]
-
Inhalation: Move the individual to fresh air immediately.[4][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and give them a cup of water to drink.[6] Seek immediate medical attention.[4][6]
By integrating these safety protocols into your standard operating procedures, you create a robust framework for the safe handling of this compound, protecting yourself, your colleagues, and the integrity of your research.
References
- PubChem.Dimethyltin dichloride | C2H6Cl2Sn | CID 12955.
- Cole-Parmer.Material Safety Data Sheet - Dimethyltin dichloride.[Link]
- Del Valle Lab.Standard Operating Procedures - Organotin Reagents. University of Notre Dame. [Link]
- Centers for Disease Control and Prevention.ORGANOTIN COMPOUNDS. NIOSH Current Intelligence Bulletin 30. [Link]
- CPAchem.Safety data sheet - Dimethyltin-dichloride.[Link]
- Vikas Ecotech Ltd.Material Safety Data Sheet - Dimethyltin Dichloride.[Link]
- The National Academies Press.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]
Sources
- 1. Dimethyltin dichloride | C2H6Cl2Sn | CID 12955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
